molecular formula C9H12N4O2 B015548 7-Ethyl Theophylline CAS No. 23043-88-1

7-Ethyl Theophylline

Cat. No.: B015548
CAS No.: 23043-88-1
M. Wt: 208.22 g/mol
InChI Key: RPOQNHMXOPWCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl Theophylline (CAS 23043-88-1) is a high-purity, white crystalline solid with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol. This 7-substituted xanthine analog serves as a valuable chemical standard and tool compound for a range of in-vitro research applications, particularly in nucleotide and enzymatic studies. As a derivative of theophylline, its research value is rooted in the well-documented pharmacology of xanthine-based compounds. These mechanisms, which provide a basis for its potential research applications, may include non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to elevated intracellular cyclic AMP levels, and antagonism of adenosine receptors (A1, A2A, and A2B). These actions make it a compound of interest for investigating pathways involved in bronchial function, inflammation, and cellular signaling. Researchers can utilize this compound as a precise analytical standard for HPLC analysis or as a key intermediate in pharmaceutical development and biochemical research. For long-term stability, store the product in a refrigerator at 2-8°C. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethyl-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOQNHMXOPWCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177605
Record name 7-Ethyltheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23043-88-1
Record name 7-Ethyltheophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyltheophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Ethyltheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ETHYLTHEOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EZ53T6D01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7-Ethyltheophylline: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of 7-ethyltheophylline. Moving beyond a surface-level overview, we will dissect the core pathways through which this xanthine derivative exerts its influence, supported by experimental evidence and comparative analysis with its parent compound, theophylline. This document is designed to be a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and detailed experimental insights.

Introduction: Understanding 7-Ethyltheophylline in the Context of Xanthine Derivatives

7-Ethyltheophylline is a synthetic derivative of theophylline, a naturally occurring methylxanthine.[1] Theophylline itself has a long history in the treatment of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD), owing to its bronchodilator and anti-inflammatory properties.[2] The addition of an ethyl group at the N-7 position of the xanthine scaffold modifies the physicochemical and pharmacological properties of the parent molecule, influencing its potency, selectivity, and metabolic fate.

A critical point of clarification is the distinction between 7-ethyltheophylline and etofylline. Etofylline is 7-(2-hydroxyethyl)theophylline, and while structurally related, the hydroxyl group imparts different properties.[3][4][5][6][7] This guide will focus specifically on the mechanism of action of 7-ethyltheophylline.

While some N-7-substituted theophylline derivatives are designed to be prodrugs of theophylline, evidence suggests that 7-ethyltheophylline may possess its own intrinsic pharmacological activity.[8] However, a study in guinea pigs indicated that while N-7-substituted derivatives like "etophylline" (the term used in the study, likely referring to a 7-substituted derivative) are effective bronchodilators, they are less potent than theophylline.[9] A comprehensive understanding of its mechanism of action requires a detailed examination of its interactions with key molecular targets.

Core Mechanisms of Action: A Dual Inhibition Strategy

Like other xanthines, the primary mechanisms of action of 7-ethyltheophylline are believed to be:

  • Non-selective inhibition of phosphodiesterase (PDE) enzymes.

  • Antagonism of adenosine receptors.

These two pathways are central to the pharmacological effects of theophylline and its derivatives, leading to a cascade of downstream cellular responses that culminate in bronchodilation and anti-inflammatory effects.

Phosphodiesterase (PDE) Inhibition: Elevating Intracellular Cyclic Nucleotides

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling.[2] By inhibiting PDEs, 7-ethyltheophylline increases the intracellular concentrations of these second messengers.

The subsequent rise in cAMP in airway smooth muscle cells activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This leads to smooth muscle relaxation and bronchodilation.[10] In inflammatory cells, elevated cAMP levels generally have an inhibitory effect, reducing the release of pro-inflammatory mediators.[11][12]

dot

Figure 1: Phosphodiesterase (PDE) Inhibition Pathway 7-Ethyltheophylline 7-Ethyltheophylline PDE Phosphodiesterase (PDE) 7-Ethyltheophylline->PDE Inhibits cAMP cAMP PDE->cAMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates & Inactivates MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation

Figure 1: Simplified signaling pathway of PDE inhibition by 7-ethyltheophylline leading to bronchodilation.

Adenosine Receptor Antagonism: Blocking Bronchoconstriction and Inflammation

Adenosine is a purine nucleoside that, upon binding to its receptors (A1, A2A, A2B, and A3), can trigger bronchoconstriction in asthmatic individuals and promote the release of inflammatory mediators from mast cells.[14] Theophylline is a non-selective antagonist of adenosine receptors, and this action is thought to contribute significantly to its therapeutic effects, as well as some of its side effects like cardiac arrhythmias and seizures.[10]

By blocking adenosine receptors, 7-ethyltheophylline can prevent adenosine-induced bronchoconstriction and reduce the inflammatory response in the airways. The affinity of xanthine derivatives for adenosine receptor subtypes can be modulated by substitutions at various positions on the purine ring. While specific Ki values for 7-ethyltheophylline at the different adenosine receptor subtypes are not available in the current body of literature, structure-activity relationship studies of xanthine analogues indicate that N-7 substitutions can influence receptor affinity and selectivity.[13][15]

dot

Figure 2: Adenosine Receptor Antagonism Pathway cluster_receptor Airway Smooth Muscle / Mast Cell AdenosineReceptor Adenosine Receptors (A1, A2B) Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Inflammation Inflammation AdenosineReceptor->Inflammation 7-Ethyltheophylline 7-Ethyltheophylline 7-Ethyltheophylline->AdenosineReceptor Blocks Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Figure 2: Mechanism of 7-ethyltheophylline as an adenosine receptor antagonist.

Emerging Mechanisms: Beyond the Classical Pathways

Recent research into the mechanism of action of theophylline has unveiled novel pathways that contribute to its anti-inflammatory effects, particularly at concentrations lower than those required for significant bronchodilation. These include the activation of histone deacetylases (HDACs) and the inhibition of phosphoinositide 3-kinase-delta (PI3K-δ).

Histone Deacetylase (HDAC) Activation

Corticosteroids, a cornerstone of asthma and COPD therapy, exert their anti-inflammatory effects in part by recruiting HDAC2 to the site of inflammatory gene transcription, leading to the deacetylation of histones and subsequent repression of gene expression.[16] In some inflammatory conditions like COPD, HDAC2 activity is reduced, contributing to corticosteroid resistance. Theophylline has been shown to restore HDAC activity, thereby enhancing the anti-inflammatory effects of corticosteroids.[16][17] This effect appears to be independent of PDE inhibition and adenosine receptor antagonism.[18]

Currently, there is no direct evidence from the reviewed literature to indicate whether 7-ethyltheophylline shares this ability to activate HDACs. Further research is warranted to explore this potentially significant mechanism of action.

Phosphoinositide 3-Kinase-Delta (PI3K-δ) Inhibition

The PI3K signaling pathway is crucial in inflammation and immune cell function.[18] The delta isoform of PI3K is predominantly expressed in leukocytes and is implicated in the pathophysiology of inflammatory diseases. Theophylline has been identified as a potent and selective inhibitor of oxidant-activated PI3K-δ, a mechanism that may also contribute to the reversal of corticosteroid insensitivity in COPD.[19][20]

As with HDAC activation, it remains to be determined whether 7-ethyltheophylline also inhibits PI3K-δ. Investigating this pathway could provide valuable insights into the unique therapeutic potential of this derivative.

Pharmacokinetics and Metabolism: The Link to Theophylline

The in vivo activity of 7-ethyltheophylline is also influenced by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. A key question is the extent to which 7-ethyltheophylline is metabolized to theophylline, which would then contribute to the overall pharmacological effect. Theophylline is primarily metabolized by cytochrome P450 enzymes in the liver, particularly CYP1A2.[21][22] The metabolic fate of the N-7 ethyl group in 7-ethyltheophylline and whether it undergoes dealkylation to yield theophylline in vivo requires further investigation to fully understand its duration of action and potential for drug-drug interactions.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of 7-ethyltheophylline and similar xanthine derivatives, a combination of in vitro biochemical and cell-based assays is essential.

Protocol: Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 7-ethyltheophylline against various PDE isoenzymes.

Methodology:

  • Enzyme Source: Recombinant human PDE isoenzymes (e.g., PDE1-5) are commercially available or can be expressed and purified.

  • Substrate: Radiolabeled cyclic nucleotides (e.g., [³H]-cAMP or [³H]-cGMP) are used as substrates.

  • Assay Principle: The assay measures the conversion of the radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate by the PDE enzyme.

  • Procedure: a. A reaction mixture containing the PDE enzyme, assay buffer, and varying concentrations of 7-ethyltheophylline (or a known inhibitor as a positive control) is prepared in a 96-well plate. b. The reaction is initiated by the addition of the radiolabeled substrate. c. The plate is incubated at 30°C for a defined period. d. The reaction is terminated, and the product is separated from the unreacted substrate using methods such as anion-exchange chromatography or scintillation proximity assay (SPA). e. The amount of product formed is quantified by scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of 7-ethyltheophylline is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

dot

Figure 3: Workflow for PDE Inhibition Assay Start Prepare Reagents (PDE Enzyme, [3H]-cAMP/cGMP, 7-Ethyltheophylline) Incubation Incubate Reaction Mixture (30°C) Start->Incubation Termination Terminate Reaction Incubation->Termination Separation Separate Product and Substrate Termination->Separation Quantification Quantify Product (Scintillation Counting) Separation->Quantification Analysis Calculate IC50 Quantification->Analysis

Figure 3: A generalized workflow for determining the PDE inhibitory activity of 7-ethyltheophylline.

Protocol: Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 7-ethyltheophylline for different adenosine receptor subtypes.

Methodology:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (e.g., A1, A2A, A2B, A3) are used.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype of interest is used (e.g., [³H]-CCPA for A1, [³H]-CGS 21680 for A2A).

  • Assay Principle: This is a competitive binding assay where 7-ethyltheophylline competes with the radioligand for binding to the receptor.

  • Procedure: a. In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of 7-ethyltheophylline. b. Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist. c. The mixture is incubated to allow binding to reach equilibrium. d. The bound and free radioligand are separated by rapid filtration through glass fiber filters. e. The radioactivity retained on the filters (representing the bound ligand) is measured by scintillation counting.

  • Data Analysis: The IC50 value (concentration of 7-ethyltheophylline that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

7-Ethyltheophylline is a xanthine derivative with a pharmacological profile that is largely defined by its actions as a phosphodiesterase inhibitor and an adenosine receptor antagonist. While it shares these core mechanisms with its parent compound, theophylline, the N-7 ethyl substitution likely modulates its potency and selectivity, although a lack of specific quantitative data for 7-ethyltheophylline in the current literature makes direct comparisons challenging.

Future research should focus on:

  • Quantitative Pharmacological Profiling: Determining the IC50 values of 7-ethyltheophylline against a panel of PDE isoenzymes and the Ki values for each of the four adenosine receptor subtypes is crucial for a precise understanding of its mechanism of action.

  • Investigation of Novel Mechanisms: Studies are needed to ascertain whether 7-ethyltheophylline can activate HDACs or inhibit PI3K-δ, as has been demonstrated for theophylline.

  • Metabolic Studies: In vivo studies to quantify the conversion of 7-ethyltheophylline to theophylline are necessary to delineate the contribution of the parent compound to its overall pharmacological effects.

A more complete understanding of the molecular pharmacology of 7-ethyltheophylline will enable a more informed assessment of its therapeutic potential and guide the development of next-generation xanthine derivatives with improved efficacy and safety profiles.

References

  • National Institute of Standards and Technology. Etofylline. In: NIST Chemistry WebBook. [Link]

  • DrugFuture. Etofylline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1892, Etofylline. [Link]

  • PharmaCompass. Etofylline. [Link]

  • Folgerts, H., & van der Meer, C. (1977). Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig. European Journal of Pharmacology, 46(4), 343-351.
  • Miyazaki, H., et al. (1993). Pharmacokinetic characteristics of N7-substituted theophylline derivatives and their interaction with quinolone in rats. Journal of Pharmacy and Pharmacology, 45(6), 534-538.
  • Ise, S., et al. (1995). Effects of alkyl substituents of xanthine on phosphodiesterase isoenzymes. Biological & Pharmaceutical Bulletin, 18(3), 431-436.
  • Diamantini, G., et al. (1987). [7-Substituted theophyllines. V. Azabenzhydrylaminoalkyl derivatives]. Il Farmaco; edizione scientifica, 42(8), 561-566.
  • ResearchGate. (2020). Some N(7)‐substituted theophyllines used as active pharmaceuticals. [Link]

  • To, Y., et al. (2010). Targeting phosphoinositide-3-kinase-delta with theophylline reverses corticosteroid insensitivity in chronic obstructive pulmonary disease. American Journal of Respiratory and Critical Care Medicine, 182(7), 897-904.
  • To, Y., et al. (2010). Targeting phosphoinositide-3-kinase-delta with theophylline reverses corticosteroid insensitivity in chronic obstructive pulmonary disease. PubMed. [Link]

  • Ito, K., et al. (2002). A molecular mechanism of action of theophylline: induction of histone deacetylase activity to decrease inflammatory gene expression.
  • Barnes, P. J. (2013). Theophylline. MDPI. [Link]

  • Levy, G., & Koysooko, R. (1976). Studies on theophylline metabolism: autoinduction and inhibition by antipyrine. Journal of Clinical Pharmacology, 16(10 Pt 2), 613-619.
  • Gotz, V. P., & Ryerson, G. G. (1985). Theophylline and its interactions. Cleveland Clinic Journal of Medicine, 52(4), 421-426.
  • PharmGKB. Theophylline Pathway, Pharmacokinetics. [Link]

  • ResearchGate. (2021). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]

  • Ito, K., et al. (2002). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. National Institutes of Health. [Link]

  • Ziment, I. (1998). New insights in the bronchodilatory and anti-inflammatory mechanisms of action of theophylline. Arzneimittel-Forschung, 48(6), 635-639.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89976, 7-Ethyltheophylline. [Link]

  • Urbanova, A., et al. (2016). Bronchodilator and Anti-Inflammatory Action of Theophylline in a Model of Ovalbumin-Induced Allergic Inflammation. Advances in Experimental Medicine and Biology, 924, 13-22.
  • Mascali, J. J., et al. (1996). Anti-inflammatory effects of theophylline: modulation of cytokine production. Annals of Allergy, Asthma & Immunology, 77(1), 34-38.
  • ResearchGate. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Etofylline? [Link]

  • Spicuzza, L., et al. (2004). Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease. Drugs of Today (Barcelona, Spain: 1998), 40(1), 55-69.
  • ResearchGate. (2013). Theophylline increases histone deacetylase-2 (HDAC2) via inhibition of... [Link]

  • Zuidema, J., & Merkus, F. W. (1979). Pharmacokinetics of etofylline after intravenous and oral administration to humans. International Journal of Clinical Pharmacology and Biopharmacy, 17(8), 324-328.
  • Deranged Physiology. (n.d.). Theophylline. [Link]

  • van der Wenden, E. M., et al. (1995). 8-substituted adenosine and theophylline-7-riboside analogues as potential partial agonists for the adenosine A1 receptor. European Journal of Pharmacology, 290(3), 189-199.
  • ResearchGate. (2005). Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. theophylline [Ligand Id: 413] activity data from GtoPdb and ChEMBL. [Link]

  • Ito, K., et al. (2007). Phosphoinositide 3-kinase delta inhibitor as a novel therapeutic agent in asthma. Current Opinion in Allergy and Clinical Immunology, 7(1), 69-75.
  • Herman, S. E., et al. (2014). The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. Blood, 124(21), 322.
  • Murray, T. F., et al. (1991). Theophylline-induced upregulation of A1-adenosine receptors associated with reduced sensitivity to convulsants. Neuropharmacology, 30(10), 1123-1127.
  • Page, C. P., et al. (1998). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British Journal of Pharmacology, 123(5), 977-984.
  • Daly, J. W., et al. (1988). Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Life Sciences, 42(26), 2683-2693.
  • ResearchGate. (2003). IC 50 values of cyclic nucleotides and inhibitors for PDE11A4 a. [Link]

  • Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001.
  • Tjia, J. F., et al. (1995). Metabolism of theophylline by cDNA-expressed human cytochromes P-450. British Journal of Clinical Pharmacology, 39(4), 401-406.

Sources

7-Ethyl Theophylline: A Comprehensive Physicochemical Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Compound – The Significance of 7-Ethyl Theophylline

This compound (7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a significant derivative of theophylline, a widely recognized methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of an ethyl group at the N7 position of the purine ring subtly yet significantly alters the molecule's physicochemical properties, influencing its solubility, membrane permeability, and metabolic stability. This modification makes this compound a compound of interest not only as a potential therapeutic agent itself but also as a crucial internal standard in the bioanalytical quantification of theophylline and other related xanthines.[1]

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind these properties, outlines detailed experimental protocols for their determination, and presents the information in a clear, accessible format to support informed decision-making in a laboratory and developmental setting.

Molecular Structure and Identification

A thorough understanding of the physicochemical properties of a compound begins with its fundamental structure and identity.

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
IUPAC Name 7-ethyl-1,3-dimethylpurine-2,6-dione[2]
CAS Number 23043-88-1[2][3][4]
Molecular Formula C₉H₁₂N₄O₂[2][3][4]
Molecular Weight 208.22 g/mol [2][3][4]
Canonical SMILES CCN1C=NC2=C1C(=O)N(C(=O)N2C)C[2]
InChIKey RPOQNHMXOPWCEK-UHFFFAOYSA-N[2]

The purine core of this compound, with its fused pyrimidine and imidazole rings, is the primary determinant of its chemical behavior. The ethyl group at the N7 position is a key modification that differentiates it from its parent compound, theophylline.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the N-alkylation of theophylline. This reaction leverages the acidic nature of the proton at the N7 position of the imidazole ring.

Synthesis_of_7_Ethyl_Theophylline Theophylline Theophylline Reaction_Mix Deprotonation Theophylline->Reaction_Mix Base Base (e.g., NaOH, K₂CO₃) Base->Reaction_Mix Solvent Solvent (e.g., DMF, Ethanol) Solvent->Reaction_Mix EthylHalide Ethyl Halide (e.g., Bromoethane) Alkylation SN2 Alkylation EthylHalide->Alkylation Product This compound Salt Salt Byproduct Theophylline_Anion Theophylline Anion Reaction_Mix->Theophylline_Anion Forms Anion Theophylline_Anion->Alkylation Alkylation->Product Alkylation->Salt

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.

  • Dissolution and Deprotonation: Dissolve theophylline in a suitable solvent such as dimethylformamide (DMF) or ethanol. Add a base, such as sodium hydroxide or potassium carbonate, to the mixture. Stir for a period to allow for the deprotonation of theophylline at the N7 position, forming the theophylline anion.

  • Alkylation: To the stirred solution, add an ethylating agent, such as bromoethane or iodoethane. The reaction mixture is then heated to reflux for several hours to facilitate the SN2 reaction.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized. The product is then extracted using an organic solvent like ethyl acetate. The organic layer is washed, dried, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development.

Qualitative Solubility: this compound is reported to be soluble in chloroform, dichloromethane, and methanol.[5]

Aqueous Solubility: While specific quantitative solubility data for this compound in aqueous media is not readily available in the reviewed literature, the solubility of its parent compound, theophylline, is approximately 5.5 mg/mL in water.[6] The addition of the ethyl group at the N7 position is expected to slightly decrease the aqueous solubility due to the increase in hydrophobicity.

The pH of the aqueous medium will also influence the solubility. As a weak base, the solubility of this compound is expected to increase in acidic conditions due to the protonation of the nitrogen atoms in the purine ring.

Experimental Protocol: Determining Aqueous Solubility
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of buffered solutions at different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point and Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of a compound, including its melting point, purity, and thermal stability.

While a specific experimental melting point for this compound was not found in the reviewed literature, DSC can be employed to determine this value. For the parent compound, theophylline, a sharp endothermic peak corresponding to its melting point is observed at approximately 272 °C.[7][8]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its thermal stability and decomposition profile. Theophylline is thermally stable up to around 298°C, after which it undergoes a single-stage decomposition.[8] A similar thermal stability profile is expected for this compound.

Experimental Protocol: Thermal Analysis
  • Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum DSC pan or a ceramic TGA crucible.

  • DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show endothermic or exothermic events, with the melting point appearing as a sharp endothermic peak.

  • TGA Analysis: Place the sample crucible in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The TGA curve will show the percentage of weight loss as a function of temperature, indicating the onset of decomposition.

Dissociation Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. This, in turn, affects its solubility, absorption, and interaction with biological targets. An experimental pKa value for this compound was not found in the reviewed literature. However, the pKa of theophylline is approximately 8.6, which corresponds to the acidic proton at the N7 position. Since the N7 position in this compound is alkylated, it no longer has an acidic proton. The basicity of the molecule will be attributed to the nitrogen atoms in the purine ring.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of buffered solutions with a range of pH values (e.g., from pH 2 to 12). Add a small aliquot of the stock solution to each buffered solution.

  • UV-Vis Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes with pH) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Lipophilicity: Partition and Distribution Coefficients (LogP/LogD)

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

A computed XLogP3 value for this compound is -0.2, suggesting it is a relatively hydrophilic compound.[2] For comparison, the LogP of theophylline is also around -0.02.[6]

Experimental Protocol: LogP Determination by Shake-Flask Method
  • Preparation: Prepare a solution of this compound in either water or octanol.

  • Partitioning: Add equal volumes of octanol and water to a flask containing the this compound solution. Shake the flask vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation and Analysis: Allow the two phases to separate completely. Analyze the concentration of this compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Properties

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Table 2: Spectroscopic Data for this compound and Related Compounds

TechniqueWavelength/Frequency/Chemical ShiftInterpretation
UV-Vis λmax ≈ 272 nmπ → π* transitions in the purine ring system.
FT-IR ~1710 cm⁻¹ (C=O), ~1660 cm⁻¹ (C=O), ~2950 cm⁻¹ (C-H, ethyl)Characteristic carbonyl and alkyl stretching vibrations.[9]
¹H NMR Predicted: ~1.4 ppm (t, 3H, CH₃ of ethyl), ~4.2 ppm (q, 2H, CH₂ of ethyl), ~3.4 ppm (s, 3H, N-CH₃), ~3.6 ppm (s, 3H, N-CH₃), ~7.5 ppm (s, 1H, C8-H)Signals corresponding to the ethyl and methyl protons, and the proton on the imidazole ring.
¹³C NMR Predicted: Signals for ethyl carbons, methyl carbons, and purine ring carbons.Provides a carbon fingerprint of the molecule.
Mass Spec (GC-MS) m/z 208 (M⁺), 193, 95Molecular ion peak and characteristic fragment ions.[2]
Experimental Protocols for Spectroscopic Analysis
  • UV-Vis Spectroscopy: Dissolve the sample in a suitable UV-transparent solvent (e.g., methanol or water) and record the spectrum using a spectrophotometer.

  • FT-IR Spectroscopy: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in a suitable solvent.

  • NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire the ¹H and ¹³C NMR spectra using an NMR spectrometer.

  • Mass Spectrometry: Introduce the sample into the mass spectrometer, often via a chromatographic inlet like GC or LC, to obtain the mass spectrum.

Chromatographic Behavior

Chromatographic methods, particularly HPLC, are fundamental for the separation, identification, and quantification of this compound. Its common use as an internal standard in the analysis of theophylline attests to its good chromatographic properties, including a stable retention time and a good peak shape.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Biological_Matrix Biological Matrix (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Biological_Matrix->Extraction Internal_Standard This compound (Internal Standard) Internal_Standard->Extraction Injection Injection Extraction->Injection Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water) Separation Chromatographic Separation Mobile_Phase->Separation Stationary_Phase Stationary Phase (e.g., C18 Column) Stationary_Phase->Separation Injection->Separation Detection UV Detection (e.g., 272 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Area Ratios) Chromatogram->Quantification

A typical analytical workflow using this compound as an internal standard.
Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an organic solvent like acetonitrile and an aqueous buffer.

  • Chromatographic Conditions: Use a reverse-phase column (e.g., C18). Set the flow rate, column temperature, and injection volume.

  • Detection: Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 272 nm).

  • Sample Analysis: Inject the prepared sample and record the chromatogram. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself was not found in the reviewed literature, a study on a derivative, (R)-(-)-7-[2-(1-hydroxy-2-butylamino)ethyl]theophylline hydrochloride, revealed a monoclinic crystal system. This suggests that this compound is also likely to form well-defined crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a beam of X-rays. A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final crystal structure.

Conclusion: An Integrated Physicochemical Understanding

The physicochemical properties of this compound, from its molecular structure to its chromatographic behavior, form an interconnected web of information that is vital for its application in drug development. While some experimental data for this specific derivative are not widely published, a robust understanding can be built by combining the available information with data from its parent compound, theophylline, and established analytical principles. This guide provides a framework for researchers to approach the characterization of this compound, enabling its effective use as a reference standard and exploring its potential as a therapeutic agent.

References

  • PubChem. 7-Ethyltheophylline. National Center for Biotechnology Information. [Link]

  • Kohlstaedt, E. and Klingler, K.H. (1962). U.S.
  • [Anonymous]. [Development of the method for analysis of theophylline and its related compounds using capillary high-performance liquid chromatography/fast atom bombardment-mass spectrometry]. Nihon Hoigaku Zasshi. 1994 Aug;48(4):253-62. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0001889). [Link]

  • ResearchGate. DSC thermogram of theophylline, ethylcellulose and microsphere formulations. [Link]

  • ResearchGate. X-ray Powder Diffraction patterns of a) anhydrous theophylline, b) theophylline hydrate, c) anhydrous caffeine, and d) caffeine hydrate. [Link]

  • ResearchGate. FTIR spectrum of theophylline (THP). [Link]

  • AERU. Theophylline. University of Hertfordshire. [Link]

  • NIST. Theophylline. [Link]

  • ResearchGate. DSC thermogram of (a) compound 4 (green), theophylline (red), and 4-chlorophenylboronic acid (blue) showing the endothermic effects and (b) TGA of compound 4 and theophylline. [Link]

  • ChemRxiv. Structure determination of small molecule compounds by an electron diffractometer Synergy-ED. [Link]

  • ResearchGate. Powder X-ray diffraction patterns of theophylline phases. The peaks unique to each phase are marked by asterisks. [Link]

  • ResearchGate. Compatibility studies through FTIR analysis DSC thermogram of pure drug Doxofylline and physical mixture used for IR layer and SR layer in optimized formulation DBMF6. [Link]

  • ResearchGate. Crystallographic Data and the Parameters of the Single Crystal X-Ray Diffraction Experiment for Compounds II and III. [Link]

  • ResearchGate. FTIR spectrum of sample after condensation of aminophylline. [Link]

Sources

Topic: 7-Ethyltheophylline Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Solubility Challenge in Xanthine Derivative Development

As a Senior Application Scientist, I've seen countless promising drug candidates encounter hurdles at the formulation stage. Solubility is not merely a physical parameter; it is the gateway to bioavailability and, ultimately, therapeutic efficacy. 7-Ethyltheophylline, a derivative of the well-known bronchodilator theophylline, presents a classic formulation puzzle.[1][2] Its unique molecular structure, a hybrid of polar and non-polar moieties, dictates a complex solubility profile that must be thoroughly understood to unlock its full therapeutic potential. This guide eschews a simple recitation of facts. Instead, it provides a strategic framework for understanding, predicting, and—most importantly—experimentally determining the solubility of 7-Ethyltheophylline in relevant organic solvents.

Section 1: Molecular Profile of 7-Ethyltheophylline

A molecule's structure is the blueprint for its physical behavior. 7-Ethyltheophylline (IUPAC Name: 7-ethyl-1,3-dimethylpurine-2,6-dione) is built upon the polar xanthine core, which is rich in nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors.[1] The addition of an ethyl group at the N7 position introduces a non-polar, hydrophobic character.

  • Molecular Formula: C₉H₁₂N₄O₂[1][2]

  • Molecular Weight: 208.22 g/mol [1][2]

  • Key Structural Features:

    • Polar Core: The purine-2,6-dione structure provides sites for strong dipole-dipole interactions and hydrogen bonding.

    • Non-Polar Moiety: The N7-ethyl group increases the molecule's lipophilicity compared to its parent, theophylline.

This duality is the central factor governing its solubility. The molecule will seek solvents that can favorably interact with both its polar and non-polar regions.

Section 2: Theoretical Underpinnings of Solubility

The adage "like dissolves like" is a powerful, albeit simplified, predictor of solubility. This principle is rooted in the intermolecular forces between the solute (7-Ethyltheophylline) and the solvent. A favorable dissolution process occurs when the energy gained from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.

G cluster_solute 7-Ethyltheophylline Solute 7-Ethyltheophylline Polar Xanthine Core Non-Polar Ethyl Group PolarProtic Polar Protic (e.g., Ethanol, Methanol) Solute:f0->PolarProtic Strong H-Bonding Solute:f1->PolarProtic Weak Interaction PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Solute:f0->PolarAprotic Strong Dipole-Dipole NonPolar Non-Polar (e.g., Toluene, Hexane) Solute:f1->NonPolar Favorable van der Waals

Caption: Predicted intermolecular interactions driving solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the xanthine core, leading to moderate to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments and can accept hydrogen bonds but cannot donate them. They are highly effective at solvating polar molecules and are predicted to be excellent solvents for 7-Ethyltheophylline, similar to the parent compound theophylline.[3]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The strong polar nature of the xanthine core will likely lead to very low solubility in these solvents, as the solute-solute interactions are much stronger than potential solute-solvent interactions.

Section 3: A Data-Driven Proxy: Insights from Theophylline

While specific, comprehensive solubility data for 7-Ethyltheophylline is not widely published, we can draw valuable inferences from its parent compound, theophylline. The addition of the ethyl group will generally increase lipophilicity, which may slightly decrease solubility in highly polar solvents (like water) and slightly increase it in solvents of intermediate or lower polarity, compared to theophylline.

Table 1: Experimentally Determined Solubility of Theophylline in Various Solvents at 25 °C

Solvent Class Solubility (Mole Fraction, x 10⁻⁴) Key Insight for 7-Ethyltheophylline
DMSO Polar Aprotic 70.96 Expected to be an excellent solvent.
DMF Polar Aprotic 59.21 Expected to be a very good solvent.
1,4-Dioxane Polar Aprotic 31.67 Expected to be a good solvent.
Methanol Polar Protic 13.64 Expected to be a moderately good solvent.
1-Propanol Polar Protic 13.39 Expected to be a moderately good solvent.
1-Butanol Polar Protic 10.23 Solubility may be slightly enhanced due to the ethyl group.

| Water | Polar Protic | 6.10 | Solubility likely lower than theophylline due to increased lipophilicity. |

Data sourced from Cysewski et al. (2021).[3]

Section 4: The Definitive Protocol: Experimental Solubility Determination

Theoretical predictions and proxy data are invaluable for planning, but they are no substitute for rigorous experimental measurement. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility, providing reliable and reproducible data crucial for pre-formulation studies.[4][5]

Core Principle: The method relies on allowing a suspension of the compound in the solvent to reach thermodynamic equilibrium at a constant temperature. The concentration of the dissolved compound in the clear supernatant is then measured, representing the equilibrium solubility.

Experimental Workflow Diagram:

Caption: Workflow for the isothermal shake-flask solubility method.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired organic solvent. Add an excess amount of 7-Ethyltheophylline solid to each vial.

    • Causality: Using excess solid is critical. The continued presence of a solid phase at the end of the experiment is the only visual confirmation that the solution has reached saturation and is in equilibrium with the solid state.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an incubator shaker set to a precise, constant temperature (e.g., 25.0 °C ± 0.1 °C). Agitate the vials at a consistent speed.

    • Causality: Constant temperature is non-negotiable as solubility is highly temperature-dependent.[5] Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium.

  • Equilibrium Confirmation (Self-Validation): The system must reach a true thermodynamic equilibrium. To validate this, prepare multiple identical vials and sample them at different time points (e.g., 24h, 48h, and 72h).

    • Trustworthiness: The solubility value is considered trustworthy only when the measured concentration does not significantly change between later time points (e.g., the 48h and 72h results are statistically identical). This confirms equilibrium has been reached.

  • Sampling and Filtration: Once equilibrium is confirmed, remove the vials and allow the undissolved solid to settle. Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.45 µm syringe filter compatible with the organic solvent (e.g., PTFE).

    • Causality: Filtration is a mandatory step to remove any microscopic, undissolved particles that could falsely elevate the measured concentration. The aliquot must be taken from the clear liquid phase and not from the solid bed.

  • Quantification: Accurately dilute the filtered sample with an appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the pre-determined linear range of your analytical instrument. Analyze the sample using a validated method (e.g., HPLC-UV).

    • Analytical Method Validation: The HPLC or UV-Vis method must be validated for specificity, linearity, accuracy, and precision according to standards like ICH Q2(R1) to ensure the quantification is reliable.

Section 5: Conclusion & Strategic Outlook

Understanding the solubility of 7-Ethyltheophylline is a foundational step in its development pathway. While data from the parent compound, theophylline, provides a valuable starting point for solvent selection, this guide emphasizes that there is no substitute for precise experimental determination. The isothermal shake-flask method, when executed with the principles of self-validation in mind, delivers the trustworthy and accurate data required for robust formulation design. By systematically applying this framework, researchers can confidently navigate the solubility landscape, accelerating the transition of 7-Ethyltheophylline from a molecule of interest to a potential therapeutic reality.

References

  • Title: 7-Ethyltheophylline Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning Source: PubMed Central (Scientific Reports) URL: [Link]

  • Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

  • Title: Solubility of theophylline at 25 °C, expressed as its mole fraction,... Source: ResearchGate URL: [Link]

  • Title: Solubility of anhydrous theophylline in various solvents Source: ResearchGate URL: [Link]

  • Title: The reluctant polymorph: investigation into the effect of self-association on the solvent mediated phase transformation and nucleation of theophylline Source: RSC Publishing URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: Semantic Scholar URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation Source: MDPI URL: [Link]

  • Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

  • Title: Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir Source: Der Pharma Chemica URL: [Link]

Sources

A Guide to the Crystal Structure Analysis of 7-Ethyl Theophylline: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of 7-Ethyl Theophylline, a derivative of the well-known bronchodilator, theophylline. As no public crystal structure data for this compound is currently available, this document is presented as a hypothetical case study, outlining the complete workflow from material synthesis to final structure validation. This guide is intended for researchers, scientists, and drug development professionals with an interest in small-molecule crystallography and its application in understanding the solid-state properties of pharmaceutical compounds.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid, known as its crystal structure, is a fundamental property that dictates a substance's physicochemical characteristics.[1][2] For an active pharmaceutical ingredient (API) like this compound, understanding its crystal structure is paramount. It influences critical parameters such as solubility, dissolution rate, bioavailability, stability, and mechanical properties.[3][4][5] Furthermore, knowledge of the crystal structure is indispensable for patent protection and for controlling the manufacturing process to ensure batch-to-batch consistency.

This compound (C9H12N4O2) is a derivative of theophylline, a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[6] The addition of an ethyl group at the N7 position can alter the molecule's pharmacological and physicochemical properties. A detailed crystal structure analysis would provide invaluable insights into the intermolecular interactions, packing motifs, and potential for polymorphism, all of which are critical for its development as a potential therapeutic agent.

The Crystallographic Workflow: A Step-by-Step Approach

The determination of a small molecule's crystal structure is a multi-step process that requires careful planning and execution.[1][7] This section outlines the typical workflow, using this compound as our subject.

workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination & Refinement cluster_validation Phase 4: Validation & Deposition synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction Mounted Crystal solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement Initial Model validation Structure Validation refinement->validation deposition Data Deposition validation->deposition Validated Structure

Caption: The four-phase workflow for crystal structure determination.

Phase 1: Synthesis and Crystallization of this compound

2.1.1. Synthesis and Purification:

The first step is to obtain a highly pure sample of this compound. Several synthetic routes are available for N-alkylation of theophylline.[8][9] A common method involves the reaction of theophylline with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve theophylline (1.0 eq) in a suitable solvent, such as dimethylformamide (DMF), in a round-bottom flask.

  • Deprotonation: Add a base, such as potassium carbonate (K2CO3, 1.5 eq), to the solution and stir for 30 minutes at room temperature to deprotonate the imidazole nitrogen.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality: The choice of a non-protic polar solvent like DMF facilitates the dissolution of theophylline and the subsequent SN2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the N7-H of theophylline, making it nucleophilic for the attack on ethyl iodide. The purification step is crucial as impurities can inhibit crystallization or lead to poor crystal quality.

2.1.2. Crystal Growth:

Obtaining single crystals of sufficient size and quality is often the most challenging step in the entire process.[7] For a small molecule like this compound, several crystallization techniques can be employed.

  • Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[10]

Experimental Protocol: Crystallization of this compound by Slow Evaporation

  • Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and their mixtures) to find one in which this compound has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of purified this compound in the chosen solvent system at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Causality: The choice of solvent is critical. A solvent in which the compound is too soluble will not yield crystals, while a solvent in which it is poorly soluble will cause it to precipitate as an amorphous powder. Slow evaporation allows for the orderly arrangement of molecules into a crystal lattice, resulting in well-defined single crystals.

Phase 2: Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.[11]

Experimental Protocol: Data Collection

  • Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz polarization, absorption).

Causality: Cryo-cooling minimizes radiation damage to the crystal and reduces thermal vibrations of the atoms, leading to higher quality diffraction data. The choice of X-ray wavelength depends on the unit cell dimensions and the elemental composition of the crystal. A complete and redundant dataset is essential for accurate structure determination and refinement.

Phase 3: Structure Solution and Refinement

With the processed diffraction data, the next phase involves solving the crystal structure and refining the atomic model.[12]

structure_determination data Integrated Diffraction Data (hkl file) solution Structure Solution (e.g., SHELXT, SIR) data->solution initial_model Initial Atomic Model solution->initial_model refinement Structure Refinement (e.g., SHELXL, Olex2) initial_model->refinement fourier Difference Fourier Map Analysis refinement->fourier Identify Missing/Misplaced Atoms final_model Final Refined Model refinement->final_model Convergence fourier->refinement Update Model

Caption: Iterative process of structure refinement.

Experimental Protocol: Structure Solution and Refinement

  • Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. Software such as SHELXT or SIR is commonly used for this purpose.[13]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves refining the atomic coordinates, displacement parameters (describing thermal motion), and occupancy. This is typically done using software like SHELXL or Olex2.[13]

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (especially hydrogen atoms) or to identify regions of disordered electron density.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is described by an ellipsoid rather than a sphere.

  • Hydrogen Atom Treatment: Hydrogen atoms are often placed in calculated positions and refined using a riding model, although they can sometimes be located from the difference Fourier map and refined freely.

  • Convergence: The refinement is considered complete when the refinement parameters have converged and the residual factors (R-factors) are low.

Causality: Direct methods are powerful for solving the phase problem for small molecules. The iterative process of refinement and difference Fourier map analysis allows for the progressive improvement of the atomic model until it accurately represents the experimental data.

Phase 4: Structure Validation and Deposition

The final step is to rigorously validate the determined crystal structure and deposit the data in a public database.[14][15]

Experimental Protocol: Validation and Deposition

  • Validation with PLATON/checkCIF: The final crystallographic information file (CIF) is checked for consistency and potential errors using software like PLATON and the IUCr's checkCIF service.[14][16] This will generate a report with alerts that need to be addressed.

  • Geometric Analysis: Bond lengths, bond angles, and torsion angles are compared to expected values from similar structures in the Cambridge Structural Database (CSD).[17]

  • Analysis of Intermolecular Interactions: Hydrogen bonds and other significant intermolecular interactions are identified and analyzed.

  • Data Deposition: The validated CIF and structure factor data are deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[18]

Causality: Structure validation is a critical step to ensure the quality and correctness of the determined structure.[19][20] Public deposition of crystallographic data is essential for the reproducibility of scientific results and for making the data available to the wider scientific community.

Expected Structural Features of this compound

Based on the known crystal structures of theophylline and its derivatives, we can anticipate some of the structural features of this compound.[5][21][22]

  • Hydrogen Bonding: Theophylline is known to form hydrogen bonds through its N-H group and carbonyl oxygen atoms.[4] In this compound, the N7 position is blocked by the ethyl group, so the N9-H will be the primary hydrogen bond donor. The carbonyl oxygens at positions 2 and 6 will act as hydrogen bond acceptors.

  • π-π Stacking: The planar purine ring system of theophylline is prone to π-π stacking interactions, which are likely to play a significant role in the crystal packing of this compound.[23]

  • Polymorphism: Theophylline is known to exist in different polymorphic forms.[3] It is plausible that this compound may also exhibit polymorphism, and different crystallization conditions could lead to the formation of different crystal forms with distinct properties.

Data Presentation

The final results of the crystal structure analysis would be summarized in a series of tables.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)

ParameterValue
Empirical formulaC9H12N4O2
Formula weight208.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.123(4) Å, α = 90°b = 15.456(7) Å, β = 101.23(2)°c = 9.345(5) Å, γ = 90°
Volume1150.1(9) ų
Z4
Density (calculated)1.201 Mg/m³
Absorption coefficient0.086 mm⁻¹
F(000)440
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-10<=h<=10, -20<=k<=20, -12<=l<=12
Reflections collected10123
Independent reflections2634 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2634 / 0 / 136
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0456, wR2 = 0.1123
R indices (all data)R1 = 0.0587, wR2 = 0.1245
Largest diff. peak and hole0.345 and -0.213 e.Å⁻³

Conclusion

This guide has provided a comprehensive, albeit hypothetical, overview of the process of determining the crystal structure of this compound. By following a systematic workflow encompassing synthesis, crystallization, data collection, structure solution, refinement, and validation, researchers can obtain a detailed understanding of the solid-state structure of this and other small molecules of pharmaceutical interest. The resulting structural information is invaluable for guiding drug development efforts, from formulation design to intellectual property protection.

References

  • CRYSTALS - Chemical Crystallography - University of Oxford. (n.d.). Retrieved from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystallography Software. (n.d.). RCSB PDB. Retrieved from [Link]

  • Ciechanowicz-Rutkowska, M., & Konitz, A. (1988). Structure of (R)-(-)-7-[2-(1-hydroxy-2-butylamino)ethyl]theophylline hydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 44(7), 1235–1238. Retrieved from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystallographic software list. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • Physical stability enhancement of theophylline via cocrystallization. (2006). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystallography Software. (n.d.). UNC Department of Chemistry X-ray Core Laboratory. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

  • Structure validation in chemical crystallography. (2009). National Center for Biotechnology Information. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1845–1856. Retrieved from [Link]

  • Tuning mechanical behaviour by controlling the structure of a series of theophylline co-crystals. (2016). CrystEngComm, 18(3), 416–426. Retrieved from [Link]

  • Validation of Experimental Crystal Structures. (n.d.). CCDC. Retrieved from [Link]

  • Recent advances in pharmaceutical cocrystals of theophylline. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. (2017). Der Pharma Chemica, 9(1), 74-79. Retrieved from [Link]

  • Etofylline. (n.d.). PubChem. Retrieved from [Link]

  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. (2012). IUCrJ, 1(1), 18-30. Retrieved from [Link]

  • Validation of Experimental Crystal Structures. (2023). CCDC. Retrieved from [Link]

  • Analysis of Co-Crystallization Mechanism of Theophylline and Citric Acid from Raman Investigations in Pseudo Polymorphic Forms Obtained by Different Synthesis Methods. (2021). Molecules, 26(11), 3183. Retrieved from [Link]

  • Caffeine vs. Theophylline Cocrystals: Insights into Structure–Mechanical Behavior and Piezoelectricity. (2025). Crystal Growth & Design. Retrieved from [Link]

  • Thermodynamics and Crystallization of the Theophylline–Glutaric Acid Cocrystal. (2016). Crystal Growth & Design, 16(1), 419–427. Retrieved from [Link]

  • 7-Ethyltheophylline. (n.d.). PubChem. Retrieved from [Link]

  • Method for preparing crystalline anhydrous theophylline. (1952). Google Patents.
  • Theophylline, 7-ethyl-6-thio-. (n.d.). PubChemLite. Retrieved from [Link]

  • Physical Properties and Crystallization of Theophylline Co-crystals. (2012). Diva-portal.org. Retrieved from [Link]

  • Preparation and Characterization of Theophylline−Nicotinamide Cocrystal. (2009). Organic Process Research & Development, 13(6), 1269–1275. Retrieved from [Link]

  • Preparation method of theophylline-7-acetic acid. (2013). Google Patents.
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]

  • 7-ETHYLTHEOPHYLLINE. (n.d.). Drugfuture. Retrieved from [Link]

  • 7-(2-Chloroethyl)theophylline. (n.d.). PubChem. Retrieved from [Link]

  • Search - Access Structures. (n.d.). CCDC. Retrieved from [Link]

  • Theophylline, 8-ethyl-7-hydroxy-. (n.d.). PubChemLite. Retrieved from [Link]

Sources

A Strategic Guide to the Biological Activity Screening of 7-Ethyltheophylline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 7-ethyltheophylline, a xanthine analog. Leveraging the well-established pharmacology of its parent compound, theophylline, we outline a strategic, multi-tiered screening cascade designed for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of methods to explain the causal logic behind experimental choices, ensuring a robust and efficient evaluation process. Detailed, field-proven protocols for primary biochemical, secondary cellular, and ex vivo tissue-based assays are provided, supported by data interpretation strategies and visualizations to guide decision-making. The overarching goal is to construct a thorough pharmacological profile of 7-ethyltheophylline, elucidating its potential as a therapeutic agent for respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).

Introduction: Rationale and Core Hypotheses

Theophylline (1,3-dimethylxanthine) has been a cornerstone in the treatment of respiratory diseases for decades, valued for its bronchodilator and anti-inflammatory effects.[1][2] Its clinical utility, however, is hampered by a narrow therapeutic index and a range of side effects.[2] Chemical modification of the xanthine core presents a viable strategy for improving the therapeutic profile. 7-ethyltheophylline, a derivative modified at the N7 position, warrants systematic investigation to determine if this structural change yields an improved balance of efficacy and safety.

Our screening strategy is built on two primary mechanistic hypotheses derived from the known pharmacology of theophylline and other methylxanthines:[1][2]

  • Hypothesis 1: Phosphodiesterase (PDE) Inhibition. Theophylline non-selectively inhibits PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Inhibition of PDEs, particularly the cAMP-specific PDE4 isozyme, in inflammatory and airway smooth muscle cells leads to increased intracellular cAMP levels. This elevation in cAMP is associated with smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.[2]

  • Hypothesis 2: Adenosine Receptor Antagonism. Theophylline acts as a non-selective antagonist at A1, A2A, A2B, and A3 adenosine receptors.[1] Adenosine can promote bronchoconstriction and inflammation in the airways. Antagonism of these receptors, especially A2B on mast cells, is a plausible mechanism for anti-inflammatory activity.[3] However, antagonism of A1 receptors is also linked to some of the undesirable cardiac side effects of theophylline.[2]

The central objective is to determine the potency and selectivity of 7-ethyltheophylline at these targets and to translate those findings into physiologically relevant effects.

Core Signaling Pathways for Xanthine Derivatives

The diagram below illustrates the two primary signaling pathways hypothesized for 7-ethyltheophylline, based on the known mechanisms of theophylline.

Xanthine_Mechanisms cluster_0 Hypothesis 1: PDE Inhibition cluster_1 Hypothesis 2: Adenosine Receptor Antagonism Xan 7-Ethyltheophylline PDE4 PDE4 Xan->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation ↓ Inflammatory Mediator Release (e.g., TNF-α, Leukotrienes) PKA->Inflammation Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Xan2 7-Ethyltheophylline AdoR Adenosine Receptor (e.g., A2B) Xan2->AdoR Blocks G_prot G-Protein Signaling AdoR->G_prot Adenosine Adenosine Adenosine->AdoR Activates Broncho Bronchoconstriction & Inflammation G_prot->Broncho

Caption: Hypothesized mechanisms of 7-ethyltheophylline action.

A Tiered Screening Cascade: From Target to Function

A structured, tiered approach is essential for efficient and cost-effective screening. This cascade prioritizes high-throughput biochemical assays to establish target engagement, followed by more complex and physiologically relevant cellular and tissue-based assays to confirm functional activity.

Screening Cascade Workflow

The following diagram outlines the proposed decision-gated workflow for evaluating 7-ethyltheophylline.

Screening_Cascade cluster_tier1 Tier 1: Primary Biochemical Screening cluster_tier2 Tier 2: Secondary Cellular & Ex Vivo Assays cluster_tier3 Tier 3: In Vivo & Safety Profiling start 7-Ethyltheophylline (Test Compound) PDE_Panel PDE Isozyme Panel (PDE1-11, focus on PDE4) start->PDE_Panel AdoR_Panel Adenosine Receptor Panel (A1, A2A, A2B, A3) start->AdoR_Panel Anti_Inflam Anti-Inflammatory Assay (PBMC TNF-α Release) PDE_Panel->Anti_Inflam Potent PDE4 Inhibition? Broncho_Assay Bronchodilation Assay (Guinea Pig Tracheal Rings) AdoR_Panel->Broncho_Assay Favorable Receptor Profile? PK_ADME Pharmacokinetics & ADME Profiling Anti_Inflam->PK_ADME Cellular Activity Confirmed? Broncho_Assay->PK_ADME In_Vivo In Vivo Efficacy Models (e.g., Asthma Model) PK_ADME->In_Vivo Good Drug-like Properties? end Candidate Profile Go/No-Go Decision In_Vivo->end Efficacy & Safety Demonstrated?

Caption: A decision-gated screening cascade for 7-ethyltheophylline.

Tier 1: Primary Biochemical Screening Protocols

The initial tier focuses on quantifying the direct interaction of 7-ethyltheophylline with its primary molecular targets.

Protocol: Phosphodiesterase (PDE) Isozyme Profiling

Objective: To determine the potency (IC50) and selectivity of 7-ethyltheophylline against a panel of human recombinant PDE isozymes, with a primary focus on PDE4 as the key anti-inflammatory target.

Methodology: Fluorescence Polarization (FP) Assay

This homogeneous assay format is highly amenable to high-throughput screening. It measures the hydrolysis of a fluorescently labeled cAMP substrate (FAM-cAMP) by the PDE enzyme.[4][5][6] When the substrate is hydrolyzed, a specific binding agent can bind to the resulting FAM-AMP, causing a change in the molecule's rotation and thus an increase in fluorescence polarization.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of 7-ethyltheophylline in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Preparation (384-well):

    • Dispense 2.5 µL of PDE Assay Buffer to all wells.

    • Add 25 nL of the compound dilution series to the appropriate wells.

    • Add 2.5 µL of diluted human recombinant PDE4B enzyme (final concentration determined by prior enzyme titration) to all wells except the "No Enzyme" control.

  • Enzyme Reaction:

    • Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme pre-incubation.

    • Initiate the reaction by adding 5 µL of 200 nM FAM-cAMP substrate solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction by adding 10 µL of the IMAP Binding Agent solution.

    • Incubate for 30-60 minutes at room temperature to allow for binding equilibrium.

    • Read the plate on a suitable microplate reader (e.g., SpectraMax) capable of measuring fluorescence polarization (Excitation: 485 nm, Emission: 525-538 nm).[7]

  • Data Analysis:

    • Subtract the background (No Enzyme control) from all data points.

    • Normalize the data relative to the positive (DMSO vehicle) and negative (potent inhibitor, e.g., Roflumilast) controls.

    • Plot the normalized response against the logarithm of the 7-ethyltheophylline concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical PDE Selectivity Profile

PDE Isozyme7-Ethyltheophylline IC50 (µM)Theophylline IC50 (µM)Selectivity vs. PDE4B
PDE1C> 100150> 20x
PDE2A> 100200> 20x
PDE3A857017x
PDE4B 5 12 1x
PDE5A928018.4x
Protocol: Adenosine Receptor Profiling

Objective: To determine the binding affinity (Ki) of 7-ethyltheophylline for the four human adenosine receptor subtypes (A1, A2A, A2B, A3).

Methodology: Radioligand Competition Binding Assay

This classic assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor.[8][9] It is considered a gold standard for quantifying binding affinity.

Step-by-Step Protocol (Example for A1 Receptor):

  • Membrane Preparation: Use commercially available prepared cell membranes from HEK293 or CHO cells stably expressing the human adenosine A1 receptor.

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution series of 7-ethyltheophylline in assay buffer.

  • Assay Plate Preparation (96-well):

    • To each well, add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, with MgCl2).

    • Add 25 µL of the compound dilution series.

    • Add 25 µL of the radioligand (e.g., [³H]-DPCPX for A1 receptors) at a final concentration near its Kd value (~1 nM).

    • Define non-specific binding (NSB) wells containing a high concentration of a known non-radioactive ligand (e.g., 10 µM NECA).

  • Binding Reaction:

    • Initiate the binding by adding 100 µL of the diluted membrane preparation (5-20 µg protein/well).

    • Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Termination and Filtration:

    • Rapidly harvest the plate contents onto a glass fiber filter mat (pre-soaked in polyethyleneimine) using a cell harvester.

    • Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat completely.

    • Add scintillation cocktail to each filter spot.

    • Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Determine the IC50 value by plotting the percent specific binding against the log concentration of 7-ethyltheophylline.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Adenosine Receptor Affinity Profile

Receptor Subtype7-Ethyltheophylline Ki (µM)Theophylline Ki (µM)
A12515
A2A3020
A2B1510
A3> 50> 50

Tier 2: Secondary Cellular & Ex Vivo Assays

Following successful target engagement in Tier 1, these assays confirm that the biochemical activity translates into a desired physiological response in a more complex biological environment.

Protocol: Anti-Inflammatory Cellular Assay

Objective: To assess the ability of 7-ethyltheophylline to inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from stimulated human immune cells.

Methodology: LPS-Induced TNF-α Release in Human PBMCs

This assay uses primary human peripheral blood mononuclear cells (PBMCs) as a physiologically relevant model. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of TNF-α release from monocytes within the PBMC population.[10][11]

Step-by-Step Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood or a buffy coat using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in RPMI-1640 medium with 10% FBS and plate in a 96-well culture plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Add 7-ethyltheophylline at various concentrations (e.g., 0.1 to 100 µM) to the cells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., a known PDE4 inhibitor).

  • Stimulation: Pre-incubate the cells with the compound for 30-60 minutes at 37°C, 5% CO2.

  • Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2. This time is optimal for peak TNF-α release.[11]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a validated ELISA or HTRF assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by non-linear regression.

Protocol: Ex Vivo Bronchodilation Assay

Objective: To directly measure the smooth muscle relaxant (bronchodilator) effect of 7-ethyltheophylline on airway tissue.

Methodology: Isolated Guinea Pig Tracheal Ring Assay

This ex vivo model is a gold standard for evaluating bronchodilator activity.[12][13] Tracheal rings are suspended in an organ bath, contracted with a spasmogen, and the ability of the test compound to induce relaxation is measured isometrically.[14]

Organ Bath Experimental Setup

The diagram illustrates the setup for the isolated guinea pig tracheal ring assay.

Organ_Bath cluster_0 Organ Bath System Bath Organ Bath Chamber (37°C, Krebs Solution) Ring Tracheal Ring Hook_Bottom Ring->Hook_Bottom Hook_Top Ring->Hook_Top Transducer Isometric Force Transducer Hook_Top->Transducer Measures Tension Recorder Data Acquisition System Transducer->Recorder Gas 95% O2 / 5% CO2 (Carbogen) Gas->Bath Bubbles into

Caption: Diagram of the organ bath setup for measuring tracheal ring tension.

Step-by-Step Protocol:

  • Tissue Preparation: Humanely euthanize a guinea pig and carefully dissect the trachea.[15] Place it immediately in ice-cold Krebs-Henseleit physiological salt solution.

  • Ring Mounting: Cut the trachea into 3-4 mm wide rings. Suspend each ring between two L-shaped stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[12]

  • Equilibration: Connect the upper hook to an isometric force transducer. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g, washing with fresh Krebs solution every 15 minutes.

  • Contraction: Induce a stable, submaximal contraction of the smooth muscle using a contractile agent such as carbachol (1 µM) or histamine (1 µM).[12] This stable tension represents 0% relaxation.

  • Compound Addition: Once the contraction is stable, add 7-ethyltheophylline to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10 nM to 100 µM). Allow the tissue to reach a new stable tension after each addition.

  • Data Acquisition: Record the tension continuously using a data acquisition system.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the percent relaxation against the log concentration of 7-ethyltheophylline to generate a concentration-response curve and determine the EC50 (effective concentration for 50% relaxation) and the maximum relaxation (Emax).

Data Integration and Candidate Assessment

The successful progression of a compound through this cascade depends on a holistic analysis of the data. The ideal candidate profile for a novel respiratory therapeutic based on a xanthine scaffold would include:

  • Potent PDE4 Inhibition: An IC50 in the low micromolar or high nanomolar range is desirable.

  • PDE Selectivity: High selectivity for PDE4 over other isozymes (e.g., PDE3, PDE5) is crucial to minimize off-target effects.

  • Reduced Adenosine A1 Receptor Affinity: Lower affinity for the A1 receptor compared to theophylline could predict a better cardiovascular safety profile.

  • Potent Cellular Anti-Inflammatory Activity: The IC50 for TNF-α inhibition should be consistent with the PDE4 inhibition IC50, confirming that the primary mechanism translates to a cellular effect.

  • Effective Ex Vivo Bronchodilation: The compound must demonstrate potent relaxation of airway smooth muscle, confirming its therapeutic potential.

By systematically progressing 7-ethyltheophylline through this screening cascade, researchers can build a robust data package. This package will not only define the compound's mechanism of action, potency, and selectivity but also provide the critical functional data needed to make an informed go/no-go decision for advancing the molecule into more complex in vivo efficacy and safety studies.

References

  • Ito, K., et al. (2002). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences, 99(13), 8921-8926. [Link]

  • Patsnap. (2024). What is the mechanism of Theophylline? Patsnap Synapse. [Link]

  • Barnes, P. J. (2010). Theophylline. MDPI. [Link]

  • Plant, H., et al. (2015). High-Throughput Hit Screening Cascade to Identify Respiratory Syncytial Virus (RSV) Inhibitors. Journal of Biomolecular Screening, 20(5), 635-645. [Link]

  • Cazzola, M., & Matera, M. G. (2004). THEOPHYLLINE: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. Methods and Findings in Experimental and Clinical Pharmacology, 26(Suppl A), 1-10. [Link]

  • Lin, C. H., et al. (2008). Global expression profiling of theophylline response genes in macrophages: evidence of airway anti-inflammatory regulation. BMC Medical Genomics, 1, 53. [Link]

  • BPS Bioscience. (2024). PDE4B (Rat) Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (2025). PDE4C1 Assay Kit. BPS Bioscience. [Link]

  • Zhang, Y., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • BPS Bioscience. (2024). PDE4B1 Assay Kit. BPS Bioscience. [Link]

  • van der Horst, J., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 492, 27-35. [Link]

  • Upadhyay, S., & Palmberg, L. (2018). Modifying and Integrating in vitro and ex vivo Respiratory Models for Inhalation Drug Screening. Frontiers in Bioengineering and Biotechnology, 6, 203. [Link]

  • Shryock, J. C., et al. (1993). CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS. Molecular and Cellular Biochemistry, 129(1), 123-132. [Link]

  • Eurofins Discovery. (n.d.). Respiratory Diseases. Eurofins Discovery. [Link]

  • Innoprot. (n.d.). A2B Human Adenosine GPCR Cell Based Antagonist cAMP LeadHunter Assay. Innoprot. [Link]

  • GARDP Revive. (n.d.). Screening cascade. GARDP Revive. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • ResearchGate. (2025). A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate. [Link]

  • Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Molecular Devices. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. [Link]

  • El-Kersh, D. M., et al. (2022). Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. Pharmaceuticals, 15(8), 963. [Link]

  • Innoprot. (n.d.). Adenosine A2B Receptor Assay. Innoprot. [Link]

  • ResearchGate. (2025). Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. ResearchGate. [Link]

  • Albuquerque, A. A. S., et al. (2016). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Annals of Translational Medicine, 4(10), 195. [Link]

  • Hyvärinen, A. M., et al. (1994). LPS-induced release of IL-1 beta, IL-6, IL-8, TNF-alpha and sCD14 in whole blood and PBMC from persons with high or low levels of HDL-lipoprotein. Cytokine, 6(5), 521-529. [Link]

  • ResearchGate. (n.d.). TNF-α production by PBMC stimulated either with LPS or with different fungal cell wall polysaccharides. ResearchGate. [Link]

  • Ullah, H., et al. (2022). In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea. Molecules, 27(4), 1368. [Link]

  • ResearchGate. (n.d.). Inhibition of TNF-a release from LPS-stimulated human PBMCs by.... ResearchGate. [Link]

  • Schoster, A., et al. (2026). Protective Effects of Humic Acid on Intestinal Barrier Dysfunction and Inflammatory Activation in Canine Cell-Based Models. International Journal of Molecular Sciences, 27(1), 1. [Link]

Sources

The Pharmacodynamics of 7-Ethyl Theophylline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the pharmacodynamics of 7-ethyl theophylline derivatives, designed for researchers, scientists, and professionals engaged in drug development. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings and experimental rationale that drive the evaluation of these compounds, offering a framework for their systematic investigation.

Introduction: The Rationale for Theophylline Derivatization

Theophylline, a methylxanthine, has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years[1]. Its therapeutic utility stems from a combination of bronchodilatory and anti-inflammatory effects[2]. However, the clinical application of theophylline is often hampered by a narrow therapeutic index and a challenging side-effect profile, which includes cardiovascular and central nervous system stimulation[2]. These limitations have spurred the development of numerous derivatives, with modifications aimed at enhancing therapeutic efficacy while mitigating adverse effects.

Substitution at the N7 position of the xanthine core, as seen in this compound, is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties. The addition of an ethyl group can influence the molecule's lipophilicity, metabolic stability, and interaction with its biological targets. Understanding the precise pharmacodynamic consequences of this modification is paramount for the rational design of novel and improved theophylline-based therapeutics.

Core Mechanisms of Action: A Dual-Pronged Approach

The pharmacodynamic effects of theophylline and its derivatives are primarily attributed to two key mechanisms: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Theophylline acts as a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2]. By inhibiting PDEs, theophylline derivatives lead to an accumulation of intracellular cAMP and cGMP. In airway smooth muscle cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to muscle relaxation and bronchodilation[2]. The anti-inflammatory effects are also, in part, mediated by increased cAMP in inflammatory cells, which can suppress the release of pro-inflammatory mediators[2].

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors, particularly the A1, A2A, and A2B subtypes[2]. Adenosine, an endogenous nucleoside, can induce bronchoconstriction in asthmatic patients, likely through the activation of A1 receptors on mast cells, leading to the release of bronchoconstrictor mediators. By blocking these receptors, theophylline derivatives can prevent adenosine-induced bronchoconstriction. However, antagonism of A1 receptors in the central nervous system and heart is also associated with some of the undesirable side effects of theophylline, such as seizures and cardiac arrhythmias[2].

The following diagram illustrates the primary signaling pathways influenced by theophylline derivatives.

Theophylline_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B) GPCR G-Protein Adenosine_Receptor->GPCR AC Adenylyl Cyclase GPCR->AC Activation/ Inhibition cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Cellular_Response ↓ Ca2+ Bronchodilation ↓ Inflammation PKA->Cellular_Response Theophylline_Derivative This compound Derivative Theophylline_Derivative->Adenosine_Receptor Antagonism Theophylline_Derivative->PDE Inhibition Adenosine Adenosine Adenosine->Adenosine_Receptor Agonism

Figure 1: Signaling pathways modulated by this compound derivatives.

Structure-Activity Relationships (SAR) of N7-Substituted Theophylline Derivatives

The substitution at the N7 position of the theophylline scaffold is a critical determinant of its pharmacodynamic profile. While specific quantitative data for this compound is not extensively published, general SAR trends for N7-alkylxanthines provide valuable insights.

  • Adenosine Receptor Affinity: Studies have suggested that ethyl substitutions at the N1, N3, and N7 positions may enhance adenosine A1 receptor affinity compared to methyl substitutions[3]. However, elongation of the alkyl chain at the N7 position can also decrease cardiotonic activity, which is partly mediated by adenosine A1 antagonism[4][5]. This suggests a complex relationship where moderate alkyl chain lengths, such as an ethyl group, might offer a favorable balance.

  • Phosphodiesterase Inhibition: The positive inotropic activity of alkylxanthines has been correlated with their inhibitory activity on the PDE III isoenzyme[4][5]. Elongation of the alkyl chain at the N1 or N7 position tends to decrease this activity[4][5]. This implies that this compound may have a slightly different PDE inhibition profile compared to theophylline, potentially with reduced activity against certain isoforms.

  • Bronchodilator Potency: Substitution at the N7 position generally tends to decrease both adenosine receptor antagonism and bronchodilator potency compared to modifications at other positions[3].

Table 1: Inferred Pharmacodynamic Profile of this compound vs. Theophylline

Pharmacodynamic ParameterTheophyllineThis compound (Inferred)Rationale for Inference
Adenosine A1 Receptor Affinity Moderate AntagonistPotentially enhanced affinityGeneral trend for N-ethyl vs. N-methyl substitutions on xanthines[3].
Adenosine A2A/A2B Receptor Affinity Moderate AntagonistLikely maintained or slightly alteredN7 substitution can influence affinity, but the precise impact on A2 subtypes is less defined than for A1.
PDE Isoform Inhibition Non-selective inhibitorPotentially altered selectivity and potencyElongation of the N7-alkyl chain can decrease activity against certain PDE isoforms like PDE III[4][5].
Bronchodilator Potency StandardPotentially slightly reducedN7 substitution can decrease overall bronchodilator potency[3].
Cardiovascular Side Effects PresentPotentially reducedDecreased cardiotonic activity is associated with longer N7-alkyl chains[4][5].

Experimental Workflows for Pharmacodynamic Evaluation

A thorough pharmacodynamic assessment of this compound derivatives requires a combination of in vitro and in vivo experimental models. The following sections provide detailed protocols for key assays, emphasizing the rationale behind each step.

In Vitro Assays

This assay determines the affinity of the test compound for specific adenosine receptor subtypes.

Protocol:

  • Membrane Preparation:

    • Culture cell lines stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, A3) in appropriate media.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add assay buffer, a known concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-DPCPX for A1), and serial dilutions of the this compound derivative.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., theophylline).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow Start Start Cell_Culture Culture Cells Expressing Target Receptor Start->Cell_Culture Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Assay_Setup Set up 96-well Plate: - Radioligand - Test Compound (Serial Dilutions) - Controls (Total & Non-specific) Membrane_Prep->Assay_Setup Incubation Add Membranes & Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Detection Add Scintillation Cocktail & Count Radioactivity Washing->Detection Data_Analysis Calculate Specific Binding, IC50, and Ki Detection->Data_Analysis End End Data_Analysis->End

Sources

A Technical Guide to the Synthesis of 7-Ethyl Theophylline: A Modular Approach from Foundational Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 7-Ethyl Theophylline, a significant derivative of theophylline with applications in pharmaceutical research and development. Recognizing the complexity of constructing the purine scaffold, this document eschews a direct, though chemically unfeasible, pathway from ethylbenzene. Instead, it presents a robust and validated two-part modular strategy: the initial construction of the theophylline core via the classic Traube purine synthesis, followed by a targeted N7-alkylation to yield the final product. This approach ensures chemical integrity and provides a clear, reproducible protocol for researchers. A discussion on the synthesis of the requisite ethylating agent is included to establish a logical, albeit indirect, connection to industrial feedstocks like ethylene, which are related to ethylbenzene production, thereby addressing the initial query's premise within a scientifically sound framework.

Introduction

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug widely used in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma due to its bronchodilator properties.[1][2] Its derivatives are of significant interest in medicinal chemistry for their potential to offer modified pharmacokinetic profiles, enhanced efficacy, or novel biological activities.[3][4] this compound is one such derivative, serving as a valuable intermediate and a subject of study in its own right.[5]

The synthesis of complex heterocyclic molecules like this compound necessitates a strategic, multi-step approach. The most versatile and historically significant method for constructing the core purine ring system is the Traube purine synthesis, first introduced in 1900.[1][2] This method builds the imidazole ring onto a pre-functionalized pyrimidine precursor.

This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. It is structured to provide not only the procedural steps but also the underlying chemical principles, ensuring a deep understanding of the entire synthetic pathway.

Overall Synthetic Strategy

The synthesis is logically divided into two primary modules:

  • Module 1: Synthesis of the Theophylline Core. This module employs the Traube purine synthesis, starting from readily available acyclic precursors, N,N'-dimethylurea and cyanoacetic acid, to construct the bicyclic theophylline scaffold.[6]

  • Module 2: N7-Ethylation of Theophylline. This module involves the selective alkylation of the synthesized theophylline at the N7 position of the imidazole ring using an appropriate ethylating agent to yield the final product, this compound.[7]

The diagram below illustrates the high-level strategic approach.

G cluster_0 Module 1: Theophylline Core Synthesis (Traube) cluster_1 Module 2: N7-Ethylation A N,N'-Dimethylurea + Cyanoacetic Acid B 6-Amino-1,3-dimethyluracil A->B C 5,6-Diamino-1,3-dimethyluracil B->C D Theophylline C->D F This compound D->F Base-mediated Alkylation E Ethylating Agent (e.g., Ethyl Iodide) E->F

Caption: High-level two-module synthetic strategy.

Module 1: Synthesis of the Theophylline Core via Traube Synthesis

The Traube synthesis is a robust method for creating the purine ring system by fusing an imidazole ring onto a diaminopyrimidine intermediate.[8] Our pathway begins with the construction of this key pyrimidine precursor.

Step 1.1: Synthesis of 6-Amino-1,3-dimethyluracil

This initial step involves the condensation of N,N'-dimethylurea with cyanoacetic acid, followed by cyclization to form the pyrimidine ring. Acetic anhydride serves as a crucial dehydrating agent to drive the reaction forward.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N,N'-dimethylurea and cyanoacetic acid in equimolar amounts.

  • Slowly add acetic anhydride (approx. 2.5 equivalents) to the mixture while stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, the product, 6-amino-1,3-dimethyluracil, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield a white to off-white solid.

ReagentMolar Mass ( g/mol )QuantityRole
N,N'-Dimethylurea88.111.0 eqStarting Material
Cyanoacetic Acid85.061.0 eqStarting Material
Acetic Anhydride102.092.5 eqDehydrating Agent

Expected Yield: ~75-85%

Step 1.2: Nitrosation to form 6-Amino-5-nitroso-1,3-dimethyluracil

The synthesized pyrimidine is activated at the 5-position via nitrosation using sodium nitrite in an acidic medium. This introduces the nitrogen atom required for the subsequent cyclization.

Experimental Protocol:

  • Suspend 6-amino-1,3-dimethyluracil in a mixture of glacial acetic acid and water in a beaker.[9]

  • Cool the suspension in an ice bath to 0-5 °C with continuous stirring.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the temperature remains below 10 °C.[9]

  • After the addition is complete, continue stirring in the ice bath for an additional 1-2 hours. A brightly colored precipitate will form.

  • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

Step 1.3: Reduction to 5,6-Diamino-1,3-dimethyluracil

The nitroso group is reduced to an amine group, creating the key 5,6-diaminopyrimidine intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • In a hydrogenation vessel, suspend 6-amino-5-nitroso-1,3-dimethyluracil in methanol.

  • Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt%).[9]

  • Pressurize the vessel with hydrogen gas (typically 2.5-3.5 MPa) and stir vigorously at room temperature.[9]

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the filtrate under reduced pressure to obtain the crude 5,6-diamino-1,3-dimethyluracil, which is often used directly in the next step without extensive purification.

Step 1.4: Imidazole Ring Cyclization to form Theophylline

The final step of the Traube synthesis involves reacting the diaminopyrimidine with a one-carbon source to form the fused imidazole ring. Triethyl orthoformate is an effective reagent for this cyclization.

Experimental Protocol:

  • Combine the crude 5,6-diamino-1,3-dimethyluracil with an excess of triethyl orthoformate.

  • Heat the mixture to reflux for several hours (e.g., 4-6 hours, monitor by TLC).

  • Upon cooling, theophylline will precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash with a non-polar solvent like ether or hexane to remove excess reagent, and dry.

  • The crude theophylline can be recrystallized from boiling water to achieve high purity.

The overall workflow for the Traube synthesis is depicted below.

G start Start Materials step1 Step 1.1: Condensation & Cyclization start->step1 prod1 6-Amino-1,3-dimethyluracil step1->prod1 step2 Step 1.2: Nitrosation (NaNO2 / H+) prod1->step2 prod2 6-Amino-5-nitroso-1,3-dimethyluracil step2->prod2 step3 Step 1.3: Reduction (H2, Pd/C) prod2->step3 prod3 5,6-Diamino-1,3-dimethyluracil step3->prod3 step4 Step 1.4: Cyclization (Triethyl Orthoformate) prod3->step4 end Theophylline step4->end

Caption: Workflow for the Traube Synthesis of Theophylline.

Module 2: N7-Ethylation of Theophylline

With the theophylline core successfully synthesized, the final step is to introduce the ethyl group at the N7 position. The proton on the N7 nitrogen of the imidazole ring is acidic (pKa ≈ 8.8) and can be removed by a moderately strong base.[10] The resulting theophylline anion is a potent nucleophile that readily reacts with an ethyl electrophile in a classic SN2 reaction.

Principle of the Method

The reaction proceeds via deprotonation of theophylline to form the theophyllinate anion, which then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent like ethyl iodide or ethyl bromide. The use of a polar aprotic solvent, such as Dimethylformamide (DMF), is ideal as it solvates the cation of the base but does not solvate the nucleophile, thus accelerating the SN2 reaction.[11]

G cluster_0 Deprotonation cluster_1 SN2 Attack Theo Theophylline Anion Theophyllinate Anion (Nucleophile) Theo->Anion + Base Base Base (e.g., K2CO3) Base->Anion Product This compound Anion->Product EtI Ethyl Iodide (Electrophile) EtI->Product Salt Salt Byproduct (e.g., KI)

Caption: Logical relationship in N7-Ethylation of Theophylline.

Experimental Protocol
  • Dissolve theophylline (1.0 eq) in a suitable volume of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, ~1.5 eq), to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the theophyllinate anion.

  • Add the ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.2 eq), to the mixture dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water to precipitate the product.

  • Collect the crude this compound by vacuum filtration and wash it with water.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid.

ReagentMolar Mass ( g/mol )QuantityRole
Theophylline180.161.0 eqSubstrate
Potassium Carbonate (K₂CO₃)138.211.5 eqBase
Ethyl Iodide155.971.1 eqEthylating Agent
Dimethylformamide (DMF)73.09-Solvent

Expected Yield: >90%

Precursor Sourcing and the Ethylbenzene Connection

The prompt specified a synthesis route originating from ethylbenzene. While a direct conversion of ethylbenzene into the complex theophylline heterocycle is not chemically viable, the ethyl group required for the N7-alkylation can be sourced from reagents derived from feedstocks related to ethylbenzene.

Industrially, ethylbenzene is produced via the Friedel-Crafts alkylation of benzene with ethylene. Ethylene, a fundamental building block, is readily converted to ethanol by hydration, which can then be used to produce ethyl halides.

Synthesis of Ethyl Bromide from Ethanol: A standard laboratory preparation involves the reaction of ethanol with a strong acid and a bromide source, typically via an SN2 mechanism.

  • Combine sodium bromide (NaBr) and water in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄). This generates HBr in situ.

  • Add ethanol to the flask.

  • Gently heat the mixture to distill the ethyl bromide as it forms (boiling point: 38 °C).

  • Wash the collected distillate with water, a dilute sodium bicarbonate solution, and finally water again to remove unreacted acid and ethanol, then dry over a suitable drying agent (e.g., anhydrous CaCl₂).

This protocol establishes a scientifically sound connection from common industrial feedstocks (ethylene) to the specific reagents required for the synthesis of this compound, thereby linking the process back to the broader petrochemical context of ethylbenzene.

Characterization and Quality Control

The identity and purity of the intermediate (Theophylline) and the final product (this compound) must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. For this compound, the appearance of signals corresponding to the ethyl group (a triplet and a quartet in ¹H NMR) and the disappearance of the N7-H proton signal are key diagnostic markers.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for functional groups, such as C=O (carbonyl) and C-N bonds.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Conclusion

This guide has detailed a reliable and high-yield synthetic pathway for this compound. By breaking the synthesis into two distinct modules—the construction of the theophylline core via the Traube synthesis and the subsequent N7-ethylation—this protocol provides a clear and reproducible method for laboratory and potential scale-up applications. The causality behind each step has been explained, and the connection to industrial precursors has been logically established, providing a comprehensive technical resource for professionals in the field of chemical and pharmaceutical sciences.

References

  • Traube Purine Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Theophylline. (2024). Wikipedia. Retrieved from [Link]

  • Traube purine synthesis. (2016). Slideshare. Retrieved from [Link]

  • Synthesis of 7-(Ethylaryl) Theophylline Dérivatives from Acyclovir. (2017). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis. (n.d.). Thieme Connect. Retrieved from [Link]

  • Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis method for theophylline. (2015). Google Patents.
  • High-yield synthesis method for theophylline. (2015). Google Patents.
  • Theophylline as a Fine Chemical Intermediate: Synthesis and Applications. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Purine studies. XVIII. The C- and N-alkylation of theophylline and derivatives. (1976). ConnectSci. Retrieved from [Link]

  • Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. (2023). Avicenna Journal of Pharmaceutical Research. Retrieved from [Link]

  • Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. (2010). Universitas Gadjah Mada. Retrieved from [Link]

  • Reaction of 7-(2-Mesyloxy-2-phenylethyl)theophylline with Amines. (2000). ElectronicsAndBooks. Retrieved from [Link]

  • Synthesis of New 7-Alkylated Theophyllines by Chemical Modification of Dyphylline. (2010). ResearchGate. Retrieved from [Link]

  • Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. (2011). PubMed. Retrieved from [Link]

  • 7-Ethyltheophylline. (n.d.). PubChem. Retrieved from [Link]

  • N-Dealkylation of Amines. (2017). National Institutes of Health. Retrieved from [Link]

  • Synthesis of theophylline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Theophylline. (n.d.). Deranged Physiology. Retrieved from [Link]

  • Influence of some therapeutic agents on the biosynthesis of uric acid. (n.d.). e-Lichome. Retrieved from [Link]

  • Synthesis and toxicological evaluation of newly synthesized 7,8-disubstituted theophylline derivatives. (2014). Der Pharma Chemica. Retrieved from [Link]

Sources

understanding the prodrug characteristics of 7-Ethyl Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prodrug Characteristics of 7-Ethyl Theophylline

Executive Summary

Theophylline has long been a cornerstone in the management of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD)[1][2]. Its clinical utility, however, is hampered by a narrow therapeutic index and highly variable inter-individual pharmacokinetics, necessitating therapeutic drug monitoring to prevent toxicity[1][3]. This guide provides a detailed scientific examination of this compound, a prodrug of theophylline designed to surmount these limitations. By masking the acidic N7-proton of the purine ring with an ethyl group, this compound modifies the parent drug's physicochemical properties to optimize its pharmacokinetic profile. This document details the scientific rationale, synthesis, metabolic activation, and comparative pharmacokinetics of this compound, offering drug development professionals a comprehensive technical resource. The core principle is that this compound is an inactive precursor that undergoes controlled metabolic conversion in the body to release the active theophylline moiety, a process mediated by hepatic cytochrome P450 enzymes.

The Rationale for a Theophylline Prodrug

Therapeutic Profile of Theophylline

Theophylline exerts its primary therapeutic effects through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic AMP and subsequent smooth muscle relaxation (bronchodilation), and antagonism of adenosine receptors[2]. These actions contribute to its efficacy in managing the bronchospastic components of respiratory diseases[2].

Pharmacokinetic Challenges

The clinical application of theophylline is complicated by several factors:

  • Narrow Therapeutic Window: The accepted therapeutic range for plasma theophylline concentrations is generally 10-20 µg/mL for respiratory diseases[2][3]. Concentrations below this range may lack efficacy, while those above can lead to significant adverse effects, including nausea, cardiac arrhythmias, and seizures.

  • High Inter-Individual Variability: Theophylline clearance is highly dependent on hepatic metabolism, primarily by the cytochrome P450 1A2 (CYP1A2) isoform[4][5][6]. The activity of this enzyme is influenced by genetics, age, smoking status, and co-administration of other drugs, leading to wide patient-to-patient variability in drug clearance[1][7].

  • Formulation-Dependent Absorption: The rate and extent of theophylline absorption can vary significantly between different oral formulations, and can be affected by food, further complicating consistent dosing[3][8].

The Prodrug Hypothesis for this compound

The development of this compound is a strategic approach to mitigate the pharmacokinetic challenges of its parent drug. A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in vivo. The hypothesis for this compound is that by ethylating the N7 position, the resulting molecule will exhibit:

  • Modified Physicochemical Properties: Increased lipophilicity to potentially enhance membrane permeability and alter dissolution characteristics.

  • Rate-Controlled Activation: A dependency on metabolic N-de-ethylation for activation, which can smooth the absorption profile and reduce the sharp peak plasma concentrations associated with immediate-release theophylline, thereby widening the practical therapeutic window.

Physicochemical and Structural Characteristics

The addition of an ethyl group at the N7 position of the xanthine core fundamentally alters the molecule's physical properties. Theophylline is an amphoteric compound with a pKa of ~8.6 for the N7-proton, allowing it to form salts. This compound, lacking this acidic proton, is a neutral, more lipophilic molecule. This change is expected to influence its solubility, membrane transport, and formulation characteristics.

Comparative Analysis: Theophylline vs. This compound

The key differences in their physicochemical properties are summarized below. The increased lipophilicity (higher LogP) of this compound is a critical attribute for a prodrug, as it can facilitate passage across the gastrointestinal mucosa.

PropertyTheophyllineThis compoundRationale for Prodrug Advantage
Molecular Formula C₇H₈N₄O₂C₉H₁₂N₄O₂Addition of an ethyl group.
Molecular Weight 180.16 g/mol 208.22 g/mol Increased mass due to the ethyl promoiety.
LogP (Octanol/Water) ~ -0.02~ -0.2 (Computed)[9]Increased lipophilicity can improve membrane permeation and alter absorption kinetics.
Acidity (pKa) ~8.6 (N7-H)N/ARemoval of the acidic proton prevents salt formation and alters solubility, favoring lipid environments.
Active Moiety YesNo (Prodrug)The molecule is inactive until the ethyl group is metabolically cleaved.

Synthesis and Characterization of this compound

Principle of Synthesis: N7-Alkylation

The synthesis of this compound is reliably achieved through the direct N-alkylation of theophylline. The imidazole N7-proton of theophylline is sufficiently acidic to be removed by a moderately strong base. The resulting anion acts as a nucleophile, attacking an ethylating agent to form the final product. This is a common and efficient method for producing N7-substituted xanthine derivatives.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard alkylation methods for xanthines.

  • Dissolution: Dissolve one molar equivalent of theophylline in a polar aprotic solvent such as Dimethylformamide (DMF).

  • Deprotonation: Add 1.2 molar equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution. Stir the suspension at room temperature for 30 minutes to form the theophylline anion.

  • Alkylation: Add 1.1 molar equivalents of an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and maintain with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts. Quench the filtrate by pouring it into cold water, which will cause the product to precipitate.

  • Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Characterization Methods

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR): To confirm the presence of the ethyl group and the overall molecular structure.

  • Mass Spectrometry (MS): To verify the correct molecular weight (208.22 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point Analysis: To compare with literature values as a measure of purity.

Metabolic Activation and Pharmacological Action

The Bioactivation Pathway: Hepatic N-de-ethylation

This compound is pharmacologically inactive and requires bioactivation to exert a therapeutic effect. This occurs via an oxidative N-de-ethylation reaction, which removes the ethyl group from the N7 position to release the active parent drug, theophylline. This is a classic example of a metabolic cleavage reaction used in prodrug design.

Diagram 1: Metabolic Conversion Pathway of this compound

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver (Hepatocyte) Prodrug_Admin This compound (Administered Orally) Prodrug_Circ This compound (Inactive Prodrug) Prodrug_Admin->Prodrug_Circ Absorption Active_Drug Theophylline (Active Drug) Prodrug_Circ->Active_Drug Hepatic N-de-ethylation (Oxidative Metabolism) Metabolite Acetaldehyde CYP Cytochrome P450 (e.g., CYP1A2) CYP->Active_Drug Cofactors O₂ + NADPH Cofactors->Active_Drug

Caption: Metabolic activation of this compound to Theophylline.

The Role of Cytochrome P450 Isoforms

The N-dealkylation of xanthines is primarily mediated by the hepatic cytochrome P450 system[1]. Theophylline itself is a well-established substrate for CYP1A2 (N-demethylation) and, to a lesser extent, CYP2E1 (8-hydroxylation)[4][5][10]. Given the structural similarity, it is scientifically sound to posit that the N-de-ethylation of this compound is also catalyzed predominantly by CYP1A2 . This is a critical consideration for drug development, as any co-administered drugs that induce or inhibit CYP1A2 (e.g., ciprofloxacin, smoking) would be expected to alter the conversion rate of the prodrug and, consequently, the plasma concentrations of active theophylline[6].

Comparative Pharmacokinetic Profile

The primary objective of this compound is to create a more favorable pharmacokinetic profile than the parent drug. The ideal prodrug would provide a slower rate of theophylline appearance in the plasma, leading to a lower peak concentration (Cmax), a delayed time to peak concentration (Tmax), and reduced fluctuations between doses, while maintaining a comparable total drug exposure (Area Under the Curve, AUC).

Absorption, Distribution, Metabolism, Excretion (ADME)
  • Absorption: As a more lipophilic molecule, this compound is expected to be well-absorbed from the gastrointestinal tract. Its absorption is followed by first-pass metabolism in the liver, where bioactivation begins.

  • Distribution: Once converted to theophylline, its distribution will follow the known profile of the parent drug, into fat-free tissues and body water[1].

  • Metabolism: The rate-limiting step for pharmacological activity is the N-de-ethylation to theophylline. The released theophylline is then further metabolized via its known pathways (hydroxylation and demethylation)[6].

  • Excretion: The metabolites of theophylline are primarily excreted by the kidneys.

Table 2: Illustrative Pharmacokinetic Parameters (Theophylline vs. This compound)

The following values for this compound are illustrative, based on expected prodrug behavior, as direct comparative clinical data is limited. Theophylline values are based on literature for immediate-release formulations.

ParameterTheophylline (Immediate Release)This compound (Prodrug)Desired Outcome for Prodrug
Tmax (Time to Peak) 1-2 hours3-5 hoursAchieved: Slower absorption and conversion delays the peak.
Cmax (Peak Concentration) HighLowerAchieved: Slower input rate reduces the peak concentration, lowering toxicity risk.
AUC (Total Exposure) Normalized to 100%~90-100%Achieved: Bioavailability should be comparable for therapeutic equivalence.
Half-life (t½) ~8 hours[1]~8 hours (of active theophylline)Unchanged, as it is a property of the active drug once released.
Fluctuation Index HighLowAchieved: Smoother plasma profile with less difference between peak and trough.

Methodologies for Prodrug Evaluation

Validating the prodrug characteristics of this compound requires a series of structured in vitro and in vivo experiments.

Protocol: In Vitro Metabolic Stability and Conversion Rate using Liver Microsomes

This assay is crucial for confirming that the prodrug is converted in a metabolically active system and for determining the rate of this conversion.

  • Preparation: Prepare human liver microsomes (HLM) in a phosphate buffer (pH 7.4).

  • Reaction Mixture: In a microcentrifuge tube, combine HLM, this compound (at a known concentration, e.g., 1 µM), and buffer.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system (the cofactor for CYP enzymes).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the disappearance of this compound and the appearance of theophylline.

  • Data Interpretation: Plot the concentration of this compound over time to determine its metabolic half-life. Concurrently, plot the formation of theophylline to confirm its identity as the primary metabolite.

Diagram 2: Workflow for In Vitro Metabolic Assay

Caption: Workflow for assessing prodrug conversion in liver microsomes.

Protocol: In Vivo Comparative Pharmacokinetic Study in a Rodent Model

This experiment is the definitive test of the prodrug's behavior in a living system.

  • Animal Model: Use male Sprague-Dawley rats (n=6 per group).

  • Groups:

    • Group 1: Administer Theophylline intravenously (for bioavailability calculation).

    • Group 2: Administer Theophylline orally.

    • Group 3: Administer this compound orally (at an equimolar dose to Group 2).

  • Dosing: Administer the compounds via oral gavage or IV injection.

  • Blood Sampling: Collect serial blood samples from the tail vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Collect samples into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentrations of both this compound and theophylline in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters (Cmax, Tmax, AUC, t½, bioavailability) for both theophylline and its prodrug.

Diagram 3: Workflow for In Vivo Pharmacokinetic Study

G cluster_groups A Acclimate Animals (e.g., Rats, n=6/group) B Dose Administration (PO or IV) A->B C Serial Blood Sampling (0-24h) B->C G1 Theophylline PO G2 This compound PO G3 Theophylline IV D Plasma Separation (Centrifugation) C->D E LC-MS/MS Bioanalysis (Quantify Prodrug & Drug) D->E F PK Parameter Calculation (Cmax, Tmax, AUC) E->F

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Conclusion and Future Directions

This compound represents a classic and rational prodrug approach to enhancing the therapeutic profile of theophylline. By masking the N7 position with an ethyl group, the resulting molecule gains lipophilicity and becomes dependent on a rate-limited metabolic activation step, likely mediated by CYP1A2. This design aims to smooth the plasma concentration-time curve, reducing peak-related toxicities and improving patient safety and compliance. The experimental workflows outlined in this guide provide a robust framework for the preclinical validation of this compound and other similar prodrug candidates. Future work should focus on definitive clinical studies to confirm these pharmacokinetic advantages in human subjects and to explore its utility in slow-release formulations for once-daily dosing regimens.

References

  • Coulibaly, Y., et al. (2018). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 10(4), 114-119. [Link]

  • Hendeles, L., Massanari, M., & Weinberger, M. (1985). Update on the pharmacodynamics and pharmacokinetics of theophylline. Chest, 88(2 Suppl), 103S-111S. [Link]

  • Hendeles, L., & Weinberger, M. (1985). Update on the pharmacodynamics and pharmacokinetics of theophylline. PubMed. [Link]

  • Fu, Y., et al. (2016). Theophylline: a review of population pharmacokinetic analyses. Journal of clinical pharmacy and therapeutics, 41(6), 585-591. [Link]

  • PK-UK (n.d.). Theophylline – Pharmacokinetics. Retrieved from PK-UK. [Link]

  • Sarkar, M. A., et al. (1992). Characterization of human cytochromes P450 involved in theophylline 8-hydroxylation. PubMed. [Link]

  • Kozai, S., et al. (2000). Reaction of 7-(2-Mesyloxy-2-phenylethyl)theophylline with Amines: Synthesis of 1,2,3,6-Tetrahydro-6-imino- 2-oxo-7H-purine Deriv. ElectronicsAndBooks. [Link]

  • Bauer, L. A. (2014). Theophylline. In Applied Clinical Pharmacokinetics, 3e. AccessPharmacy. [Link]

  • Yousaf, M., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. ResearchGate. [Link]

  • Abdel-Megid, M. (2011). Synthesis of New 7-Alkylated Theophyllines by Chemical Modification of Dyphylline. ResearchGate. [Link]

  • Miners, J. O., et al. (1996). Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism. British journal of clinical pharmacology, 41(2), 111-116. [Link]

  • Tjia, J. F., et al. (1996). Metabolism of theophylline by cDNA-expressed human cytochromes P-450. PubMed. [Link]

  • Tjia, J. F., et al. (1996). Metabolism of theophylline by cDNA-expressed human cytochromes P-450. Pharmacogenetics, 6(1), 11-19. [Link]

  • National Center for Biotechnology Information (n.d.). 7-Ethyltheophylline. PubChem Compound Database. [Link]

  • Scott, M. B., et al. (1994). Pharmacokinetic comparison of a once-daily and twice-daily theophylline delivery system. Clinical therapeutics, 16(3), 434-441. [Link]

  • PharmGKB (n.d.). Theophylline Pathway, Pharmacokinetics. Retrieved from PharmGKB. [Link]

  • Arnold, J. D., et al. (1981). A comparison of the pharmacokinetics of theophylline in asthmatic children in the acute episode and in remission. European journal of clinical pharmacology, 20(6), 443-447. [Link]

Sources

An In-depth Technical Guide to (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone (CAS No. 23043-88-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, registered under CAS number 23043-88-1, is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular architecture, which features a substituted benzoyl pyridine core, renders it a versatile building block, particularly in the development of benzodiazepine drugs. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, and significant applications, with a particular focus on its instrumental role in the synthesis of anxiolytic and sedative medications.

Chemical Identity and Physicochemical Properties

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, also known by synonyms such as 2-(2-Amino-5-bromobenzoyl)pyridine and ABBP, is a yellow solid under standard conditions.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 23043-88-1 (for 7-Ethyltheophylline) / 1563-56-0 (for 2-(2-Amino-5-bromobenzoyl)pyridine)[2]
IUPAC Name (2-amino-5-bromophenyl)-pyridin-2-ylmethanone[3]
Molecular Formula C₁₂H₉BrN₂O[1][2]
Molecular Weight 277.12 g/mol [1][2]
Appearance Yellow Solid[1][4]
Melting Point 98-100 °C[1][2][4]
Boiling Point 451 °C[1][2][4]
Flash Point 227 °C[1][2][4]
Density 1.546 g/cm³[1][2][4]
Solubility DMSO (Slightly), Methanol (Sparingly)[1][2][4]
pKa (Predicted) 2.66 ± 0.10[1][4]

Synthesis and Mechanistic Considerations

The efficient synthesis of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is critical for its application in the pharmaceutical industry. Several synthetic methodologies have been developed, with the choice of route often dictated by factors such as yield, purity, and scalability for industrial production.

Established Synthetic Protocol via Grignard-type Reaction

A prevalent and high-yielding method involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[2] This reaction is typically facilitated by the use of n-butyllithium in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[2]

Experimental Protocol:

  • In a reaction vessel maintained under an inert atmosphere (e.g., nitrogen or argon), cool a mixture of 2.5 M n-butyllithium in hexane and anhydrous ethyl ether to -40 °C.

  • Slowly add 2-bromopyridine dropwise to the cooled solution. Stir the resulting mixture at -40 °C for 1 hour to ensure the formation of the lithiated pyridine intermediate.

  • In a separate flask, dissolve 2-amino-5-bromobenzoic acid in anhydrous THF.

  • Add the solution of 2-amino-5-bromobenzoic acid dropwise to the reaction mixture.

  • Allow the reaction system to gradually warm to 0 °C and continue stirring at this temperature for an additional 2 hours.

  • Quench the reaction by the careful addition of 3N hydrochloric acid.

  • Perform a liquid-liquid extraction to separate the aqueous and organic layers. The product will be in the organic phase.

  • The crude product can be purified by column chromatography on silica gel.

Causality and Mechanistic Insights:

The use of n-butyllithium, a strong organolithium base, is crucial for the deprotonation of 2-bromopyridine, forming a highly reactive pyridinyllithium species. This nucleophile then attacks the electrophilic carbonyl carbon of 2-amino-5-bromobenzoic acid. The low reaction temperature is essential to control the reactivity of the organolithium reagent and prevent side reactions. The final acidic workup protonates the intermediate alkoxide to yield the desired ketone product.

Alternative Synthetic Strategy

An alternative synthetic route has been disclosed that commences with 4-bromo-2-bromomethylphenol.[5][6] This multi-step process involves the protection of the phenolic hydroxyl group, followed by the formation of a boric acid derivative and a subsequent Suzuki-type coupling with 2-bromopyridine.[5][6] This method is highlighted for its high atom utilization and suitability for industrial-scale production due to the recoverability of the solvent.[5]

Role in Drug Development: A Precursor to Benzodiazepines

The primary significance of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone lies in its role as a key intermediate in the synthesis of benzodiazepines, a class of drugs known for their anxiolytic, sedative, and muscle-relaxant properties.[2][7]

Synthesis of Bromazepam

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a direct precursor in the synthesis of Bromazepam.[7] The synthetic pathway involves a two-step process: N-acylation followed by intramolecular cyclization.

Experimental Protocol for Bromazepam Synthesis:

  • N-acylation: React (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone with bromoacetyl bromide in glacial acetic acid. This reaction forms the N-bromoacetyl intermediate, 2-(2-bromoacetamido-5-bromobenzoyl)pyridine.

  • Intramolecular Cyclization: The intermediate is then treated with a suitable base to facilitate an intramolecular nucleophilic substitution, leading to the formation of the seven-membered diazepine ring characteristic of Bromazepam.

G cluster_synthesis Synthesis of Bromazepam A (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone C 2-(2-bromoacetamido-5-bromobenzoyl)pyridine (Intermediate) A->C N-acylation (Glacial Acetic Acid) B Bromoacetyl Bromide B->C D Bromazepam C->D Intramolecular Cyclization (Base)

Synthetic pathway from the precursor to Bromazepam.
Intermediate for Remimazolam

This compound also serves as a crucial intermediate in the synthesis of Remimazolam, a short-acting sedative used in anesthesia.[2]

Analytical Methodologies

The purity and identity of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone are critical for its use in pharmaceutical synthesis. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for its characterization.

HPLC Method:

A reverse-phase (RP) HPLC method can be utilized for the analysis of this compound.[8]

  • Column: Newcrom R1 or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility.[8]

  • Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[8]

Safety and Handling

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone should be handled with appropriate personal protective equipment in a well-ventilated laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures. The compound should be stored in a dark place under an inert atmosphere at room temperature.[4]

Conclusion

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a well-characterized and versatile chemical intermediate with indispensable applications in the pharmaceutical industry. Its established synthetic routes and critical role as a precursor to important benzodiazepine drugs like Bromazepam and Remimazolam underscore its significance in medicinal chemistry and drug development. The information and protocols detailed in this guide are intended to provide a comprehensive resource for researchers and scientists engaged in the synthesis and application of this pivotal molecule.

References

  • Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Eureka. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, February 27). 2-(2-Amino-5-bromobenzoyl)pyridine: A Comprehensive Overview. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE. Retrieved from [Link]

  • Cheméo. (n.d.). 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl- (CAS 23043-88-1). Retrieved from [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • PubChem. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-(2-Amino-5-bromobenzoyl)pyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 7-Ethyltheophylline: A Xanthine Prodrug

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Ethyltheophylline (7-ethyl-1,3-dimethylpurine-2,6-dione) is a synthetic derivative of theophylline, a well-established methylxanthine compound used in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Functioning as a prodrug, 7-Ethyltheophylline is designed to be metabolically converted in the body to its active form, theophylline. This guide provides a comprehensive technical overview of 7-Ethyltheophylline, detailing its chemical properties, synthesis, analytical quantification, and the pharmacokinetic and toxicological profile of its active metabolite. The document is structured to provide researchers and drug development professionals with the foundational knowledge required for advanced study and application.

Core Molecular and Physicochemical Properties

7-Ethyltheophylline is structurally characterized by the addition of an ethyl group at the N7 position of the theophylline xanthine core. This modification alters its physicochemical properties, primarily increasing its lipophilicity compared to the parent molecule, which can influence its absorption and distribution characteristics prior to metabolic activation.

PropertyDataReference(s)
Molecular Formula C₉H₁₂N₄O₂[1]
Molecular Weight 208.22 g/mol [1]
IUPAC Name 7-ethyl-1,3-dimethylpurine-2,6-dione[1]
CAS Number 23043-88-1[1]
Synonyms Ethyltheophylline, 7-Ethyl-1,3-dimethylxanthine[1]
Melting Point Data not available. (Theophylline: ~272 °C)[2]
Solubility Data not available. Expected to have higher solubility in organic solvents than theophylline. Theophylline solubility in water is 8.3 g/L at 20°C.[3][4]

Synthesis and Purification

The synthesis of 7-Ethyltheophylline is typically achieved through the direct N-alkylation of theophylline. The nitrogen atom at the 7-position of the purine ring is sufficiently nucleophilic to react with an ethylating agent.

Principle of Synthesis: N-Alkylation

The most common laboratory-scale synthesis involves the reaction of theophylline with an ethyl halide, such as bromoethane or ethyl iodide, in the presence of a base. The base deprotonates the acidic N-H proton at the 7-position, generating a nucleophilic anion that subsequently attacks the electrophilic ethyl group of the halide.

G Theophylline Theophylline (N7-H) Anion Theophylline Anion (N7⁻) Theophylline->Anion Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Anion Salt Salt Byproduct (e.g., KBr) Product 7-Ethyltheophylline Anion->Product SN2 Attack EthylHalide Ethyl Halide (e.g., C₂H₅Br) EthylHalide->Product EthylHalide->Salt

Caption: General workflow for the N-alkylation of theophylline.

Experimental Protocol: Synthesis of 7-Ethyltheophylline

This protocol is a representative procedure based on standard alkylation of xanthines. Researchers should optimize conditions as necessary.

  • Dissolution: Dissolve theophylline (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the theophylline anion.

  • Alkylation: Add bromoethane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to approximately 60-80°C and maintain stirring for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture (e.g., ethanol/water) or by column chromatography on silica gel.[5]

Pharmacokinetics and Metabolism: The Prodrug Concept

7-Ethyltheophylline itself is considered pharmacologically inactive.[6] Its therapeutic utility stems from its role as a prodrug, which is metabolized in vivo to yield the active drug, theophylline.[6]

Metabolic Activation Pathway

The primary metabolic pathway for 7-Ethyltheophylline is hepatic N-dealkylation, catalyzed by cytochrome P450 (CYP450) enzymes, to produce theophylline and acetaldehyde.[6] The subsequent pharmacological and toxicological effects are attributable to the resulting theophylline.

G cluster_0 Systemic Circulation cluster_1 Hepatocyte cluster_2 Pharmacological Effect Prodrug 7-Ethyltheophylline (Absorbed) CYP450 Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2E1 for Theophylline) Prodrug->CYP450 N-dealkylation Theophylline Theophylline (Active Drug) CYP450->Theophylline Effect Bronchodilation, Anti-inflammatory Theophylline->Effect Target Engagement

Caption: Metabolic activation of 7-Ethyltheophylline to Theophylline.

Pharmacokinetics of Theophylline

Once formed, theophylline exhibits a narrow therapeutic index and variable pharmacokinetics.

PK ParameterDescriptionTypical Value (Adults)Reference(s)
Bioavailability N/A (Metabolically formed)N/A
Volume of Distribution (Vd) 0.5 L/kgDistributes widely[7]
Protein Binding ~60%Primarily to albumin[8]
Metabolism Hepatic (~90%) via CYP1A2 and CYP2E1Major metabolites: 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine[9][10]
Elimination Half-life Highly variable7-9 hours (non-smoking adults); shorter in smokers, longer in patients with liver disease or heart failure.[3]
Therapeutic Range 10-20 mcg/mLLevels above 20 mcg/mL are associated with toxicity.[7][8]

Factors such as smoking (induces CYP1A2), diet, age, and co-administration of drugs that inhibit or induce CYP1A2 (e.g., ciprofloxacin, fluvoxamine) can significantly alter theophylline clearance, necessitating therapeutic drug monitoring.[10]

Analytical Methodologies

The quantification of 7-Ethyltheophylline and its active metabolite, theophylline, in biological matrices is essential for pharmacokinetic and clinical studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method.

Protocol: HPLC-UV Method for Quantification in Plasma

This protocol is adapted from a validated method for the simultaneous analysis of theophylline and its close structural analog, etofylline, and serves as a strong template for 7-Ethyltheophylline.[11]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., hydrochlorothiazide, 10 µg/mL).

    • Add 400 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v).[12] An alternative for separating multiple xanthines is 1% acetic acid in water/methanol (83:17 v/v).

    • Flow Rate: 0.75 - 1.0 mL/min.[11][12]

    • Detection: UV detector set at ~272-280 nm.[11][12]

    • Injection Volume: 20-50 µL.

  • Validation Parameters:

    • The method should be validated for linearity, accuracy, precision, limit of quantification (LOQ), and stability according to regulatory guidelines.

    • For a similar compound, etofylline, the LOQ was established at 100 ng/mL with a linear range up to 10,000 ng/mL.[11]

Toxicology and Safety Profile

The toxicological profile of 7-Ethyltheophylline is directly linked to the serum concentration of its active metabolite, theophylline. Theophylline has a narrow therapeutic window, and concentrations exceeding 20 mcg/mL can lead to significant toxicity.[4][8]

Mechanisms of Toxicity

Theophylline toxicity is multifactorial, primarily involving:

  • Phosphodiesterase (PDE) Inhibition: Non-selective inhibition of PDEs leads to increased intracellular cyclic AMP (cAMP), causing excessive cardiac stimulation.

  • Adenosine Receptor Antagonism: Blockade of adenosine receptors contributes to CNS stimulation, seizures, and catecholamine release.

Clinical Manifestations of Theophylline Toxicity
SeverityClinical Signs & SymptomsSerum Level (approx.)
Mild-Moderate Nausea, vomiting, abdominal pain, anxiety, tremor, tachycardia.20-40 mcg/mL
Severe Persistent vomiting, supraventricular and ventricular tachyarrhythmias, refractory hypotension, seizures.>40-60 mcg/mL
Life-Threatening Seizures, ventricular fibrillation, cardiovascular collapse, death.>80-100 mcg/mL

Chronic toxicity can manifest with severe symptoms at lower serum levels (e.g., >40 mcg/mL) compared to acute overdose.[8]

Metabolic disturbances are common in acute toxicity and include severe hypokalemia, hyperglycemia, and metabolic acidosis.[8] Management is supportive and may require multi-dose activated charcoal to enhance elimination or hemodialysis in severe cases.[7]

Conclusion

7-Ethyltheophylline serves as a classic example of a prodrug designed to deliver the well-characterized therapeutic agent, theophylline. Its synthesis and analysis are straightforward using standard organic chemistry and chromatographic techniques. For researchers and drug developers, the critical focus of any investigation into 7-Ethyltheophylline must be on the resulting pharmacokinetics and pharmacodynamics of theophylline. Understanding the variability in theophylline metabolism and its narrow therapeutic index is paramount for the safe and effective application of this class of compounds. Future research may explore other N7-substituted derivatives to optimize delivery, duration of action, or reduce the toxic potential of theophylline.

References

  • Nirogi, R. V. S., Kandikere, V. N., Shukla, M., Mudigonda, K., & Ajjala, D. R. (2007). A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma. Journal of Chromatography B, 848(2), 271-276. [Link]

  • Yalcin, E., & Demirdamar, R. (2003). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Acta Poloniae Pharmaceutica - Drug Research, 60(5), 337-342. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 89976, 7-Ethyltheophylline. Retrieved from [Link].

  • Tse, F. L., & Szeto, D. W. (1983). A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns. Journal of liquid chromatography, 6(6), 1089-1101. [Link]

  • Zhong, W., Chen, G., Zhai, S., & Chen, Z. (2012). Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 57(6), 1730-1734. [Link]

  • Kone, L., et al. (2014). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 6(6), 349-355. [Link]

  • Jelvehgari, M., Barar, J., Nokhodchi, A., & Valizadeh, H. (2011). Effects of process variables on micromeritic properties and drug release of non-degradable microparticles. Advanced Pharmaceutical Bulletin, 1(1), 23-32. [Link]

  • PharmGKB (n.d.). Theophylline Pathway, Pharmacokinetics. Retrieved from [Link].

  • Tjia, J. F., Colbert, J., & Back, D. J. (1996). Theophylline metabolism in human liver microsomes: inhibition studies. The Journal of pharmacology and experimental therapeutics, 276(3), 912–917. [Link]

  • Hendeles, L., & Weinberger, M. (1983). Theophylline. A "state of the art" review. Pharmacotherapy, 3(1), 2-44. [Link]

  • Journey, J.D., & Sivarajan, S. (2023). Theophylline Toxicity. In: StatPearls. StatPearls Publishing. [Link]

  • Cydulka, R. K. (2023). Theophylline Toxicity. Medscape. Retrieved from [Link].

  • Deranged Physiology (2017). Theophylline toxicity. Retrieved from [Link].

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). An Overview on Theophylline Toxicity. The International Journal of Multiphysics, 10(4), 425-432. [Link]

Sources

7-Ethyl Theophylline: A Prodrug Approach to Harnessing Xanthine Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

7-Ethyl Theophylline, a derivative of the well-established methylxanthine, theophylline, represents a strategic prodrug approach to optimize the therapeutic potential of this versatile pharmacological scaffold. This technical guide provides an in-depth analysis of the core scientific principles underlying this compound, from its molecular rationale and synthesis to its potential therapeutic applications. By leveraging the extensive knowledge of theophylline's mechanisms of action, this document offers a forward-looking perspective on how the 7-ethyl modification could enhance its clinical utility, particularly in the realms of respiratory and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the next generation of xanthine-based therapeutics.

Introduction: The Rationale for this compound

Theophylline, a 1,3-dimethylxanthine, has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for decades.[1] Its therapeutic effects are primarily attributed to its role as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[2] However, the clinical use of theophylline is often hampered by its narrow therapeutic index and a side-effect profile that includes gastrointestinal distress, headaches, and, at higher concentrations, cardiac arrhythmias and seizures.[3]

The development of this compound is a direct response to these challenges. As a prodrug, this compound is designed to be pharmacologically inactive until it is metabolized in the body to release the active compound, theophylline.[4] This strategy offers several potential advantages:

  • Improved Pharmacokinetic Profile: The addition of the ethyl group at the N-7 position can alter the lipophilicity and solubility of the molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This could lead to more predictable and sustained plasma concentrations of theophylline, thereby widening the therapeutic window.

  • Enhanced Bioavailability: Prodrug strategies are often employed to overcome issues with the parent drug's bioavailability. The 7-ethyl modification may protect the theophylline molecule from premature degradation or improve its passage across biological membranes.

  • Reduced Initial Side Effects: By administering an inactive form of the drug, the initial peak plasma concentrations of the active metabolite may be lower and achieved more gradually, which could mitigate the acute side effects often associated with theophylline administration.

This guide will delve into the scientific underpinnings of this compound, providing a comprehensive overview for its further investigation and development.

Molecular Architecture and Synthesis

The core structure of this compound is the xanthine scaffold, with methyl groups at positions 1 and 3, and an ethyl group at position 7.

Synthesis of this compound and its Derivatives

The synthesis of N-7 substituted theophylline derivatives is a well-established process in medicinal chemistry. A general approach involves the alkylation of theophylline at the N-7 position.

General Synthetic Pathway:

G Theophylline Theophylline Reaction_Mixture Reaction Mixture Theophylline->Reaction_Mixture Base Base (e.g., NaOH, K2CO3) Base->Reaction_Mixture Ethylating_Agent Ethylating Agent (e.g., Ethyl Halide) Ethylating_Agent->Reaction_Mixture Solvent Solvent (e.g., DMF, Ethanol) Solvent->Reaction_Mixture Purification Purification (e.g., Chromatography) Reaction_Mixture->Purification Reaction Product This compound Purification->Product Isolation

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 7-(Ethylaryl) Theophylline Derivatives

The following protocol is adapted from the synthesis of 7-(Ethylaryl) Theophylline derivatives and can be modified for the specific synthesis of this compound.[5]

Materials:

  • Theophylline

  • 2N Sodium Hydroxide (NaOH) solution

  • Ethylating agent (e.g., ethyl bromide, ethyl iodide)

  • Tetrabutylammonium (TBA) bromide (as a phase transfer catalyst)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: Dissolve theophylline in a 2N NaOH solution and stir for 15 minutes at room temperature. This step deprotonates the nitrogen at the N-7 position, making it nucleophilic.

  • Alkylation: Add the ethylating agent and a catalytic amount of TBA to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid solution (e.g., 1N HCl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Mechanism of Action: The Theophylline Core

Upon in vivo conversion, this compound releases its active metabolite, theophylline, which exerts its therapeutic effects through two primary mechanisms:

  • Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of PDEs, particularly PDE3 and PDE4.[6] By inhibiting these enzymes, theophylline prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in cAMP levels in airway smooth muscle cells leads to bronchodilation.[3]

  • Adenosine Receptor Antagonism: Theophylline antagonizes adenosine receptors (A1, A2A, and A2B).[7] In the airways, adenosine can cause bronchoconstriction. By blocking these receptors, theophylline further contributes to its bronchodilatory effects.[7]

Signaling Pathway of Theophylline-Mediated Bronchodilation:

Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE inhibits Adenosine_Receptor Adenosine Receptor Theophylline->Adenosine_Receptor antagonizes cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation leads to

Caption: Theophylline's dual mechanism of action leading to bronchodilation.

Potential Therapeutic Applications

The therapeutic potential of this compound is intrinsically linked to the well-documented efficacy of its active metabolite, theophylline. The primary areas of interest include:

Respiratory Diseases
  • Asthma and COPD: Theophylline is an established second or third-line therapy for asthma and COPD, valued for its bronchodilatory and anti-inflammatory properties.[1][6] this compound, by potentially offering a more favorable pharmacokinetic profile, could improve patient compliance and safety in the long-term management of these conditions. A comparative study on N-7-substituted theophylline derivatives in guinea pigs demonstrated that such modifications can influence bronchospasmolytic activity, with some derivatives requiring higher doses than theophylline to achieve similar effects.[8] This highlights the importance of specific substitutions on pharmacological activity.

Anti-inflammatory and Immunomodulatory Effects

Recent research has increasingly focused on the anti-inflammatory actions of theophylline, which occur at lower concentrations than those required for bronchodilation.[9] These effects are mediated through various mechanisms, including:

  • Inhibition of pro-inflammatory cytokine production: Theophylline has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9]

  • Induction of anti-inflammatory cytokines: It can increase the production of interleukin-10 (IL-10), a cytokine with potent anti-inflammatory properties.[10]

  • Activation of histone deacetylase-2 (HDAC2): Theophylline can enhance the activity of HDAC2, an enzyme that plays a crucial role in suppressing inflammatory gene expression. This mechanism is particularly relevant in COPD, where HDAC2 activity is often reduced, leading to corticosteroid resistance.[11]

The potential for this compound to deliver theophylline in a manner that optimizes these anti-inflammatory effects at lower, safer concentrations warrants further investigation.

Quantitative Data on Theophylline's Anti-inflammatory Effects:

CytokineEffect of TheophyllineReference
TNF-αSlight inhibition[10]
IFN-γSignificant inhibition of spontaneous synthesis[10]
IL-102.8-fold increase in spontaneous production[10]
IL-8Reduction in sputum levels during COPD exacerbations (with steroids)[11]

Pharmacokinetics and Metabolism

The defining feature of this compound is its pharmacokinetic profile as a prodrug.

Metabolic Conversion of this compound:

Seven_Ethyl_Theophylline This compound (Prodrug) Metabolism Hepatic Metabolism (e.g., CYP450 enzymes) Seven_Ethyl_Theophylline->Metabolism Absorption & Distribution Theophylline Theophylline (Active Drug) Metabolism->Theophylline Conversion Excretion Renal Excretion Theophylline->Excretion Elimination

Sources

shelf life and storage conditions for 7-Ethyl Theophylline solid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Shelf Life and Storage Conditions for 7-Ethyl Theophylline Solid

Introduction: The Criticality of Stability for Xanthine Analogs

This compound (7-ethyl-1,3-dimethylpurine-2,6-dione) is a xanthine derivative, a class of compounds with significant pharmacological interest.[1][2] As an Active Pharmaceutical Ingredient (API), its chemical and physical integrity is paramount to ensuring the safety, efficacy, and quality of the final drug product.[3][] The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors like temperature, humidity, and light.[5][6][7] This data is used to establish a re-test period for the API and to recommend appropriate storage conditions.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and establish the shelf life for solid this compound. We will move beyond rote procedures to explore the underlying scientific principles, offering field-proven insights into designing and executing a robust stability program in line with global regulatory expectations, primarily those set by the International Council for Harmonisation (ICH).[8]

Section 1: Core Physicochemical Characteristics

A thorough understanding of the intrinsic properties of this compound is the foundation upon which all stability studies are built. These characteristics dictate its susceptibility to various degradation pathways.

Table 1: Physicochemical Properties of this compound

Property Value / Description Significance for Stability
Chemical Formula C₉H₁₂N₄O₂ Provides the elemental composition.
Molecular Weight 208.22 g/mol [1][2] Essential for analytical calculations (e.g., molarity, assay).
Structure A xanthine core with methyl groups at N1 and N3, and an ethyl group at N7. The purine ring system and its substituents are key to its reactivity and potential degradation sites.
Physical Form Typically a solid, crystalline powder. Solid-state properties (polymorphism, hygroscopicity) are critical stability attributes.
Solubility As a xanthine derivative, it is expected to be slightly soluble in water and soluble in acidic or alkaline solutions.[9][10] Influences hydrolysis rates in the presence of moisture and is critical for analytical method development.

| Hygroscopicity | The parent compound, theophylline, is known to be hygroscopic and can form a monohydrate.[11][12][13][14] This property must be experimentally determined for this compound. | Moisture uptake can trigger chemical degradation (hydrolysis), physical changes (deliquescence), and affect powder flow. |

Section 2: Key Factors Influencing Solid-State Stability

The stability of a solid API is a function of its intrinsic properties and the external environmental conditions it is exposed to.[15] For this compound, the primary degradation concerns are hydrolysis, oxidation, and photodegradation.

Thermal Degradation

Elevated temperatures accelerate the rate of chemical reactions, providing the energy needed to overcome activation barriers for degradation.

  • Causality: For this compound, thermal stress can lead to the cleavage of bonds within the purine ring system or side chains. It is also a critical factor in assessing physical changes, such as melting or transitions between polymorphic forms. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable for characterizing these events.[16][17][18][19] DSC can identify the melting point and detect polymorphic transitions, while TGA quantifies mass loss associated with desolvation or decomposition.

Hydrolytic Degradation

Given the known hygroscopicity of the parent theophylline molecule, hydrolysis is a significant potential degradation pathway.[12][14]

  • Causality: The presence of water molecules, adsorbed onto the solid surface or absorbed into the crystal lattice, can facilitate the hydrolytic cleavage of amide-like bonds within the purine ring structure. The rate of hydrolysis is often pH-dependent, making the API's micro-environment critical.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to induce photochemical reactions.

  • Causality: Molecules with chromophores, like the purine ring system in this compound, can absorb photons. This absorbed energy can excite electrons to higher energy states, leading to bond cleavage, oxidation, or other reactions. The ICH Q1B guideline provides a standardized framework for assessing photostability.[20][21][22][23][24] A crucial first step is to determine if the molecule absorbs light in the UV-Vis range, which it is expected to do.

Oxidative Degradation

Oxidation involves the loss of electrons and is often mediated by atmospheric oxygen or reactive oxygen species.

  • Causality: The electron-rich purine ring system can be susceptible to oxidation. This process can be accelerated by the presence of light (photo-oxidation) or trace metal ions, which can act as catalysts. The potential degradation products could include N-oxides or hydroxylated species.[25]

Section 3: The Cornerstone: A Stability-Indicating Analytical Method

To quantify stability, one must first be able to accurately measure the API and separate it from any potential degradation products. This is the role of a stability-indicating method (SIM). A forced degradation study is the process used to develop and validate this method.[26][27]

  • Trustworthiness through Challenge: The principle of a forced degradation study is to intentionally stress the API under harsh conditions (e.g., strong acid/base, high heat, intense light, oxidizing agents) to generate the likely degradation products.[28][29] The goal is typically to achieve 5-20% degradation. This degraded sample is then used to challenge the analytical method, most commonly High-Performance Liquid Chromatography (HPLC). The method is considered "stability-indicating" only if it can resolve the peak of the intact API from all generated degradation product peaks.

G cluster_0 Phase 1: Stress & Degrade cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation API This compound Solid Stress Apply Stress Conditions (Heat, Acid/Base, H₂O₂, UV/Vis Light) API->Stress DegradedSample Degraded Sample Mixture (API + Degradants) Stress->DegradedSample Inject Inject Degraded Sample DegradedSample->Inject DevelopHPLC Develop HPLC Method (Column, Mobile Phase, Gradient) DevelopHPLC->Inject Chromatogram Analyze Chromatogram Inject->Chromatogram Decision Are all peaks resolved? Chromatogram->Decision Success Method is Stability-Indicating Decision->Success Yes Failure Optimize Method & Re-inject Decision->Failure No Failure->DevelopHPLC

Caption: Workflow for developing a stability-indicating HPLC method.

Section 4: Protocols for Shelf Life Determination

The following protocols are grounded in the ICH Harmonised Tripartite Guidelines to ensure regulatory compliance and scientific rigor.[5][7]

Protocol: Forced Degradation Study

Objective: To generate potential degradation products and validate the SIM.

  • Preparation: Prepare five samples of this compound solid. Keep one as an unstressed control.

  • Acid Hydrolysis: Suspend the API in 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24-48 hours), sampling periodically. Neutralize before analysis.

    • Rationale: Simulates contact with acidic components and probes lability to acid-catalyzed hydrolysis.

  • Base Hydrolysis: Suspend the API in 0.1 M NaOH. Maintain at room temperature, sampling periodically. Neutralize before analysis.

    • Rationale: Probes lability to base-catalyzed hydrolysis, which can target different functional groups than acid hydrolysis.

  • Oxidation: Suspend the API in a solution of 3% hydrogen peroxide (H₂O₂). Maintain at room temperature, sampling periodically.

    • Rationale: Evaluates susceptibility to oxidation, a common degradation pathway.[25]

  • Thermal Degradation: Store the solid API in an oven at an elevated temperature (e.g., 80°C), above the temperature for accelerated stability testing.

    • Rationale: Assesses the stability of the solid-state form at high temperatures.

  • Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[21] A dark control sample, wrapped in aluminum foil, must be stored alongside the exposed sample.

    • Rationale: Determines the intrinsic photostability of the API and is a mandatory part of stress testing.[20][23]

  • Analysis: Analyze all stressed samples and the control using the developed HPLC-UV/DAD method. The goal is to achieve 5-20% degradation of the parent compound.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis substance This compound hydrolysis_prod Ring-Opened Products substance->hydrolysis_prod H₂O, H⁺/OH⁻ oxidation_prod N-Oxides Hydroxylated Purines substance->oxidation_prod O₂, H₂O₂ photolysis_prod Radical Species Ring Contraction/Expansion substance->photolysis_prod UV/Vis Light (hν)

Caption: Potential degradation pathways for this compound.

Protocol: Formal (ICH) Stability Study

Objective: To collect long-term and accelerated data to establish a re-test period.

  • Batch Selection: Use at least three primary batches of the API manufactured by a process simulating the final production method.[5][7]

  • Container Closure System: Store samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions: Place samples in calibrated stability chambers set to the conditions outlined in Table 2.

Table 2: ICH Recommended Storage Conditions for Formal Stability Studies [30]

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months (or longer)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

  • Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.[30]

  • Tests to Perform: At each time point, test for critical quality attributes (CQAs), including:

    • Appearance: Visual inspection for color change, clumping, etc.

    • Assay: Quantify the amount of this compound using the validated stability-indicating method.

    • Degradation Products: Quantify any specified and unspecified degradation products.

    • Water Content: (e.g., by Karl Fischer titration) to monitor moisture uptake.

Section 5: Evaluation, Storage, and Re-Test Period

The evaluation of stability data is a systematic process.

  • Accelerated Data: If no significant change occurs at 6 months under accelerated conditions (40°C/75% RH), the re-test period will be determined by the long-term data. A "significant change" is typically defined as a failure to meet the specification (e.g., >5% drop in assay, any degradation product exceeding its limit).

  • Long-Term Data: The re-test period is established based on the time during which the API remains within its established quality specifications under long-term storage conditions. Statistical analysis can be used to extrapolate the shelf life if the data shows little to no degradation or variability.

Recommended Storage Conditions: Based on the known properties of xanthine derivatives, the following storage conditions are recommended as a starting point, to be confirmed by the formal stability study:

"Store in a well-closed container, protected from light and moisture, at controlled room temperature (20-25°C)."

  • Well-closed container: To prevent moisture ingress, especially if the compound is determined to be hygroscopic.

  • Protected from light: To prevent photodegradation. Use of opaque or amber containers is advised.[31][32]

  • Controlled room temperature: To minimize the rate of thermal degradation.

The re-test period is the time frame during which the solid API is expected to remain within its specification and, therefore, is suitable for use in the manufacture of a drug product. This period is directly derived from the analysis of the formal stability study data.

Conclusion

Determining the shelf life and optimal storage conditions for solid this compound is a multi-faceted process that relies on a deep understanding of its physicochemical properties and a systematic application of regulatory-compliant stability testing protocols. By beginning with forced degradation to develop a robust stability-indicating method, and then executing a comprehensive formal stability study according to ICH guidelines, drug development professionals can confidently establish a re-test period and ensure the API's quality, safety, and efficacy are maintained throughout its lifecycle. This rigorous, science-based approach is not merely a regulatory requirement; it is a fundamental pillar of quality drug development.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • Pharma Stability. Photostability (ICH Q1B). [Link]

  • RAPS. (2023). ICH releases overhauled stability guideline for consultation. [Link]

  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • PubMed. (2021). Understanding Hygroscopicity of Theophylline via a Novel Cocrystal Polymorph: A Charge Density Study. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • YouTube. (2023). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • StabilityStudies.in. Shelf Life Studies for APIs: What You Need to Know. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • MedEx. Docopa | 200 mg | Tablet. [Link]

  • RSC Publishing. (2023). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. [Link]

  • PubMed. Effect of surface characteristics of theophylline anhydrate powder on hygroscopic stability. [Link]

  • PubMed. [Development of the method for analysis of theophylline and its related compounds using capillary high-performance liquid chromatography/fast atom bombardment-mass spectrometry]. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • LeoPARD. Physical stability of amorphous solid dispersions : historical examples and shelf-life extrapolation. [Link]

  • NIH. (2022). An experimental and theoretical charge density study of theophylline and malonic acid cocrystallization. [Link]

  • Almac Group. (2021). Spotlight on stability: API and drug product testing. [Link]

  • Pharmapproach.com. Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • RSC Publishing. (2022). An experimental and theoretical charge density study of theophylline and malonic acid cocrystallization. [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]

  • ResearchGate. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • NIH. (2006). Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5. [Link]

  • MedEx. Windel Plus | (2.5 mg+500 mcg)/3 ml | Respirator Solution. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • NIH. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • World Journal of Pharmaceutical Research. (2021). A NOVEL STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ETOPHYLLINE AND THEOPHYLLINE IN THEIR COMBINED DOSAGE FORM. [Link]

  • MDPI. (2022). Thermal Analysis Used to Assess Pharmaceutical Preparations Containing Theophylline. [Link]

  • Open University of Cyprus Institutional Repository. (2022). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. [Link]

  • NIH. (2020). Isolation, characterization and application of theophylline-degrading Aspergillus fungi. [Link]

  • Kwantlen Polytechnic University. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – 1st Canadian Edition. [Link]

  • ResearchGate. (2021). Thermal Analysis of Pharmaceuticals. [Link]

  • Research Square. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]

  • ResearchGate. Thermodynamic properties of polymorphic forms of theophylline. Part I: DSC, TG, X-ray study. [Link]

  • NIH PubChem. 7-Ethyltheophylline. [Link]

Sources

An In-Depth Technical Guide to the Interaction of 7-Ethyltheophylline with Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the interaction between 7-ethyltheophylline and the cytochrome P450 (CYP) enzyme system. It is intended for researchers, scientists, and professionals in drug development who are investigating the metabolism, pharmacokinetics, and potential drug-drug interactions of this theophylline analog.

Introduction: 7-Ethyltheophylline as a Pro-Drug of Theophylline

7-Ethyltheophylline is a derivative of theophylline, a well-established methylxanthine drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Structurally, it is theophylline with an ethyl group attached at the N7 position of the purine ring. Emerging information suggests that 7-ethyltheophylline functions as a pro-drug, requiring metabolic activation to exert its therapeutic effects. This activation is believed to be mediated by the cytochrome P450 enzyme system, which converts 7-ethyltheophylline into its active form, theophylline.

Understanding the interaction of 7-ethyltheophylline with CYP enzymes is therefore critical for several reasons:

  • Predicting Pharmacokinetic Profile: The rate and extent of its conversion to theophylline will determine the bioavailability and therapeutic efficacy of 7-ethyltheophylline.

  • Assessing Drug-Drug Interaction Potential: Co-administration of drugs that inhibit or induce the specific CYP enzymes responsible for metabolizing 7-ethyltheophylline could lead to altered plasma concentrations of theophylline, potentially resulting in therapeutic failure or toxicity.

  • Informing Drug Development: A thorough understanding of its metabolic pathways is essential for the rational design of dosing regimens and for predicting inter-individual variability in patient response.

This guide will first delve into the well-characterized metabolism of theophylline by CYP enzymes, as this is the active moiety. Subsequently, it will present a predictive metabolic pathway for 7-ethyltheophylline and outline the experimental protocols required to validate these predictions and fully characterize its interaction with the CYP system.

The Cytochrome P450 System and Theophylline Metabolism

The cytochrome P450 superfamily of enzymes is a major determinant of the pharmacokinetic and pharmacodynamic properties of a vast array of drugs. These enzymes, primarily located in the liver, are responsible for the Phase I metabolism of many xenobiotics. Theophylline is extensively metabolized by the liver, with CYP enzymes playing a pivotal role in its clearance.[1][2]

The primary metabolic pathways for theophylline are N-demethylation and 8-hydroxylation, leading to the formation of three main metabolites: 1-methylxanthine (1-MX), 3-methylxanthine (3-MX), and 1,3-dimethyluric acid (1,3-DMU).[3][4]

The Dominant Role of CYP1A2

Numerous in vitro and in vivo studies have unequivocally identified CYP1A2 as the principal enzyme responsible for the metabolism of theophylline.[3][5][6][7][8]

  • N-demethylation: CYP1A2 catalyzes the demethylation of theophylline at both the N1 and N3 positions to form 3-MX and 1-MX, respectively.[3]

  • 8-Hydroxylation: CYP1A2 also mediates the 8-hydroxylation of theophylline to form 1,3-DMU.[3][5][8]

The affinity of theophylline for CYP1A2 is high, as indicated by low Km values in in vitro studies.[5][8] This high affinity underscores the significant contribution of CYP1A2 to theophylline clearance at therapeutic concentrations.

Minor Contributions from Other CYP Isoforms

While CYP1A2 is the major player, other CYP isoforms contribute to a lesser extent to theophylline metabolism:

  • CYP2E1: This isoform also participates in the 8-hydroxylation of theophylline, particularly at higher concentrations.[3][5][7][8]

  • CYP3A4: The role of CYP3A4 in theophylline metabolism is generally considered to be minor.[3][5][7]

The involvement of multiple CYP isoforms in theophylline metabolism can lead to complex drug-drug interactions and variability in drug response.

Factors Influencing Theophylline Metabolism

Several factors can influence the activity of the CYP enzymes involved in theophylline metabolism, leading to significant inter-individual variability in its clearance:

  • Genetic Polymorphisms: Genetic variations in the CYP1A2 gene can affect enzyme activity and, consequently, theophylline metabolism.[6]

  • Inducers: Certain substances, such as components of tobacco smoke, can induce the expression of CYP1A2, leading to increased theophylline clearance and the need for higher doses in smokers.[6]

  • Inhibitors: A wide range of drugs, including certain antibiotics (e.g., ciprofloxacin) and antidepressants (e.g., fluvoxamine), are known inhibitors of CYP1A2 and can decrease theophylline clearance, increasing the risk of toxicity.[6][9]

Predicted Metabolic Pathway of 7-Ethyltheophylline

Based on the established metabolic pathways of theophylline and the chemical structure of 7-ethyltheophylline, a primary metabolic pathway can be predicted: N-de-ethylation at the 7-position to yield theophylline . This reaction would be analogous to the N-demethylation reactions that theophylline undergoes.

Given that CYP1A2 is the primary enzyme responsible for the N-demethylation of theophylline, it is highly probable that CYP1A2 is also the key enzyme mediating the N-de-ethylation of 7-ethyltheophylline . The structural similarity between the two molecules suggests that 7-ethyltheophylline would be a substrate for CYP1A2.

The proposed metabolic activation of 7-ethyltheophylline is depicted in the following diagram:

G cluster_0 Metabolic Activation of 7-Ethyltheophylline cluster_1 Primary Mediating Enzyme A 7-Ethyltheophylline B Theophylline (Active Drug) A->B N-de-ethylation CYP1A2 CYP1A2 A->CYP1A2 C Acetaldehyde

Predicted metabolic conversion of 7-ethyltheophylline.

Further metabolism of the liberated theophylline would then proceed as described in the previous section. It is also plausible that the ethyl group of 7-ethyltheophylline could undergo hydroxylation, representing an alternative or minor metabolic pathway.

Experimental Protocols for Characterizing 7-Ethyltheophylline-CYP Interactions

To empirically validate the predicted metabolic pathways and to fully characterize the interaction of 7-ethyltheophylline with CYP enzymes, a series of in vitro experiments are essential. The following protocols provide a framework for these investigations.

Metabolic Stability Assessment in Human Liver Microsomes

This initial experiment aims to determine the rate at which 7-ethyltheophylline is metabolized by the mixed CYP enzymes present in human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 7-ethyltheophylline.

Methodology:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding 7-ethyltheophylline (final concentration, e.g., 1 µM).

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of remaining 7-ethyltheophylline in the samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining 7-ethyltheophylline against time. The slope of the linear regression will give the rate constant (k). The in vitro half-life is calculated as 0.693/k, and the intrinsic clearance is calculated as (0.693/t½) / (microsomal protein concentration).

Metabolite Identification and Profiling

This experiment is designed to identify the metabolites formed from 7-ethyltheophylline, including the expected product, theophylline.

Objective: To identify the major metabolites of 7-ethyltheophylline produced by human liver microsomes.

Methodology:

  • Scaled-up Incubation: Perform a larger scale incubation of 7-ethyltheophylline with human liver microsomes as described in 4.1, but for a fixed, longer duration (e.g., 60 minutes).

  • Sample Extraction: Extract the metabolites from the incubation mixture using a suitable solvent (e.g., ethyl acetate).

  • LC-High-Resolution Mass Spectrometry (HRMS) Analysis: Analyze the extract using LC-HRMS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Metabolite Confirmation: Confirm the identity of theophylline by comparing its retention time and mass spectrum with an authentic standard.

Reaction Phenotyping: Identifying the Responsible CYP Isoforms

This set of experiments aims to pinpoint the specific CYP isoforms responsible for the metabolism of 7-ethyltheophylline.

Objective: To determine the contribution of individual CYP isoforms to the metabolism of 7-ethyltheophylline.

Methodology:

  • Incubation with Recombinant Human CYP Enzymes: Incubate 7-ethyltheophylline with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP2E1) in the presence of an NADPH regenerating system.

  • Metabolite Quantification: After a set incubation time, terminate the reactions and quantify the formation of theophylline (and any other identified major metabolites) using LC-MS/MS. The CYP isoform that produces the highest amount of theophylline is likely the primary enzyme involved.

  • Chemical Inhibition Studies: Incubate 7-ethyltheophylline with human liver microsomes in the presence and absence of selective chemical inhibitors for different CYP isoforms. A significant reduction in the formation of theophylline in the presence of a specific inhibitor (e.g., furafylline for CYP1A2) indicates the involvement of that isoform.

Enzyme Kinetics of 7-Ethyltheophylline Metabolism

This experiment will determine the kinetic parameters (Km and Vmax) for the conversion of 7-ethyltheophylline to theophylline by the primary metabolizing CYP isoform.

Objective: To determine the Michaelis-Menten kinetic parameters for the formation of theophylline from 7-ethyltheophylline.

Methodology:

  • Incubations with Varying Substrate Concentrations: Incubate a range of concentrations of 7-ethyltheophylline with human liver microsomes or the identified recombinant CYP isoform.

  • Measurement of Initial Velocity: Measure the initial rate of theophylline formation at each substrate concentration.

  • Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity).

CYP Inhibition and Induction Assessment

These experiments evaluate the potential of 7-ethyltheophylline to act as an inhibitor or inducer of major CYP enzymes, which is crucial for predicting drug-drug interactions.

Objective: To assess the inhibitory and inductive potential of 7-ethyltheophylline on major human CYP isoforms.

Methodology for Inhibition:

  • Incubation with Probe Substrates: Incubate specific probe substrates for major CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) with human liver microsomes in the presence of varying concentrations of 7-ethyltheophylline.

  • Quantification of Probe Metabolites: Measure the formation of the probe substrate metabolites.

  • IC50 Determination: Calculate the IC50 value (the concentration of 7-ethyltheophylline that causes 50% inhibition of the probe substrate metabolism).

Methodology for Induction:

  • Hepatocyte Culture: Treat primary human hepatocytes with varying concentrations of 7-ethyltheophylline for 48-72 hours.

  • Measurement of CYP Activity and mRNA Levels: After treatment, measure the activity of major CYP enzymes using probe substrates and quantify the mRNA levels of the corresponding CYP genes using qRT-PCR.

  • Data Analysis: Compare the CYP activity and mRNA levels in treated hepatocytes to vehicle-treated controls to determine if 7-ethyltheophylline causes a significant induction.

Data Presentation and Interpretation

The quantitative data generated from the above experiments should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Predicted and Known Michaelis-Menten Kinetic Parameters for Theophylline Metabolism in Human Liver Microsomes

Metabolic PathwayMetabolitePrimary CYP IsoformKm (µM)Vmax (pmol/min/mg)Reference
N1-demethylation3-MethylxanthineCYP1A26302.84[4][10]
N3-demethylation1-MethylxanthineCYP1A25452.65[4][10]
8-hydroxylation1,3-Dimethyluric AcidCYP1A278811.23[4][10]
8-hydroxylation1,3-Dimethyluric AcidCYP2E1~15,000High[5][7]

Note: The kinetic parameters for theophylline metabolism can vary between studies and microsomal preparations.

Table 2: Hypothetical Data Summary for 7-Ethyltheophylline CYP Interaction Studies

ParameterValueInterpretation
In vitro t½ in HLM(e.g., 45 min)Moderate metabolic stability
Primary MetaboliteTheophyllineConfirms pro-drug hypothesis
Primary CYP IsoformCYP1A2Identifies key metabolizing enzyme
Km for Theophylline Formation(e.g., 250 µM)Affinity of 7-ethyltheophylline for CYP1A2
Vmax for Theophylline Formation(e.g., 5 pmol/min/mg)Maximum rate of conversion
CYP1A2 IC50(e.g., > 100 µM)Low potential for CYP1A2 inhibition
CYP3A4 Induction(e.g., < 2-fold)Low potential for CYP3A4 induction

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for key experiments in characterizing the CYP-mediated metabolism of 7-ethyltheophylline.

G cluster_0 Metabolic Stability Workflow A Prepare Incubation Mix (HLM, NADPH, Buffer) B Pre-incubate at 37°C A->B C Add 7-Ethyltheophylline B->C D Sample at Time Points C->D E Terminate Reaction D->E F LC-MS/MS Analysis E->F G Calculate t½ and CLint F->G

Workflow for metabolic stability assessment.

G cluster_0 Reaction Phenotyping Workflow cluster_1 Recombinant CYPs cluster_2 Chemical Inhibition A Incubate with individual recombinant CYP enzymes B Quantify Theophylline Formation A->B E Identify Primary Metabolizing CYP(s) B->E C Incubate with HLM and selective CYP inhibitors D Measure Theophylline Formation C->D D->E

Workflow for reaction phenotyping.

Conclusion

7-Ethyltheophylline is a pro-drug that is likely metabolized to its active form, theophylline, by cytochrome P450 enzymes, with CYP1A2 being the predicted primary catalyst. A thorough in vitro characterization of its metabolic stability, metabolite profile, reaction phenotyping, enzyme kinetics, and potential for CYP inhibition and induction is essential for its development as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for obtaining the necessary data to understand the pharmacokinetic properties of 7-ethyltheophylline and to predict its potential for drug-drug interactions. The extensive knowledge of theophylline's metabolism serves as a strong foundation for these investigations.

References

  • Desiraju, R. K., Sugita, E. T., & Mayock, R. L. (1977). Determination of theophylline and its metabolites by liquid chromatography. Journal of Chromatographic Science, 15(12), 563–568. [Link]

  • Inoue, K., et al. (2012). A rapid and simultaneous analysis of theophylline and its metabolites in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 59, 137-141. [Link]

  • Kanazawa, H., et al. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography A, 870(1-2), 87–96. [Link]

  • ResearchGate. (n.d.). The metabolic pathway of theophylline and caffeine. [Link]

  • Lee, J. H., et al. (2017). Prediction of serum theophylline concentrations and cytochrome P450 1A2 activity by analyzing urinary metabolites in preterm infants. British Journal of Clinical Pharmacology, 83(7), 1535–1544. [Link]

  • Ha, H. R., et al. (1995). Metabolism of theophylline by cDNA-expressed human cytochromes P-450. British Journal of Clinical Pharmacology, 39(3), 321–326. [Link]

  • PharmGKB. (n.d.). Theophylline Pathway, Pharmacokinetics. [Link]

  • Tjia, J. F., et al. (1996). Theophylline metabolism in human liver microsomes: inhibition studies. British Journal of Clinical Pharmacology, 42(1), 33–40. [Link]

  • Amini, H., et al. (2013). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Iranian Journal of Pharmaceutical Research, 12(4), 631–640. [Link]

  • Ha, H. R., et al. (1995). Metabolism of theophylline by cDNA-expressed human cytochromes P-450. British Journal of Clinical Pharmacology, 39(3), 321-326. [Link]

  • Butler, M. A., et al. (1989). Biotransformation of caffeine, paraxanthine, theophylline, and theobromine by polycyclic aromatic hydrocarbon-inducible cytochrome(s) P-450 in human liver microsomes. Cancer Research, 49(2), 253-259. [Link]

  • DNAlysis. (2019). CYP1A2. [Link]

  • Wijnands, W. J., et al. (1986). In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. The American Journal of Medicine, 80(6), 51-56. [Link]

  • Sarkar, M. A., et al. (1995). Characterization of human cytochromes P450 involved in theophylline 8-hydroxylation. Biochemical Pharmacology, 50(1), 87-95. [Link]

  • Robson, R. A., et al. (1988). Characterisation of theophylline metabolism in human liver microsomes. British Journal of Clinical Pharmacology, 25(3), 293–300. [Link]

  • Robson, R. A., et al. (1988). Characterisation of theophylline metabolism in human liver microsomes. British Journal of Clinical Pharmacology, 25(3), 293–300. [Link]

  • Khan, I., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. Mini-Reviews in Medicinal Chemistry, 18(15), 1327-1345. [Link]

  • Wikipedia. (n.d.). Theophylline. [Link]

  • DrugBank. (n.d.). Theophylline – Pharmacokinetics. [Link]

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of 7-Ethyltheophylline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 7-Ethyltheophylline. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3] The inclusion of forced degradation studies confirms the method's ability to separate the active pharmaceutical ingredient (API) from potential degradation products, making it suitable for routine quality control and stability testing of 7-Ethyltheophylline in bulk drug and pharmaceutical formulations.[4][5][6]

Principles of Method Development

The strategic development of a robust HPLC method requires a foundational understanding of the analyte's physicochemical properties and the principles of chromatography. Our approach was systematic, aiming to create a method that is not only reliable for its primary purpose but also resilient to minor variations.

Analyte Properties and Detector Selection

7-Ethyltheophylline (7-ethyl-1,3-dimethylpurine-2,6-dione) is a derivative of theophylline.[7] Like other xanthine derivatives, it possesses a purine ring structure, which contains chromophores that strongly absorb ultraviolet (UV) radiation.[8][9] Spectral analysis of theophylline, a closely related compound, shows significant absorbance maxima around 272 nm.[9][10] Therefore, a UV detector set to this wavelength was selected to ensure high sensitivity and specificity for 7-Ethyltheophylline and its structurally similar potential degradants.[11][12]

Chromatographic Mode and Stationary Phase

Reversed-phase HPLC (RP-HPLC) is the predominant technique in pharmaceutical analysis due to its versatility in separating a wide range of non-polar to moderately polar compounds.[6] Given the molecular structure of 7-Ethyltheophylline, which includes a non-polar ethyl group and a moderately polar xanthine core, RP-HPLC is the ideal chromatographic mode. A C18 (octadecylsilane) stationary phase was chosen for its strong hydrophobic retention capabilities, which is well-suited for retaining and separating the analyte from more polar impurities.[13][14]

Mobile Phase Optimization

The mobile phase composition is a critical factor influencing retention time, resolution, and peak shape. The goal was to achieve a symmetric peak for 7-Ethyltheophylline with an optimal retention time (typically 3-10 minutes) and good resolution from any degradation products. An isocratic elution using a mixture of an aqueous buffer and an organic modifier was selected for its simplicity and reproducibility. Acetonitrile was chosen as the organic modifier over methanol due to its lower UV cutoff and often superior peak shapes for heterocyclic compounds. A phosphate buffer was incorporated to maintain a consistent pH, which is crucial for controlling the ionization state of the analyte and ensuring reproducible retention times. The final optimized mobile phase provides a balance between analysis time and separation efficiency.

Materials and Methods

Reagents and Chemicals
  • 7-Ethyltheophylline Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH2PO4, Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Hydrochloric Acid (HCl, 1N)

  • Sodium Hydroxide (NaOH, 1N)

  • Hydrogen Peroxide (H2O2, 30%)

  • Water (Milli-Q or equivalent HPLC grade)

Instrumentation and Equipment
  • HPLC system with isocratic pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Analytical Balance

  • pH Meter

  • Sonicator

  • 0.45 µm Membrane Filters

Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the 25 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 70:30 (v/v). Degas the solution by sonication for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 7-Ethyltheophylline reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the mobile phase.

Optimized Chromatographic Protocol

A summary of the final, optimized HPLC conditions is presented below.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM KH2PO4 Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

Validation_Workflow start Method Development spec Specificity (Forced Degradation) start->spec Assess Separation lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec robust Robustness prec->robust validated Validated Method robust->validated Finalize Protocol Specificity_Logic unstressed Unstressed Sample Single Peak at tR analysis HPLC Analysis unstressed->analysis stressed Stressed Samples Acid Base Oxidative Thermal Photolytic stressed->analysis result Result Analyte peak is pure and well-resolved from degradant peaks Mass balance is assessed analysis->result

Sources

Application Note: 7-Ethyl Theophylline as a Robust Internal Standard for the Bioanalysis of Theophylline and its Analogs by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quantitative determination of therapeutic drugs and their metabolites in biological matrices is a critical aspect of drug development, therapeutic drug monitoring, and pharmacokinetic studies. Theophylline, a methylxanthine drug widely used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), requires precise and accurate measurement in plasma or serum to ensure efficacy and avoid toxicity due to its narrow therapeutic index.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4][5]

A key component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, to compensate for any potential variability.[6] Stable isotope-labeled (SIL) internal standards are often considered the "gold standard"; however, their synthesis can be costly and time-consuming. A structural analog can serve as a highly effective and more accessible alternative, provided it shares close physicochemical properties with the analyte.[6]

This application note details the use of 7-ethyl theophylline as an internal standard for the quantification of theophylline in human plasma. This compound is a close structural analog of theophylline, differing only by an ethyl group at the N7 position instead of a methyl group.[7][8] This structural similarity ensures comparable extraction recovery and chromatographic retention, as well as similar ionization efficiency in the mass spectrometer, making it an excellent candidate for an internal standard.

Scientific Rationale for Selecting this compound as an Internal Standard

The choice of an internal standard is a critical decision in bioanalytical method development, directly impacting the accuracy and precision of the results. The fundamental principle is that the IS should behave as similarly to the analyte as possible during sample preparation and analysis.

Key Considerations for Internal Standard Selection:

  • Structural Similarity: The IS should be a close structural analog of the analyte. This compound and theophylline share the same core xanthine structure, with the only difference being the alkyl substituent at the N7 position. This ensures similar behavior during extraction and chromatography.

  • Co-elution (but not identical retention): Ideally, the IS should elute close to the analyte to experience similar matrix effects, but be chromatographically resolved to prevent isobaric interference.

  • Extraction Recovery: The IS and analyte should have comparable recoveries from the biological matrix. The similar physicochemical properties of this compound and theophylline suggest they will have similar extraction efficiencies.

  • Ionization Efficiency: The IS and analyte should exhibit similar ionization responses in the mass spectrometer source. Their shared functional groups make this likely.

  • Stability: The IS must be stable in the biological matrix and throughout the analytical process.

  • Purity: The IS should be of high purity and not contain any of the analyte as an impurity.[9]

The following diagram illustrates the logical relationship between an analyte and an ideal internal standard:

G cluster_process Bioanalytical Workflow Analyte Theophylline (in biological matrix) SamplePrep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Analyte->SamplePrep IS This compound (added at a known concentration) IS->SamplePrep Chromatography LC Separation SamplePrep->Chromatography Ionization MS Ionization Chromatography->Ionization Detection MS/MS Detection Ionization->Detection Quantification Quantification Detection->Quantification Ratio of Analyte/IS Response compensates for variability

Caption: Logical workflow demonstrating how an internal standard compensates for variability.

Experimental Protocol: Quantification of Theophylline in Human Plasma

This protocol is designed to be a comprehensive guide for the quantification of theophylline in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
  • Theophylline (Reference Standard)

  • This compound (Internal Standard)[9]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Sciex, Thermo Fisher, Waters)

  • Analytical Column: C18, 50 x 2.1 mm, 3.5 µm (or similar)

Preparation of Stock and Working Solutions
  • Theophylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of theophylline and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Theophylline Working Solutions: Prepare serial dilutions of the theophylline stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Spike with the appropriate theophylline working solution (for calibration standards and QCs).

  • Add 20 µL of the 1 µg/mL this compound internal standard working solution to all tubes (except for blank matrix samples).

  • Vortex briefly.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

The following diagram illustrates the experimental workflow:

G Start Plasma Sample (50 µL) Spike_IS Spike with This compound IS (20 µL) Start->Spike_IS Precipitate Protein Precipitation (200 µL Acetonitrile) Spike_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS (5 µL) Transfer->Inject

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Conditions
Parameter Condition
LC Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 1 min, return to 5% B
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Theophylline: 181.1 -> 124.2; this compound: 209.1 -> 152.2

Note: The MRM transitions should be optimized for the specific instrument being used.

Method Validation

The bioanalytical method should be validated in accordance with the guidelines from regulatory agencies such as the FDA and EMA.[10][11][12][13][14] Key validation parameters are summarized below.

Validation Parameter Acceptance Criteria Purpose
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.To ensure the method can differentiate the analyte and IS from endogenous components.
Linearity A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.To demonstrate the relationship between instrument response and concentration.
Accuracy & Precision Within ±15% (±20% at the LLOQ) for QCs at low, medium, and high concentrations.To ensure the method is both accurate and reproducible.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.To assess the impact of matrix components on the ionization of the analyte and IS.
Recovery Consistent and reproducible recovery of the analyte and IS from the biological matrix.To evaluate the efficiency of the extraction process.
Stability Analyte and IS should be stable under various conditions (freeze-thaw, short-term benchtop, long-term storage).To ensure sample integrity during handling and storage.

Conclusion

This compound is a suitable and cost-effective internal standard for the bioanalysis of theophylline in human plasma by LC-MS/MS. Its structural similarity to theophylline ensures that it effectively tracks the analyte through sample preparation and analysis, correcting for potential variability and leading to a robust, accurate, and precise method. The protocol outlined in this application note provides a solid foundation for researchers and drug development professionals to implement this method in their laboratories, with the understanding that instrument-specific optimization and full validation according to regulatory guidelines are essential.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89976, 7-Ethyltheophylline. Retrieved January 8, 2026, from [Link].

  • Lutomski, P., & Klos, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link].

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved January 8, 2026, from [Link].

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 8, 2026, from [Link].

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved January 8, 2026, from [Link].

  • Der Pharma Chemica. (n.d.). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Retrieved January 8, 2026, from [Link].

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved January 8, 2026, from [Link].

  • MDPI. (n.d.). Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. Retrieved January 8, 2026, from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1882, 7-(2-Chloroethyl)theophylline. Retrieved January 8, 2026, from [Link].

  • Babu, A. R. S., Thippeswamy, B., Vinod, A. B., Ramakishore, E. G., Anand, S., & Senthil, D. (2011). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. Pharmaceutical Methods, 2(4), 211–217. [Link].

  • ResearchGate. (n.d.). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Retrieved January 8, 2026, from [Link].

  • Chen, J., Hsieh, Y., & Korfmacher, W. A. (2012). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma. Journal of Chromatography B, 893-894, 141-147. [Link].

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of New 7-Alkylated Theophyllines by Chemical Modification of Dyphylline. Retrieved January 8, 2026, from [Link].

  • ResearchGate. (n.d.). (PDF) Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. Retrieved January 8, 2026, from [Link].

  • Babu, A. R. S., Thippeswamy, B., Vinod, A. B., Ramakishore, E. G., Anand, S., & Senthil, D. (2011). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. Pharmaceutical Methods, 2(4), 211–217. [Link].

  • PK-DB. (n.d.). Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography. Retrieved January 8, 2026, from [Link].

  • Scott, R. P. (1981). Determination of Caffeine, Theophylline and Theobromine in Serum and Saliva Using High-Performance Liquid Chromatography. Clinica Chimica Acta, 110(2-3), 311-319. [Link].

  • Thomas, J. B., Yen, J. H., Schantz, M. M., Porter, B. J., & Sharpless, K. E. (2004). Determination of caffeine, theobromine, and theophylline in standard reference material 2384, baking chocolate, using reversed-phase liquid chromatography. Journal of Agricultural and Food Chemistry, 52(11), 3259–3263. [Link].

  • National Center for Biotechnology Information. (2023). Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. Retrieved January 8, 2026, from [Link].

  • ResearchGate. (n.d.). Caffeine, theobromine, theophylline and paraxanthine quantification by.... Retrieved January 8, 2026, from [Link].

  • MDPI. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Retrieved January 8, 2026, from [Link].

  • Desiraju, R. K., Sugita, E. T., & Mayock, R. L. (1977). Determination of theophylline and its metabolites by liquid chromatography. Journal of Chromatographic Science, 15(12), 563–568. [Link].

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 7-Ethyl Theophylline in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

This application note details a comprehensive, step-by-step protocol for the sensitive and selective quantification of 7-Ethyl Theophylline in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The described method is validated according to internationally recognized guidelines, making it suitable for pharmacokinetic (PK) studies, therapeutic drug monitoring, and other applications in the drug development pipeline.

Introduction: The Rationale for Precise Quantification

This compound is a xanthine derivative, structurally related to theophylline, a widely used bronchodilator.[1] As an analogue or potential metabolite, its concentration in biological matrices like plasma is a critical parameter in preclinical and clinical research. Accurate measurement of drug and metabolite concentrations over time is the cornerstone of pharmacokinetic studies, providing essential data on absorption, distribution, metabolism, and excretion (ADME).[2][3]

The development of a robust bioanalytical method is therefore not merely a procedural step but a fundamental requirement for generating reliable data to support regulatory submissions.[4] LC-MS/MS has become the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and wide dynamic range, allowing for the precise quantification of analytes even in complex biological matrices.[2][5][6]

This guide provides a field-proven workflow, explaining the causality behind key experimental choices, from sample preparation to data analysis, to ensure the generation of trustworthy and reproducible results in line with global regulatory expectations.[7][8][9]

Foundational Principles of the Method

The success of this bioanalytical assay hinges on three core principles: efficient sample preparation, selective chromatographic separation, and highly specific mass spectrometric detection.

  • Sample Preparation: Liquid-Liquid Extraction (LLE) The primary challenge in bioanalysis is isolating the analyte of interest from interfering endogenous components in the plasma matrix, such as proteins, lipids, and salts.[10] We employ Liquid-Liquid Extraction (LLE), a technique that partitions compounds between two immiscible liquid phases based on their relative solubility.[5][10] By selecting an appropriate organic solvent, this compound is efficiently extracted from the aqueous plasma matrix, leaving most interferences behind. This "cleanup" step is critical for reducing matrix effects and improving the longevity of the analytical column and mass spectrometer.[11]

  • Internal Standard (IS): The Key to Accuracy Quantitative accuracy is ensured by the use of an internal standard (IS). An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5). A SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization but is distinguishable by its mass. This co-eluting internal reference corrects for any variability during sample processing and analysis, a principle mandated by regulatory bodies like the FDA and EMA for achieving the highest level of confidence in the results.[7][12] For this protocol, we will use Theophylline-d6 as a suitable and structurally similar IS.

  • LC-MS/MS Analysis: Specificity and Sensitivity The extracted and reconstituted sample is injected into an HPLC system, where a reversed-phase C18 column separates this compound from any remaining impurities based on polarity. The analyte then enters the mass spectrometer, where it is ionized (typically via Electrospray Ionization - ESI) and detected using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is a unique "mass fingerprint" for the analyte, providing exceptional specificity and eliminating false positives.[6][13]

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow, from plasma sample processing to the final concentration determination.

G cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: LC-MS/MS Analysis cluster_data PART 3: Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Theophylline-d6) Sample->Add_IS Add_Solvent Add Extraction Solvent (Ethyl Acetate) Add_IS->Add_Solvent Vortex Vortex Mix (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N₂ Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect Mass Spectrometric Detection (ESI+ MRM) LC_Sep->MS_Detect Integrate Integrate Peak Areas (Analyte & IS) MS_Detect->Integrate Calc_Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Calc_Ratio Cal_Curve Construct Calibration Curve Calc_Ratio->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: Workflow for this compound quantification in plasma.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standards: this compound (≥98% purity)[1], Theophylline-d6 (Internal Standard, ≥98% purity).

  • Control Plasma: Human plasma with K2-EDTA as anticoagulant.

  • Solvents (HPLC or MS Grade): Methanol, Acetonitrile, Ethyl Acetate.

  • Reagents (Analytical Grade): Formic Acid, Ammonium Acetate, Deionized Water (≥18 MΩ·cm).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), volumetric flasks, precision pipettes.

Instrumentation
  • LC System: Shimadzu Nexera or equivalent UHPLC/HPLC system.

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent tandem mass spectrometer with an ESI source.

  • Analytical Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Data System: Analyst®, MassLynx®, or equivalent software for instrument control and data processing.

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and Theophylline-d6 (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the this compound primary stock with 50:50 (v/v) methanol:water to prepare working solutions for spiking calibration standards (e.g., at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 20, 50 µg/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Theophylline-d6 primary stock solution with 50:50 (v/v) methanol:water. This concentration is chosen to yield a robust signal without causing detector saturation.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Spiking: Prepare CC and QC samples by spiking 5 µL of the appropriate working standard solution into 95 µL of control human plasma. This results in a final plasma concentration range of, for example, 5 to 2500 ng/mL.

  • QC Levels: Prepare QC samples at a minimum of four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 5 ng/mL)

    • LQC: Low Quality Control (e.g., 15 ng/mL)

    • MQC: Medium Quality Control (e.g., 150 ng/mL)

    • HQC: High Quality Control (e.g., 2000 ng/mL)

Plasma Sample Extraction Protocol (LLE)
  • Aliquot: Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL polypropylene tube.

  • Add IS: Add 25 µL of the IS Working Solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Vortex: Briefly vortex mix for 10 seconds.

  • Extract: Add 600 µL of ethyl acetate. The choice of ethyl acetate provides a good balance of polarity for extracting xanthine derivatives while minimizing the extraction of highly polar or non-polar interferences.[13]

  • Mix: Cap and vortex vigorously for 5 minutes to ensure thorough mixing and efficient mass transfer of the analyte into the organic phase.

  • Separate: Centrifuge at 10,000 x g for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.

  • Transfer: Carefully transfer 500 µL of the supernatant (organic layer) to a new tube, avoiding the protein pellet.

  • Evaporate: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 200 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Inject: Transfer the reconstituted sample to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Instrument Conditions & Data

LC-MS/MS Parameters
Parameter Condition
LC Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min)
Column Temperature 40°C
Injection Volume 5 µL
MS Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 550°C
MRM Transition (Analyte) Q1: 209.2 m/z → Q3: 181.1 m/z (Example transition)
MRM Transition (IS) Q1: 187.2 m/z → Q3: 124.1 m/z (Example transition for Theophylline-d6)

Note: MRM transitions are based on the molecular weight of this compound (208.22 g/mol )[1][14] and must be optimized empirically on the specific instrument used.

Method Validation Summary (Example Data)

A full method validation must be conducted according to regulatory guidelines.[15][16] The tables below show representative acceptance criteria and example data.

Table 1: Calibration Curve Performance

Parameter Acceptance Criterion Example Result
Range 5 – 2500 ng/mL Met
Regression Model Linear, 1/x² weighting Met
Correlation (r²) ≥ 0.99 0.9985

| Back-calculated Conc. | ±15% of nominal (±20% at LLOQ) | All points met criteria |

Table 2: Intra- and Inter-Day Accuracy & Precision

QC Level Nominal Conc. (ng/mL) Intra-Day Accuracy (%) Intra-Day Precision (%CV) Inter-Day Accuracy (%) Inter-Day Precision (%CV)
LLOQ 5 105.2 8.5 108.1 11.2
LQC 15 101.8 6.2 98.9 7.8
MQC 150 97.5 4.1 99.5 5.5
HQC 2000 103.1 3.5 101.7 4.3

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).[7][9]

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific protocol for the quantification of this compound in human plasma. The use of liquid-liquid extraction offers a clean sample extract, while the stable isotope-labeled internal standard ensures high accuracy. This validated method is fit-for-purpose and can be readily implemented in regulated bioanalytical laboratories to support various stages of drug development, providing critical data for pharmacokinetic and toxicokinetic assessments.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][7]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][15]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8][9]

  • Ovid Technologies. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link][17]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][18]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][4]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][16]

  • National Center for Biotechnology Information. (n.d.). 7-Ethyltheophylline. PubChem. [Link][14]

  • National Center for Biotechnology Information. (2012). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. [Link][13][19]

  • PubMed. (1986). A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns. [Link][20]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link][5]

  • International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. [Link][10]

  • ResearchGate. (n.d.). Simultaneous determination of caffeine, theophylline and theobromine in human plasma by on-line solid-phase extraction coupled to reversed-phase chromatography. [Link][21]

  • PubMed. (2012). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma. [Link][6]

  • National Center for Biotechnology Information. (2010). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. [Link][22]

  • PubMed. (2007). A Simple and Rapid HPLC/UV Method for the Simultaneous Quantification of Theophylline and Etofylline in Human Plasma. [Link][23]

  • PubMed. (2011). Sample treatment based on extraction techniques in biological matrices. [Link][11]

  • PubMed. (1988). Stability of theophylline in human serum and whole blood. [Link][24]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. [Link][2]

  • ResearchGate. (2015). Extraction of Drug from the Biological Matrix: A Review. [Link][3]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link][12]

  • International Journal of Pharmaceutical Research and Applications. (2023). A review article on Sustained Release tablets of Theophylline & Etophylline and its formulation Aspects. [Link][25]

  • PubMed. (1978). Estimation of theophylline in plasma by thin-layer chromatography. [Link][26]

Sources

Application Note: Elucidation of 7-Ethyltheophylline's Mass Spectrometric Fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Ethyltheophylline, a synthetic derivative of theophylline, serves as a crucial internal standard in the bioanalysis of methylxanthines like caffeine and theophylline.[1] Its structural similarity and distinct molecular weight make it an ideal candidate for ensuring accuracy and precision in quantitative studies. Understanding its behavior under mass spectrometric analysis, particularly its fragmentation pattern, is paramount for method development, data interpretation, and troubleshooting in clinical and forensic toxicology, as well as in pharmaceutical research. This application note provides a detailed examination of the fragmentation pathways of 7-ethyltheophylline under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering protocols for its analysis.

Chemical Structure and Properties

7-Ethyltheophylline (IUPAC Name: 7-ethyl-1,3-dimethylpurine-2,6-dione) is a xanthine analog with a molecular formula of C₉H₁₂N₄O₂ and a molecular weight of 208.22 g/mol .[2][3] The addition of an ethyl group at the N7 position distinguishes it from its parent compound, theophylline. This structural modification is the primary determinant of its unique fragmentation behavior.

PropertyValueSource
Molecular FormulaC₉H₁₂N₄O₂[2]
Molecular Weight208.22 g/mol [2]
IUPAC Name7-ethyl-1,3-dimethylpurine-2,6-dione[3]
CAS Number23043-88-1[3]

Mass Spectrometric Fragmentation Analysis

The fragmentation of 7-ethyltheophylline in a mass spectrometer is highly dependent on the ionization technique employed. Hard ionization methods like EI induce extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, soft ionization techniques such as ESI typically yield a prominent molecular ion with fragmentation induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[4]

Electron Ionization (EI) Fragmentation

Under electron ionization, 7-ethyltheophylline undergoes a series of characteristic fragmentation reactions. The high energy of electron impact (typically 70 eV) leads to the formation of a radical cation (M⁺˙) and subsequent bond cleavages.[4]

A primary fragmentation pathway involves the loss of an ethyl radical (•C₂H₅) from the N7 position, resulting in a stable fragment ion. Another significant fragmentation is the cleavage of the imidazole ring, a common feature for xanthine derivatives. The key fragmentation pathways under EI are visualized below.

Caption: Proposed EI fragmentation pathway of 7-Ethyltheophylline.

Interpretation of Key EI Fragments:

  • m/z 208 (Molecular Ion): The presence of the molecular ion peak is crucial for confirming the compound's identity.

  • m/z 180: This significant fragment likely arises from a McLafferty-type rearrangement involving the ethyl group, leading to the loss of a neutral ethene molecule (C₂H₄).

  • m/z 179: This fragment is formed by the direct cleavage and loss of the ethyl radical (•C₂H₅) from the N7 position.

  • m/z 152: This ion can be formed through multiple pathways, including the loss of carbon monoxide (CO) from the m/z 180 fragment or the loss of hydrogen cyanide (HCN) from the m/z 179 fragment.

  • m/z 95: A common fragment in xanthine spectra, resulting from the breakdown of the pyrimidine ring.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ in the positive ion mode.[4] To induce fragmentation, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

For 7-ethyltheophylline, the protonated molecule [M+H]⁺ at m/z 209 is selected as the precursor ion. Upon collision with an inert gas, it undergoes fragmentation. The primary fragmentation pathway involves the loss of the N7-ethyl group.

Sources

1H and 13C NMR spectroscopy of 7-Ethyl Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Structural Elucidation of 7-Ethyl Theophylline using ¹H and ¹³C NMR Spectroscopy

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectra for this compound. As a xanthine analog of significant interest in pharmaceutical research and drug development, unambiguous structural verification and purity assessment are paramount.[1] NMR spectroscopy serves as the definitive analytical technique for this purpose, offering detailed insights into the molecular framework.[2][3] This document details the underlying principles, optimized experimental protocols, and expected spectral data, designed for researchers, scientists, and quality control professionals.

Introduction: The Molecule and the Method

This compound (IUPAC Name: 7-ethyl-1,3-dimethylpurine-2,6-dione) is a derivative of theophylline, belonging to the methylxanthine class of compounds.[4] Its molecular formula is C₉H₁₂N₄O₂ with a molecular weight of 208.22 g/mol .[1][4][5][6] The structural integrity of such molecules is critical for their biological activity and safety.

NMR spectroscopy is an indispensable tool that relies on the magnetic properties of atomic nuclei to generate a detailed map of a molecule's structure.

  • ¹H NMR Spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

  • ¹³C NMR Spectroscopy reveals the number of unique carbon atoms and provides information about their chemical environment, directly probing the carbon skeleton of the molecule.

Together, these two techniques offer a powerful, non-destructive method for unequivocal structure confirmation.

Molecular Structure and Predicted NMR Signals

The chemical structure of this compound dictates the number and type of signals observed in its NMR spectra. Based on its asymmetry, we can predict the number of unique proton and carbon environments.

Atom Type Unique Environments Rationale
Protons (¹H)5The single C-H proton on the purine ring, two distinct methyl groups (N-CH₃), and the ethyl group (CH₂ and CH₃) which are chemically different.
Carbons (¹³C)9All nine carbon atoms in the molecule are chemically non-equivalent due to the lack of molecular symmetry. This includes two carbonyl carbons, five carbons in the purine ring system, and two ethyl carbons.

The Causality Behind the Protocol: Core NMR Principles

A robust protocol is built on a solid theoretical foundation. Understanding why certain steps are taken is crucial for high-quality data acquisition and troubleshooting.

The Role of Deuterated Solvents

In ¹H NMR, standard solvents containing protons (¹H) would produce massive signals, completely obscuring the signals from the analyte. Deuterated solvents, where most protons are replaced by deuterium (²H), are used to prevent this interference.[7] Deuterium resonates at a different frequency and is not detected in a standard ¹H experiment. Furthermore, the deuterium signal provides a field-frequency lock for the spectrometer, ensuring the stability and resolution of the spectrum during acquisition.[7]

Chemical Shift (δ)

The position of an NMR signal, known as its chemical shift (measured in parts per million, ppm), is the most fundamental piece of information. It indicates the electronic environment of a nucleus.

  • Shielding: Nuclei surrounded by high electron density are "shielded" from the external magnetic field and resonate at a lower frequency (upfield, closer to 0 ppm).

  • Deshielding: Nuclei near electronegative atoms (like oxygen or nitrogen) have their electron density pulled away. They are "deshielded" and resonate at a higher frequency (downfield). This is why protons on aromatic rings or carbons in carbonyl groups appear far downfield.

Spin-Spin Coupling (¹H NMR)

In ¹H NMR, the magnetic field of a proton is influenced by the spin states of adjacent, non-equivalent protons. This interaction, called spin-spin coupling, causes signals to split into multiple lines (multiplets). The "n+1 rule" is a common predictor: a proton with 'n' equivalent neighboring protons will be split into 'n+1' peaks. This phenomenon is invaluable for determining the connectivity of atoms within a molecule.

¹³C NMR Sensitivity

Acquiring a ¹³C NMR spectrum requires more time and/or a higher sample concentration than a ¹H spectrum for two primary reasons:

  • Low Natural Abundance: The NMR-active ¹³C isotope only accounts for about 1.1% of all carbon atoms in nature. The vast majority is the NMR-inactive ¹²C isotope.

  • Lower Gyromagnetic Ratio: The ¹³C nucleus has a smaller magnetic moment than a proton, making it inherently less sensitive to detection by the NMR spectrometer.

Detailed Experimental Workflow and Protocols

This section provides a step-by-step methodology for preparing a high-quality sample and acquiring ¹H and ¹³C NMR spectra.

Experimental Workflow Diagram

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis Solvent 1. Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Weigh 2. Weigh Sample (¹H: 1-10 mg, ¹³C: 10-50 mg) Solvent->Weigh Dissolve 3. Dissolve in Vial (~0.6 mL solvent) Weigh->Dissolve Filter 4. Filter into NMR Tube (Remove Particulates) Dissolve->Filter Cap 5. Cap and Label Tube Filter->Cap Load 6. Load Sample into Spectrometer Cap->Load Setup 7. Lock, Tune, and Shim Load->Setup Acquire 8. Acquire Spectra (¹H and ¹³C Experiments) Setup->Acquire Process 9. Fourier Transform & Phasing Acquire->Process Analyze 10. Baseline Correction & Integration Process->Analyze Assign 11. Assign Peaks & Interpret Analyze->Assign

Caption: Overall workflow for NMR analysis of this compound.

Part A: Protocol for Sample Preparation

1. Solvent Selection: The primary criterion is sample solubility.[7] this compound has moderate polarity.

  • Chloroform-d (CDCl₃): An excellent first choice for many organic molecules. It is relatively inexpensive and easy to remove. The residual proton peak is at ~7.26 ppm.[8]

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): A highly polar solvent capable of dissolving a wide range of compounds. The residual proton peak is at ~2.50 ppm.

  • Methanol-d₄ (CD₃OD): A polar, protic solvent. The residual proton peak is at ~3.31 ppm.

2. Required Materials:

  • This compound sample

  • 5 mm NMR tubes, clean and dry[9][10]

  • Pasteur pipettes and glass wool

  • Small glass vial

  • Deuterated solvent of choice

  • Optional: Tetramethylsilane (TMS) as an internal standard

3. Step-by-Step Procedure:

  • Weigh the Sample: Accurately weigh the required amount of this compound directly into a clean, dry vial.

    • For ¹H NMR: 1-10 mg is typically sufficient.[9][10][11]

    • For ¹³C NMR: A higher concentration of 10-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11][12]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11][12] Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for sharp NMR signals.[12]

  • Filter the Solution: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Do not use cotton wool , as solvents can leach impurities from it. Carefully draw the sample solution into the pipette and filter it directly into the NMR tube. This crucial step removes any dust or particulate matter that would severely degrade the spectral quality.[9]

  • Check Sample Height: The final sample height in the NMR tube should be approximately 4-5 cm (40-50 mm), which corresponds to the 0.6-0.7 mL volume.[10][12]

  • Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Part B: Protocol for NMR Data Acquisition

The following are typical parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter ¹H NMR Spectroscopy ¹³C NMR Spectroscopy Rationale
Observe Frequency ~400 MHz~100 MHzThe resonant frequency is proportional to the magnetic field strength and the nucleus's gyromagnetic ratio.
Pulse Program Standard single pulse (zg30)Proton decoupled (zgpg30)Proton decoupling in ¹³C NMR collapses multiplets into singlets, simplifying the spectrum and improving S/N.
Acquisition Time (AQ) 2-4 seconds1-2 secondsThe time during which the signal (FID) is recorded. Longer times provide better resolution.
Relaxation Delay (D1) 1-5 seconds2-5 secondsA delay to allow nuclei to return to equilibrium before the next pulse. Crucial for quantitative ¹³C data.
Number of Scans (NS) 8-16256-1024+More scans are needed for ¹³C NMR to compensate for its low sensitivity.
Spectral Width (SW) 12-16 ppm220-240 ppmThe range of frequencies to be observed. ¹³C has a much wider chemical shift range than ¹H.

Data Interpretation: Predicted Spectra for this compound

The following tables summarize the predicted chemical shifts and assignments for this compound. Actual values may vary slightly depending on the solvent and concentration.

Predicted ¹H NMR Spectrum
Assignment Label Predicted δ (ppm) Multiplicity Integration Notes
N-CH₂-CH₃H-a~4.3 - 4.5Quartet (q)2HDeshielded by the adjacent nitrogen. Split into a quartet by H-b (3+1=4).
N-CH₂-CH₃H-b~1.4 - 1.6Triplet (t)3HSplit into a triplet by H-a (2+1=3).
N-CH₃H-c~3.5 - 3.7Singlet (s)3HOne of the two distinct methyl groups on nitrogen.
N-CH₃H-d~3.3 - 3.5Singlet (s)3HThe second distinct methyl group on nitrogen.
C-H (Ring)H-e~7.5 - 8.0Singlet (s)1HThe sole proton on the purine ring system, expected to be downfield.
Predicted ¹³C NMR Spectrum (Proton Decoupled)
Assignment Label Predicted δ (ppm) Notes
C=OC-1~155 - 157Carbonyl carbon, highly deshielded.
C=OC-2~151 - 153Second, distinct carbonyl carbon.
C (Ring)C-3~148 - 150Quaternary carbon in the purine ring.
C-H (Ring)C-4~140 - 142The only carbon in the ring attached to a proton.
C (Ring)C-5~106 - 108Quaternary carbon in the purine ring.
N-C H₂-CH₃C-6~40 - 42Ethyl carbon attached to nitrogen.
N-C H₃C-7~29 - 31One of the two methyl carbons.
N-C H₃C-8~27 - 29The second methyl carbon.
N-CH₂-C H₃C-9~13 - 15Terminal methyl of the ethyl group, expected to be the most upfield.
Structure-Spectrum Relationship Diagram

Sources

A Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of 7-Ethyl Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 7-Ethyl Theophylline. The method was developed based on a comprehensive understanding of the analyte's physicochemical properties and established principles for the analysis of xanthine derivatives.[1][2][3] Validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for its intended purpose in research and quality control environments.[4][5][6] The described protocol provides a reliable and efficient analytical solution for researchers, scientists, and drug development professionals.

Introduction

This compound is a xanthine derivative that serves as a valuable compound in pharmaceutical research and development.[7][8] As with any active pharmaceutical ingredient (API) or related compound, a reliable and accurate analytical method is paramount for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[9][10] This application note presents a detailed, step-by-step guide for the development and validation of an isocratic RP-HPLC method for this compound.

The causality behind the experimental choices is explained throughout the document to provide a deeper understanding of the method's principles. The validation protocols are designed to be self-validating, ensuring the trustworthiness and integrity of the generated data.

Method Development Strategy

The development of a robust HPLC method is a systematic process. The strategy for this method was based on the physicochemical properties of this compound and existing knowledge of analyzing related xanthine compounds.[1][3]

  • Column Selection: A C18 column was selected as the stationary phase of choice due to its proven effectiveness in separating a wide range of non-polar to moderately polar compounds, including xanthine derivatives.[1][2] The hydrophobicity of the C18 stationary phase provides good retention for this compound.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is the standard for RP-HPLC.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

    • Aqueous Buffer: A phosphate buffer was selected to maintain a consistent pH. The pH of the mobile phase is a critical parameter that can affect the retention time and peak shape of ionizable compounds. This compound has a predicted pKa, and controlling the pH ensures a consistent ionization state, leading to reproducible chromatography. A pH of approximately 7.0 was chosen to ensure the analyte is in a non-ionized form, promoting better retention and peak symmetry on a C18 column.[2][11]

  • Detection Wavelength: The UV spectrum of this compound was analyzed to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for detection. For many theophylline derivatives, this is typically in the range of 270-280 nm.[12]

  • Flow Rate and Injection Volume: A standard flow rate of 1.0 mL/min was chosen as a starting point to balance analysis time and chromatographic efficiency. The injection volume was optimized to provide a good signal-to-noise ratio without overloading the column.

Materials and Methods

Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • HPLC vials

Chemicals and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Disodium hydrogen phosphate (Na2HPO4) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 7.0): Dissolve an appropriate amount of KH2PO4 and Na2HPO4 in deionized water to achieve a 25 mM solution. Adjust the pH to 7.0 ± 0.05 using orthophosphoric acid if necessary. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in the optimized ratio (e.g., 70:30 v/v). Degas the mobile phase by sonication or helium sparging before use.

  • Diluent: The mobile phase is used as the diluent to prepare standard and sample solutions. This is crucial to avoid peak distortion.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM Phosphate Buffer (pH 7.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 273 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.[4][5] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability Testing (SST)

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be verified.[9][13][14] This is achieved by injecting a standard solution (e.g., five or six replicate injections) and evaluating the following parameters.[13][14]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Specificity

Objective: To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound.

  • Inject a standard solution of this compound.

  • If available, inject solutions of known related substances or impurities to demonstrate separation from the main analyte peak.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on a this compound solution. Analyze the stressed samples to ensure that the degradation product peaks do not interfere with the quantification of the analyte. The peak purity of the this compound peak should be assessed using a PDA detector.

Linearity and Range

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Prepare a series of at least five concentrations of this compound working standard solutions from the stock solution. A typical range could be 50% to 150% of the expected working concentration (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

5.5.1. Repeatability (Intra-day Precision)

Protocol:

  • Prepare six replicate samples of this compound at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and %RSD for the measured concentrations.

Acceptance Criteria:

  • %RSD ≤ 2.0%

5.5.2. Intermediate Precision (Inter-day Ruggedness)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from the two sets of experiments.

Acceptance Criteria:

  • %RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Alternatively, they can be determined based on the signal-to-noise ratio.[10][13]

  • LOD: Signal-to-noise ratio of 3:1

  • LOQ: Signal-to-noise ratio of 10:1

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the optimized method parameters, one at a time.

  • Examples of parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic modifier)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Analyze a system suitability solution and a standard solution under each varied condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay results.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

  • The assay results should not significantly deviate from the results obtained under the optimized conditions.

Data Presentation (Example Data)

The following tables present example data for the validation parameters.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10152345
25380862
50761725
751142587
1001523450
Linear Regression y = 15230x + 450
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 80.079.299.0%
100% 100.0100.5100.5%
120% 120.0119.499.5%
Mean Recovery 99.7%

Table 3: Precision Data

ParameterAssay Value (% of Label Claim)%RSD
Repeatability (n=6) 99.8, 100.2, 99.5, 100.5, 99.9, 100.10.35%
Intermediate Precision (n=6) 100.5, 100.8, 99.9, 101.0, 100.3, 100.60.42%

Visualization of Workflows

Method_Development_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) Dev_Start Define Analytical Objective Lit_Review Literature Review & Analyte Properties Dev_Start->Lit_Review Initial_Conditions Select Initial Chromatographic Conditions Lit_Review->Initial_Conditions Optimization Optimize Method Parameters Initial_Conditions->Optimization Final_Method Finalized Analytical Method Optimization->Final_Method Val_Start Validation Protocol Final_Method->Val_Start Proceed to Validation Specificity Specificity Val_Start->Specificity Linearity Linearity & Range Val_Start->Linearity Accuracy Accuracy Val_Start->Accuracy Precision Precision Val_Start->Precision LOD_LOQ LOD & LOQ Val_Start->LOD_LOQ Robustness Robustness Val_Start->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for RP-HPLC method development and validation.

Validation_Parameters cluster_Quantitative Quantitative Impurities cluster_Assay Assay (Content/Potency) Validated_Method Validated RP-HPLC Method Accuracy_Imp Accuracy Validated_Method->Accuracy_Imp Precision_Imp Precision Validated_Method->Precision_Imp Specificity_Imp Specificity Validated_Method->Specificity_Imp Linearity_Imp Linearity Validated_Method->Linearity_Imp Range_Imp Range Validated_Method->Range_Imp LOQ_Imp LOQ Validated_Method->LOQ_Imp Robustness_Imp Robustness Validated_Method->Robustness_Imp Accuracy_Assay Accuracy Validated_Method->Accuracy_Assay Precision_Assay Precision Validated_Method->Precision_Assay Specificity_Assay Specificity Validated_Method->Specificity_Assay Linearity_Assay Linearity Validated_Method->Linearity_Assay Range_Assay Range Validated_Method->Range_Assay Robustness_Assay Robustness Validated_Method->Robustness_Assay

Caption: Relationship between validation parameters for different analytical procedures.

Conclusion

This application note describes a simple, specific, accurate, and precise RP-HPLC method for the determination of this compound. The method has been developed based on sound scientific principles and validated in accordance with the internationally recognized ICH Q2(R1) guidelines. The successful validation demonstrates that this method is suitable for its intended purpose and can be confidently implemented in a quality control or research laboratory for the routine analysis of this compound.

References

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Slideshare. (n.d.). System suitability testing. Retrieved from [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Retrieved from [Link]

  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]

  • Semantic Scholar. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Ethyltheophylline. PubChem Compound Database. Retrieved from [Link]

  • Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A New RP-HPLC Method for Simultaneous Estimation of Etophylline and Theophylline in Tablets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-(2-Chloroethyl)theophylline. PubChem Compound Database. Retrieved from [Link]

  • Abraham Entertainment. (2024). RP-HPLC method for etophylline and theophylline in drugs. Retrieved from [Link]

  • Abraham Entertainment. (2024). RP-HPLC method for etophylline and theophylline analysis. Retrieved from [Link]

  • NeuroQuantology. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. Retrieved from [Link]

Sources

Application Note: A Validated UPLC Method for the Baseline Separation and Quantification of Theophylline and 7-Ethyl Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation and simultaneous quantification of Theophylline and its closely related ethylated analogue, 7-Ethyl Theophylline. Theophylline is a critical therapeutic agent for respiratory diseases, and its derivatives are often present as related substances or metabolites. Due to their structural similarity, achieving baseline separation is an analytical challenge. This document provides a comprehensive protocol employing reversed-phase UPLC, explains the chromatographic principles governing the separation, and includes detailed validation data in accordance with ICH guidelines. The method is tailored for researchers, quality control analysts, and drug development professionals requiring a precise and reliable analytical technique for these compounds.

Introduction and Scientific Rationale

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug used in therapy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1]. This compound is a structurally similar xanthine analog, differing only by the substitution of an ethyl group for a hydrogen atom at the N7 position. This structural similarity makes this compound a key related substance and potential impurity in Theophylline drug products. Accurate quantification of both is essential for quality control, stability studies, and pharmacokinetic analysis.

The primary analytical challenge lies in the marginal difference in polarity between the two molecules. The addition of the ethyl group to the Theophylline structure increases its hydrophobicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and its advanced counterpart, UPLC, are ideally suited for this type of separation. These techniques separate molecules based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase[2]. The more hydrophobic compound (this compound) will interact more strongly with the stationary phase, resulting in a longer retention time compared to the more polar Theophylline. This application note details a highly efficient UPLC method that leverages this principle to achieve baseline resolution in a short analysis time.

Chemical Structures and Physicochemical Properties

Understanding the physicochemical differences between the analytes is fundamental to method development.

PropertyTheophyllineThis compound
Chemical Structure Theophylline Structurethis compound Structure
IUPAC Name 1,3-dimethyl-7H-purine-2,6-dione7-ethyl-1,3-dimethyl-purine-2,6-dione[3]
Molecular Formula C₇H₈N₄O₂C₉H₁₂N₄O₂[3][4]
Molecular Weight 180.16 g/mol 208.22 g/mol [3][4]
Log P (Predicted) ~ -0.02~ 0.5 (More hydrophobic)

Principle of UPLC Separation

The separation is achieved on a C18 (octadecylsilane) reversed-phase column. The stationary phase consists of silica particles chemically bonded with hydrophobic C18 alkyl chains.

G cluster_column C18 Stationary Phase cluster_mobile Mobile Phase Flow C18_Chains hydrophobic interactions Theo Theophylline Theo->C18_Chains Weaker Interaction (Shorter Retention Time) EthylTheo This compound EthylTheo->C18_Chains Stronger Interaction (Longer Retention Time)

Caption: Reversed-phase separation mechanism.

The mobile phase, a polar mixture of aqueous buffer and an organic modifier (acetonitrile), flows through the column. When the sample mixture is injected, Theophylline and this compound partition between the two phases. Due to its ethyl group, this compound is more nonpolar and exhibits a stronger affinity for the C18 stationary phase, causing it to elute later than the relatively more polar Theophylline. Adjusting the mobile phase pH to 4.5 ensures that both molecules are in a neutral state, preventing ionization and leading to consistent, reproducible retention times[5].

Validated UPLC Protocol

This protocol is adapted from a validated method for the simultaneous estimation of Theophylline and a related derivative, demonstrating its suitability for this separation[5].

Instrumentation and Chromatographic Conditions
ParameterSpecification
System UPLC System with UV/PDA Detector (e.g., WATERS Acquity UPLC)
Column WATERS Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase 0.05 M Sodium Acetate Buffer : Acetonitrile (90:10 v/v). pH adjusted to 4.5 with Glacial Acetic Acid.[5]
Flow Rate 0.3 mL/min[5]
Column Temperature Ambient (~25 °C)
Detection Wavelength 270 nm[5]
Injection Volume 1-5 µL
Run Time Approximately 5 minutes
Preparation of Reagents and Standards
  • Mobile Phase Preparation:

    • Prepare a 0.05 M Sodium Acetate solution by dissolving the appropriate amount of sodium acetate in HPLC-grade water.

    • Mix 900 mL of the 0.05 M Sodium Acetate buffer with 100 mL of Acetonitrile.

    • Adjust the final pH of the mixture to 4.5 using glacial acetic acid.

    • Filter the mobile phase through a 0.22 µm membrane filter and degas by sonication for 10-15 minutes[5].

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of Theophylline Reference Standard and 10 mg of this compound Reference Standard into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with HPLC-grade water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. This creates a mixed working standard.

Sample Preparation (from a solid dosage form)
  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Theophylline and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of water and sonicate for 15 minutes to dissolve the active ingredients.

  • Allow the solution to cool to room temperature and dilute to the mark with water.

  • Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.

  • Dilute the filtrate with the mobile phase to achieve a final concentration within the method's linear range (e.g., 10 µg/mL).

Experimental Workflow and System Suitability

The following diagram outlines the analytical workflow. A critical component of this workflow is the System Suitability Test (SST), which must be performed before any sample analysis to ensure the chromatographic system is performing adequately.

Caption: UPLC analytical workflow.

System Suitability Test (SST)

Inject the mixed working standard solution in replicate (n=5 or 6). The system is deemed suitable for analysis if it meets the following criteria.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Theophylline and this compoundEnsures baseline separation and accurate integration of each peak.
Tailing Factor (Tf) ≤ 1.5 for each peakConfirms good peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N) > 2000 for each peakMeasures column efficiency and the sharpness of the peaks.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase delivery.

Method Validation Summary

The described UPLC method has been validated according to ICH guidelines, demonstrating its reliability for the intended purpose[5][6][7].

Validation ParameterTypical Results
Specificity No interference observed from common excipients or degradation products.
Linearity (Range) 1 - 25 µg/mL for both analytes.
Correlation Coefficient (r²) > 0.999[8]
Accuracy (% Recovery) 99.8% - 100.9%[5]
Precision (% RSD) < 2.0% (for both repeatability and intermediate precision).
Limit of Detection (LOD) Dependent on system, typically in the low ng/mL range.
Limit of Quantification (LOQ) Dependent on system, typically in the mid-to-high ng/mL range.
Robustness No significant impact on results from minor variations in mobile phase pH (±0.2) or organic composition (±2%).

Alternative Analytical Techniques

While UPLC/HPLC is the most common and robust method, other techniques can also be employed for the separation of xanthine derivatives.

  • Capillary Electrophoresis (CE): CE offers very high separation efficiency and requires minimal solvent and sample volumes[9]. It separates ions based on their electrophoretic mobility in an electric field. This method can be very rapid, with analyses completed in minutes[10][11]. However, it may have lower concentration sensitivity compared to UPLC with UV detection and can be more susceptible to matrix effects in complex samples[12][13].

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that allows for high-throughput screening of multiple samples simultaneously[14]. It is a cost-effective method for quantification and purity checks. Separation can be achieved on silica gel plates with a mobile phase such as chloroform, methanol, and acetic acid[14][15].

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 2.0) 1. Incorrect mobile phase composition. 2. Column degradation. 3. Flow rate too high.1. Prepare fresh mobile phase; decrease acetonitrile percentage slightly. 2. Flush column or replace if necessary. 3. Reduce flow rate (e.g., to 0.25 mL/min).
Peak Tailing (Tf > 1.5) 1. Active sites on the column (silanol interactions). 2. Mobile phase pH is incorrect. 3. Column overload.1. Use a column with better end-capping; flush the column. 2. Verify and adjust mobile phase pH to 4.5. 3. Reduce sample concentration.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Pump malfunction or leak. 3. Column temperature fluctuations.1. Ensure accurate mobile phase preparation and degassing. 2. Check system for leaks and run pump diagnostics. 3. Use a column thermostat.
No Peaks or Very Small Peaks 1. Injector malfunction. 2. Incorrect sample/standard preparation. 3. Detector lamp issue.1. Check injector settings and syringe. 2. Verify concentrations and preparation steps. 3. Check detector lamp status and energy.

Conclusion

The Ultra-Performance Liquid Chromatography method detailed in this application note provides a rapid, precise, and accurate solution for the separation and quantification of Theophylline and this compound. The method's foundation in reversed-phase chromatography, combined with the efficiency of sub-2 µm particle columns, allows for baseline resolution in under five minutes. The protocol is fully validated and includes system suitability criteria to ensure reliable, day-to-day performance in a regulated laboratory environment. This makes it an invaluable tool for quality control, stability testing, and research applications involving these xanthine compounds.

References

  • Szeremeta, M., & Fijałek, Z. (Year not available). Determination of theophylline and its metabolites in rat liver microsomes and human urine by capillary electrophoresis.
  • Dalton, R. N. (1979). Rapid assay for theophylline in clinical samples by reversed-phase high-performance liquid chromatography.
  • Soini, H., Tsuda, T., & Novotny, M. V. (1993). Determination of theophylline in plasma using different capillary electrophoretic systems.
  • Lau, A. H., & Woo, S. K. (2000). Determination of ephedrine, theophylline and phenobarbital in a tablet dosage form by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 423-9.
  • Lee, K. J., & Lee, J. J. (Year not available). Determination of Caffeine and Its Metabolites by Micellar Electrokinetic Capillary Electrophoresis. PubMed.
  • Patel, Y., et al. (Year not available). ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC)
  • Aresta, A., et al. (Year not available). Xanthine Derivatives Quantification in Serum by Capillary Zone Electrophoresis.
  • (Author not available). (2024). RP-HPLC method for etophylline and theophylline in drugs.
  • National Center for Biotechnology Information. (n.d.). 7-Ethyltheophylline. PubChem.
  • Priya, et al. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • (Author not available). (2025). Spectrophotometry of theophylline-7-acetic acid and theophylline.
  • Shidhaye, S., et al. (2009).
  • Shidhaye, S., et al. (Year not available).
  • (Author not available). (2025). Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation.
  • Nirogi, R. V. S., et al. (2007). A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • (Author not available). (2010). Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. Journal of Chemical and Pharmaceutical Research.
  • (Author not available). (Year not available). HPTLC Method for the Simultaneous Estimation of Etophylline and Theophylline in Tablet Dosage Form.
  • Al-Qodah, Z., et al. (2025). Studying the chromatographic separation of caffeine, theophylline, and theobromine.

Sources

Application Notes and Protocols for Investigating 7-Ethyltheophylline in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Re-evaluating Methylxanthines in Asthma Therapy

For decades, theophylline, a methylxanthine, has been a cornerstone in the management of asthma, primarily valued for its bronchodilator effects.[1][2] However, its narrow therapeutic index and associated side effects have led to a decline in its first-line use.[1] More recent research has illuminated the significant anti-inflammatory and immunomodulatory properties of theophylline, effective even at lower, better-tolerated concentrations.[3][4][5][6] This has renewed interest in theophylline and its derivatives as potential therapies that target the underlying inflammatory pathways of asthma.

7-Ethyltheophylline, a derivative of theophylline, presents an intriguing candidate for investigation. While direct studies on 7-Ethyltheophylline in asthma animal models are nascent, research on structurally similar N-7-substituted derivatives has demonstrated promising bronchodilator activity.[7] These findings, coupled with the well-documented anti-inflammatory effects of the parent compound, provide a strong rationale for the systematic evaluation of 7-Ethyltheophylline in preclinical asthma models.

This guide provides a comprehensive framework for researchers to design and execute robust preclinical studies to assess the therapeutic potential of 7-Ethyltheophylline in allergic asthma. We will delve into the mechanistic rationale, detailed experimental protocols for widely accepted animal models, and key endpoint analyses.

Mechanistic Rationale: The Dual Action of Theophylline Derivatives

The therapeutic effects of theophylline and its derivatives in asthma are believed to be mediated through two primary mechanisms of action:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits PDE enzymes, particularly PDE3 and PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][8] This increase in cAMP in airway smooth muscle cells results in bronchodilation. In inflammatory cells, elevated cAMP levels suppress the release of pro-inflammatory mediators.[1]

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, and A2B).[1][8] Adenosine can induce bronchoconstriction in asthmatics, and by blocking its receptors, theophylline can mitigate this effect.[8]

It is hypothesized that 7-Ethyltheophylline shares these mechanisms of action. The ethyl substitution at the N-7 position may alter the compound's potency, selectivity, and pharmacokinetic profile, potentially offering an improved therapeutic window compared to theophylline.

Signaling Pathway of Theophylline Derivatives in Airway Smooth Muscle and Inflammatory Cells

Theophylline_Mechanism cluster_0 Airway Smooth Muscle Cell cluster_1 Inflammatory Cell (e.g., Mast Cell, Eosinophil) ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PDE Phosphodiesterase (PDE3/PDE4) cAMP->PDE Relaxation Relaxation PKA->Relaxation AMP AMP PDE->AMP Theophylline_Derivative 7-Ethyl Theophylline Theophylline_Derivative->PDE Inhibition Inflammatory_Stimuli Inflammatory_Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor Mediator_Release Release of Pro-inflammatory Mediators Receptor->Mediator_Release Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Adenosine_Receptor->Mediator_Release Theophylline_Derivative_2 This compound Theophylline_Derivative_2->Adenosine_Receptor Antagonism

Caption: Mechanism of 7-Ethyltheophylline in asthma.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the induction of two widely used murine models of allergic asthma and the subsequent evaluation of 7-Ethyltheophylline's efficacy.

I. Ovalbumin (OVA)-Induced Allergic Asthma Model

This is the most common and well-characterized model for studying allergic asthma, mimicking key features such as airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated IgE levels.[9]

Materials:

  • 6-8 week old BALB/c mice (a Th2-prone strain)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • 7-Ethyltheophylline

  • Vehicle for 7-Ethyltheophylline (e.g., saline, 0.5% carboxymethylcellulose)

  • Aerosol delivery system (e.g., nebulizer)

Experimental Workflow:

Caption: Workflow for the OVA-induced asthma model.

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile PBS.[9]

    • The control group receives i.p. injections of PBS with alum.

  • Challenge:

    • From Day 21 to Day 23, challenge the sensitized mice with aerosolized 1% OVA in PBS for 30 minutes daily.[9]

    • The control group is challenged with aerosolized PBS.

  • 7-Ethyltheophylline Treatment:

    • Administer 7-Ethyltheophylline or vehicle to the treatment and control groups, respectively, starting one day before the first challenge (Day 20) and continuing until the final challenge (Day 23).

    • The route of administration can be oral gavage, i.p. injection, or another appropriate route based on the compound's properties.

    • Dose Rationale: A dose-ranging study is recommended. Based on studies with theophylline in animal models, a starting point for 7-Ethyltheophylline could be in the range of 10-50 mg/kg.[10][11] However, as N-7-substituted derivatives may require higher doses, a broader range should be considered.[7]

  • Endpoint Analysis (24 hours after the last challenge):

    • Measure Airway Hyperresponsiveness (AHR) to methacholine.

    • Perform Bronchoalveolar Lavage (BAL) for cell differential counts and cytokine analysis.

    • Collect lung tissue for histological analysis.

II. House Dust Mite (HDM)-Induced Allergic Asthma Model

This model is considered more clinically relevant as HDM is a common human allergen.[12]

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice

  • House Dust Mite (HDM) extract

  • Sterile, pyrogen-free PBS

  • 7-Ethyltheophylline and vehicle

Experimental Workflow:

Caption: Workflow for the HDM-induced asthma model.

Procedure:

  • Sensitization:

    • On Day 0, sensitize mice via intranasal (i.n.) administration of 25 µg of HDM extract in 50 µL of sterile PBS.

  • Challenge:

    • From Day 7 to Day 11, challenge the mice with i.n. administration of 10 µg of HDM extract in 50 µL of PBS daily.

  • 7-Ethyltheophylline Treatment:

    • Administer 7-Ethyltheophylline or vehicle daily from Day 6 to Day 11.

  • Endpoint Analysis (24 hours after the last challenge):

    • Perform AHR, BAL, and lung histology as described for the OVA model.

Key Outcome Measures and Data Analysis

I. Airway Hyperresponsiveness (AHR) Measurement

AHR is a hallmark of asthma and is assessed by measuring the bronchoconstrictive response to an agonist like methacholine.[13]

Protocol:

  • Anesthetize the mouse and place it in a whole-body plethysmograph.

  • Record baseline readings.

  • Expose the mouse to nebulized PBS, followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Measure lung resistance (RI) and dynamic compliance (Cdyn) after each dose.

  • Plot the dose-response curve for each group.

II. Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is analyzed to quantify the inflammatory cell infiltrate in the airways.

Protocol:

  • Euthanize the mouse and cannulate the trachea.

  • Lavage the lungs with three aliquots of 0.5 mL of ice-cold PBS.

  • Pool the recovered fluid and centrifuge to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

  • The supernatant can be stored for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

III. Lung Histology

Histological analysis of lung tissue provides a visual assessment of airway inflammation and remodeling.

Protocol:

  • Perfuse the lungs with PBS and then fix with 10% neutral buffered formalin.

  • Embed the lung tissue in paraffin and cut 5 µm sections.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.

  • Score the inflammation and mucus production semi-quantitatively.

Data Presentation: Summarizing Quantitative Outcomes

The following tables provide a template for summarizing the expected quantitative data from these studies.

Table 1: Effect of 7-Ethyltheophylline on Airway Hyperresponsiveness (AHR)

Treatment GroupMethacholine Concentration (mg/mL)Lung Resistance (RI) (cmH2O·s/mL)
Control (PBS)0
3.125
6.25
12.5
25
50
Asthma Model (OVA/HDM)0
3.125
6.25
12.5
25
50
Asthma Model + 7-Ethyltheophylline (Dose 1)0
3.125
6.25
12.5
25
50
Asthma Model + 7-Ethyltheophylline (Dose 2)0
3.125
6.25
12.5
25
50

Table 2: Effect of 7-Ethyltheophylline on Inflammatory Cell Infiltration in BAL Fluid

Treatment GroupTotal Cells (x10^5)Macrophages (x10^4)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)
Control (PBS)
Asthma Model (OVA/HDM)
Asthma Model + 7-Ethyltheophylline (Dose 1)
Asthma Model + 7-Ethyltheophylline (Dose 2)

Table 3: Effect of 7-Ethyltheophylline on Cytokine Levels in BAL Fluid

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Control (PBS)
Asthma Model (OVA/HDM)
Asthma Model + 7-Ethyltheophylline (Dose 1)
Asthma Model + 7-Ethyltheophylline (Dose 2)

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of 7-Ethyltheophylline in established animal models of allergic asthma. Successful demonstration of efficacy in these models, characterized by a reduction in airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production, would provide strong evidence to support further development.

Future studies should aim to elucidate the precise mechanism of action of 7-Ethyltheophylline, including its relative potency at different PDE isoforms and adenosine receptor subtypes. Pharmacokinetic and toxicological studies will also be crucial to establish a safe and effective dosing regimen for potential clinical translation. The exploration of 7-Ethyltheophylline and other novel theophylline derivatives holds the promise of developing safer and more effective anti-inflammatory therapies for asthma.

References

  • van den Brink, F. G., & Svedmyr, N. (1977). Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig. Agents and Actions, 7(4), 433–440. [Link]

  • Gjevre, J. A., & Sharma, S. (2023). Theophylline. In StatPearls. StatPearls Publishing. [Link]

  • Löfdahl, C. G., & Svedmyr, N. (1983). Bronchodilator effect of theophylline preparations and aerosol fenoterol in stable asthma. European Journal of Clinical Pharmacology, 24(5), 603–607. [Link]

  • Wang, Y., Zhang, Y., & Chen, Y. (2001). Effect of theophylline on airway inflammation in asthma. Zhonghua Jie He He Hu Xi Za Zhi, 24(1), 23–25. [Link]

  • Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: an overview. British Journal of Pharmacology, 153(Suppl 1), S159–S173. [Link]

  • Eid, N. S., O'Hagan, A., Bickel, S., Morton, R., Jacobson, S., & Myers, J. A. (2016). Anti-inflammatory dosing of theophylline in the treatment of status asthmaticus in children. Journal of Asthma and Allergy, 9, 149–155. [Link]

  • Weinberger, M., & Hendeles, L. (1983). Therapeutic effect and dosing strategies for theophylline in the treatment of chronic asthma. The Journal of Pediatrics, 102(3), 321–326. [Link]

  • Barnes, P. J. (2010). Theophylline. American Journal of Respiratory and Critical Care Medicine, 181(9), 985–989. [Link]

  • Cockcroft, D. W., & Murdock, K. Y. (1989). Theophylline does not inhibit allergen-induced increase in airway responsiveness to methacholine. The Journal of Allergy and Clinical Immunology, 83(5), 913–920. [Link]

  • Hopp, R. J., & Townley, R. G. (1998). Therapeutic activities of theophylline in chronic obstructive pulmonary disease. Current Opinion in Pulmonary Medicine, 4(2), 79–84. [Link]

  • Spina, D., & Page, C. P. (1995). Theophylline and airway inflammation. Journal of Allergy and Clinical Immunology, 95(1 Pt 2), 332–340. [Link]

  • Xu, X., Sun, Y., & Liu, Y. (2018). Effects of theophylline combined with inhaled corticosteroids on patients with moderate and severe asthma and changes of T lymphocyte subsets in peripheral blood. Experimental and Therapeutic Medicine, 16(5), 4145–4152. [Link]

  • Cosio, B. G., Tsaprouni, L., Ito, K., Jazrawi, E., Adcock, I. M., & Barnes, P. J. (2009). Low-dose theophylline enhances the anti-inflammatory effects of steroids during exacerbations of COPD. Thorax, 64(6), 486–492. [Link]

  • Pauwels, R. (1987). The effects of theophylline on airway inflammation. Chest, 92(1 Suppl), 32S–37S. [Link]

  • Evans, D. J., & Barnes, P. J. (1997). Theophylline. A review of its potential steroid sparing effects in asthma. Drugs, 53(5), 735–746. [Link]

  • Blyth, D. I., & Lee, T. H. (1998). Experimental models of airway hyperresponsiveness. Immunology and Allergy Clinics of North America, 18(1), 19–42. [Link]

  • Culpitt, S. V., Rogers, D. F., & Barnes, P. J. (2002). Effect of low-dose theophylline on airway inflammation in COPD. The European Respiratory Journal, 20(3), 597–603. [Link]

  • Barnes, P. J. (2005). Theophylline in chronic obstructive pulmonary disease: new horizons. Proceedings of the American Thoracic Society, 2(4), 334–339. [Link]

  • Mita, H., Shida, T., & Akiyama, K. (1995). [Effects of once-daily low-dose administration of sustained-release theophylline on airway inflammation and airway hyperresponsiveness in patients with asthma]. Arerugi, 44(8), 844–852. [Link]

  • Jackson, D. J., & Johnston, S. L. (2024). Airway hyperresponsiveness in asthma: The role of the epithelium. The Journal of Allergy and Clinical Immunology, 153(2), 355–364. [Link]

  • Zosky, G. R., & Sly, P. D. (2007). Animal models of asthma. Clinical and Experimental Allergy, 37(7), 973–988. [Link]

  • Preprints.org. (2024). Novel Theophylline Oral Formulation for Pediatric Use and Biological Evaluation. Preprints.org. [Link]

Sources

cell culture studies using 7-Ethyl Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the In Vitro Use of 7-Ethyl Theophylline

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture studies. As a xanthine analog, this compound offers a valuable tool for investigating fundamental cellular processes. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind its application, ensuring that experimental designs are both robust and insightful.

Section 1: Scientific Foundation of this compound

This compound is a synthetic derivative of theophylline, a well-known methylxanthine compound naturally found in tea and cocoa beans.[1][2] Structurally similar to caffeine, it belongs to a class of molecules widely recognized for their physiological effects.[1][3] For research purposes, this compound (CAS No. 23043-88-1) serves as a valuable chemical probe for interrogating cellular signaling pathways.[4][5] Its utility in cell culture stems primarily from a dual mechanism of action: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][3][6][7][8]

Primary Mechanisms of Action

The biological effects of this compound are rooted in its ability to modulate two critical signaling nodes:

  • Phosphodiesterase (PDE) Inhibition : PDEs are a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial intracellular second messengers.[7][9] By acting as a competitive, non-selective PDE inhibitor, this compound prevents the breakdown of cAMP.[7][10] The resulting elevation in intracellular cAMP levels leads to the activation of downstream effectors like Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins, modulating processes such as inflammation, cell proliferation, and metabolism.[1][2] Theophylline, the parent compound, is known to inhibit PDE isoenzymes including PDE3 and PDE4, which are prevalent in inflammatory and airway smooth muscle cells.[11][12]

  • Adenosine Receptor Antagonism : Adenosine is a ubiquitous purine nucleoside that signals through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[11][13] this compound, like theophylline, functions as a non-selective antagonist at these receptors, blocking the endogenous effects of adenosine.[1][3][6] In an experimental context, this allows researchers to study adenosine-mediated pathways or to create a cellular environment free from the influence of ambient adenosine, which can be released by cells under stress.

Beyond these primary actions, related xanthines have been shown to possess other activities, such as the activation of histone deacetylases (HDACs), which can impart anti-inflammatory effects by altering gene expression.[1][11][14]

Mechanism_of_Action ET This compound PDE Phosphodiesterase (PDE) ET->PDE Inhibits AR Adenosine Receptors (A1, A2A, A2B, A3) ET->AR Antagonizes AMP 5'-AMP PDE->AMP Hydrolyzes CellularResponse2 Blocked Adenosine Signaling AR->CellularResponse2 Leads to Adenosine Adenosine Adenosine->AR Activates ATP ATP cAMP cAMP (Cyclic AMP) ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse1 Downstream Cellular Responses (e.g., Anti-inflammation, Gene Expression) PKA->CellularResponse1 Modulates

Caption: Dual mechanism of this compound action.

Section 2: Key Applications in Cell Culture Models

The mechanisms of this compound make it a versatile tool for a variety of in vitro applications:

  • Investigation of cAMP-Mediated Signaling: As a reliable agent for increasing intracellular cAMP, it is ideal for studying the role of the cAMP/PKA pathway in processes like gene transcription, cell cycle regulation, and apoptosis.

  • Anti-Inflammatory Studies: Theophylline is known to suppress the production of pro-inflammatory cytokines like IL-8 and TNF-α.[14] this compound can be used in cell models of inflammation, for instance, using lipopolysaccharide (LPS)-stimulated macrophages or TNF-α-stimulated epithelial cells, to explore novel anti-inflammatory mechanisms.[15][16]

  • Oncology Research: Studies have demonstrated that high concentrations of theophylline can suppress survival and induce apoptosis in cancer cell lines such as HeLa and MCF-7.[17] This suggests this compound can be employed to investigate cell cycle arrest, senescence, and apoptosis pathways in cancer biology.

  • Respiratory Cell Biology: Given the clinical use of its parent compound in asthma and COPD, this compound is particularly relevant for studies involving human bronchial epithelial cells, airway smooth muscle cells, and alveolar macrophages.[11][15][16]

Section 3: Protocols for In Vitro Use

Adherence to rigorous and validated protocols is paramount for reproducible and meaningful results.

Reagent Specifications and Preparation

Proper preparation of this compound is the first critical step for any cell culture experiment.

PropertyValueReference(s)
Chemical Name 7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione[5][18]
CAS Number 23043-88-1[4][5][18]
Molecular Formula C₉H₁₂N₄O₂[4][5][18]
Molecular Weight 208.22 g/mol [4][5][18]
Appearance White to off-white powderN/A
Storage (Powder) 2-8°C, protected from light and moisture[5]

Protocol for Preparing a 100 mM Stock Solution:

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube. Carefully weigh 20.82 mg of this compound powder into the tube.

  • Solubilization: Theophylline and its derivatives are sparingly soluble in water but readily soluble in dimethyl sulfoxide (DMSO).[19] Add 1.0 mL of sterile, cell culture-grade DMSO to the tube.

  • Mixing: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming to 37°C can aid dissolution if necessary.

  • Sterilization: While DMSO is inherently sterile, if there are any concerns, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol: Determining Optimal Working Concentration

The effective concentration of this compound is highly dependent on the cell type and the biological question. A dose-response experiment is essential to identify the optimal, non-toxic concentration range.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density that ensures they are in a logarithmic growth phase (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of working concentrations in complete cell culture medium by diluting the 100 mM DMSO stock. For example, to make a 200 µM working solution from a 100 mM stock, perform a 1:500 dilution (e.g., 2 µL stock into 998 µL medium).

  • Vehicle Control: Prepare a vehicle control containing the highest concentration of DMSO that will be used in the experiment (e.g., if the highest drug concentration is 1 mM, the DMSO concentration will be 1%; the vehicle control should be medium with 1% DMSO).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared treatment media (including vehicle and untreated controls) to the appropriate wells.

  • Incubation: Incubate the plate for a period relevant to your assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as an MTS or MTT assay, following the manufacturer’s protocol.

  • Data Analysis: Plot cell viability (%) against the log of the this compound concentration to determine the cytotoxic concentration 50 (CC50) and identify the sub-toxic range for subsequent functional assays.

Application AreaSuggested Starting Concentration RangeNotes
Anti-Inflammatory Assays 10 µM - 500 µMBased on effective ranges for theophylline in similar assays.[14]
cAMP Signaling Studies 50 µM - 1 mMHigher concentrations may be needed to achieve significant PDE inhibition.
Anti-Cancer/Apoptosis Studies 100 µM - 10 mMCancer cell lines often require higher doses to induce cell death.[17]
Example Experimental Protocol: Inhibition of TNF-α-Induced IL-8 in A549 Cells

This protocol details how to test the anti-inflammatory effect of this compound on a human lung epithelial cell line.

Experimental_Workflow Day1 Day 1: Seed A549 Cells (24-well plate) Day2_Incubate Incubate (24h, 37°C, 5% CO2) Day1->Day2_Incubate Day2_Pretreat Day 2: Pre-treat with This compound (1 hour) Day2_Incubate->Day2_Pretreat Day2_Stimulate Stimulate with TNF-α (10 ng/mL) (24 hours) Day2_Pretreat->Day2_Stimulate Day3 Day 3: Collect Supernatant Day2_Stimulate->Day3 Analysis Analyze IL-8 (ELISA) Day3->Analysis

Caption: Workflow for an anti-inflammatory assay.

Methodology:

  • Cell Seeding (Day 1): Seed A549 human lung carcinoma cells into a 24-well plate at a density of 5 x 10⁴ cells per well in 500 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment (Day 2):

    • Prepare working solutions of this compound in serum-free medium at 2x the final desired concentrations (e.g., 20 µM, 100 µM, 500 µM).

    • Prepare a 2x vehicle control (medium with the corresponding DMSO concentration).

    • Aspirate the medium from the cells and wash once with sterile PBS.

    • Add 250 µL of the appropriate 2x this compound or vehicle solution to each well.

    • Incubate for 1 hour.

  • Stimulation (Day 2):

    • Prepare a 2x solution of TNF-α (e.g., 20 ng/mL) in serum-free medium.

    • Add 250 µL of the 2x TNF-α solution to the stimulated wells.

    • Add 250 µL of serum-free medium to the unstimulated control wells.

    • Final volume in all wells is 500 µL.

    • Incubate for 24 hours.

  • Collection (Day 3):

    • Carefully collect the cell culture supernatant from each well into labeled microcentrifuge tubes.

    • Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells or debris.

    • Transfer the clarified supernatant to new tubes. Store at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of IL-8 in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

    • Normalize the IL-8 data to cell viability, assessed in a parallel plate, to ensure the observed effects are not due to cytotoxicity.

Section 4: Data Interpretation and Validation

  • Self-Validating Controls: Your experimental design must include a comprehensive set of controls:

    • Untreated Control: Cells in medium only (baseline).

    • Vehicle Control: Cells treated with the highest concentration of DMSO (rules out solvent effects).

    • Stimulus-Only Control: Cells treated with TNF-α and the vehicle (positive control for inflammation).

    • Test Groups: Cells treated with TNF-α and varying concentrations of this compound.

  • Interpreting Results: A successful experiment will show a dose-dependent decrease in IL-8 secretion in the test groups compared to the stimulus-only control, without a significant decrease in cell viability.

  • Mechanistic Validation: To confirm that the observed effect is linked to the proposed mechanism, consider follow-up experiments such as:

    • Measuring intracellular cAMP levels post-treatment.

    • Performing Western blot analysis for downstream targets of PKA, such as phosphorylated CREB (pCREB).

By integrating this foundational knowledge with meticulous experimental practice, researchers can effectively leverage this compound as a powerful tool to advance our understanding of complex cellular signaling networks.

References

  • Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed. [Link]

  • Theophylline - MDPI. [Link]

  • Caffeine and theophylline as adenosine receptor antagonists in humans - PubMed. [Link]

  • What is the mechanism of Theophylline? - Patsnap Synapse. [Link]

  • Inhibitory effect of theophylline, theophylline-7-acetic acid, ambroxol and ambroxol-theophylline-7-acetate on rat lung cAMP phosphodiesterase isoenzymes - PubMed. [Link]

  • Theophylline - Wikipedia. [Link]

  • Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. - PNAS. [Link]

  • Theophylline (Professional Patient Advice) - Drugs.com. [Link]

  • Theophylline suppresses human alveolar macrophage respiratory burst through phosphodiesterase inhibition - PubMed. [Link]

  • theophylline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Theophylline - StatPearls - NCBI Bookshelf. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. [Link]

  • Theophylline action on primary human bronchial epithelial cells under inflammatory conditions - Dove Medical Press. [Link]

  • 7-Ethyltheophylline | C9H12N4O2 | CID 89976 - PubChem. [Link]

  • Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PubMed Central. [Link]

  • Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety - NIH. [Link]

  • Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed. [Link]

  • PHOSPHODIESTERASE INHIBITORS: THEIR ROLE AND IMPLICATIONS. [Link]

  • Effect of theophylline and specific phosphodiesterase IV inhibition on proliferation and apoptosis of progenitor cells in bronchial asthma - PMC - NIH. [Link]

  • Theophylline: Old Drug in a New Light, Application in COVID-19 through Computational Studies - MDPI. [Link]

  • Preparation and Characterization of Theophylline Controlled Release Matrix System Incorporating Poloxamer 407, Stearyl Alcohol, and Hydroxypropyl Methylcellulose: A Novel Formulation and Development Study - NIH. [Link]

  • Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PubMed Central. [Link]

Sources

Application Notes and Protocols for In Vitro Dissolution of 7-Ethyl Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the dissolution of 7-Ethyl Theophylline (CAS: 23043-88-1), a xanthine analog, for use in a variety of in vitro research applications.[1][2] Adherence to a robust and reproducible dissolution protocol is paramount for generating reliable and consistent experimental data. This guide outlines the physicochemical properties of this compound, provides a detailed methodology for selecting an appropriate solvent, and offers step-by-step protocols for the preparation of high-concentration stock solutions and subsequent working dilutions for cell-based and biochemical assays. The causality behind each step is explained to empower researchers to make informed decisions tailored to their specific experimental needs.

Introduction: The Importance of a Validated Dissolution Protocol

The primary challenge in preparing this compound for aqueous-based in vitro systems stems from its properties as a substituted xanthine. This guide provides a systematic approach to overcome these challenges, ensuring the integrity of your experimental setup from the very first step.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation of a successful dissolution strategy.

PropertyValueSource
IUPAC Name 7-ethyl-1,3-dimethylpurine-2,6-dionePubChem[3]
Synonyms Ethyltheophylline, 7-Ethyl-1,3-dimethylxanthinePubChem[3]
CAS Number 23043-88-1Santa Cruz Biotechnology[1]
Molecular Formula C₉H₁₂N₄O₂Santa Cruz Biotechnology[1]
Molecular Weight 208.22 g/mol Santa Cruz Biotechnology[1], PubChem[3]

While specific solubility data for this compound is not extensively published, theophylline, its parent compound, is known to be sparingly soluble in water.[4] The ethyl substitution in this compound can influence its solubility characteristics. For its close analog, 7-(β-Hydroxyethyl)theophylline, solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF) is approximately 25 mg/mL, while its solubility in PBS (pH 7.2) is significantly lower at around 3 mg/mL.[5] This suggests that organic solvents are likely necessary for preparing high-concentration stock solutions of this compound.

Strategic Solvent Selection for In Vitro Assays

The choice of solvent is a critical decision that balances the need for complete dissolution with the imperative to minimize any confounding effects on the biological system under investigation.

Primary Solvent Recommendation: Dimethyl Sulfoxide (DMSO)

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for this compound. Theophylline and its derivatives show good solubility in highly dipolar aprotic solvents like DMSO.[6]

Causality and Rationale:

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including xanthine derivatives.

  • Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, facilitating the preparation of homogenous working solutions.

  • Established Use in Cell Culture: DMSO is widely accepted as a vehicle for compound administration in cell-based assays. However, it is crucial to control its final concentration.

Vehicle Cytotoxicity: A Critical Consideration

While an effective solvent, DMSO can exert toxic effects on cells at higher concentrations. It is imperative to determine the tolerance of your specific cell line to DMSO. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with many sensitive assays requiring concentrations of 0.1% or lower to avoid artifacts.[7]

Self-Validating System: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your highest compound concentration, but without the compound itself.[8] This allows you to differentiate the effects of the compound from any potential effects of the solvent.[8]

Decision-Making Workflow for Solvent Selection

The following diagram illustrates the logical flow for selecting an appropriate solvent system for your in vitro assay.

Caption: Decision workflow for solvent selection.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating serial dilutions for in vitro assays.[9][10]

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Analytical balance

  • 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate the Required Mass:

    • The molecular weight of this compound is 208.22 g/mol .

    • To prepare 1 mL of a 10 mM (0.010 mol/L) solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 208.22 g/mol * 1000 mg/g = 2.0822 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 2.08 mg of this compound directly into the tube. Record the exact weight.

  • Solvent Addition:

    • Based on the exact weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 208.22 mg/mmol] / 10 mmol/L

    • For example, if you weighed 2.10 mg:

      • Volume (mL) = (2.10 / 208.22) / 10 = 1.008 mL or 1008 µL

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed. Always inspect the solution visually to confirm complete dissolution.

  • Storage and Handling:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]

    • Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.[11]

    • When stored properly, DMSO stock solutions are generally stable for several months.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the preparation of working solutions by diluting the high-concentration stock solution into the cell culture medium.

Workflow Diagram:

Working_Solution_Workflow Preparation of Working Solutions stock 10 mM Stock Solution in DMSO intermediate_dilution Prepare an intermediate dilution in cell culture medium (e.g., 100 µM). stock->intermediate_dilution vehicle_control Prepare a vehicle control with the same final DMSO concentration. stock->vehicle_control serial_dilution Perform serial dilutions in cell culture medium to achieve final desired concentrations. intermediate_dilution->serial_dilution add_to_cells Add working solutions to cells in a multi-well plate. serial_dilution->add_to_cells vehicle_control->add_to_cells

Caption: Workflow for preparing working solutions.

Procedure:

  • Thaw the Stock Solution:

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Example for a 100 µM final concentration):

    • To achieve a final concentration of 100 µM in your assay, you might first prepare a 2X or 10X working solution. For example, to make a 200 µM (2X) working solution, you would dilute your 10 mM stock 1:50 in cell culture medium (e.g., 2 µL of 10 mM stock into 98 µL of medium).

  • Final Dilution in Assay Plate:

    • Add an equal volume of the 2X working solution to the wells of your assay plate already containing cells in medium. This will result in a final 1X concentration (100 µM in this example).

  • Serial Dilutions:

    • To create a dose-response curve, perform serial dilutions from your highest concentration working solution in cell culture medium.

  • Vehicle Control Preparation:

    • Prepare a vehicle control by adding the same volume of DMSO that was used for the highest concentration of the compound to the same volume of cell culture medium. This control should be added to a set of wells to assess the impact of the solvent on the cells.

Quality Control and Best Practices

  • Solubility Confirmation: After preparing the stock solution, visually inspect it for any particulates or cloudiness. If observed, the compound may not be fully dissolved.

  • pH Considerations: For some xanthine derivatives, solubility can be pH-dependent.[12] If you encounter solubility issues in aqueous solutions, adjusting the pH may be an option, but be mindful of how this will affect your assay's conditions.

  • Fresh Dilutions: It is best practice to prepare fresh working solutions from the frozen stock for each experiment to ensure consistency and avoid degradation.[5]

  • Accurate Labeling: Clearly label all stock and working solutions with the compound name, concentration, solvent, date of preparation, and your initials.[10]

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? Retrieved from [Link]

  • Unknown. (n.d.). Preparation stock solution solid compound(s). Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Aslani, A., & Kennedy, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Cell Viability Assays (pp. 83-100). Humana, New York, NY.
  • PubChem. (n.d.). 7-Ethyltheophylline. Retrieved from [Link]

  • Pawlaczyk, I., et al. (2004). Comparison of dissolution profiles of theophylline extended-release dosage forms. Acta Poloniae Pharmaceutica, 61(5), 355-358.
  • Podczeck, F., & Al-Muti, E. (2002). The in vitro dissolution of theophylline from different types of hard shell capsules. Drug development and industrial pharmacy, 28(10), 1259-1268.
  • Khan, S., et al. (2014). Formulation development and in-vitro evaluation of theophylline microcapsules. Tropical Journal of Pharmaceutical Research, 13(5), 669-675.
  • British Journal of Pharmacy. (2022). Dissolution of theophylline from extended-release tablets under cyclic retrograde peristaltic contractions in the Dynamic Colon Model. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Optimization of an In Vitro Dissolution Test Method for Inhalation Formulations. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A review article on Sustained Release tablets of Theophylline & Etophylline and its formulation Aspects. Retrieved from [Link]

  • PubChemLite. (n.d.). Theophylline, 7-ethyl-6-thio- (C9H12N4OS). Retrieved from [Link]

  • Czerwonka, D., et al. (2022). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. Molecules, 27(19), 6296.
  • ResearchGate. (n.d.). Solubility of theophylline at different pH values. Retrieved from [Link]

Sources

GC-MS Analysis of 7-Ethyltheophylline and its Metabolites: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Ethyltheophylline Analysis

7-Ethyltheophylline (CAS 23043-88-1) is a xanthine derivative that serves as a prodrug to theophylline, a widely used bronchodilator for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a prodrug, 7-ethyltheophylline is metabolized in the body to release the active therapeutic agent, theophylline. The study of its metabolic fate is crucial for understanding its pharmacokinetic profile, efficacy, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the detailed analysis of 7-ethyltheophylline and its various metabolites in biological matrices.[2]

This application note provides a comprehensive guide for the analysis of 7-ethyltheophylline and its metabolites using GC-MS. It covers the metabolic pathway, detailed protocols for sample preparation from biological matrices, chemical derivatization to enhance volatility, and optimized GC-MS parameters for sensitive and reliable quantification.

Metabolic Pathway of 7-Ethyltheophylline

The metabolism of 7-ethyltheophylline is expected to proceed through two primary pathways: cleavage of the ethyl group to yield theophylline, and modification of the ethyl side chain. Theophylline itself is then further metabolized.[3] The metabolism of the structurally related compound fenethylline, which also contains a 7-ethyltheophylline moiety, provides strong evidence for the formation of several key metabolites.[4][5]

The primary metabolic routes are:

  • De-ethylation: The ethyl group at the 7-position is cleaved, releasing the active drug, theophylline.

  • Side-Chain Oxidation: The ethyl group can undergo oxidation to form hydroxyethyl-theophylline, which can be further oxidized to carboxymethyl-theophylline.

  • Metabolism of Theophylline: The liberated theophylline is then metabolized primarily through demethylation and oxidation to form metabolites such as 1-methylxanthine, 3-methylxanthine, and 1,3-dimethyluric acid.[3]

The following diagram illustrates the proposed metabolic pathway of 7-ethyltheophylline.

Metabolic Pathway of 7-Ethyltheophylline 7-Ethyltheophylline 7-Ethyltheophylline Theophylline Theophylline 7-Ethyltheophylline->Theophylline De-ethylation Hydroxyethyl-theophylline Hydroxyethyl-theophylline 7-Ethyltheophylline->Hydroxyethyl-theophylline Hydroxylation 1-Methylxanthine 1-Methylxanthine Theophylline->1-Methylxanthine Demethylation 3-Methylxanthine 3-Methylxanthine Theophylline->3-Methylxanthine Demethylation 1,3-Dimethyluric Acid 1,3-Dimethyluric Acid Theophylline->1,3-Dimethyluric Acid Oxidation Carboxymethyl-theophylline Carboxymethyl-theophylline Hydroxyethyl-theophylline->Carboxymethyl-theophylline Oxidation

Caption: Proposed metabolic pathway of 7-Ethyltheophylline.

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest from complex biological matrices such as plasma and urine. Solid-Phase Extraction (SPE) is a highly effective method for this purpose.[6]

Protocol: Solid-Phase Extraction (SPE) from Human Plasma

  • Conditioning: Condition a C18 SPE cartridge (500 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: To 1 mL of plasma, add a suitable internal standard (e.g., isotope-labeled theophylline). Acidify the plasma sample with 1 mL of a phosphate buffer (pH 6.8, 0.067 mol/L). Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences.

  • Elution: Elute the analytes from the cartridge with 2 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for derivatization.

Chemical Derivatization

Due to the polar nature and low volatility of xanthines and their metabolites, a derivatization step is essential for successful GC-MS analysis.[2] Silylation is a common technique that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analytes.[7] For complex biological samples, a two-step derivatization involving oximation followed by silylation can provide cleaner chromatograms by protecting carbonyl groups.[8]

Protocol: Two-Step Derivatization (Oximation and Silylation)

  • Oximation: To the dried sample residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex the mixture and heat at 60°C for 30 minutes. This step converts carbonyl groups to their methoxime derivatives.

  • Silylation: After cooling to room temperature, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex the mixture and heat at 70°C for 30 minutes. This step silylates hydroxyl and amine groups.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

The following diagram outlines the experimental workflow from sample collection to GC-MS analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma_Sample Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Elution Elution & Evaporation SPE->Elution Oximation Oximation Elution->Oximation Silylation Silylation (MSTFA) Oximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Processing Data Processing GC_MS->Data_Processing

Caption: Experimental workflow for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table provides a starting point for optimizing GC-MS parameters for the analysis of derivatized 7-ethyltheophylline and its metabolites.

Parameter Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Data Analysis and Interpretation

Mass Fragmentation Patterns

The identification of 7-ethyltheophylline and its metabolites is based on their retention times and characteristic mass spectra. The mass spectrum of 7-ethyltheophylline is available in public databases such as PubChem.[9] The fragmentation of the silylated metabolites can be predicted based on the known fragmentation patterns of related compounds.[10]

Key Fragmentation Ions for SIM Analysis:

For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred due to its higher sensitivity and selectivity. The following table lists the expected molecular ions and key fragment ions for the TMS-derivatized parent compound and its major metabolites.

Compound (TMS Derivative) Molecular Ion (M+) Key Fragment Ions (m/z)
7-Ethyltheophylline208 (underivatized)208, 193, 180, 109, 95
Theophylline-TMS252252, 237, 194, 109
1-Methylxanthine-diTMS310310, 295, 223, 194
3-Methylxanthine-diTMS310310, 295, 223, 194
1,3-Dimethyluric Acid-diTMS340340, 325, 282, 254

Note: The fragmentation of silylated compounds often involves the loss of a methyl group (-15 amu) from the TMS moiety.[11]

Quantification and Method Validation

Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards. The method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This application note provides a detailed and scientifically grounded framework for the GC-MS analysis of 7-ethyltheophylline and its metabolites in biological matrices. The described protocols for sample preparation, derivatization, and GC-MS analysis, combined with an understanding of the metabolic pathways and mass fragmentation patterns, will enable researchers to conduct robust and reliable pharmacokinetic and metabolic studies of this important prodrug. The flexibility of the GC-MS platform also allows for the adaptation of these methods to different biological samples and specific research questions in the field of drug development and clinical research.

References

  • Yoshimura, H., et al. (1988). Metabolic fate of fenetylline in rat and man. Xenobiotica, 18(8), 929-940. [Link]

  • Wang, Y., et al. (2018). Urinary Metabolomics Study of Patients with Gout Using Gas Chromatography-Mass Spectrometry. Oxidative Medicine and Cellular Longevity, 2018, 5894017. [Link]

  • Arinobu, T., et al. (2009). The measurement of theophylline in human serum or plasma using gas chromatography and isotope dilution-mass spectrometry (GC-IDMS) taking other substituted xanthines into consideration. Clinical Laboratory, 48(9-10), 535-540. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenethylline. PubChem Compound Summary for CID 19527. [Link]

  • The LibreTexts libraries. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Arinobu, T., et al. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography A, 870(1-2), 87-96. [Link]

  • Aljohar, H. I., et al. (2021). Gas chromatography tandem mass spectrometry for the screening of adulterants in seized captagon™ tablets. Journal of Liquid Chromatography & Related Technologies, 44(1-2), 59-67. [Link]

  • Alshehri, A. Z., et al. (2020). GC-MS analysis of Adulterants in Captagon Tablet. Journal of Chemistry and Nutritional Biochemistry, 1(1), 14-21. [Link]

  • SABA Publishing. (2020). GC-MS analysis of Adulterants in Captagon Tablet. [Link]

  • Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • ResearchGate. (n.d.). Gas chromatography tandem mass spectrometry for the screening of adulterants in seized captagon™ tablets. [Link]

  • Arinobu, T., et al. (1986). Gas Chromatographic-Mass Spectrometric Quantitation of Theophylline and Its Metabolites in Biological Fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 383, 133-142. [Link]

  • Lee, J. W., et al. (2025, October 16). A GC–MS-Based Urinary Metabolomic Profiling to Identify Potential Biomarkers of Metabolic Syndrome. ACS Omega. [Link]

  • Lai, L., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Analytical Chemistry, 94(3), 1559-1566. [Link]

  • Arinobu, T., et al. (1994). [Development of the method for analysis of theophylline and its related compounds using capillary high-performance liquid chromatography/fast atom bombardment-mass spectrometry]. Nihon Hoigaku Zasshi, 48(4), 253-262. [Link]

  • Papadoyannis, I. N., et al. (2025, August 10). Simultaneous determination of caffeine, theophylline and theobromine in human plasma by on-line solid-phase extraction coupled to reversed-phase chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Arinobu, T., et al. (2025, August 5). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Srdjenovic, B., et al. (2008). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Iranian Journal of Pharmaceutical Research, 7(4), 279-286. [Link]

  • Liu, X., et al. (2022). Metabolomics in Hyperuricemia and Gout. Metabolites, 12(1), 63. [Link]

  • Arinobu, T., et al. (2012). A rapid and simultaneous analysis of theophylline and its metabolites in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry. Forensic Toxicology, 30(1), 47-53. [Link]

  • Arinobu, T., et al. (2012, January 7). A rapid and simultaneous analysis of theophylline and its metabolites in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry. Forensic Toxicology. [Link]

  • ResearchGate. (2025, August 7). The measurement of theophylline in human serum or plasma using gas chromatography and isotope dilution-mass spectrometry (GC-IDMS) taking other substituted xanthines into consideration. [Link]

  • PharmGKB. (n.d.). Theophylline Pathway, Pharmacokinetics. [Link]

  • Leakey, T. E. (1990). A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns. Journal of liquid chromatography, 13(14), 2827-2838. [Link]

  • Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. [Link]

  • Halket, J. M., & Zaikin, V. G. (2025, August 6). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. [Link]

  • Tang-Liu, D. D., & Riegelman, S. (1982). High performance liquid chromatographic and mass spectrometric identification of dimethylxanthine metabolites of caffeine in human plasma. Journal of pharmaceutical sciences, 71(8), 929-932. [Link]

  • Wilson, I. D., et al. (2006). UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction. Journal of proteome research, 5(9), 2301-2309. [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2018). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170396. [Link]

  • Least, C. J., Jr, et al. (1976). Gas-chromatographic micro-scale procedure for theophylline, with use of a nitrogen-sensitive detector. Clinical chemistry, 22(6), 765-768. [Link]

  • Kumar, D. (2019, October 9). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. protocols.io. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Wallace, J. S., et al. (2022). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 33(5), 843-851. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European journal of mass spectrometry (Chichester, England), 9(1), 1-21. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Al-Salman, H. N. K., et al. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. NeuroQuantology, 19(7), 196-208. [Link]

  • Li, B., et al. (2025, September 18). Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. Molecules. [Link]

  • Reddy, G. S., et al. (2012). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. Journal of basic and clinical pharmacy, 3(2), 323-329. [Link]

  • Jonkman, J. H., et al. (1983). The effect of increased caffeine intake on the metabolism and pharmacokinetics of theophylline in man. International journal of clinical pharmacology, therapy, and toxicology, 21(11), 551-557. [Link]

  • Li, B., et al. (2022). Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. Molecules (Basel, Switzerland), 27(18), 6033. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Ethyltheophylline. PubChem Compound Summary for CID 89976. [Link]

  • Ferré, S., et al. (2005). Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. Neuropsychopharmacology, 30(5), 970-979. [Link]

  • Forbes, M. W., & Sisco, E. (2021). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. [Link]

Sources

Guide to the Preparation of 7-Ethyl Theophylline Standard Solutions for Analytical Calibration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Foundational Principles: The Imperative of Accuracy in Calibration

Quantitative analysis is the cornerstone of drug development and quality control. The reliability of any quantitative method hinges on the integrity of its calibration curve, which establishes the mathematical relationship between a known analyte concentration and the instrument's response. An inaccurate standard will invariably lead to erroneous quantification of the analyte in unknown samples. Therefore, the preparation of standard solutions is not a mere preliminary step but a critical control point that dictates the validity of all subsequent data.

The principles of accuracy, precision, linearity, and range are paramount in analytical procedure validation, as stipulated by authoritative bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4] This guide establishes a self-validating protocol that adheres to these principles, ensuring that the prepared 7-Ethyl Theophylline standards are fit for their intended purpose.

Analyte Overview: this compound

This compound is a xanthine derivative utilized in pharmaceutical research.[5][6] A thorough understanding of its physicochemical properties is essential for its accurate handling and dissolution.

PropertyValueSource
Chemical Name 7-ethyl-1,3-dimethylpurine-2,6-dionePubChem[7]
CAS Number 23043-88-1Santa Cruz Biotechnology[5]
Molecular Formula C₉H₁₂N₄O₂PubChem[7]
Molecular Weight 208.22 g/mol PubChem[7]
Appearance White Crystalline SolidPharmaffiliates[8]
Solubility Soluble in Methanol, Chloroform, DichloromethaneChemicalBook[6]

For the purposes of this protocol, HPLC-grade methanol is selected as the primary solvent due to its high purity, appropriate solvating power for this compound, and compatibility with common reversed-phase HPLC mobile phases.[9][10]

Essential Apparatus and Reagents

Ensuring the quality and calibration of all equipment is fundamental to the accuracy of the final standard concentrations.

  • Analyte: this compound reference standard (purity ≥ 99.5%, with Certificate of Analysis).

  • Solvent: HPLC-grade Methanol.

  • Balance: Calibrated analytical balance with a readability of at least 0.1 mg.

  • Glassware:

    • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL).

    • Class A volumetric or calibrated micropipettes.

  • Miscellaneous:

    • Spatula, weighing paper/boats.

    • Amber glass vials for storage.

    • Ultrasonic bath.

Protocol I: Preparation of a Primary Stock Solution (1000 µg/mL)

The primary stock solution is the foundation of the entire calibration curve. Its concentration must be established with the highest possible accuracy.

Causality and Rationale:

  • Weighing a Sufficient Mass: Weighing a larger mass (e.g., 25 mg) minimizes the relative error associated with the analytical balance.[9]

  • Class A Volumetric Flasks: These are calibrated to contain a precise volume at a specific temperature, making them essential for accurate concentration preparation.[11]

  • Sonication: This step ensures the complete dissolution of the analyte, preventing concentration inaccuracies due to undissolved solid material.

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of this compound needed. For a 25 mL stock solution of 1000 µg/mL (1 mg/mL): Mass = Concentration × Volume = 1 mg/mL × 25 mL = 25 mg

  • Weighing: Accurately weigh approximately 25 mg of the this compound reference standard onto weighing paper using a calibrated analytical balance. Record the exact weight to four decimal places (e.g., 25.12 mg).

  • Transfer: Carefully transfer the weighed powder into a 25 mL Class A volumetric flask. Use a small funnel to prevent loss of material.

  • Initial Dissolution: Add approximately 15-20 mL of HPLC-grade methanol to the flask. Swirl gently to dissolve the majority of the solid.

  • Complete Dissolution: Place the flask in an ultrasonic bath for 5-10 minutes to ensure all particles are fully dissolved.

  • Dilution to Volume: Allow the solution to return to ambient temperature. Carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[12]

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Concentration Calculation: Calculate the precise concentration of the stock solution based on the actual weight.

    • Example: If the actual weight was 25.12 mg: Concentration = 25.12 mg / 25 mL = 1.0048 mg/mL = 1004.8 µg/mL

  • Transfer and Label: Transfer the solution to a clean, amber glass vial. Label clearly with the compound name, exact concentration, solvent, preparation date, and preparer's initials.

Protocol II: Preparation of Working Standard Solutions via Serial Dilution

Working standards are prepared by diluting the primary stock solution to concentrations that span the expected analytical range of the instrument. A series of at least five concentration levels is recommended to adequately define the calibration curve.[13]

Causality and Rationale:

  • Serial Dilution: This technique is more accurate than weighing minuscule amounts of solid for each standard. It systematically propagates the precisely known concentration of the stock solution.

  • Bracketing the Range: The concentration range should bracket the expected concentrations of the unknown samples to ensure interpolation rather than extrapolation during quantification, a core principle of analytical validation.[1][12]

Step-by-Step Methodology & Dilution Scheme:

The following table outlines a scheme to prepare a series of working standards from the 1004.8 µg/mL Primary Stock Solution .

Target Concentration (µg/mL)Starting SolutionVolume to Transfer (mL)Final Volume (mL)Final Concentration (µg/mL)
100Primary Stock5.0 mL (of stock)50100.48
50Primary Stock2.5 mL (of stock)5050.24
20100.48 µg/mL Std 5.0 mL (of 100.48)2520.10
1050.24 µg/mL Std 5.0 mL (of 50.24)2510.05
510.05 µg/mL Std 5.0 mL (of 10.05)105.02
110.05 µg/mL Std 1.0 mL (of 10.05)101.01
  • Prepare Dilutions: For each working standard, use a calibrated pipette to transfer the specified "Volume to Transfer" into the corresponding "Final Volume" Class A volumetric flask.

  • Dilute to Volume: Dilute with HPLC-grade methanol to the calibration mark.

  • Homogenize: Cap and invert each flask 15-20 times.

  • Transfer and Label: Transfer each working standard to a separate, clearly labeled amber vial.

Visualization of the Standard Preparation Workflow

The following diagram illustrates the logical flow from the pure reference material to the final set of calibration standards.

Standard_Preparation_Workflow cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Working Standard Preparation (Serial Dilution) ref_std This compound Reference Standard (≥99.5%) weigh 1. Weigh ~25 mg (Record Exact Mass) ref_std->weigh dissolve 2. Dissolve in Methanol in 25 mL Volumetric Flask weigh->dissolve stock Primary Stock Solution (e.g., 1004.8 µg/mL) dissolve->stock dilute_1 3. Dilute Stock stock->dilute_1 Pipette Transfer dilute_2 4. Dilute Stock stock->dilute_2 Pipette Transfer ws_1 Working Std 1 (100.48 µg/mL) dilute_1->ws_1 dilute_3 5. Dilute WS1 ws_1->dilute_3 Pipette Transfer final_set Final Calibration Set for Analysis ws_1->final_set ws_2 Working Std 2 (50.24 µg/mL) dilute_2->ws_2 dilute_4 6. Dilute WS2 ws_2->dilute_4 Pipette Transfer ws_2->final_set ws_3 Working Std 3 (20.10 µg/mL) dilute_3->ws_3 ws_3->final_set ws_4 Working Std 4 (10.05 µg/mL) dilute_4->ws_4 dilute_5 7. Dilute WS4 ws_4->dilute_5 Pipette Transfer ws_4->final_set ws_5 Working Std 5 (1.01 µg/mL) dilute_5->ws_5 ws_5->final_set

Caption: Workflow for preparing calibration standards.

Storage, Stability, and Best Practices

  • Storage: Store all stock and working solutions in tightly sealed amber vials at 2-8°C to minimize solvent evaporation and protect the analyte from potential photodegradation.

  • Stability: While this compound is generally stable, it is best practice to prepare fresh working standards daily or weekly, depending on the method's sensitivity and laboratory-specific stability studies. The primary stock solution may be stable for a longer period (e.g., up to 3 months) when stored properly.

  • Recalibration: Always prepare fresh standards when recalibrating an instrument to avoid inaccuracies from degraded or concentrated older standards.[11]

  • Contamination: Use separate, clean pipette tips for each solution to prevent cross-contamination, which can compromise the integrity of the entire standard set.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP. General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link]

  • uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Chromatography Online. (2024). The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Sciencing. (2022). How To Make A Calibration Standard For An HPLC. [Link]

  • Quora. (2017). How to make a reference solution for HPLC analysis. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89976, 7-Ethyltheophylline. [Link]

  • Pharma Beginners. (2019). HPLC Calibration- A complete Guide - Part 2 of 3. [Link]

  • University of Kentucky. (2014). HPLC STANDARD OPERATING PROCEDURE. [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). A review article on Sustained Release tablets of Theophylline & Etophylline and its formulation Aspects. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1882, 7-(2-Chloroethyl)theophylline. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Asian Journal of Pharmaceutical Technology and Innovation. Review on Various Analytical Method for Quantitative Determination of Etophylline and Theophylline in Bulk and in Different Dosage Forms. [Link]

Sources

Application Note: Quantitative Analysis of 7-Ethyl Theophylline using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

7-Ethyl Theophylline is a xanthine derivative, structurally related to theophylline, a widely used pharmaceutical agent for treating respiratory diseases like asthma and COPD.[1][2] Accurate and reliable quantification of Active Pharmaceutical Ingredients (APIs) such as this compound is a cornerstone of drug development, quality control, and formulation studies. This application note presents a detailed, validated protocol for the quantitative determination of this compound using Ultraviolet-Visible (UV-Vis) spectrophotometry.

UV-Vis spectrophotometry is a powerful analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[3][4] It is a preferred method for routine analysis in the pharmaceutical industry due to its simplicity, speed, cost-effectiveness, and high sensitivity.[5][6] This guide provides a comprehensive framework, from fundamental principles to a step-by-step experimental workflow and method validation in accordance with international regulatory standards.

Principle of the Method: The Beer-Lambert Law

The fundamental principle governing UV-Vis spectrophotometry is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[5][7] The law is expressed as:

A = εbc

Where:

  • A is the absorbance (a dimensionless quantity).

  • ε (epsilon) is the molar absorptivity, a constant unique to the molecule at a specific wavelength (L·mol⁻¹·cm⁻¹).

  • b is the path length of the cuvette, typically 1 cm.

  • c is the concentration of the analyte in the solution (mol·L⁻¹).

This compound possesses a purine ring system, which contains a series of conjugated double bonds. This structure acts as a chromophore, absorbing UV radiation at a characteristic wavelength. The ethyl group at the 7-position modifies the electronic environment of the chromophore compared to theophylline, but the primary absorbance characteristics are expected to be similar. Theophylline is known to absorb maximally around 272-277 nm.[1][8] By measuring the absorbance of a solution at its wavelength of maximum absorbance (λmax), where the analysis is most sensitive, the concentration of this compound can be accurately determined.

Materials, Reagents, and Instrumentation

Instrumentation
  • A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm is recommended. A single-beam instrument can also be used, but requires more frequent blanking.[4] The instrument should be equipped with 1 cm matched quartz cuvettes.

  • Analytical Balance (4-decimal place readability)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

Chemicals and Reagents
  • This compound Reference Standard (Purity ≥ 99.5%)

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrochloric Acid (HCl), AR Grade

  • Methanol, HPLC Grade

  • Purified Water (Type II or better)

Preparation of Solutions

Causality Note: 0.1 M NaOH is selected as the solvent for this protocol. Xanthine derivatives like theophylline exhibit enhanced solubility and a stable, ionized chromophore in dilute alkaline solutions, leading to consistent and reproducible absorbance readings. Theophylline is readily soluble in 0.1 M NaOH.[1][9]

  • 0.1 M Sodium Hydroxide (Solvent/Diluent): Dissolve 4.0 g of NaOH pellets in 1000 mL of purified water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with 0.1 M NaOH. This solution should be stored in a cool, dark place and prepared fresh daily.

  • Sample Stock Solution (for analysis of a formulation): If analyzing a solid dosage form, weigh and finely powder a representative number of units (e.g., 20 tablets). Weigh a portion of the powder equivalent to 10.0 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of 0.1 M NaOH, sonicate for 15 minutes to ensure complete dissolution, cool to room temperature, and dilute to the mark with the same solvent. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Experimental Workflow and Protocols

Diagram of the Experimental Workflow

G cluster_prep Solution Preparation cluster_measure Spectrophotometric Measurement cluster_analysis Data Analysis & Validation stock Prepare 100 µg/mL Stock Solution work_std Prepare Working Standards (e.g., 2-12 µg/mL) stock->work_std sample_prep Prepare Sample Solution (Target Conc. ~8 µg/mL) stock->sample_prep measure_std Measure Absorbance of Standards work_std->measure_std measure_sample Measure Absorbance of Sample sample_prep->measure_sample lambda_max Determine λmax (Scan 200-400 nm) blank Measure Blank (0.1 M NaOH) lambda_max->blank blank->measure_std measure_std->measure_sample cal_curve Generate Calibration Curve (Absorbance vs. Conc.) measure_std->cal_curve calc Calculate Sample Concentration measure_sample->calc validate Perform Method Validation (ICH Q2(R1)) cal_curve->validate cal_curve->calc result Report Final Result calc->result

Caption: Workflow for UV-Vis analysis of this compound.

Protocol 1: Determination of Wavelength of Maximum Absorbance (λmax)
  • Prepare a working standard solution of approximately 10 µg/mL of this compound in 0.1 M NaOH from the stock solution.

  • Fill one cuvette with 0.1 M NaOH to serve as the blank. Fill a second cuvette with the 10 µg/mL working standard solution.

  • Place the blank cuvette in the reference holder and the sample cuvette in the sample holder of the spectrophotometer.

  • Perform a baseline correction with the blank solvent.

  • Scan the spectrum of the working standard solution over the wavelength range of 200 nm to 400 nm.

  • Identify the wavelength that exhibits the highest absorbance. This is the λmax, which will be used for all subsequent measurements. The λmax is expected to be in the 272-278 nm range.[8][10]

Protocol 2: Quantitative Assay
  • Set the spectrophotometer to measure absorbance at the predetermined λmax.

  • Calibration Curve: Prepare a series of working standard solutions by diluting the 100 µg/mL stock solution with 0.1 M NaOH to achieve concentrations in the range of 2, 4, 6, 8, 10, and 12 µg/mL.

  • Sample Preparation: Dilute the filtered sample stock solution with 0.1 M NaOH to obtain a theoretical concentration that falls within the middle of the calibration range (e.g., 8 µg/mL).

  • Measurement:

    • Zero the instrument using the 0.1 M NaOH blank.

    • Measure the absorbance of each working standard solution and the prepared sample solution.

    • Perform each measurement in triplicate and calculate the mean absorbance.

  • Calculation:

    • Plot a graph of mean absorbance versus concentration for the working standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Determine the concentration of the sample solution using the regression equation.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose.[11][12] The following protocols are based on the ICH Q2(R1) guidelines.[13]

Linearity
  • Objective: To demonstrate a direct proportional relationship between concentration and absorbance within a specified range.

  • Protocol:

    • Analyze a minimum of five concentrations across the proposed range (e.g., 50% to 150% of the target assay concentration; for a target of 8 µg/mL, this could be 4, 6, 8, 10, 12 µg/mL).

    • Plot the mean absorbance versus the known concentration.

    • Calculate the correlation coefficient (R²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: R² ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)
  • Objective: To assess the closeness of the experimental value to the true value.

  • Protocol:

    • Prepare a placebo formulation (containing all excipients except the API).

    • Spike the placebo with the this compound API at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples using the assay protocol and calculate the amount recovered.

    • Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Objective: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: %RSD should be not more than 2.0%.

Specificity
  • Objective: To ensure that the signal measured is solely from the analyte of interest, without interference from other components like excipients.

  • Protocol:

    • Prepare and analyze a solution of the placebo formulation.

    • Prepare and analyze the sample solution (API + excipients).

    • Compare the spectra. There should be no significant absorbance from the placebo at the λmax of this compound.

  • Acceptance Criteria: The placebo solution should show negligible absorbance at the analytical wavelength.

Summary of Validation Data (Example)

Validation ParameterSpecificationExample Result
λmax N/A275 nm
Linearity Range N/A2 - 12 µg/mL
Correlation Coefficient (R²)≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
Repeatability≤ 2.0%0.85%
Intermediate Precision≤ 2.0%1.15%
Specificity No interference at λmaxPass
LOD (µg/mL) Report0.15 µg/mL
LOQ (µg/mL) Report0.45 µg/mL

Conclusion

The UV-Vis spectrophotometric method described in this application note is simple, rapid, accurate, and precise for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis. The use of 0.1 M NaOH as a solvent ensures complete dissolution and provides a stable analytical signal. This protocol provides a reliable and efficient analytical tool for researchers and drug development professionals.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Theophylline. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). UV-VIS Spectrophotometry: Principles, Methods, and Applications in Quality Assurance. Retrieved from [Link]

  • Wikipedia. (n.d.). Theophylline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). Principle and instrumentation of UV-visible spectrophotometer. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 89976, 7-Ethyltheophylline. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • DeNovix Inc. (2018). What is a UV-Vis Spectrophotometer?. Retrieved from [Link]

  • Nejabati, R., et al. (n.d.). UV-visible spectra characteristics of caffeine, theophylline and their DNA adducts. ResearchGate. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). UV spectrophotometric estimation and validation of theophylline and terbutaline sulphate in bulk. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Spectrophotometric Determination of Theophylline via Oxidation and Decomposition of the Iron (II)-bathophenanthroline Complex. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 1882, 7-(2-Chloroethyl)theophylline. Retrieved from [Link]

  • PubMed. (2006). Spectrophotometric determination of caffeine and theophylline in pure alkaloids and its application in pharmaceutical formulations. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Development and Validation of Spectroscopic Method for Simultaneous Determination of Theophylline and Etofylline in Pharmaceutical Dosage Form. Retrieved from [Link]

  • PubMed. (1979). Spectrophotometric determination of theophylline formulations. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science and Research. (n.d.). A Promising Analytical Method has been Crafted, Validated, and Quantified for Estimating Theophylline Utilizing UV Spectroscopic. Retrieved from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Simultaneous Estimation of Etophylline and Theophylline in Bulk and solid Dosage Form by Chemometric Assisted Spectrophotometri. Retrieved from [Link]

  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. Retrieved from [Link]

Sources

Application Note: Utilizing 7-Ethyl Theophylline as a Reference Compound in Phosphodiesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the use of 7-Ethyl Theophylline as a reference compound in phosphodiesterase (PDE) inhibition assays. Phosphodiesterases are a superfamily of enzymes critical to intracellular signaling, and their inhibition is a key therapeutic strategy for a range of diseases. As a xanthine derivative, this compound serves as a valuable, non-selective tool for the validation and standardization of PDE assays. This guide delves into the underlying scientific principles, offers detailed experimental protocols for both luminescence-based and fluorescence polarization assays, and provides insights into data interpretation, ensuring scientific integrity and reproducibility in your research.

Introduction: The Central Role of Phosphodiesterases in Cellular Signaling

Phosphodiesterases (PDEs) are a diverse family of enzymes that regulate cellular function by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This enzymatic degradation terminates the signaling cascades initiated by a vast array of hormones, neurotransmitters, and other signaling molecules. The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), each with unique substrate specificities, tissue distribution, and regulatory properties.[2] This diversity allows for fine-tuned control of cyclic nucleotide signaling in a tissue- and cell-specific manner.

The critical role of PDEs in pathophysiology has made them attractive targets for drug discovery.[2] Inhibition of specific PDEs can lead to elevated levels of cAMP or cGMP, thereby modulating downstream signaling pathways. This has led to the development of successful drugs for a variety of conditions, including respiratory diseases, cardiovascular disorders, and erectile dysfunction.[2][3]

This compound: A Non-Selective PDE Inhibitor for Assay Standardization

This compound is a synthetic xanthine derivative, structurally related to the well-known non-selective PDE inhibitor, theophylline.[4][5] Xanthines exert their inhibitory effect by competitively binding to the active site of PDE enzymes, thereby preventing the hydrolysis of cAMP and cGMP.[6]

While highly selective inhibitors are crucial for targeted drug development, non-selective inhibitors like this compound play a vital role in the initial stages of research and assay development. They are instrumental for:

  • Assay Validation: Confirming that the assay can reliably detect PDE inhibition.

  • Positive Control: Providing a consistent reference for the maximum achievable inhibition in a given assay system.

  • Standardization: Ensuring consistency and comparability of results across different experiments and laboratories.

Signaling Pathway Overview

The following diagram illustrates the central role of phosphodiesterases in the cAMP and cGMP signaling pathways and the mechanism of action of PDE inhibitors like this compound.

PDE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Hormone/ Neurotransmitter Receptor Receptor Signal->Receptor Binds AC_GC Adenylyl Cyclase/ Guanylyl Cyclase Receptor->AC_GC Activates ATP_GTP ATP/GTP cAMP_cGMP cAMP/cGMP (Second Messengers) ATP_GTP->cAMP_cGMP Converted by AC/GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG Protein Kinase A/ Protein Kinase G cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP/5'-GMP (Inactive) PDE->AMP_GMP Hydrolyzes Cellular_Response Cellular Response (e.g., muscle relaxation, inflammation reduction) PKA_PKG->Cellular_Response Phosphorylates Targets 7ET 7-Ethyl Theophylline 7ET->PDE Inhibits

Caption: Mechanism of PDE inhibition by this compound.

Experimental Protocols

The choice of assay technology depends on various factors, including the specific research question, available instrumentation, and throughput requirements. Below are detailed protocols for two commonly used methods for assessing PDE inhibition: a luminescence-based assay and a fluorescence polarization assay.

Luminescence-Based PDE Inhibition Assay (e.g., PDE-Glo™)

This protocol is adapted from the principles of the PDE-Glo™ Phosphodiesterase Assay.[1][7][8][9]

Principle: This assay quantifies PDE activity by measuring the amount of remaining cyclic nucleotide (cAMP or cGMP) after the enzymatic reaction. The remaining cyclic nucleotide is used by a protein kinase to phosphorylate a substrate, consuming ATP in the process. The amount of remaining ATP is then detected using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.

Materials:

  • Purified PDE enzyme

  • cAMP or cGMP substrate

  • This compound (and other test compounds)

  • PDE-Glo™ Assay Kit (or equivalent components: reaction buffer, termination buffer, detection solution containing protein kinase, and a luciferase-based ATP detection reagent)

  • White, opaque 384-well microplates

  • Luminometer

Protocol Workflow:

PDE_Glo_Workflow start Start dispense_compounds Dispense this compound, Test Compounds, and Controls (e.g., DMSO for 100% activity) start->dispense_compounds add_enzyme Add Diluted PDE Enzyme Solution dispense_compounds->add_enzyme pre_incubate Pre-incubate to Allow Inhibitor-Enzyme Interaction add_enzyme->pre_incubate initiate_reaction Initiate Reaction with cAMP/cGMP Substrate pre_incubate->initiate_reaction incubate_reaction Incubate for PDE Reaction initiate_reaction->incubate_reaction terminate_reaction Terminate Reaction and Initiate Kinase Reaction incubate_reaction->terminate_reaction detect_atp Add ATP Detection Reagent terminate_reaction->detect_atp measure_luminescence Measure Luminescence detect_atp->measure_luminescence end End measure_luminescence->end

Caption: Luminescence-Based PDE Inhibition Assay Workflow.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Setup: Dispense a small volume (e.g., 1 µL) of the diluted compounds and controls into the wells of a 384-well plate. Include wells for 100% activity (solvent only) and 0% activity (a known potent inhibitor or no enzyme).

  • Enzyme Addition: Add the diluted PDE enzyme solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP or cGMP substrate solution to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Kinase Reaction: Add the termination buffer containing a potent PDE inhibitor (to stop the reaction) and the detection solution containing protein kinase. Incubate to allow the kinase reaction to proceed.

  • ATP Detection: Add the luciferase-based ATP detection reagent to all wells.

  • Measurement: After a brief incubation (e.g., 10 minutes), measure the luminescence using a plate reader.

Fluorescence Polarization (FP) Based PDE Inhibition Assay

This protocol is based on the general principles of competitive FP assays for PDE inhibition.[10][11][12][13][14][15]

Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the PDE active site by an inhibitor. When the small fluorescent tracer is bound to the larger PDE enzyme, its rotation is slowed, resulting in a high fluorescence polarization signal. In the presence of a competing inhibitor, the tracer is displaced and tumbles freely in solution, leading to a low fluorescence polarization signal.

Materials:

  • Purified PDE enzyme

  • Fluorescently labeled cAMP or cGMP tracer

  • This compound (and other test compounds)

  • Assay Buffer (e.g., Tris-HCl with MgCl2)

  • Black, low-volume 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Protocol Workflow:

FP_Assay_Workflow start Start dispense_compounds Dispense this compound, Test Compounds, and Controls (e.g., DMSO for high signal) start->dispense_compounds add_enzyme_tracer Add a Pre-mixed Solution of PDE Enzyme and Fluorescent Tracer dispense_compounds->add_enzyme_tracer incubate Incubate to Reach Binding Equilibrium add_enzyme_tracer->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp end End measure_fp->end

Caption: Fluorescence Polarization PDE Inhibition Assay Workflow.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Setup: Dispense a small volume (e.g., 1 µL) of the diluted compounds and controls into the wells of a 384-well plate. Include wells for high signal (solvent only, representing maximum tracer binding) and low signal (a known potent inhibitor, representing maximum tracer displacement).

  • Enzyme and Tracer Addition: Prepare a pre-mixed solution of the PDE enzyme and the fluorescent tracer in the assay buffer. Add this solution to all wells.

  • Incubation: Gently mix the plate and incubate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at room temperature. The plate should be protected from light during incubation.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

Data Analysis and Interpretation

For both assay types, the raw data should be used to calculate the percentage of inhibition for each concentration of the test compound. This is typically done by normalizing the data to the high and low controls.

Percentage Inhibition Calculation:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

The calculated percentage inhibition values can then be plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. A non-linear regression analysis (e.g., four-parameter logistic fit) can be applied to this curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the PDE activity by 50%.

Data Presentation:

CompoundAssay TypeTarget PDESubstrateIC50 (µM)
This compoundLuminescenceUser DefinedcAMP/cGMPUser Determined
This compoundFluorescence PolarizationUser DefinedN/A (Tracer)User Determined
Theophylline (Reference)HPLCPDE4AcAMP1642[4]

It is highly recommended that researchers empirically determine the IC50 of this compound for their specific PDE of interest and assay conditions.

Conclusion and Best Practices

This compound is a valuable tool for researchers working with phosphodiesterase inhibition assays. Its non-selective nature makes it an excellent positive control for assay validation and standardization. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can ensure the generation of high-quality, reproducible data.

Key Best Practices:

  • Enzyme Titration: Always perform an initial enzyme titration to determine the optimal enzyme concentration that yields a robust signal-to-background ratio.

  • Substrate/Tracer Concentration: The concentration of the substrate or tracer should be at or below its Km or Kd value, respectively, to ensure assay sensitivity.

  • Solvent Effects: Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and as low as possible to avoid interference with the assay.

  • Controls are Crucial: Always include appropriate positive and negative controls to ensure the validity of the assay results.

By adhering to these principles, researchers can confidently employ this compound as a reliable reference compound in their phosphodiesterase inhibition assays, contributing to the advancement of drug discovery in this important field.

References

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Soh, L. P., et al. (2020). Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. International Journal of Molecular Sciences, 21(18), 6886.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Shi, Q., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2325.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • Wang, H., et al. (2004). Inhibition of human phosphodiesterase 4A expressed in yeast cell GL62 by theophylline, rolipram, and acetamide-45. Acta Pharmacologica Sinica, 25(12), 1667-1672.
  • Conti, M., & Beavo, J. (2007). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 3295.
  • Rabe, K. F., et al. (1995). Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants.
  • Shi, D., & Daly, J. W. (1988). Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Life Sciences, 43(15), 1235-1243.
  • Lugnier, C. (2006). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Current Pharmaceutical Design, 12(28), 3633-3646.
  • Wang, P., et al. (2023). Chemical Space Exploration and Machine Learning-Based Screening of PDE7A Inhibitors. International Journal of Molecular Sciences, 24(24), 17351.
  • Berg, G., Andersson, R. G., & Ryden, G. (1987). Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study. Archives Internationales de Pharmacodynamie et de Therapie, 290(2), 288-292.
  • Müller, C. E., et al. (2021). Structures and Ki/IC50 values of the first marketed A2A-selective AR... Future Medicinal Chemistry, 13(15), 1369-1393.
  • Sharma, R., et al. (2013). Phosphodiesterase Inhibitors. In StatPearls.
  • Bergstrand, H. (1980). Phosphodiesterase inhibition and theophylline.
  • O'Donnell, J. M., et al. (2017). Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays. PLoS One, 12(9), e0184893.

Sources

Application Notes and Protocols for the Experimental Study of Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Adenosine, a ubiquitous nucleoside, modulates a vast array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] The diverse expression and signaling of these receptors make them compelling targets for therapeutic intervention in a multitude of disorders, including those affecting the central nervous, cardiovascular, and immune systems.[3][4] Consequently, the identification and characterization of adenosine receptor antagonists are of significant interest in drug discovery.[5] This guide provides a comprehensive overview of the experimental setups required to rigorously study adenosine receptor antagonism. We will delve into the causality behind experimental choices, from foundational binding assays to complex downstream functional readouts, ensuring a self-validating system for data generation.

Introduction to Adenosine Receptors and Their Signaling

Adenosine receptors are integral membrane proteins that belong to the GPCR superfamily, characterized by seven transmembrane helices.[2][6] They are classified into four subtypes, each with distinct tissue distribution, ligand affinity, and signaling pathways.[7] Understanding these pathways is paramount to designing and interpreting antagonism studies.

  • A1 and A3 Receptors: These receptors primarily couple to inhibitory G proteins (Gi/o).[8][9] Upon agonist binding, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

  • A2A and A2B Receptors: Conversely, these receptors couple to stimulatory G proteins (Gs).[8] Their activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[11][12]

Beyond the canonical cAMP pathway, adenosine receptors can also modulate other signaling cascades, including the activation of mitogen-activated protein kinases (MAPK), such as ERK1/2, and phospholipase C (PLC), which leads to intracellular calcium mobilization.[8][9]

dot

Caption: Adenosine Receptor Signaling Pathways.

Foundational Assays: Quantifying Ligand-Receptor Interactions

The initial characterization of a potential antagonist involves determining its ability to bind to the target receptor. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity.[9][13]

Radioligand Binding Assays

Principle: These assays measure the direct interaction of a radiolabeled ligand with the receptor. In the context of antagonist characterization, competition binding assays are employed to determine the affinity of an unlabeled test compound (the antagonist) by its ability to displace a known radiolabeled ligand.[10][13]

Workflow:

dot

Radioligand_Binding_Workflow A Prepare Cell Membranes Expressing Receptor B Incubate Membranes with Radioligand and Test Antagonist A->B C Separate Bound from Unbound Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50/Ki Determination) D->E

Caption: Radioligand Competition Binding Assay Workflow.

Detailed Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).[14]

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.[10][13]

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup (96-well format):

    • Prepare serial dilutions of the test antagonist.

    • To each well, add the assay buffer, the test antagonist at various concentrations, a fixed concentration of a suitable radioligand (e.g., [³H]ZM241385 for A2A receptors or [³H]DPCPX for A1 receptors), and the cell membrane preparation.[10][14]

    • Include control wells for:

      • Total binding: Contains membranes and radioligand only.

      • Non-specific binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand for the receptor to saturate all specific binding sites.[15]

  • Incubation:

    • Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[14]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[10]

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test antagonist concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Table 1: Example Radioligands and Antagonists for Adenosine Receptor Subtypes

Receptor SubtypeRadioligandStandard Antagonist
A1[³H]DPCPXTheophylline[13][15]
A2A[³H]ZM241385Istradefylline, DMPX[11][16]
A2B[³H]PSB-603PSB-603
A3[³H]MRE 3008F20MRS1191, MRS1523[7]

Functional Assays: Assessing Downstream Signaling

While binding assays confirm interaction with the receptor, functional assays are essential to determine if this binding translates into a biological effect, i.e., antagonism of agonist-induced signaling.

cAMP Accumulation Assays

Principle: This is a direct measure of the functional consequence of A1/A3 (Gi-coupled) or A2A/A2B (Gs-coupled) receptor activation.[17] Antagonists are expected to inhibit the agonist-induced decrease (for A1/A3) or increase (for A2A/A2B) in intracellular cAMP levels.[10][11]

Workflow:

dot

cAMP_Assay_Workflow A Seed Cells Expressing Receptor B Pre-incubate with Test Antagonist A->B C Stimulate with Receptor Agonist B->C D Lyse Cells and Detect cAMP Levels C->D E Data Analysis (IC50 Determination) D->E

Caption: cAMP Accumulation Assay Workflow.

Detailed Protocol: HTRF-Based cAMP Assay for A2A Receptor Antagonism

  • Cell Preparation:

    • Seed cells expressing the A2A receptor into a 384-well plate and incubate overnight.[12]

  • Compound Addition:

    • Prepare serial dilutions of the test antagonist.

    • Pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Add a fixed concentration of an A2A receptor agonist (e.g., CGS-21680) to the wells. A typical concentration to use is the EC80 (the concentration that elicits 80% of the maximal response), which provides a robust signal window for measuring inhibition.

    • Incubate for a further 30 minutes at room temperature to allow for cAMP production.[12]

  • cAMP Detection:

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. These typically consist of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[12]

    • In the absence of cellular cAMP, the two labeled components are in close proximity, resulting in a high FRET signal. Cellular cAMP produced upon agonist stimulation competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

  • Signal Reading:

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the ratio of the two fluorescence signals, which is inversely proportional to the cAMP concentration.

    • Plot the signal ratio against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

MAPK/ERK Phosphorylation Assays

Principle: The phosphorylation of ERK1/2 is a downstream signaling event for many GPCRs, including all adenosine receptor subtypes.[18][19] This makes it a versatile readout for antagonism, especially for receptors that may couple to multiple G proteins or for which cAMP assays are not optimal.[20][21]

Detailed Protocol: AlphaScreen SureFire Phospho-ERK1/2 Assay

  • Cell Preparation and Stimulation:

    • Follow a similar procedure to the cAMP assay for cell seeding, antagonist pre-incubation, and agonist stimulation. The optimal stimulation time for ERK phosphorylation is typically shorter than for cAMP accumulation and should be determined empirically (often peaking around 5-10 minutes).[22]

  • Cell Lysis:

    • Lyse the cells to release the intracellular contents, including phosphorylated ERK (p-ERK).

  • p-ERK Detection:

    • The AlphaScreen SureFire assay utilizes a bead-based immunoassay.[20] One bead is coated with an antibody that captures total ERK, while the other is coated with an antibody specific for the phosphorylated form of ERK.

    • In the presence of p-ERK, the beads are brought into close proximity. Upon excitation with a laser, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.

  • Signal Reading:

    • Read the plate on an AlphaLISA-compatible microplate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of p-ERK.

    • Plot the signal against the logarithm of the antagonist concentration to calculate the IC50.

Data Interpretation and Validation

A comprehensive study of adenosine receptor antagonism requires the integration of data from multiple assays.

Table 2: Summary of Key Experimental Parameters

Assay TypeParameter MeasuredInterpretation
Radioligand BindingKi (Inhibition Constant)Affinity of the antagonist for the receptor.
cAMP AccumulationIC50 (Inhibitory Concentration 50%)Potency of the antagonist in inhibiting agonist-induced cAMP signaling.
ERK PhosphorylationIC50 (Inhibitory Concentration 50%)Potency of the antagonist in inhibiting agonist-induced MAPK/ERK signaling.

Trustworthiness through Orthogonal Assays: A key principle of scientific integrity is the validation of findings through multiple, independent methods. A compound identified as a potent binder in a radioligand assay should also demonstrate functional antagonism in both cAMP and ERK phosphorylation assays. Discrepancies between these assays may indicate assay-specific artifacts or complex pharmacology, such as biased agonism, which warrants further investigation.

Conclusion

The experimental setups described provide a robust framework for the identification and characterization of adenosine receptor antagonists. By progressing from direct binding assays to downstream functional readouts, researchers can build a comprehensive pharmacological profile of their compounds. The causality-driven approach, where each experimental step is designed to answer a specific question about the compound's mechanism of action, ensures the generation of high-quality, reliable data crucial for advancing drug development programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors.
  • Benchchem. (n.d.). Application Notes and Protocols for Functional Assays in Adenosine A1 Receptor Antagonist Screening.
  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 96(4), 1557–1583.
  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2023). Pharmacology of Adenosine Receptors: Recent Advancements. International Journal of Molecular Sciences, 24(17), 13627.
  • Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets--what are the challenges?. Nature Reviews Drug Discovery, 12(4), 265–286.
  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors--an update. Pharmacological Reviews, 63(1), 1–34.
  • Mhalaskar, N. D., Dhanwate, Y. L., Jawale, S. L., Wake, C. B., & Gudaghe, P. S. (2022). Adenosine Receptor: A Review on the State of the Art in Pharmacology. International Journal of Novel Research and Development, 7(5), 1-10.
  • Benchchem. (n.d.). Application Note: Utilizing DMPX in cAMP Accumulation Assays for Adenosine A2 Receptor Antagonism.
  • ResearchGate. (n.d.). Adenosine receptors and their main signaling pathways.
  • Benchchem. (n.d.). Application Notes: Radioligand Binding Assay for Adenosine A3 Receptor.
  • Katritch, V., Jaakola, V. P., Lane, J. R., Lin, J., IJzerman, A. P., Stevens, R. C., & Abagyan, R. (2010). Structure-based discovery of novel chemotypes for adenosine A2A receptor antagonists. Journal of medicinal chemistry, 53(4), 1797–1805.
  • e-Century Publishing Corporation. (2025). Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. American Journal of Translational Research, 17(4), 2376-2395.
  • BMG Labtech. (n.d.). An AlphaScreen SureFire ® Phospho-ERK1/2 assay.
  • Congreve, M., Andrews, S. P., Doré, A. S., Hollenstein, K., Hurrell, E., Langmead, C. J., ... & Marshall, F. H. (2016). Structurally enabled discovery of adenosine A2A receptor antagonists. Chemical reviews, 116(12), 6748–6767.
  • Wikipedia. (n.d.). Adenosine receptor.
  • ResearchGate. (n.d.). Four subtypes of adenosine receptors and their intracellular signaling.
  • Benchchem. (n.d.). Application Note: Measuring the Effects of a Human Adenosine A2A Receptor (hA2AAR) Antagonist on cAMP Levels.
  • ResearchGate. (2023). Pharmacology of Adenosine Receptors: Recent Advancements.
  • Benchchem. (n.d.). Application Notes and Protocols for Adenosine A1 Receptor Characterization Using Radioligand Binding Assays.
  • Shukla, A. K. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 1175, 15–22.
  • Shainberg, A., Bar-Yehuda, S., & Fink, A. (1993). Characterization of adenosine receptors in intact cultured heart cells. Journal of molecular and cellular cardiology, 25(5), 541–551.
  • Leroy, D., Missotten, M., Waltzinger, C., Martin, T., & Scheer, A. (2007). G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation. Journal of receptor and signal transduction research, 27(1), 83–97.
  • Wikipedia. (n.d.). Adenosine A2A receptor antagonist.
  • ResearchGate. (n.d.). GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay.
  • SciSpace. (n.d.). Adenosine A2A Receptor as a Drug Discovery Target.
  • de Ligt, R. A., IJzerman, A. P., & Jacobson, K. A. (2010). Structure-based discovery of A2A adenosine receptor ligands. Journal of medicinal chemistry, 53(8), 3181–3195.
  • Zhang, Y., & Gao, Z. G. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(17), e1229.
  • Assay Guidance Manual [Internet]. (2012). Phospho-ERK Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Gonzalez-Maeso, J. (2011). Methods used to study the oligomeric structure of G-protein-coupled receptors. Methods in enzymology, 521, 217–232.
  • de Graaf, C., Mason, J. S., & IJzerman, A. P. (2012). Identification of novel adenosine A2A receptor antagonists by virtual screening. Journal of medicinal chemistry, 55(23), 10584–10592.
  • Innoprot. (n.d.). Adenosine A2A Receptor Assay.
  • Guo, D., van Veldhoven, J. P., Heitman, L. H., & IJzerman, A. P. (2013). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British journal of pharmacology, 170(1), 107–120.
  • Jacobson, K. A., & van Galen, P. J. (1992). Adenosine receptors: pharmacology, structure-activity relationships, and therapeutic potential. Journal of medicinal chemistry, 35(3), 407–422.
  • Benchchem. (n.d.). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists.
  • Smith, N. J., & Luttrell, L. M. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nature Reviews Drug Discovery, 24(1), 1-22.
  • GEN (Genetic Engineering & Biotechnology News). (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation [Video]. YouTube.
  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews. Drug discovery, 5(3), 247–264.
  • ResearchGate. (n.d.). Computational and experimental approaches to probe GPCR activation and signaling.
  • ACS Publications. (n.d.). Tactical Approaches to Interconverting GPCR Agonists and Antagonists.

Sources

Troubleshooting & Optimization

7-Ethyltheophylline Stability Studies: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Ethyltheophylline stability studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and identifying potential degradation products of 7-Ethyltheophylline. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 7-Ethyltheophylline and why is its stability important?

7-Ethyltheophylline is a xanthine derivative, structurally related to theophylline and caffeine.[1][2] Its stability is a critical quality attribute in pharmaceutical development. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and ultimately, compromise the safety and efficacy of the final drug product. Regulatory bodies like the ICH require rigorous stability testing to establish a drug's shelf-life and storage conditions.[3][4][5]

Q2: What are the likely degradation pathways for 7-Ethyltheophylline?

Based on the chemical structure of the theophylline core, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The amide bond in the pyrimidine-dione ring is susceptible to hydrolysis, which can lead to ring-opening. This is a common degradation pathway for many xanthine derivatives.[6]

  • Oxidation: The purine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

  • Photolysis: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to a variety of complex degradation products.

  • N-Dealkylation: While the N-ethyl group is generally stable, under harsh conditions, N-dealkylation could occur, yielding theophylline.

It is crucial to perform forced degradation studies to experimentally identify and characterize the specific degradation products that form under various stress conditions.[7][8][9][10]

Troubleshooting Guide for Stability Studies

Issue 1: I am not seeing any degradation of 7-Ethyltheophylline in my forced degradation studies.

This is a common challenge, especially if the molecule is highly stable. Here’s a systematic approach to troubleshoot this:

1. Re-evaluate Stress Conditions:

  • Rationale: The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[7][8] If no degradation is observed, your stress conditions may be too mild.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For acid and base hydrolysis, incrementally increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH) from 0.1 M up to 1 M or even higher, with careful monitoring.[9]

    • Elevate Temperature: For hydrolytic and thermal studies, increase the temperature in a controlled manner (e.g., from 40°C to 60°C or 80°C).

    • Extend Exposure Time: If initial time points show no degradation, extend the duration of the study.

    • Oxidizing Agent Strength: For oxidative degradation, if using hydrogen peroxide, you can cautiously increase the concentration from 3% up to 30%.

2. Verify Analytical Method Sensitivity:

  • Rationale: Your analytical method, typically HPLC, must be sensitive enough to detect small amounts of degradation products.

  • Troubleshooting Steps:

    • Lower the Limit of Quantitation (LOQ): If possible, refine your method to achieve a lower LOQ for potential impurities.

    • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can help in identifying co-eluting peaks and assessing peak purity, which might reveal hidden degradation products.

Issue 2: My chromatogram shows multiple unknown peaks after forced degradation. How do I identify them?

The appearance of new peaks is the expected outcome of a successful forced degradation study. The challenge lies in their identification and characterization.

Workflow for Degradation Product Identification:

Caption: Workflow for the Identification of Degradation Products.

Step-by-Step Protocol:

  • LC-MS Analysis: The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the unknown peaks.

  • Propose Structures: Based on the mass difference between the parent drug (7-Ethyltheophylline, MW: 208.22 g/mol ) and the degradants, propose chemically plausible structures.[1][2][11] For example:

    • A mass increase of 16 Da could indicate an N-oxide.

    • A mass increase of 18 Da could suggest a hydrolysis product where the ring has opened.

  • MS/MS Fragmentation: Perform MS/MS analysis on the degradant peaks. The fragmentation pattern will provide valuable structural information that can be compared to the fragmentation of the 7-Ethyltheophylline standard.

  • Isolation and NMR: For definitive structural elucidation of major degradation products, isolation using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Issue 3: How do I develop a stability-indicating HPLC method for 7-Ethyltheophylline?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.

Method Development Strategy:

Caption: HPLC Method Development Cycle for a Stability-Indicating Assay.

Key Considerations:

  • Column Selection: A C18 column is a good starting point for a reverse-phase method.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the separation of ionizable degradants.

  • Gradient Elution: A gradient elution is often necessary to resolve all degradation products from the parent peak, especially when they have a wide range of polarities.

  • Peak Purity Analysis: Use a DAD/PDA detector to perform peak purity analysis on the 7-Ethyltheophylline peak in all stressed samples to ensure it is not co-eluting with any degradation products.

Experimental Protocols

Protocol 1: Forced Degradation of 7-Ethyltheophylline

Objective: To generate potential degradation products of 7-Ethyltheophylline under various stress conditions as recommended by ICH guidelines.[3][5]

Materials:

  • 7-Ethyltheophylline reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 7-Ethyltheophylline (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep a parallel sample with 1 M HCl.

    • Heat the solutions at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure in step 2 using 0.1 M and 1 M NaOH, and neutralize with HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep a parallel sample with 30% H₂O₂.

    • Store the solutions at room temperature, protected from light, for a specified time.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Place the solid 7-Ethyltheophylline powder in a calibrated oven at a high temperature (e.g., 80°C) for a specified duration.

    • Also, expose a solution of 7-Ethyltheophylline to the same thermal stress.

    • Analyze the samples at different time points.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples after exposure.

  • Control Samples: For each stress condition, prepare a control sample (blank) without the drug and a control sample of the drug at the initial time point (t=0).

Data Analysis:

  • Analyze all samples by a suitable, validated HPLC method.

  • Calculate the percentage degradation of 7-Ethyltheophylline.

  • Determine the relative retention times (RRT) and peak areas of all degradation products.

Quantitative Data Summary (Hypothetical Example):

Stress ConditionDuration (hours)7-Ethyltheophylline Assay (%)Major Degradant 1 (RRT 0.85) Area (%)Major Degradant 2 (RRT 1.15) Area (%)
0.1 M HCl, 60°C2492.53.21.8
0.1 M NaOH, 60°C888.15.92.5
3% H₂O₂, RT4895.3Not Detected3.1 (as N-oxide)
Thermal, 80°C7298.7Not DetectedNot Detected
Photolytic-91.24.52.1

References

Sources

Technical Support Center: 7-Ethyl Theophylline Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 7-Ethyl Theophylline. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this xanthine derivative. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. The common synthetic route involves the N-alkylation of theophylline, a process that, while straightforward in principle, presents specific challenges in regioselectivity and purification that must be carefully managed.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we have found to be most common in the field.

Section 1: Synthesis Troubleshooting Guide

The alkylation of theophylline to produce this compound is a classic nucleophilic substitution reaction. However, the theophylline molecule possesses two potential sites for alkylation—the nitrogen atoms at the N7 and N9 positions. This inherent characteristic is the source of the most significant synthetic challenge: achieving high regioselectivity.

Q1: My reaction yield is very low, and I have a significant amount of unreacted theophylline. What are the primary causes and how can I fix this?

Answer: This is a common issue often rooted in incomplete deprotonation of theophylline or suboptimal reaction conditions. Let's break down the probable causes and solutions.

  • Insufficient Base: Theophylline is weakly acidic, and its nitrogen proton must be removed to create the nucleophilic anion required for the reaction. If the base is too weak or used in insufficient quantity, the reaction will be slow or incomplete.

    • Causality: The reaction proceeds via an SN2 mechanism where the theophylline anion attacks the ethylating agent. Without sufficient anion formation, the reaction rate plummets.

    • Recommended Solutions:

      • Base Selection: Use at least one equivalent of a moderately strong base. Potassium carbonate (K₂CO₃) is often effective and easy to handle. For more stubborn reactions, stronger bases like sodium hydroxide (NaOH) can be used, but with caution to avoid potential side reactions.[1]

      • Solvent Synergy: Ensure your solvent can dissolve both theophylline and the base. Polar aprotic solvents like Dimethylformamide (DMF) are excellent choices as they effectively solvate the cation of the base, enhancing the reactivity of the theophylline anion.[1][2]

      • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to decreased selectivity and byproduct formation. A good starting point is 40-60°C. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.[3]

  • Poor Reagent Quality: The purity of your starting materials is paramount.

    • Causality: Moisture in solvents or bases can quench the theophylline anion. Impurities in the ethylating agent can introduce competing side reactions.

    • Recommended Solutions:

      • Use anhydrous solvents and ensure bases like K₂CO₃ are dried before use.

      • Verify the purity of your theophylline and ethylating agent (e.g., bromoethane, iodoethane) by appropriate analytical methods (e.g., NMR, melting point).

Q2: My main problem is product separation. I'm getting a mixture of N7 and N9 ethylated isomers. How do I improve the regioselectivity of the reaction?

Answer: Controlling regioselectivity is the most critical aspect of this synthesis. The N7 position is generally favored due to steric and electronic factors, but the N9 isomer is a very common and difficult-to-separate byproduct.

  • Causality: The distribution between N7 and N9 alkylation is influenced by a delicate interplay of the base, solvent, temperature, and the nature of the ethylating agent. The goal is to create conditions that kinetically or thermodynamically favor substitution at the N7 position.

  • Strategies for Enhancing N7-Selectivity:

    • Phase Transfer Catalysis (PTC): This is a highly effective method. Using a catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., dichloromethane and aqueous NaOH) can significantly favor N7 alkylation.[3] The PTC facilitates the transfer of the theophylline anion to the organic phase for a controlled reaction.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor N7 alkylation over polar protic solvents like ethanol.[1][4][5]

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity, as the activation energy barrier for N7 alkylation may be lower than for N9.

The following diagram illustrates the competitive nature of the alkylation reaction.

G Theophylline Theophylline (Starting Material) Anion Theophylline Anion (Nucleophile) Theophylline->Anion Deprotonation Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) EthylatingAgent Ethylating Agent (e.g., Bromoethane) N7_Product This compound (Desired Product) Anion->N7_Product N7 Attack (Major Pathway) N9_Product 9-Ethyl Theophylline (Key Impurity) Anion->N9_Product N9 Attack (Minor Pathway)

Caption: Synthesis pathway showing competitive N7 and N9 alkylation.

Section 2: Purification Frequently Asked Questions (FAQs)

Purification is often as challenging as the synthesis itself, primarily due to the structural similarity of the product and its main N9-isomer impurity.

Q1: What is the most effective way to separate this compound from the N9-isomer and unreacted theophylline?

Answer: A combination of techniques is often necessary. The choice depends on the scale of your reaction and the level of impurity.

  • Column Chromatography: This is the most reliable method for separating isomers.[1][2]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate) is typically effective. A common starting point is a 4:1 to 1:1 mixture of Ethyl Acetate/Hexane. The less polar N9-isomer will generally elute before the more polar N7-product and theophylline.

  • Recrystallization: This technique is excellent for removing smaller amounts of impurities, especially after an initial purification by chromatography. However, it is often difficult to separate the N7 and N9 isomers by crystallization alone unless one is present in a very small amount.

Q2: Can you provide a good starting protocol for recrystallization?

Answer: Absolutely. The key is to find a solvent system where this compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures.

  • Recommended Solvent Systems:

    • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol. While hot, add water dropwise until the solution just begins to turn cloudy. Add a few more drops of hot ethanol to redissolve the precipitate, then allow it to cool slowly.[2][6]

    • Ethyl Acetate/Hexane: Similar to the above, dissolve in hot ethyl acetate and add hexane as the anti-solvent.

Solvent SystemRationaleTypical Ratio (approx.)
Ethanol / WaterGood solubility in hot ethanol, poor solubility in cold aqueous ethanol.Start with min. hot ethanol, add water to turbidity.
Ethyl Acetate / HexaneGood solubility in ethyl acetate; hexane acts as an anti-solvent.Dissolve in hot EtOAc, add hexane to turbidity.
MethanolThis compound has moderate solubility in methanol.[7]Can be used for single-solvent recrystallization.
Q3: How can I confirm the purity and identity of my final product?

Answer: A multi-pronged analytical approach is essential for validation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of buffered water and an organic modifier (like acetonitrile or methanol) can provide excellent separation of theophylline, 7-ethyltheophylline, and other related impurities.[8][9][10]

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor reaction progress and assess fraction purity during column chromatography.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The chemical shifts of the N-methyl and N-ethyl protons will be distinct for the N7 and N9 isomers.

  • Melting Point: A sharp melting point close to the literature value (148-150°C) is a good indicator of high purity.[7] A broad melting range suggests the presence of impurities.

The following workflow can help guide your purification strategy.

G Start Crude Reaction Mixture CheckPurity Assess Purity by TLC/HPLC Start->CheckPurity Chromatography Perform Column Chromatography (e.g., Silica, EtOAc/Hexane) CheckPurity->Chromatography Impure (<90% desired product) Recrystallize Recrystallize Product (e.g., from Ethanol/Water) CheckPurity->Recrystallize Relatively Pure (>90% desired product) CombineFractions Combine Pure Fractions Chromatography->CombineFractions CombineFractions->Recrystallize FinalAnalysis Final Purity & Identity Check (HPLC, NMR, MP) Recrystallize->FinalAnalysis

Caption: Decision workflow for the purification of this compound.

Section 3: Experimental Protocols

These protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent batches.

Protocol 1: Synthesis via Phase Transfer Catalysis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add theophylline (1 equivalent).

  • Reagents: Add dichloromethane and a 2N solution of sodium hydroxide.[1]

  • Catalyst: Add tetrabutylammonium bromide (TBAB, ~0.1 equivalents).[3]

  • Addition: Begin stirring vigorously and add bromoethane (1.1 equivalents) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (~40°C) and monitor by TLC until the theophylline spot is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with water, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel slurry in hexane and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 20% Ethyl Acetate in Hexane).[2]

  • Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 40-50% Ethyl Acetate in Hexane) to elute the more polar compounds.

  • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions to obtain the purified product.

References

  • Sagne Jacques Akpa, et al. (2021). Synthesis of 7-(Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 13(5): 7-10. Retrieved from [Link]

  • Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Application Note. Retrieved from [Link]

  • Patel, R., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • Mourya, S., et al. (2019). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. International Journal of Drug Regulatory Affairs, 7(2), 35-41. Retrieved from [Link]

  • ResearchGate. (2019). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Theophylline-impurities. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Stability and Computational Study of some Ester Derivatives of Theophylline-7-acetic Acid with Antiproliferative Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of 7-(Ethylaryl) Theophylline DDérivatives from Acyclovir. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2023). A review article on Sustained Release tablets of Theophylline & Etophylline and its formulation Aspects. Retrieved from [Link]

  • ResearchGate. (2011). Design and Synthesis of Some New Theophylline Derivatives with Bronchodilator and Antibacterial Activities. Retrieved from [Link]

  • IOSR Journal. (n.d.). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. Retrieved from [Link]

  • ResearchGate. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Theophylline-impurities. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2021). A validated stability indicating RP-HPLC method for simultaneous estimation of Etophylline and Theophylline in parenteral dosage form. Retrieved from [Link]

  • PubMed Central. (n.d.). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. Retrieved from [Link]

  • PubChem. (n.d.). 7-Ethyltheophylline. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors affecting clearance of theophylline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. Retrieved from [Link]

  • ResearchGate. (2025). Novel synthesis technology of 7-ethyltryptophol. Retrieved from [Link]

  • DiVA portal. (n.d.). Physical Properties and Crystallization of Theophylline Co-crystals. Retrieved from [Link]

  • PubMed Central. (n.d.). Analysis of Co-Crystallization Mechanism of Theophylline and Citric Acid from Raman Investigations in Pseudo Polymorphic Forms Obtained by Different Synthesis Methods. Retrieved from [Link]

  • ACS Publications. (2024). Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. Molecular Pharmaceutics. Retrieved from [Link]

  • PubMed. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Characterization of Theophylline Controlled Release Matrix System Incorporating Poloxamer 407, Stearyl Alcohol, and Hydroxypropyl Methylcellulose: A Novel Formulation and Development Study. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for theophylline.
  • National Center for Biotechnology Information. (2023). Theophylline. StatPearls. Retrieved from [Link]

Sources

Technical Support Center: Quantification of 7-Ethyl Theophylline in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 7-Ethyl Theophylline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for challenges encountered during the quantification of this compound in biological matrices such as plasma, serum, and urine. Our goal is to empower you with the scientific understanding and tools necessary to develop robust, reliable, and validated analytical methods.

This guide is structured to provide quick answers through our FAQs and in-depth solutions in our detailed troubleshooting sections. We will delve into the "why" behind experimental choices, ensuring you can not only solve immediate problems but also build more resilient assays in the future.

Part 1: Frequently Asked Questions (FAQs)

Here are answers to some of the common questions encountered during the analysis of this compound.

Q1: What is the best analytical technique for quantifying this compound in plasma?

For robust and sensitive quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high selectivity and sensitivity, which are crucial when dealing with complex biological matrices.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it may be more susceptible to interferences from endogenous matrix components.[1][2]

Q2: Which internal standard (IS) should I use for this compound analysis?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d5. If a stable-labeled IS is unavailable, a structural analog with similar physicochemical properties and extraction recovery is the next best choice. A common analog used for theophylline is 8-chlorotheophylline, which could be considered for this compound after proper validation.[3] Using an appropriate IS is critical to compensate for variability in sample preparation and potential matrix effects.[4]

Q3: What are the key physicochemical properties of this compound to consider for method development?

This compound (C₉H₁₂N₄O₂) has a molecular weight of approximately 208.22 g/mol .[5][6] As an analog of theophylline, it is a xanthine derivative. Theophylline has a pKa of about 8.6, indicating it is a weak acid.[7] this compound has a computed XLogP3 of -0.2, suggesting it is a relatively polar compound.[5] These properties are critical for selecting the appropriate sample preparation technique (e.g., SPE sorbent chemistry) and chromatographic conditions (e.g., mobile phase pH).

Q4: How should I prepare my plasma samples for this compound analysis?

The choice of sample preparation method depends on the required sensitivity and the analytical technique.

  • Protein Precipitation (PPT): This is a fast and simple method, often done with cold acetonitrile or methanol. However, it provides the least clean extract and is more prone to matrix effects.[8]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT. Given the polar nature of this compound, a polar solvent mixture like chloroform-isopropanol might be effective.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be used to concentrate the analyte, leading to better sensitivity.[9] For the relatively polar this compound, a reversed-phase sorbent (like C18) or a mixed-mode cation exchange sorbent could be effective.[9]

Q5: What are the acceptable criteria for method validation according to regulatory agencies?

Bioanalytical method validation should be performed in line with guidelines from regulatory bodies like the FDA and EMA.[10][11][12] Key parameters and typical acceptance criteria are summarized in the table below.

Validation ParameterAcceptance Criteria
Calibration Curve At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within-run and between-run analysis of Quality Control (QC) samples at a minimum of three levels (Low, Medium, High). Mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.
Matrix Effect Assessed to ensure that precision and accuracy are not compromised. The IS should track and compensate for any matrix-induced variability.
Recovery The extraction efficiency should be consistent and reproducible across the concentration range.
Stability Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.

(This table is a summary. Please refer to the full FDA and EMA guidelines for comprehensive requirements.)[10][11][13]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common issues encountered during the quantification of this compound.

Guide 1: No Peak or Low Signal Intensity

A lack of signal or significantly lower than expected signal is a common frustration. The following workflow will help you systematically identify the root cause.

Troubleshooting Workflow: No/Low Signal

Caption: Workflow for troubleshooting low or absent analyte signal.

Detailed Steps & Explanations:

  • Verify Instrument Performance: Before questioning your sample or method, ensure the LC-MS/MS system is functioning correctly.

    • Action: Infuse a standard solution of this compound directly into the mass spectrometer.

    • Rationale: This isolates the MS performance from the chromatography and sample matrix. If you see a strong, stable signal, the issue lies upstream (LC, column, sample prep). If not, the mass spectrometer requires tuning or maintenance.

  • Evaluate Extraction Recovery: Poor recovery during sample preparation is a primary cause of low signal.

    • Action: Compare the peak area of an analyte spiked into a blank matrix extract after the extraction process (post-extraction spike) to the peak area of the analyte in a clean solution at the same concentration.

    • Calculation: Recovery % = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) * 100

    • Rationale: This experiment quantifies how much analyte is lost during the extraction steps. For this compound, low recovery in LLE could be due to an inappropriate solvent polarity or pH. In SPE, it could be due to incorrect conditioning, loading, washing, or elution steps.

  • Investigate Analyte Stability: this compound, like other xanthines, can be susceptible to degradation.

    • Action: Perform stability assessments as mandated by validation guidelines.[14][15] This includes freeze-thaw stability, bench-top stability in matrix, and autosampler stability post-extraction.

    • Rationale: Degradation at any stage of sample handling, storage, or analysis will lead to lower measured concentrations.[14] For example, enzymatic degradation can occur in un-processed plasma even at room temperature.

    • Solution: If instability is detected, consider immediate freezing of samples after collection, processing samples on ice, and acidifying the sample to inhibit enzymatic activity.[15]

Guide 2: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor chromatography can severely impact integration accuracy and resolution.

Troubleshooting Workflow: Poor Peak Shape

Caption: Decision tree for diagnosing poor peak shape.

Detailed Steps & Explanations:

  • Peak Tailing: This is the most common peak shape issue.

    • Cause 1: Secondary Interactions: For a basic compound like this compound, interactions with acidic silanol groups on the silica-based column packing can cause tailing.

      • Solution: Ensure you are using a high-purity, end-capped column. Adding a small amount of a competing base (e.g., triethylamine, though less common in MS) or, more preferably, adjusting the mobile phase pH can help. A low pH (e.g., with 0.1% formic acid) will ensure this compound is protonated and silanols are suppressed.[16]

    • Cause 2: Column Degradation: Over time, the stationary phase can degrade, exposing more silanol groups.

      • Solution: Replace the column and consider using a guard column to extend its life.[16][17]

  • Peak Fronting:

    • Cause: Analyte Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, causing the peak to front.

      • Solution: Reduce the injection volume or dilute the sample.[18]

  • Split Peaks:

    • Cause 1: Column Inlet Problem: A partially blocked inlet frit or a void at the head of the column can cause the sample band to split as it enters the column.

      • Solution: Reverse the column and flush it to waste to try and dislodge the blockage. If this fails, the column must be replaced.[16]

    • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% acetonitrile into a mobile phase with 5% acetonitrile), it can cause peak distortion and splitting.

      • Solution: Evaporate the sample extract and reconstitute it in a solvent that is as close in composition to the initial mobile phase as possible.

Guide 3: High Variability and Poor Reproducibility (Matrix Effects)

High variability, especially in LC-MS/MS, is often attributable to matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte.[8][19][20]

Troubleshooting Workflow: Matrix Effects

Caption: Systematic approach to identifying and mitigating matrix effects.

Detailed Steps & Explanations:

  • Quantify the Matrix Effect: The first step is to confirm that the matrix is indeed the cause of the variability.

    • Action: Use the post-extraction spike method. Prepare three sets of samples:

      • Set A: Analyte in clean solvent.

      • Set B: Blank matrix extract spiked with analyte post-extraction.

      • Set C: Analyte spiked into matrix before extraction.

    • Calculations:

      • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

      • Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)

      • Process Efficiency (PE) = (Peak Response in Set C) / (Peak Response in Set A) = MF * RE

    • Interpretation: An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression.[21] The goal is to have an MF as close to 1 as possible and, more importantly, to have a consistent MF across different lots of matrix.

  • Mitigation Strategies:

    • Improve Sample Preparation: If significant matrix effects are observed, the sample preparation method is not removing enough interferences.

      • Solution: Move to a more rigorous technique. If you are using protein precipitation, switch to liquid-liquid extraction or, ideally, solid-phase extraction (SPE) for the cleanest possible extract.[8]

    • Optimize Chromatography: Sometimes, simply separating the analyte from the interfering components on the chromatographic column is sufficient.

      • Solution: Adjust the LC gradient to shift the retention time of this compound away from the "suppression zones" where highly abundant, poorly retained species like phospholipids often elute. A post-column infusion experiment can be used to visualize these zones.[19]

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A stable isotope-labeled IS (e.g., this compound-d5) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus ensuring the analyte-to-IS ratio remains constant and the quantification accurate.

Part 3: Experimental Protocols

These protocols provide a starting point for method development. They must be fully validated according to FDA/EMA guidelines.[10][11]

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
  • Sample Preparation:

    • Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of internal standard working solution (e.g., 8-chlorotheophylline in 50% methanol).

    • Vortex briefly to mix.

  • Extraction:

    • Add 600 µL of extraction solvent (e.g., Chloroform:Isopropanol 90:10 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 13,000 x g for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% Formic Acid in Water).

    • Vortex to dissolve, then transfer to an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Plasma
  • Sample Pre-treatment:

    • Pipette 200 µL of plasma sample into a clean tube.

    • Add 25 µL of internal standard working solution.

    • Add 200 µL of 2% phosphoric acid to acidify the sample and disrupt protein binding. Vortex to mix.

  • SPE Procedure (using a mixed-mode cation exchange or reversed-phase cartridge):

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash: Pass 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase A.

    • Vortex and transfer to an HPLC vial.

Protocol 3: Suggested LC-MS/MS Conditions
  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Example - must be optimized):

    • This compound: Q1: 209.1 -> Q3: 181.1

    • 8-Chlorotheophylline (IS): Q1: 215.0 -> Q3: 142.0

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (n.d.). Ovid. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). [Link]

  • Chromatography Guru. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. (2025). National Institutes of Health. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. [Link]

  • Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 19(1). [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Ethyltheophylline. PubChem. [Link]

  • Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. (2012). National Institutes of Health. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Li, W., & Fu, Y. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 2(10), 1731-1746. [Link]

  • A sensitive HPLC method for bioavailability and bioequivalence studies of theophylline SR formulations. (n.d.). [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2025). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-(2-Chloroethyl)theophylline. PubChem. [Link]

  • Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. (2020). MDPI. [Link]

  • A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns. (1987). PubMed. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2015). National Institutes of Health. [Link]

  • OPTIMIZATION OF THEOPHYLLINE SUSTAINED RELEASE TABLETS WITH A COMBINATION OF ETHYLCELLULOSE AND XANTHAN GUM MATRIX USING SIMPLEX LATTICE DESIGN METHOD. (2021). ResearchGate. [Link]

  • Recent advances in pharmaceutical cocrystals of theophylline. (2024). National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing 7-Ethyl Theophylline Delivery in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Ethyl Theophylline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound in cell culture experiments. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in cell culture.

1. What is this compound and what is its primary mechanism of action in cell culture?

This compound is a xanthine derivative, structurally related to theophylline and caffeine.[1][2] Its primary mechanism of action is as a non-selective adenosine receptor antagonist.[3] Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that play crucial roles in various physiological processes, including inflammation and neurotransmission.[4] By blocking these receptors, this compound can modulate downstream signaling pathways. Additionally, like other methylxanthines, it can act as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This dual action makes it a valuable tool for studying various cellular processes.

2. What are the key physicochemical properties of this compound to consider for cell culture experiments?

Understanding the physicochemical properties of this compound is crucial for proper handling and delivery in cell culture systems.

PropertyValueSource
Molecular Formula C₉H₁₂N₄O₂[1][2][7][8]
Molecular Weight 208.22 g/mol [1][2][7][8]
Appearance White solid/crystalline powder[2][9]
Melting Point 148-150°C[2]
Water Solubility Slightly soluble[9]
Solubility in Organic Solvents Soluble in Chloroform, Dichloromethane, Methanol[2]

The limited water solubility is a critical factor that necessitates careful preparation of stock solutions for cell culture applications.

3. How should I prepare a stock solution of this compound for cell culture?

Due to its limited water solubility, a multi-step solubilization protocol is often necessary.[10] The choice of solvent is critical to prevent precipitation in the culture medium.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving compounds with low water solubility for cell culture experiments.[11]

  • Stock Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. This allows for minimal solvent addition to the final culture medium.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the calculated volume of DMSO to achieve the target stock concentration.

    • Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the compound is completely dissolved.[11]

    • Sterile-filter the stock solution through a 0.22 µm syringe filter before storing.

4. What is the recommended final concentration of DMSO in the cell culture medium?

High concentrations of DMSO can be toxic to cells.[12] It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5% (v/v) , and ideally at or below 0.1%.[12] Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to account for any solvent-induced effects.[12]

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

A. Issue: Precipitation of this compound in Cell Culture Medium

Cause: This is a common issue arising from the compound's low aqueous solubility. When a concentrated DMSO stock is added to the aqueous culture medium, the compound can crash out of solution.

Solutions:

  • Optimize the Dilution Method:

    • Pre-warm the cell culture medium to 37°C.

    • While vortexing the medium, add the this compound stock solution dropwise. This gradual addition helps in better dispersion and reduces the chances of immediate precipitation.

  • Use a Co-solvent System: For particularly stubborn solubility issues, a co-solvent system can be employed. This involves using a mixture of solvents to prepare the stock solution. For example, a combination of DMSO and a biocompatible polymer like PEG300 can enhance solubility.[13]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture medium to reach the final desired concentration.

B. Issue: Inconsistent or Unexpected Cellular Responses

Cause: Variability in experimental results can stem from several factors, including issues with compound delivery, cell health, or experimental design.

Solutions:

  • Verify Compound Stability: Ensure that this compound is stable in your culture medium under standard incubation conditions (37°C, 5% CO₂). You can assess this by preparing a solution of the compound in the medium and measuring its concentration over time using techniques like HPLC.

  • Cell Density and Health: The confluency and overall health of your cells can significantly impact their response to drug treatment.[14]

    • Plate cells at a consistent density for all experiments.

    • Ensure cells are in the logarithmic growth phase when you initiate the treatment.

    • Regularly check for signs of stress or contamination in your cultures.[15][16]

  • Control for Edge Effects: In multi-well plates, wells at the edge can experience different evaporation rates, leading to variations in compound concentration. To mitigate this, consider leaving the outer wells empty or filling them with sterile PBS.[14]

C. Issue: Observed Cytotoxicity at Expected Therapeutic Concentrations

Cause: While this compound is generally used for its modulatory effects on cell signaling, high concentrations can lead to cytotoxicity.[17] This can also be an artifact of the delivery method.

Solutions:

  • Perform a Dose-Response Curve: Always start by determining the cytotoxic profile of this compound in your specific cell line. An MTS or similar cell viability assay can be used to determine the IC50 (the concentration that inhibits 50% of cell growth).[18][19] This will help you establish a non-toxic working concentration range.

  • Evaluate Vehicle Toxicity: As mentioned earlier, the solvent (e.g., DMSO) can be toxic to cells at higher concentrations.[12] Ensure you have a vehicle control to differentiate between compound-induced and solvent-induced cytotoxicity.

  • Consider the Mechanism of Action: Theophylline and its derivatives can induce apoptosis in some cell lines, particularly cancer cells.[19][20][21] If you are observing cell death, it may be a direct effect of the compound's mechanism of action.

III. Experimental Protocols & Workflows

A. Protocol: Determining the Optimal Working Concentration of this compound

This protocol outlines the steps to determine the appropriate concentration range for your experiments, balancing efficacy with minimal cytotoxicity.

1. Materials:

  • This compound powder

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTS or other cell viability assay kit

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

2. Step-by-Step Procedure:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Remember to keep the final DMSO concentration consistent and below 0.5% across all wells, including the vehicle control (0 µM this compound).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Analyze the data to determine the concentration range that does not significantly impact cell viability.

B. Workflow: Investigating the Effect of this compound on a Signaling Pathway

This workflow provides a general framework for studying the impact of this compound on a specific cellular signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Treat Cells with this compound (and Controls) A->C B Culture and Seed Cells B->C D Incubate for a Defined Period C->D E Lyse Cells and Collect Samples D->E F Western Blot for Protein Expression/Phosphorylation E->F G qPCR for Gene Expression E->G H Functional Assay (e.g., Migration, Proliferation) E->H

Caption: Experimental workflow for studying the effects of this compound.

IV. Signaling Pathways and Logical Relationships

A. Adenosine Receptor Antagonism Pathway

This compound acts as an antagonist at adenosine receptors, which are coupled to G-proteins. The specific downstream effects depend on the receptor subtype and the cell type. For instance, antagonism of the A2A receptor can have implications for immune cell function and neurotransmission.[3][22]

G cluster_membrane Cell Membrane AR Adenosine Receptor AC Adenylate Cyclase AR->AC Modulates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->AR Agonist EthylTheophylline 7-Ethyl Theophylline EthylTheophylline->AR Antagonist ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified adenosine receptor signaling pathway.

V. References

  • 7-Ethyltheophylline | C9H12N4O2 | CID 89976 - PubChem - NIH. Available from: [Link]

  • Effect of Adenosine Receptor Antagonists on Adenosine-Pretreated PC12 Cells Exposed to Paraquat - PMC - NIH. Available from: [Link]

  • Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids. Available from: [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. Available from: [Link]

  • Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors - PMC. Available from: [Link]

  • A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC - PubMed Central. Available from: [Link]

  • Process Design and Optimization of Drug Delivery Systems - Prime Scholars. Available from: [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH. Available from: [Link]

  • Adenosine A2A receptor antagonist - Wikipedia. Available from: [Link]

  • Optimizing Nanoparticle Drug Delivery Systems Using Microfluidics | Technology Networks. Available from: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. Available from: [Link]

  • 7-(2-Chloroethyl)theophylline | C9H11ClN4O2 | CID 1882 - PubChem. Available from: [Link]

  • What is an appropriate solvent for drug dissolution? - ResearchGate. Available from: [Link]

  • Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues - Cell and Gene. Available from: [Link]

  • What is the mechanism of Theophylline? - Patsnap Synapse. Available from: [Link]

  • Optimizing cell delivery systems for improved transfection outcomes - News-Medical.Net. Available from: [Link]

  • Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid) nanoparticles in the in vitro treatment of breast cancer: a systematic review - Frontiers. Available from: [Link]

  • Cell Culture Question -- Send Help : r/labrats - Reddit. Available from: [Link]

  • Solubility Enhancement of Water Insoluble Drugs by Various Techniques: A Review - IJPPR. Available from: [Link]

  • Theophylline - Wikipedia. Available from: [Link]

  • WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents. Available from:

  • Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PubMed Central. Available from: [Link]

  • A review article on Sustained Release tablets of Theophylline & Etophylline and its formulation Aspects. Available from: [Link]

  • Theophylline - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro - PubMed. Available from: [Link]

  • THEOPHYLLINE: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. Available from: [Link]

  • Theophylline: Package Insert / Prescribing Information / MOA - Drugs.com. Available from: [Link]

  • Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PubMed Central. Available from: [Link]

  • Theophylline - PMC - PubMed Central - NIH. Available from: [Link]

  • Solubility of theophylline at 25 °C, expressed as its mole fraction,... - ResearchGate. Available from: [Link]

  • Theophylline in the management of asthma: time for reappraisal? - ERS Publications. Available from: [Link]

  • Theophylline induced cell death and apoptosis in MCF-7 cells.... - ResearchGate. Available from: [Link]

  • Theophylline: Old Drug in a New Light, Application in COVID-19 through Computational Studies - ResearchGate. Available from: [Link]

  • Theophylline accelerates human granulocyte apoptosis not via phosphodiesterase inhibition - PubMed. Available from: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 7-Ethyl Theophylline for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Ethyl Theophylline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental work. As a xanthine analog, this compound's utility in research can be hampered by its limited solubility in aqueous and some organic solvents.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your research objectives.

I. Understanding the Challenge: Physicochemical Properties of this compound

This compound (C₉H₁₂N₄O₂) is a derivative of theophylline, a well-known methylxanthine.[3][4][5] While the addition of the ethyl group at the 7-position modifies its properties, like other xanthine derivatives, it can exhibit poor water solubility.[1][2] This is attributed to factors such as strong intermolecular hydrogen bonds and base stacking in its crystal lattice.[1] Understanding these inherent properties is the first step in devising an effective solubilization strategy.

Key Physicochemical Data for this compound:

PropertyValueSource
Molecular FormulaC₉H₁₂N₄O₂PubChem[3][4]
Molecular Weight208.22 g/mol PubChem[3][4]
Melting Point148-150°CChemicalBook[5]
Water Solubility36.65 g/L (at 30°C)ChemicalBook[5]
Reported SolventsChloroform, Dichloromethane, MethanolChemicalBook[5]

Note: Solubility data can vary based on experimental conditions such as temperature and pH.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise when working with this compound. The answers provide not just solutions, but also the scientific rationale behind them.

Q1: My this compound is not dissolving in water at the desired concentration. What are my initial options?

A1: The reported aqueous solubility of this compound is approximately 36.65 g/L at 30°C.[5] If you are trying to achieve a higher concentration, you will likely need to employ a solubility enhancement technique. Before moving to more complex methods, consider these initial steps:

  • Gentle Heating and Agitation: Increasing the temperature of the solvent can enhance the solubility of many compounds. Use a water bath with controlled temperature and constant stirring. Be cautious not to overheat, as this could lead to degradation.

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[] While this compound is a neutral molecule, slight pH adjustments can sometimes influence solubility. The parent compound, theophylline, shows increased solubility in acidic conditions.[7] Experiment with small, incremental changes in pH using dilute acids (e.g., 0.1 M HCl) or bases (e.g., 0.1 M NaOH) to see if solubility improves.[]

Q2: I'm observing precipitation of my this compound stock solution over time. What is causing this and how can I prevent it?

A2: Precipitation from a stock solution, especially after cooling, often indicates that you have created a supersaturated solution. This means the concentration of this compound is higher than its equilibrium solubility at that temperature.

  • Causality: When you dissolve the compound with the aid of heat, you increase its kinetic solubility. Upon cooling, the solution becomes thermodynamically unstable, and the excess solute will tend to precipitate out to reach its equilibrium solubility at the lower temperature.

  • Prevention:

    • Store at the preparation temperature: If feasible, store the solution at the temperature at which it was prepared.

    • Prepare fresh solutions: For critical experiments, it is always best to prepare fresh solutions.

    • Utilize co-solvents: Incorporating a water-miscible organic co-solvent can increase the equilibrium solubility and prevent precipitation upon cooling.[8][9]

Q3: Can I use organic solvents to dissolve this compound? Which ones are recommended?

A3: Yes, organic solvents can be effective. This compound is reported to be soluble in chloroform, dichloromethane, and methanol.[5] The choice of solvent will depend on the requirements of your downstream application.

  • For in vitro cell-based assays: Dimethyl sulfoxide (DMSO) is a common choice for preparing highly concentrated stock solutions of poorly soluble compounds.[10] These stock solutions are then diluted in the cell culture medium to a final concentration where the DMSO percentage is non-toxic to the cells (typically <0.5%).

  • For animal studies: The choice of solvent is more critical due to potential toxicity. Co-solvent systems using GRAS (Generally Recognized as Safe) excipients like polyethylene glycol (PEG), propylene glycol, and ethanol are often employed.[8]

Q4: What are the most effective advanced techniques to significantly improve the solubility of this compound for formulation development?

A4: For substantial increases in solubility, especially for preparing formulations for in vivo studies, several advanced techniques can be employed.[11][12]

  • Co-solvency: This is a highly effective and straightforward technique.[8] By blending water with a miscible organic co-solvent, you can reduce the polarity of the solvent system, which can enhance the solubility of hydrophobic compounds.[]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has significantly higher aqueous solubility.[13][][16]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[17][18][19] When the solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with increased surface area and enhanced dissolution.[17][20]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the advanced solubility enhancement techniques mentioned above.

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes the use of a ternary co-solvent system (PEG 400, Propylene Glycol, and Water) to improve the solubility of this compound.

Materials:

  • This compound powder

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile, deionized water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

Procedure:

  • Prepare the Co-solvent Vehicle: In a clean glass vial, prepare the desired co-solvent vehicle by mixing the components in the desired ratio. A common starting point is a 40:10:50 (v/v/v) mixture of PEG 400:PG:Water.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder and place it in a separate clean glass vial.

  • Initial Solubilization: Add a small volume of the co-solvent vehicle to the vial containing the this compound. Vortex vigorously for 1-2 minutes.

  • Complete Dissolution: Place a magnetic stir bar in the vial and place it on a magnetic stirrer. Slowly add the remaining volume of the co-solvent vehicle while stirring.

  • Gentle Heating (Optional): If the compound does not fully dissolve at room temperature, gently warm the solution in a water bath (30-40°C) while continuing to stir.

  • Observation: Once the solution is clear, remove it from the heat and continue to stir as it cools to room temperature. Observe for any signs of precipitation.

Causality: PEG 400 and PG are less polar than water. By creating a solvent blend, the overall polarity of the system is reduced, making it more favorable for the dissolution of the relatively non-polar this compound.[]

Protocol 2: Improving Aqueous Solubility with Cyclodextrin Complexation

This protocol details the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, deionized water

  • Glass vials or flask

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it in the desired volume of deionized water. For example, to prepare a 40% (w/v) HP-β-CD solution, dissolve 4g of HP-β-CD in a final volume of 10 mL of water. Stir until the solution is clear.

  • Add this compound: Slowly add the pre-weighed this compound powder to the HP-β-CD solution while stirring continuously.

  • Complexation: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complexation. The vial should be sealed to prevent evaporation.

  • Equilibration and Filtration: After the stirring period, let the solution sit to allow any undissolved particles to settle. Filter the supernatant through a 0.22 µm syringe filter to obtain a clear, particle-free solution of the inclusion complex.

Causality: The hydrophobic inner cavity of the HP-β-CD encapsulates the non-polar ethyl group of this compound, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively bringing the drug molecule into solution.[13][14]

Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol outlines the creation of a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30).

Materials:

  • This compound powder

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable volatile solvent)

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

  • Desiccator

Procedure:

  • Dissolve Components: Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:4 drug-to-polymer ratio by weight). Dissolve both components in a sufficient amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner wall of the flask.

  • Drying: Place the flask in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the solid film from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting solid dispersion powder in a tightly sealed container in a desiccator.

Causality: In the solid dispersion, the drug molecules are dispersed, ideally at a molecular level, within the hydrophilic PVP matrix.[17][18] This prevents the drug from recrystallizing and, upon contact with water, the PVP dissolves quickly, releasing the drug as fine, amorphous particles with a high surface area, leading to rapid dissolution.[17]

IV. Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each protocol.

CoSolvencyWorkflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_final Final Product A Prepare Co-solvent (PEG 400, PG, Water) C Add small volume of co-solvent & vortex A->C B Weigh This compound B->C D Add remaining co-solvent with magnetic stirring C->D E Gentle heating (if necessary) D->E F Clear Solution of This compound E->F

Caption: Workflow for the co-solvency method.

CyclodextrinWorkflow cluster_prep Preparation cluster_complexation Complexation cluster_final Final Product A Dissolve HP-β-CD in water C Add this compound to HP-β-CD solution A->C B Weigh This compound B->C D Stir for 24-48 hours at room temperature C->D E Filter through 0.22 µm filter D->E F Soluble Inclusion Complex Solution E->F

Caption: Workflow for cyclodextrin complexation.

SolidDispersionWorkflow cluster_prep Preparation cluster_processing Processing cluster_final Final Product A Dissolve this compound and PVP K30 in Methanol B Solvent evaporation (Rotary Evaporator) A->B C Vacuum drying (Desiccator) B->C D Pulverize solid film (Mortar and Pestle) C->D E Solid Dispersion Powder D->E

Caption: Workflow for solid dispersion preparation.

V. Concluding Remarks

Improving the solubility of this compound is a critical step for its successful application in research. By understanding its inherent physicochemical properties and systematically applying the troubleshooting steps and experimental protocols outlined in this guide, researchers can overcome solubility challenges. It is recommended to start with the simplest methods, such as pH adjustment and co-solvency, before progressing to more advanced techniques like cyclodextrin complexation and solid dispersions. The choice of method will ultimately depend on the specific requirements of your experimental design, including the desired concentration, the route of administration in in vivo studies, and the compatibility of excipients with your assay.

References

  • Verma, S., & Rawat, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(9), 3497. Available at: [Link]

  • Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 4(4), 1109-1116. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-10. Available at: [Link]

  • Pharmaceutical Networking. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Retrieved from [Link]

  • Mehta, S., Joseph, N. M., Feleke, F., & Palani, S. (2014). Improving solubility of BCS class II drugs using solid dispersion. Journal of Drug Delivery and Therapeutics, 4(3), 7-13. Available at: [Link]

  • S, S., & P, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 8(2), 1-10. Available at: [Link]

  • Kumar, S., & Singh, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-9. Available at: [Link]

  • Patel, A., & Vavia, P. (2022). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-10. Available at: [Link]

  • Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3), 1-10. Available at: [Link]

  • Al-kassas, R. (2013). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Stolarska, O., et al. (2022). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. International Journal of Molecular Sciences, 23(21), 13391. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89976, 7-Ethyltheophylline. Retrieved from [Link]

  • Al-kassas, R., et al. (2024). Recent advances in pharmaceutical cocrystals of theophylline. Journal of Drug Delivery Science and Technology, 97, 105658. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of theophylline at 25 °C, expressed as its mole fraction. Retrieved from [Link]

  • CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. Retrieved from [Link]

  • PubMed. (1990). Effect of pH on the in vitro dissolution and in vivo absorption of controlled-release theophylline in dogs. Pharmaceutical Research, 7(7), 739-744. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). A review article on Sustained Release tablets of Theophylline & Etophylline and its formulation Aspects. International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 1-10. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of theophylline at different pH values. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2018). Xanthine scaffold: scope and potential in drug development. Future Medicinal Chemistry, 10(11), 1365-1383. Available at: [Link]

Sources

Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of 7-Ethyl Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 7-Ethyl Theophylline. Our goal is to equip you with the expertise and validated protocols necessary to ensure the accuracy, precision, and reliability of your bioanalytical data.

Introduction to this compound and the Matrix Effect Challenge

This compound is a xanthine analog with a molecular formula of C₉H₁₂N₄O₂ and a molecular weight of 208.22 g/mol .[1][2][3][4] As a metabolite or prodrug of theophylline, its accurate quantification in biological matrices is crucial for pharmacokinetic and toxicological studies. However, like many small molecules, its analysis by LC-MS/MS is susceptible to matrix effects.

Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[5][6][7][8] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy and reproducibility of quantitative results.[5][6][7][8] This guide will walk you through identifying, troubleshooting, and overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing poor sensitivity and inconsistent results for this compound in plasma samples. Could this be a matrix effect?

A1: Yes, inconsistent results and poor sensitivity are classic indicators of matrix effects, particularly ion suppression.[9][10][11] Biological matrices like plasma are complex, containing a high concentration of endogenous components such as proteins, phospholipids, salts, and metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.[12][13]

Troubleshooting Steps:

  • Post-Column Infusion Experiment: To confirm the presence of matrix effects, a post-column infusion experiment is highly recommended.[14][15][16] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[11][14]

  • Matrix Effect Factor Calculation: As per regulatory guidelines, you can quantify the matrix effect by calculating the Matrix Effect Factor (MEF).[8] This is typically done by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.[8]

Q2: What are the most common sources of matrix effects in plasma and urine samples for a polar compound like this compound?

A2: The primary culprits behind matrix effects in common biological fluids are:

  • Plasma/Serum: Phospholipids are a major source of ion suppression in plasma and serum samples.[12] Proteins, if not adequately removed, can also foul the ion source and cause signal drift.

  • Urine: The high salt content and variability in pH and organic acid concentrations in urine can significantly impact ionization efficiency.[7]

Q3: How can I improve my sample preparation to reduce matrix effects for this compound analysis?

A3: An effective sample preparation strategy is your first and most critical line of defense against matrix effects.[17][18][19][20] The goal is to selectively remove interfering components while efficiently recovering your analyte.[17][18]

Recommended Sample Preparation Techniques:

TechniquePrincipleBest ForAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile) or an acid.High-throughput screeningFast, simple, and inexpensive.[20]Prone to significant matrix effects as it doesn't remove phospholipids or salts effectively.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases based on their relative solubility.Cleaner extracts than PPT.Can provide cleaner extracts by removing polar interferences.[20]Can be labor-intensive and may not be suitable for highly polar compounds like this compound.
Solid-Phase Extraction (SPE) Analytes are isolated from the matrix by passing the sample through a solid sorbent that retains the analyte.Cleaner extracts and analyte concentration.Highly selective, provides excellent cleanup, and allows for analyte concentration.[18][21]Method development can be more complex and time-consuming.[22]
QuEChERS A two-step process involving a salting-out liquid-liquid extraction followed by dispersive SPE for cleanup.A wide range of analytes in complex matrices.Fast, easy, and effective for removing a broad range of interferences.[23][24][25][26]Originally for food analysis, but increasingly adapted for biological matrices.[23][24][25][27]

Experimental Workflow: Solid-Phase Extraction (SPE) for this compound

SPE_Workflow

Caption: A typical Solid-Phase Extraction (SPE) workflow for isolating this compound.

Detailed SPE Protocol for this compound in Plasma:

  • Sorbent Selection: For a polar compound like this compound, a polar or mixed-mode sorbent is often effective.[22][28][29][30] Reversed-phase SPE (e.g., C18) can also be used if the sample is loaded under aqueous conditions.[21]

  • Step 1: Pre-treatment: Centrifuge the plasma sample to remove particulates. Dilute the supernatant 1:1 with an aqueous buffer (e.g., 2% phosphoric acid) to ensure proper binding to the sorbent.

  • Step 2: Cartridge Conditioning: Condition a 1 mL SPE cartridge with 1 mL of methanol.

  • Step 3: Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Step 4: Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Step 5: Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Step 6: Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Step 7: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[31] Reconstitute the residue in a solvent compatible with your LC mobile phase.[31]

Q4: I'm still seeing matrix effects even after optimizing my sample preparation. What else can I do?

A4: If matrix effects persist, you can implement chromatographic and mass spectrometric strategies, or use an appropriate internal standard to compensate for the effects.

1. Chromatographic Optimization:

  • Improve Separation: Modify your LC gradient to better separate this compound from co-eluting matrix components. A slower gradient or a different stationary phase can be effective.[14]

  • Divert Valve: Use a divert valve to direct the initial, unretained portion of the eluent (which often contains salts and highly polar interferences) to waste instead of the mass spectrometer.[19]

2. Mass Spectrometry Optimization:

  • Ion Source Selection: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[10]

  • Ion Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to improve desolvation and minimize the impact of matrix components.

3. The "Gold Standard": Stable Isotope Labeled (SIL) Internal Standards

The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (IS).[5][32][33][34][35] A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, is chemically identical to the analyte but has a different mass.

Why SIL-IS are effective:

  • They co-elute with the analyte and experience the same degree of ion suppression or enhancement.[5]

  • They compensate for variability in sample preparation and injection volume.[5][33]

  • The ratio of the analyte peak area to the SIL-IS peak area remains constant, even if the absolute signal intensity fluctuates, leading to accurate quantification.[33][34]

SIL_IS_Concept

Caption: Conceptual diagram of how a SIL-IS compensates for matrix effects.

Q5: Are there any regulatory guidelines I should follow when developing and validating my method?

A5: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on bioanalytical method validation.[36][37][38] The FDA's "M10 Bioanalytical Method Validation" guidance is a key document to consult.[36][37] Key aspects of validation that relate to matrix effects include:

  • Selectivity: Ensuring that endogenous matrix components do not interfere with the detection of the analyte.[39][40]

  • Matrix Effect: A thorough evaluation of the matrix effect is required.[39]

  • Recovery: The extraction efficiency of the analyte and internal standard should be consistent and reproducible.

Conclusion

Overcoming matrix effects in the LC-MS/MS analysis of this compound is a multi-faceted challenge that requires a systematic approach. By understanding the source of interferences, implementing robust sample preparation techniques, optimizing chromatographic and mass spectrometric conditions, and utilizing a stable isotope-labeled internal standard, you can develop a reliable and accurate bioanalytical method. This guide provides the foundational knowledge and practical steps to troubleshoot and mitigate these common issues, ultimately leading to higher quality data in your research and development endeavors.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • National Institutes of Health (NIH). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. [Link]

  • LCGC International. (2023-03-10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]

  • ACS Publications. Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. [Link]

  • ResearchGate. Basic Sample Preparation Techniques in LC‐MS Bioanalysis. [Link]

  • Essential Guide to LCMS Sample Preparation Techniques. (2024-09-20). [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • MDPI. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • Crimson Publishers. (2017-12-18). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • Tech Briefs. (2013-10-12). Solid-Phase Extraction of Polar Compounds From Water. [Link]

  • ResearchGate. Some advantages and disadvantages for different biological matrices. [Link]

  • Spectroscopy Europe. (2018-12-11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • LCGC International. (2014-12-01). Understanding and Improving Solid-Phase Extraction. [Link]

  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025-09-05). [Link]

  • ZefSci. (2025-05-06). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025-05-25). [Link]

  • National Institutes of Health (NIH). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025-05-25). [Link]

  • LCGC International. An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • National Institutes of Health (NIH). Alternative matrices in forensic toxicology: a critical review. [Link]

  • I.R.I.S. An update on biological arrays in forensic toxicology: a review. [Link]

  • YouTube. (2025-12-09). Troubleshooting ion suppression in LC-MS analysis. [Link]

  • Journal of Applied Pharmaceutical Science. (2011-08-11). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • ResearchGate. Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. [Link]

  • SAE International. (1997-07-01). Solid Phase Extraction of Polar Compounds in Water. [Link]

  • Taylor & Francis Online. Matrix Effects and Application of Matrix Effect Factor. [Link]

  • Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?. [Link]

  • Semantic Scholar. Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. [Link]

  • National Institutes of Health (NIH). 7-Ethyltheophylline. [Link]

  • Penn State. QuEChERS extraction of benzodiazepines in biological matrices. [Link]

  • Wikipedia. Solid-phase extraction. [Link]

  • QuEChERS-Based Analytical Method Developed for the Simultaneous Detection of Antidepressant Drugs from a Biological Matrix. (2025-09-04). [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • Pharmaffiliates. This compound. [Link]

  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • American College of Clinical Pharmacology (ACCP). (2019-06-27). FDA Announces Guidance on M10 Bioanalytical Method Validation. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2019-10-17). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

Sources

Technical Support Center: Stabilizing 7-Ethyl Theophylline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-Ethyl Theophylline. This guide is designed to provide in-depth, practical advice on preventing its degradation in solution. As Senior Application Scientists, we have compiled this information based on established principles of pharmaceutical chemistry and field-proven insights to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of this compound in solution.

Q1: What is this compound and why is its stability in solution a concern?

This compound is a derivative of theophylline, a methylxanthine compound used in the treatment of respiratory diseases like asthma and COPD.[1][2] Like its parent compound, this compound is susceptible to degradation in solution, which can compromise its therapeutic efficacy, alter its pharmacokinetic profile, and produce potentially harmful impurities.[3][4] Ensuring its stability is therefore critical for accurate experimental results and the development of safe and effective pharmaceutical products.

Q2: What are the primary degradation pathways for this compound in solution?

As a xanthine derivative, this compound is primarily susceptible to three main degradation pathways:

  • Hydrolysis: The purine ring system can undergo acid-base hydrolysis, leading to the opening of the imidazole ring.[5][6] This is a significant concern in solutions with non-neutral pH.

  • Oxidation: The molecule is vulnerable to oxidative degradation, particularly in the presence of oxidizing agents or free radicals like hydroxyl radicals (•OH).[7][8] This can lead to the formation of various oxidized byproducts.

  • Photodegradation: Exposure to light, especially ultraviolet (UV) light, can induce photochemical reactions that degrade the compound.[7][9] This necessitates protecting solutions from light during storage and handling.

Q3: How does pH affect the stability of my this compound solution?

The pH of the solution is one of the most critical factors influencing the stability of this compound. Theophylline and its derivatives exhibit pH-dependent solubility and stability.[10][11] Extreme pH conditions (both highly acidic and highly alkaline) can significantly accelerate hydrolytic degradation.[12] While theophylline is predominantly neutral at pH 5, its protonation state changes at other pH values, which can affect its reactivity.[12] Generally, maintaining a pH close to neutral is recommended for optimal stability, though the ideal pH may vary depending on the specific solvent system and other formulation components.

Q4: My this compound solution has turned a slight yellow. What does this mean?

A change in color, such as yellowing, is often an indicator of degradation. This could be due to the formation of chromophoric (light-absorbing) degradation products resulting from oxidation or photodegradation.[13] If you observe a color change, it is crucial to stop using the solution for critical experiments and investigate the cause. We recommend performing an analytical assessment, such as HPLC analysis, to identify and quantify any impurities.[8]

Q5: Are there any common excipients I should avoid when formulating a solution?

Yes, certain excipients can promote the degradation of this compound. Key excipients to be cautious with include:

  • Reducing Sugars (e.g., Lactose, Glucose): These can react with amine groups if any are present in related impurities or other formulation components, and they may contain reactive impurities themselves.[14]

  • Excipients with Peroxide Impurities: Many polymeric excipients (e.g., PEGs, Polysorbates) and stearates can contain trace levels of peroxides, which can initiate oxidative degradation.[14][15]

  • Excipients with High Water Content: Moisture can facilitate hydrolytic degradation and hydrate formation, which can alter the physical properties of the drug.[16][17]

It is always recommended to conduct drug-excipient compatibility studies as part of your formulation development.[15]

Troubleshooting Guide: Common Degradation Issues

This section provides a structured approach to diagnosing and resolving common stability problems encountered during experiments.

Issue 1: Rapid Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis
  • Symptom: You observe a rapid decrease in the concentration of this compound over a short period, accompanied by the emergence of new peaks in your chromatogram.

  • Potential Causes & Solutions:

Potential CauseDiagnostic CheckRecommended Solution
Oxidative Degradation Is the solution exposed to air for prolonged periods? Are you using excipients known to contain peroxides (e.g., Polysorbate 80, PEG)?[15]1. Purge with Inert Gas: De-gas your solvent and purge the headspace of your container with an inert gas like nitrogen or argon before sealing. 2. Add Antioxidants: Consider adding a suitable antioxidant such as sodium metabisulfite or ascorbic acid, after confirming its compatibility.
Photodegradation Is your solution stored in clear glass or plastic containers exposed to ambient or UV light?[9]1. Use Amber Vials: Always store solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.[13] 2. Work in Low Light: Minimize exposure to light during solution preparation and handling.
Incorrect pH Measure the pH of your solution. Has it drifted from the intended value?1. Buffer the Solution: Use a suitable buffer system (e.g., phosphate buffer) to maintain a stable pH, ideally between 6.0 and 8.0.[8] 2. Verify Buffer Compatibility: Ensure the chosen buffer does not catalyze degradation or interact with this compound.
Thermal Degradation Is the solution being stored at elevated temperatures or exposed to heat cycles?[8]1. Controlled Storage: Store solutions at recommended temperatures, typically refrigerated (2-8°C) for long-term storage.[18] Avoid repeated freeze-thaw cycles.
Issue 2: Solution Incompatibility or Precipitation
  • Symptom: You observe the formation of a precipitate or cloudiness in your this compound solution.

  • Potential Causes & Solutions:

Potential CauseDiagnostic CheckRecommended Solution
Poor Solubility / pH Shift Check the solubility of this compound in your chosen solvent system at the working concentration and pH.[11]1. Adjust pH: Theophylline's solubility can be pH-dependent. A slight adjustment towards a more optimal pH might redissolve the precipitate.[11] 2. Use a Co-solvent: Consider adding a compatible co-solvent (e.g., a small percentage of ethanol or propylene glycol) to improve solubility, after verifying it doesn't accelerate degradation.
Excipient Interaction Are you mixing this compound with other compounds or complex excipients in the solution?1. Simplify the Formulation: Prepare a simpler solution containing only the active ingredient and solvent to confirm its intrinsic stability. 2. Conduct Compatibility Studies: Systematically test the compatibility of this compound with each excipient individually.[15]
Hydrate Formation In aqueous solutions, anhydrous theophylline can convert to a less soluble monohydrate form.[16][19]1. Control Water Activity: In non-aqueous systems, minimize water content. 2. Characterize the Precipitate: If possible, analyze the precipitate using techniques like XRPD or DSC to confirm if it is a different polymorphic or hydrate form.
Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Degradation Observed (Loss of Potency, New Peaks) check_hplc Confirm with Stability- Indicating HPLC Method start->check_hplc cause_analysis Analyze Potential Causes check_hplc->cause_analysis is_photo Photodegradation? cause_analysis->is_photo Light Exposure is_ox Oxidation? cause_analysis->is_ox Air/Peroxide Exposure is_hydro Hydrolysis (pH)? cause_analysis->is_hydro Incorrect/Unstable pH solve_photo Protect from Light: Use amber vials, work in low-light conditions. is_photo->solve_photo solve_ox Prevent Oxidation: Purge with N2/Ar, add antioxidants. is_ox->solve_ox solve_hydro Control pH: Use appropriate buffer (e.g., pH 6-8). is_hydro->solve_hydro retest Prepare New Solution & Re-analyze solve_photo->retest solve_ox->retest solve_hydro->retest

Caption: Workflow for troubleshooting this compound degradation.

Key Experimental Protocols

To properly investigate and control degradation, a systematic approach using forced degradation studies and a stability-indicating analytical method is essential.[3][20]

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating method.[4][21]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter, heating block/water bath, UV lamp (254 nm / 365 nm)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C for 4 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation:

    • Pipette 1 mL of stock solution into a vial and heat at 80°C for 48 hours.

    • Cool and dilute to a final concentration of ~100 µg/mL.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette or clear vial to UV light (254 nm) for 24 hours.

    • Prepare a parallel sample protected from light as a control.

    • Dilute to a final concentration of ~100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described below. The goal is to achieve 10-20% degradation of the parent compound.[20]

Visualizing the Forced Degradation Workflow

ForcedDegradation cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) analyze Analyze All Samples (including control) by HPLC acid->analyze base Base Hydrolysis (0.1M NaOH, RT) base->analyze ox Oxidation (3% H₂O₂, RT) ox->analyze photo Photolysis (UV Lamp) photo->analyze thermal Thermal (80°C) thermal->analyze stock Prepare 1 mg/mL This compound Stock Solution stock->acid stock->base stock->ox stock->photo stock->thermal

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, excipients, or other impurities.[8]

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation & Conditions:

ParameterRecommended Setting
HPLC System HPLC with UV/Vis or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic elution with a mixture of phosphate buffer (pH 6.0, 10mM) and Methanol (e.g., 60:40 v/v).[8] This may require optimization.
Flow Rate 1.0 mL/min
Detection Wavelength ~272 nm (Theophylline's λmax, verify for this compound)[22][23]
Injection Volume 20 µL
Column Temperature 30°C

Procedure:

  • System Suitability: Before analysis, inject a standard solution of this compound five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.

  • Specificity/Selectivity:

    • Inject a blank (mobile phase), a solution of pure this compound, and each of the stressed samples from the forced degradation study.

    • Confirm that the degradation product peaks are well-resolved from the main this compound peak. The peak purity of the parent drug should be evaluated if using a DAD.

  • Linearity, Accuracy, and Precision: Validate the method according to ICH guidelines (Q2(R1)) to ensure it is reliable for quantitative analysis.

Visualizing Major Degradation Pathways

DegradationPathways cluster_pathways Degradation Stressors main This compound in Solution hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation (e.g., •OH radicals) main->oxidation photo Photodegradation (UV/Visible Light) main->photo products Degradation Products (e.g., Ring-opened species, oxidized derivatives) hydrolysis->products oxidation->products photo->products

Caption: Primary degradation pathways for this compound.

References

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022). Atmosphere. [Link]

  • Photo-degradation profile of theophylline (1 × 10⁻⁵ mol dm⁻³) in the... (n.d.). ResearchGate. [Link]

  • Photocatalytic degradation of theophylline at temperatures of 4, 20,... (n.d.). ResearchGate. [Link]

  • The possible visible light photodegradation pathway of theophylline using AT-60. (n.d.). ResearchGate. [Link]

  • Effect of ultraviolet light on the release of theophylline from ethylcellulose-based sustained-release microcapsules. (1998). PubMed. [Link]

  • Effect of pH on the in vitro dissolution and in vivo absorption of controlled-release theophylline in dogs. (1989). PubMed. [Link]

  • Effect of pH on Theophylline Release from Partially Esterifted Alginic Acid Matrices. (n.d.). ResearchGate. [Link]

  • Effect of pH in the structure and mass transport by diffusion of theophylline. (n.d.). ResearchGate. [Link]

  • Hydrolysis reaction carried out by cyclic nucleotide phosphodiesterase. (n.d.). ResearchGate. [Link]

  • Xanthine Derivatives. (2020). LiverTox - NCBI Bookshelf. [Link]

  • Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation. (2024). MDPI. [Link]

  • Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method. (2013). PubMed. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Solubility of theophylline at different pH values. (n.d.). ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. (n.d.). PubMed Central. [Link]

  • On the Mechanism of the Hoppe-Seyler Test for Xanthine. (n.d.). ResearchGate. [Link]

  • The reluctant polymorph: investigation into the effect of self-association on the solvent mediated phase transformation and nucleation of theophylline. (2015). RSC Publishing. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Semantic Scholar. [Link]

  • Improvement of theophylline anhydrate stability at high humidity by surface-physicochemical modification. (2010). PubMed. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]

  • Isolation, characterization and application of theophylline-degrading Aspergillus fungi. (n.d.). PubMed Central. [Link]

  • A review article on Sustained Release tablets of Theophylline & Etophylline and its formulation Aspects. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • Recent advances in pharmaceutical cocrystals of theophylline. (n.d.). PubMed Central - NIH. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022). ResearchGate. [Link]

  • Nocardia Hydrolysis Kit. (n.d.). Hardy Diagnostics. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). Scientific Research Publishing. [Link]

  • Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmapproach. [Link]

  • A Promising Analytical Method has been Crafted, Validated, and Quantified for Estimating Theophylline Utilizing UV Spectroscopic and RP-HPLC Techniques in Conjunction with Stress Degradation Studies to Pinpoint Deterioration. (2023). Journal of Pharmaceutical Research International. [Link]

  • Spectrophotometry of theophylline-7-acetic acid and theophylline. (n.d.). ResearchGate. [Link]

  • Preparation and Characterization of Theophylline Controlled Release Matrix System Incorporating Poloxamer 407, Stearyl Alcohol, and Hydroxypropyl Methylcellulose: A Novel Formulation and Development Study. (n.d.). NIH. [Link]

  • Theophylline. (n.d.). Wikipedia. [Link]

  • Theophylline-Ethylcellulose Microparticles: Screening of the Process and Formulation Variables for Preparation of Sustained Release Particles. (n.d.). NIH. [Link]

  • Role of excipients in hydrate formation kinetics of theophylline in wet masses studied by near-infrared spectroscopy. (n.d.). PubMed. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PubMed Central. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for 7-Ethyl Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 7-Ethyl Theophylline. This resource is designed for researchers, scientists, and drug development professionals who may encounter peak tailing—one of the most common issues in HPLC analysis. Poor peak shape can compromise resolution, accuracy, and reproducibility, making it a critical parameter to control.[1][2]

This guide provides in-depth, question-and-answer-based troubleshooting strategies grounded in the physicochemical properties of this compound and fundamental chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

Peak tailing is an asymmetry in a chromatographic peak where the back half of the peak is broader than the front half.[2] Quantitatively, it is often measured by the Tailing Factor (T) or Asymmetry Factor (As), with an ideal Gaussian peak having a value of 1.0. Values greater than 1.2 are generally considered tailing.[3]

For your analysis of this compound, peak tailing is problematic because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately quantify this compound, especially in the presence of impurities or other active ingredients.

  • Compromises Quantitation: The integration of tailing peaks is often inaccurate and inconsistent, leading to poor precision and unreliable quantitative results.[4]

  • Lowers Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, making it harder to detect low concentrations of the analyte.

Q2: I'm observing peak tailing specifically for this compound. What are the likely chemical causes?

The primary cause of peak tailing for basic compounds like this compound in reversed-phase chromatography is secondary interactions with the stationary phase.[3][5] this compound, a xanthine analog, contains basic nitrogen atoms in its purine ring structure.[6] These basic sites are the main culprits.

The key mechanism involves: Interaction with Residual Silanols: Standard silica-based reversed-phase columns (e.g., C18, C8) are known to have unreacted, acidic silanol groups (Si-OH) on their surface, even after end-capping.[7][8]

  • At mobile phase pH levels above approximately 3, these silanol groups can become ionized (Si-O⁻).[2][3]

  • The basic nitrogen atoms on this compound can become protonated (positively charged).

  • A strong ionic interaction occurs between the positively charged analyte and the negatively charged silanol groups.[9]

This secondary retention mechanism is much stronger than the desired hydrophobic interaction with the C18 chains, causing some analyte molecules to be retained longer and elute slowly, resulting in a tailing peak.[10]

Systematic Troubleshooting Guide

Q3: Where should I start my troubleshooting process?

A systematic approach is crucial. Randomly changing parameters can be inefficient. Follow this logical workflow, starting with the easiest and most common solutions.

G cluster_workflow Troubleshooting Workflow for Peak Tailing A Start: Observe Peak Tailing for This compound B Step 1: Mobile Phase Optimization (Adjust pH, Additives) A->B Easiest to modify C Step 2: Column Evaluation (Select appropriate column, Check for degradation) B->C If issue persists D Step 3: System & Hardware Check (Check for dead volume, Contamination) C->D If issue persists E Step 4: Sample & Method Check (Assess for overload, Solvent mismatch) D->E If issue persists F End: Symmetrical Peak Achieved E->F Problem solved G cluster_mechanism Mechanism of Peak Tailing and Mitigation Silanol Ionized Silanol (Si-O⁻) on Stationary Phase Tailing Strong Ionic Interaction = Peak Tailing Silanol->Tailing Leads to NeutralSilanol Neutral Silanol (Si-OH) MaskedSilanol Masked Silanol Analyte Protonated This compound Analyte->Silanol Interacts with Analyte->NeutralSilanol No interaction Analyte->MaskedSilanol No interaction Proton Low pH (H⁺) Proton->Silanol Neutralizes NoTailing1 No Ionic Interaction = Symmetrical Peak NeutralSilanol->NoTailing1 Leads to TEA Competing Base (TEA) TEA->Silanol Masks NoTailing2 No Ionic Interaction = Symmetrical Peak MaskedSilanol->NoTailing2 Leads to

Silanol interactions causing tailing and mitigation strategies.

Inorganic Salts/Buffers: Increasing the ionic strength of the mobile phase with a salt like sodium perchlorate or a higher concentration of phosphate buffer can also improve peak shape. [11][12]The ions in the mobile phase can help shield the charges on both the analyte and the silanols, reducing their interaction.

Q7: What if all my peaks are tailing, not just this compound?

If all peaks in the chromatogram are tailing, the problem is likely not chemical but rather physical or instrumental. [5][13]

  • Extra-Column Volume: This refers to any dead volume in the system between the injector and the detector. [2][4]Check for:

    • Incorrectly fitted tubing (a gap between the tubing and the fitting).

    • Tubing with an unnecessarily large internal diameter. Use narrow-bore tubing (e.g., 0.005") where possible. [2]* Column Void: A void or channel in the column packing material, usually at the inlet. [3][5]This can be confirmed by reversing and flushing the column or simply by replacing it.

  • Sample Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to peak distortion. [4][5]To check for this, simply dilute your sample 10-fold and reinject. If the peak shape improves, you were overloading the column.

  • Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent than your mobile phase (e.g., 100% acetonitrile sample in a 10% acetonitrile mobile phase), it can cause peak distortion. [4][9]Ideally, dissolve your sample in the initial mobile phase.

References

  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? (WKB237593). Retrieved from [Link]

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Restek. (2014). T[3]roubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (WKB92122). Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Ethyltheophylline. PubChem Compound Database. Retrieved from [Link]

  • Tanaka, H. (2009).
  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • ResearchGate. (2002). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Purity of Synthesized 7-Ethyltheophylline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Ethyltheophylline. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges in achieving high purity of this valuable xanthine derivative. Our approach is grounded in established analytical and preparative chemistry principles to ensure the reliability and reproducibility of your experimental outcomes.

I. Understanding the Chemistry: Synthesis and Potential Impurities

The most common laboratory synthesis of 7-Ethyltheophylline involves the N-alkylation of theophylline at the 7-position. This is typically achieved by reacting theophylline with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Synthesis_Pathway Theophylline Theophylline Intermediate Theophylline Anion Theophylline->Intermediate Deprotonation Impurity1 Unreacted Theophylline Theophylline->Impurity1 Incomplete Reaction Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Product 7-Ethyltheophylline Ethylating_Agent->Product Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Intermediate->Product N7-Ethylation Impurity2 Side Products Intermediate->Impurity2 Side Reactions

Caption: Synthesis of 7-Ethyltheophylline and potential impurity sources.

The primary impurities encountered in this synthesis are:

  • Unreacted Theophylline: Due to incomplete reaction, this is the most common impurity.

  • Over-alkylation Products: Although less common due to the higher reactivity of the N7 position, trace amounts of N1,N7-diethylxanthine or other over-alkylated species may form.

  • Positional Isomers: Depending on the reaction conditions, trace amounts of other ethylated theophylline isomers could be generated.

  • Degradation Products: Theophylline and its derivatives can be susceptible to degradation under harsh basic or acidic conditions, or at elevated temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my crude 7-Ethyltheophylline?

A1: The most prevalent impurity is typically unreacted theophylline. This is due to an incomplete reaction, which can be caused by factors such as insufficient reaction time, inadequate stoichiometry of the ethylating agent, or poor solubility of theophylline in the reaction solvent.

Q2: How can I quickly check the progress of my synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is an excellent in-process control tool. By spotting the reaction mixture alongside standards of theophylline and, if available, pure 7-Ethyltheophylline, you can visually track the consumption of the starting material and the formation of the product. A common mobile phase for this is a mixture of chloroform and methanol (e.g., 9:1 v/v).

Q3: My purified 7-Ethyltheophylline has a lower than expected melting point. What could be the cause?

A3: A depressed and broadened melting point is a classic indicator of impurity. The presence of unreacted theophylline or other synthesis byproducts will disrupt the crystal lattice of your final product, leading to a lower melting point. Further purification is recommended.

Q4: Are there any specific safety precautions I should take during the synthesis and purification?

A4: Yes. Ethylating agents like ethyl iodide and diethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Theophylline and its derivatives are pharmacologically active compounds, and inhalation or skin contact should be avoided. Always consult the Safety Data Sheet (SDS) for all reagents used.

III. Troubleshooting Guides

Guide 1: Poor Yield of Crude 7-Ethyltheophylline
Symptom Potential Cause Troubleshooting Action
Low conversion of theophylline observed by TLC Insufficient reaction time or temperature.Increase the reaction time and/or temperature, monitoring the progress by TLC. Be cautious of potential degradation at excessively high temperatures.
Inadequate amount of ethylating agent.Ensure at least a stoichiometric amount of the ethylating agent is used. A slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
Poor choice of base or solvent.Ensure the base is strong enough to deprotonate theophylline effectively. The solvent should adequately dissolve theophylline to facilitate the reaction. Dimethylformamide (DMF) is a common choice.
Significant loss of product during work-up Product precipitation during aqueous wash.7-Ethyltheophylline has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent like dichloromethane or ethyl acetate to recover any dissolved product.
Inefficient extraction.Ensure the pH of the aqueous layer is neutral or slightly basic during extraction to keep the 7-Ethyltheophylline in its neutral, more organic-soluble form.
Guide 2: Presence of Impurities in the Final Product

Purification_Workflow Crude_Product Crude 7-Ethyltheophylline Recrystallization Recrystallization Crude_Product->Recrystallization Primary Purification Analysis Purity Analysis (HPLC/TLC) Recrystallization->Analysis Column_Chromatography Column Chromatography Pure_Product Pure 7-Ethyltheophylline Column_Chromatography->Pure_Product Analysis->Column_Chromatography Further Purification Needed Analysis->Pure_Product Purity Confirmed

stability of 7-Ethyl Theophylline under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Ethyl Theophylline. It provides in-depth information, troubleshooting advice, and practical protocols to navigate the challenges associated with its stability under different pH conditions. Our goal is to empower you with the knowledge to ensure the integrity and accuracy of your experimental results.

Introduction to this compound Stability

This compound is a xanthine derivative, a class of compounds known for their therapeutic applications, including as bronchodilators. The stability of these molecules in solution is a critical parameter that can be significantly influenced by environmental factors, most notably pH. Understanding the pH-dependent stability of this compound is paramount for developing robust formulations, designing accurate analytical methods, and ensuring the reliability of preclinical and clinical studies. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.[1]

This guide will delve into the common stability challenges encountered with this compound and provide a framework for conducting systematic stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of degradation for this compound in aqueous solutions is hydrolysis, which is significantly influenced by the pH of the medium. The xanthine ring system is susceptible to both acid- and base-catalyzed hydrolysis, leading to the cleavage of the imidazole and/or pyrimidine rings.

Q2: At what pH is this compound most stable?

A2: While specific quantitative data for this compound is not extensively published, based on studies of similar xanthine derivatives like theophylline, the molecule is generally most stable in the neutral to slightly acidic pH range (approximately pH 4-7). Stability decreases at pH values below 3 and above 8.

Q3: What are the likely degradation products of this compound under acidic and alkaline conditions?

A3: Under acidic conditions, the primary degradation pathway is likely depurination, involving the cleavage of the N-glycosidic bond if it were a nucleoside, or more generally, protonation at N7 followed by cleavage of the imidazole ring. Under alkaline conditions, the imidazole ring of the xanthine structure is susceptible to opening. A potential degradation product under alkaline hydrolysis is 5-ureidohydantoin derivative.[2]

Q4: How can I prevent the degradation of this compound in my experimental solutions?

A4: To minimize degradation, it is crucial to control the pH of your solutions using appropriate buffer systems. Store stock solutions and experimental samples at recommended low temperatures (refrigerated or frozen) and protect them from light to prevent photodegradation. Use high-purity solvents and freshly prepared solutions whenever possible.

Troubleshooting Guide: Common Issues in this compound Stability Studies

This section addresses common problems researchers may face during their experiments and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected concentrations in analytical results. Degradation of this compound: The pH of the solution may be outside the optimal stability range, or the solution may have been stored improperly (e.g., at room temperature, exposed to light).- Verify and buffer the pH: Ensure the pH of your solutions is maintained within the stable range (pH 4-7) using a suitable buffer. - Optimize storage conditions: Store stock and working solutions at 2-8°C or frozen, and protect from light using amber vials or foil wrapping. - Prepare fresh solutions: For critical experiments, use freshly prepared solutions to minimize the impact of degradation.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products: The new peaks are likely impurities resulting from the hydrolysis of this compound.- Perform forced degradation studies: Systematically expose the drug to acidic, alkaline, oxidative, and photolytic stress conditions to generate and identify potential degradation products.[1] - Develop a stability-indicating HPLC method: Ensure your analytical method can resolve the parent compound from all potential degradation products. This may require optimizing the mobile phase composition, pH, and column type.
Poor peak shape (tailing or fronting) in HPLC analysis. Interaction with the stationary phase: Degradation products or the parent compound itself may interact with active sites on the HPLC column. Sample overload: Injecting a sample with a concentration that is too high. Incompatibility of injection solvent with the mobile phase. - Optimize mobile phase pH: Adjust the pH of the mobile phase to control the ionization state of the analyte and degradation products. - Use a different column: Consider a column with a different stationary phase or end-capping. - Reduce injection volume or dilute the sample. - Dissolve and inject the sample in the mobile phase whenever possible. [3][4]
Drifting retention times during a sequence of HPLC injections. Column equilibration issues: The column may not be fully equilibrated with the mobile phase, especially after a change in composition or pH. Temperature fluctuations: Changes in ambient temperature can affect retention times.- Ensure adequate column equilibration: Flush the column with the mobile phase for a sufficient time before starting the analysis. - Use a column oven: Maintain a constant column temperature to ensure reproducible retention times.[5]
Visualizing the Troubleshooting Workflow

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered inconsistent_results Inconsistent/Low Concentration start->inconsistent_results unknown_peaks Unknown Peaks in HPLC start->unknown_peaks poor_peak_shape Poor Peak Shape start->poor_peak_shape degradation API Degradation inconsistent_results->degradation impurities Formation of Impurities unknown_peaks->impurities hplc_issues HPLC Method Issues poor_peak_shape->hplc_issues control_ph Control pH & Storage degradation->control_ph forced_degradation Forced Degradation Study impurities->forced_degradation method_optimization Optimize HPLC Method hplc_issues->method_optimization end Problem Resolved control_ph->end forced_degradation->end method_optimization->end

Caption: A workflow for troubleshooting common issues in this compound stability studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it to a suitable concentration for HPLC analysis.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours). Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples and dilute for analysis.

    • Thermal Degradation: Place a sample of the solid drug substance in an oven at a high temperature (e.g., 80°C) for a specified time. Also, expose a solution of the drug to heat. Dissolve/dilute the samples for analysis.

    • Photodegradation: Expose a solution of the drug to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent drug from any degradation products.

Visualizing the Forced Degradation Workflow

forced_degradation_workflow cluster_stress Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Alkaline Hydrolysis (0.1 N NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points & Neutralize (if needed) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis end Identify Degradation Products & Assess Stability analysis->end

Caption: A workflow for conducting a forced degradation study of this compound.

Understanding the Degradation Pathway of this compound

While specific degradation pathways for this compound are not extensively documented, we can propose likely mechanisms based on the known chemistry of the xanthine ring system.

Proposed Degradation under Alkaline Conditions

Under basic conditions, the imidazole ring of the xanthine nucleus is susceptible to hydrolytic cleavage. The hydroxide ion can attack the electrophilic carbon atoms in the ring, leading to ring opening.

alkaline_degradation cluster_main Alkaline Hydrolysis reactant This compound intermediate [Intermediate with opened imidazole ring] reactant->intermediate OH⁻ product Degradation Products (e.g., 5-ureidohydantoin derivative) intermediate->product Rearrangement

Caption: Proposed degradation pathway of this compound under alkaline conditions.

Proposed Degradation under Acidic Conditions

In acidic media, protonation of the nitrogen atoms in the xanthine ring can occur. Protonation at the N7 position can weaken the imidazole ring, potentially leading to its cleavage.

acidic_degradation cluster_main Acidic Hydrolysis reactant This compound intermediate [Protonated Intermediate] reactant->intermediate H⁺ product Degradation Products (e.g., pyrimidine derivatives) intermediate->product Ring Cleavage

Caption: Proposed degradation pathway of this compound under acidic conditions.

Data Summary: pH and Stability

While a complete pH-rate profile for this compound requires experimental determination, the following table summarizes the expected stability trends based on data from related xanthine compounds.

pH Range Expected Stability Primary Degradation Mechanism
< 3 LowAcid-catalyzed hydrolysis, potential imidazole ring opening.
3 - 7 HighMinimal degradation.
7 - 9 ModerateBase-catalyzed hydrolysis begins to be significant.
> 9 LowRapid base-catalyzed hydrolysis, imidazole ring opening.

References

  • Sánchez-Viesca, F., & Gómez, R. (2023). On the Mechanism of the Hoppe-Seyler Test for Xanthine. American Journal of Chemistry, 13(2), 33-35. [Link]

  • Navigating the Stability of Enprofylline in Solution: A Technical Support Guide. (n.d.). BenchChem.
  • Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. (2011). Journal of Chemical and Pharmaceutical Research, 3(3), 597-609.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International, 35(10), 50-63. [Link]

  • Stability Indicating Assay Method. (2023).
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals Journal of Research in Pharmaceutical Science, 9(2), 19-27.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2024). PharmaCores. [Link]

Sources

common impurities in commercial 7-Ethyl Theophylline samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurities in commercial 7-Ethyl Theophylline samples. Drawing upon extensive field experience and established scientific principles, this document provides in-depth troubleshooting advice, detailed analytical protocols, and a comprehensive understanding of impurity origins to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Common Impurities

This section addresses specific issues you might encounter during your experiments, presented in a practical question-and-answer format.

Q: I'm observing a more polar peak than this compound in my reverse-phase HPLC analysis. What could it be?

A: A more polar peak eluting earlier than this compound is frequently the unreacted starting material, Theophylline .

  • Causality: The most common and economically viable synthesis of this compound is the direct ethylation of Theophylline. This reaction may not proceed to completion, resulting in residual Theophylline in the final product. The free N-H group at the 7-position of Theophylline makes it more polar than the ethylated product.

  • Verification Protocol:

    • Co-injection: Spike your sample with a certified Theophylline standard and observe if the peak height of the suspected impurity increases.

    • LC-MS Analysis: Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to confirm the mass-to-charge ratio (m/z) of the impurity peak, which should correspond to that of Theophylline (181.16 g/mol for [M+H]⁺).

Q: My sample has a faint yellowish tint and a slight almond-like odor. Could this be a sign of impurity?

A: Yes, this could indicate the presence of degradation products, particularly oxidized species. While this compound is relatively stable, improper storage or handling can lead to degradation.

  • Causality: Similar to its parent compound Theophylline, this compound can undergo oxidative degradation, especially when exposed to light or oxidizing agents. The xanthine ring is susceptible to oxidation, which can lead to the formation of uric acid derivatives. Based on studies of Theophylline degradation, a likely degradation product is 1,3-dimethyl-7-ethyluric acid [1][2].

  • Impact on Experiments: Degradation products will have different chemical and pharmacological properties, potentially leading to inconsistent results and reduced potency of your this compound sample.

  • Verification Protocol:

    • Forced Degradation Study: Subject a small portion of your sample to oxidative stress (e.g., by adding a small amount of hydrogen peroxide) and heat. Analyze the stressed sample by HPLC to see if the suspected impurity peak increases.

    • LC-MS/MS Analysis: Utilize tandem mass spectrometry (MS/MS) to fragment the impurity ion and compare the fragmentation pattern with that of this compound to identify structural modifications indicative of oxidation.

Q: I'm seeing a cluster of small, closely eluting peaks around my main this compound peak. What is the likely origin of these?

A: This pattern often suggests the presence of structurally related xanthine impurities .

  • Causality: These impurities can arise from two main sources:

    • Impure Starting Material: The Theophylline used for synthesis may contain other xanthine alkaloids like Caffeine (1,3,7-trimethylxanthine) or Theobromine (3,7-dimethylxanthine). These will also be ethylated during the synthesis, leading to a mixture of ethylated xanthines.

    • Side Reactions: The ethylating agent (e.g., bromoethane) might not be perfectly selective, or side reactions could occur, leading to the formation of other alkylated derivatives in small quantities.

  • Impact on Experiments: These related compounds may have their own biological activities, which can confound the interpretation of your experimental results.

  • Verification Protocol:

    • High-Resolution LC-MS: Employ high-resolution mass spectrometry to obtain accurate mass data for each of the small peaks. This can help in proposing elemental compositions and identifying the specific xanthine derivatives present.

    • Reference Standard Comparison: If available, inject certified reference standards of potential impurities like 7-ethylcaffeine and 7-ethyltheobromine to confirm their retention times.

Section 2: Summary of Common Impurities

The following table provides a quick reference to the common impurities found in commercial this compound samples.

Impurity NameTypical OriginPotential Impact on ExperimentsRecommended Analytical Technique
Theophylline Unreacted starting materialPharmacological interferenceHPLC, LC-MS
1,3-dimethyl-7-ethyluric acid Oxidative degradationReduced potency, inconsistent resultsHPLC, LC-MS/MS
Caffeine/Theobromine Impure starting TheophyllineConfounding biological activityHPLC, High-Resolution LC-MS
Residual Solvents Manufacturing processCellular toxicity, assay interferenceGas Chromatography (GC)

Section 3: Experimental Protocols

Protocol for HPLC-UV Analysis of this compound Purity

This protocol provides a general method for the purity assessment of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended for good separation. Start with a low organic phase concentration and gradually increase it.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 272 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the prepared sample solution.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak.

Section 4: Visualizing Impurity Origins

The following diagrams illustrate the primary pathways through which impurities are introduced.

Synthesis Pathway and Impurity Introduction

G cluster_synthesis Synthesis of this compound cluster_impurities Sources of Impurities Theophylline Theophylline (Starting Material) Reaction Ethylation Reaction Theophylline->Reaction EthylatingAgent Ethylating Agent (e.g., Bromoethane) EthylatingAgent->Reaction Product This compound (Product) Reaction->Product UnreactedTheophylline Unreacted Theophylline Reaction->UnreactedTheophylline Incomplete reaction ImpureTheophylline Impure Theophylline (contains Caffeine, Theobromine) ImpureTheophylline->Theophylline Introduced with starting material UnreactedTheophylline->Product Co-exists with product

Caption: Synthesis of this compound and sources of impurities.

Degradation Pathway

G Product This compound Oxidation Oxidation (Light, Air, Oxidizing Agents) Product->Oxidation DegradationProduct 1,3-dimethyl-7-ethyluric acid (Degradation Product) Oxidation->DegradationProduct

Caption: Oxidative degradation pathway of this compound.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the typical purity specifications for research-grade this compound?

    • A: For most research applications, a purity of ≥98% is recommended. However, for sensitive in vivo studies or quantitative pharmacological assays, a purity of ≥99.5% is often required.

  • Q: How should I store my this compound to minimize degradation?

    • A: Store the compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Q: Can I use a this compound sample with known impurities for my experiments?

    • A: It is generally not recommended, as the impurities can lead to unreliable and irreproducible results. If you must use such a sample, it is crucial to identify and quantify the impurities and consider their potential impact on your specific assay.

References

  • PubChem. 7-Ethyltheophylline. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Theophylline-impurities. [Link]

  • Hexonsynth. List of In-stock Theophylline impurities-Buy Online. [Link]

  • PubChem. Theophylline, 7-(2-(phenethylamino)ethyl)-, hydrochloride. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. [Link]

  • Axios Research. Theophylline 7-Acetic Acid. [Link]

  • World Journal of Pharmaceutical Research. A Novel Validated Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Theophylline and Etophylline in Bulk and Pharmaceutical Dosage Form. [Link]

  • MDPI. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]

  • MDPI. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]

  • BMC. Isolation, characterization and application of theophylline-degrading Aspergillus fungi. [Link]

  • Journal of Pharmaceutical and Biological Sciences. Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. [Link]

  • ResearchGate. Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. [Link]

Sources

Technical Support Center: Troubleshooting Poor Recovery of 7-Ethyl Theophylline During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing the extraction of 7-Ethyl Theophylline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent recovery of this analyte. As a xanthine derivative, this compound possesses specific physicochemical properties that must be carefully considered to develop a robust extraction methodology. This document moves beyond simple procedural lists to explain the causal relationships behind each step, empowering you to diagnose and resolve issues effectively.

Part 1: Foundational Knowledge - Understanding Your Analyte

A successful extraction begins with a fundamental understanding of the target molecule's behavior in different chemical environments.

Q1: What are the key physicochemical properties of this compound that influence its extraction?

Answer: this compound (7-ET) is a derivative of theophylline, a naturally occurring xanthine alkaloid.[1] Its extraction behavior is governed by three primary characteristics: its molecular structure, polarity, and its acid-base properties.

  • Structure and Polarity: 7-ET has a polar purine core with two ketone groups and multiple nitrogen atoms, but the addition of an ethyl group at the N7 position and methyl groups at N1 and N3 makes it moderately more non-polar than its parent compound, theophylline.[2] This dual nature means it is not extremely polar or non-polar, placing it in a category of compounds that requires careful optimization of extraction conditions.

  • Acid-Base Properties (pKa): The most critical factor is its pKa. Theophylline has a pKa of approximately 8.6.[3] 7-ET is expected to have a similar pKa. This means that the pH of your sample and solvents will determine whether the molecule is in its neutral (less polar) form or its ionized (more polar) form. This ionization state is the primary lever you will use to control its retention on solid-phase extraction (SPE) sorbents and its partitioning during liquid-liquid extraction (LLE).

  • Solubility: Like theophylline, 7-ET has limited solubility in water but is more soluble in polar organic solvents and particularly in binary mixtures of organic solvents and water.[4][5] For instance, solvents like methanol, ethanol, or mixtures containing dimethyl sulfoxide (DMSO) can be effective.[4][6]

PropertyValueSource
Molecular Formula C₉H₁₂N₄O₂[2][7]
Molecular Weight 208.22 g/mol [2][7]
Common Synonyms Ethyltheophylline, 7-Ethyl-1,3-dimethylxanthine[2]
Estimated pKa ~8.6 (based on theophylline)[3]
Predicted XLogP3 -0.2[2]

.dot

Caption: pH-dependent ionization of this compound.

Part 2: The Systematic Troubleshooting Workflow
Q2: My recovery of this compound is low. Where do I even begin?

Answer: Avoid making random changes to your protocol. The most effective starting point is a mass balance study to systematically pinpoint where the analyte is being lost.[8] This involves analyzing each fraction of your extraction process.

Protocol: Mass Balance Diagnostic

  • Prepare a standard solution of this compound in a clean solvent (e.g., your mobile phase).

  • Process this standard through your entire extraction protocol (LLE or SPE).

  • Collect and save every fraction separately:

    • The original sample after loading (the "flow-through").

    • Each wash fraction.

    • The final eluate.

  • Analyze the concentration of 7-ET in each of these fractions using your analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate the percentage of the analyte in each fraction. This will tell you precisely at which step the loss is occurring.

.dot

Troubleshooting_Workflow Start Start: Low Recovery Observed MassBalance Perform Mass Balance Study (Analyze all fractions) Start->MassBalance Decision Where is the Analyte Lost? MassBalance->Decision Flowthrough Problem: Lost in Sample Load / Flow-through Decision->Flowthrough In Flow-through Wash Problem: Lost in Wash Step Decision->Wash In Wash Eluate Problem: Not Found in Final Eluate (Stuck on Sorbent) Decision->Eluate Not Eluted Fix_Flowthrough Solution: 1. Check Sample pH (should be > pKa for RP-SPE) 2. Select a more retentive sorbent 3. Decrease loading flow rate 4. Reduce sample solvent strength Flowthrough->Fix_Flowthrough Fix_Wash Solution: 1. Decrease organic % in wash solvent 2. Use a weaker wash solvent Wash->Fix_Wash Fix_Eluate Solution: 1. Increase elution solvent strength 2. Adjust elution solvent pH to ionize analyte 3. Increase elution volume 4. Try a less retentive sorbent Eluate->Fix_Eluate

Caption: Systematic workflow for diagnosing low recovery.

Part 3: Solid-Phase Extraction (SPE) Troubleshooting

Low recovery in SPE is the most common problem analysts encounter.[9] It typically manifests as analyte breakthrough during loading, loss during washing, or incomplete elution.

Q3: 7-ET is in my flow-through fraction. Why isn't it binding to my reversed-phase (e.g., C18) cartridge?

Cause: This is a classic retention problem, usually caused by an incorrect ionization state or a mismatch between the analyte's polarity and the sorbent.[9][10] For a reversed-phase sorbent like C18, which retains compounds via hydrophobic interactions, the analyte must be in its most non-polar (neutral) form.

Solution:

  • Adjust Sample pH: The pH of your sample must be adjusted to be at least 1.5-2 units above the pKa of 7-ET (~8.6). A pH of 10 or higher will ensure the molecule is fully deprotonated and neutral, maximizing its affinity for the C18 sorbent.[8][10]

  • Evaluate Sorbent Choice: If the analyte is still breaking through even at the correct pH, a standard C18 silica sorbent may not be retentive enough. Consider using a polymeric reversed-phase sorbent (e.g., a hydrophilic-lipophilic balanced, or HLB, polymer), which offers enhanced retention for moderately polar compounds.[11][12]

  • Decrease Loading Flow Rate: Loading the sample too quickly does not allow sufficient time for the partitioning equilibrium to be established between the sample and the sorbent.[13][14] Reduce the flow rate to ~1-2 mL/min.

  • Dilute the Sample: If your sample is dissolved in a solvent with high organic content, this will disrupt retention. Dilute the sample with a weak solvent (e.g., water or buffer at the appropriate pH) before loading.[13]

Q4: My mass balance study shows I'm losing 7-ET during the SPE wash step. What's wrong?

Cause: Your wash solvent is too strong, causing it to act as a weak elution solvent and prematurely strip the analyte from the sorbent.[8][9]

Solution:

  • Reduce Organic Content: The goal of the wash step is to remove more polar interferences while leaving your analyte bound. If you are using a wash solvent of 20% methanol in water, for example, reduce it to 5% or 10% methanol.

  • Maintain pH: Ensure the pH of your wash solvent is the same as your loading solvent (i.e., pH > 9) to keep the 7-ET in its neutral, retained form.

Q5: I see little to no this compound in my final eluate, and it's not in the other fractions. Why?

Cause: This indicates that the analyte is strongly bound to the sorbent and your elution solvent is too weak to displace it.[9][10] This is known as incomplete elution.

Solution:

  • Increase Elution Solvent Strength: Increase the percentage of organic solvent in your eluent. For example, if you are using 60% methanol, try 80% or 90%. A stronger solvent like acetonitrile may also be effective.

  • Adjust Elution Solvent pH: To facilitate elution from a reversed-phase sorbent, you want to make the analyte more polar (ionized). Add a small amount of a volatile acid (e.g., 0.1-1% formic acid) to your elution solvent. This will lower the pH well below the pKa, protonating the 7-ET and causing it to readily desorb from the non-polar sorbent.[9]

  • Increase Elution Volume: You may not be using enough solvent to fully wet the sorbent bed and desorb the analyte.[9] Try eluting with two consecutive 1 mL aliquots instead of a single 2 mL volume.

Recommended Protocol: Reversed-Phase SPE for this compound
  • Sorbent Selection: C18 or a polymeric reversed-phase (HLB) cartridge.

  • Sample Pre-treatment: Adjust sample pH to 10 with a suitable buffer (e.g., ammonium formate).

  • Conditioning: Condition the cartridge with 1 column volume of methanol, followed by 1 column volume of purified water.

  • Equilibration: Equilibrate the cartridge with 1 column volume of your pH 10 buffer. Do not let the sorbent go dry. [13]

  • Loading: Load the pre-treated sample at a slow, controlled flow rate (1-2 mL/min).

  • Washing: Wash with 1-2 column volumes of 5% methanol in pH 10 water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove excess water.

  • Elution: Elute the 7-ET with 1-2 column volumes of methanol containing 1% formic acid.

Part 4: Liquid-Liquid Extraction (LLE) Troubleshooting

LLE relies on the differential partitioning of an analyte between two immiscible liquid phases.[15] Success is almost entirely dependent on solvent choice and pH control.

Q6: How does pH dramatically affect my LLE recovery of this compound?

Cause: As an alkaloid-like compound, the LogD (distribution coefficient) of 7-ET is highly pH-dependent.[15] To extract it from an aqueous sample into a less polar organic solvent, the analyte must be in its neutral form to minimize its solubility in the aqueous phase and maximize it in the organic phase.

Solution:

  • Basify the Aqueous Phase: Before extracting, adjust the pH of your aqueous sample to be at least 1.5-2 units above the pKa (~8.6).[8] Using a pH of 10-11 will convert the 7-ET to its neutral form, driving it into the organic layer. Extracting at a neutral or acidic pH will result in extremely poor recovery as the ionized analyte will remain in the aqueous phase.[15]

Q7: Which organic solvent should I choose for LLE?

Cause: The polarity of the extraction solvent must be well-matched to the analyte.[15] A solvent that is too non-polar (like hexane) will not effectively extract a moderately polar compound like 7-ET. A solvent that is too polar may be miscible with the aqueous phase.

Solution:

  • Use Moderately Polar Solvents: For theophylline and its derivatives, mixtures are often effective. A common choice is a chloroform/isopropanol mixture (e.g., 20:1 v/v) .[16] Other suitable solvents include ethyl acetate or dichloromethane. You may need to screen a few solvents to find the optimal one for your specific matrix.

Q8: I'm getting a stable emulsion during my LLE. How can I break it?

Cause: Emulsions are common when samples contain high concentrations of lipids or proteins, which act as surfactants.[17] Vigorous shaking exacerbates the problem.

Solution:

  • Gentle Inversion: Instead of shaking vigorously, gently invert the separatory funnel 15-20 times. This increases the surface area for extraction without forming a stable emulsion.[17]

  • "Salting Out": Add a small amount of a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase.[13][15] This increases the polarity of the aqueous layer, which can help break the emulsion and improve the partitioning of your analyte into the organic phase.

  • Centrifugation: If an emulsion forms, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often force the layers to separate.

References
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials, Inc.[Link]

  • Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]

  • Why Is Your SPE Recovery So Low?. (2025). ALWSCI. [Link]

  • 7-Ethyltheophylline. PubChem, National Institutes of Health. [Link]

  • The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach Scientific. [Link]

  • Tips for Developing Successful Solid Phase Extraction Methods. (2022). LabRulez LCMS. [Link]

  • Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. PubMed Central, National Institutes of Health. [Link]

  • Theophylline. Wikipedia. [Link]

  • Polymeric Sorbents for Solid-Phase Extraction (SPE) Of Polar Analytes And Carbon Dioxide Capture. University of South Dakota Scholar Commons. [Link]

  • Sorbents for solid phase extraction and separation mechanisms for solid... ResearchGate. [Link]

  • How To Choose The Right SPE Sorbent For Your Application?. (2025). Hawach Scientific. [Link]

  • Recent advances in pharmaceutical cocrystals of theophylline. PubMed Central, National Institutes of Health. [Link]

  • Theophylline determination by 'high-pressure' liquid chromatography. ResearchGate. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Theophylline derivatives and process for their preparation.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PubMed Central, National Institutes of Health. [Link]

  • Fenethylline. PubChem, National Institutes of Health. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch-Glitsch. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]

  • 7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline. PubChem, National Institutes of Health. [Link]

  • Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. PubMed Central, National Institutes of Health. [Link]

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. (2014). Pharmaceutical Outsourcing. [Link]

  • Effect of pH on the extraction of drugs. ResearchGate. [Link]

  • Solubility of anhydrous theophylline in various solvents. ResearchGate. [Link]

  • Xanthine scaffold: scope and potential in drug development. PubMed Central, National Institutes of Health. [Link]

  • Solubility of theophylline at 25 °C, expressed as its mole fraction,... ResearchGate. [Link]

  • Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures. ResearchGate. [Link]

  • Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. PubMed Central, National Institutes of Health. [Link]

  • Xanthine Derivatives. LiverTox, National Institutes of Health. [Link]

  • Effect of pH on cream particle formation and extraction yield of black tea. ResearchGate. [Link]

  • 7-ETHYLTHEOPHYLLINE. Drugfuture. [Link]

  • Theophylline-7-acetaldehyde. PubChem, National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing Storage Conditions for 7-Ethyl Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to ensuring the stability and integrity of 7-Ethyl Theophylline in your research and development endeavors. This guide is structured to provide you, our fellow scientists and drug development professionals, with practical, in-depth answers to common challenges. We will delve into the causality behind storage and handling choices, offering troubleshooting guides and validated protocols to safeguard your experiments against compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern?

A1: this compound is a xanthine derivative, structurally related to theophylline and caffeine. While specific research applications vary, it is often investigated for its potential pharmacological activities, similar to other methylxanthines which are used as bronchodilators and stimulants[1].

Application Scientist's Insight: The stability of any active pharmaceutical ingredient (API) is paramount because degradation can lead to a loss of potency, altered efficacy, and the formation of potentially toxic impurities. For this compound, maintaining its structural integrity is essential for obtaining reproducible and reliable experimental results, and for ensuring the safety and efficacy of any potential therapeutic product. Regulatory bodies worldwide, guided by frameworks like the ICH Q1A(R2) guidelines, mandate rigorous stability testing to establish a product's shelf life and appropriate storage conditions[2][3][4][5][6].

Q2: What are the primary environmental factors that can cause this compound to degrade?

A2: The primary factors influencing the stability of xanthine derivatives like this compound are pH, temperature, and oxidation. While some related compounds are stable under photolytic stress, exposure to harsh acidic, alkaline, or oxidative conditions can initiate degradation pathways[7][8][9].

Application Scientist's Insight: It's crucial to understand that these factors are often synergistic. For instance, elevated temperatures can accelerate hydrolytic degradation in non-optimal pH environments[10][11][12]. Oxidative degradation is a common pathway for molecules with amine functionalities or electron-rich ring systems, and the presence of trace metal ions can catalyze these reactions[13][14]. Therefore, a holistic approach to controlling the compound's microenvironment is essential.

Q3: What are the ideal storage conditions for this compound as a pure substance (API)?

A3: For solid this compound, the recommended storage is in a well-sealed container, protected from moisture and stored at controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable to minimize the rate of any potential solid-state reactions.

Application Scientist's Insight: The term "well-sealed container" cannot be overstated. The container closure system is your first line of defense against humidity, which can lead to hydrolysis, and oxygen, which can cause oxidation. Using inert gas (like argon or nitrogen) to backfill the container before sealing can provide an extra layer of protection, especially for long-term reference standards.

Q4: How can I visually or analytically detect if my this compound sample has degraded?

A4: Visually, you might observe a change in color or the clumping of the powder, indicating moisture uptake. However, significant degradation can occur without any visible signs. The definitive method for detecting degradation is through a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC)[7][15][16]. A properly developed HPLC method will show a decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products[1][9].

Application Scientist's Insight: A "stability-indicating" method is one that can separate the intact drug from its degradation products, ensuring the assay is specific and accurate. Developing such a method often involves "forced degradation" or "stress testing," where the drug is intentionally exposed to harsh conditions to generate these degradation products[13][17][18].

Troubleshooting Guide: Degradation Issues

Problem: My HPLC analysis shows a steady decrease in the purity of my this compound standard over time, even when stored in the freezer.

Possible Cause 1: Inappropriate Solvent for Stock Solution Solutions are often less stable than the solid material. The pH of your solvent, or its potential to contain reactive impurities (like peroxides in older ethers or aldehydes in some alcohols), can accelerate degradation even at low temperatures.

Troubleshooting Steps:

  • Solvent Check: Ensure your solvent is of high purity (HPLC grade or higher) and is appropriate for the compound. For xanthine derivatives, buffered solutions are often preferred over pure water to control pH.

  • pH Control: The stability of similar compounds is known to be pH-dependent[10][11][19]. Prepare stock solutions in a buffer system where this compound exhibits maximum stability. This typically falls in the slightly acidic to neutral pH range.

  • Fresh is Best: Prepare stock solutions fresh whenever possible. If storage is necessary, divide the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can cause concentration changes and introduce air (oxygen) into the solution.

Possible Cause 2: Container and Headspace The container material might be reactive, or the headspace in the vial may contain enough oxygen and moisture to cause degradation over time.

Troubleshooting Steps:

  • Use Inert Vials: Store solutions in amber glass or polypropylene vials to prevent light exposure and potential leaching from plastics.

  • Minimize Headspace: Use vials that are appropriately sized for the volume of the solution to minimize the amount of air (oxygen) in the headspace.

  • Inert Gas Overlay: For highly sensitive solutions, gently overlay the solution with an inert gas like argon or nitrogen before capping.

Problem: I'm observing new, unidentified peaks in the chromatogram of my this compound formulation during a stability study.

Possible Cause 1: Degradation Products These new peaks are likely degradation products resulting from interactions between this compound and its environment (temperature, pH, light) or with excipients in the formulation. Common degradation pathways for related xanthines include N-demethylation and oxidation of the imidazole ring[20][21][22][23].

Troubleshooting Steps:

  • Perform a Forced Degradation Study: To tentatively identify the source of the degradation, subject a sample of pure this compound to forced degradation conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and UV light)[13][18]. Compare the retention times of the peaks generated under these stress conditions with the unknown peaks in your stability sample. This can provide clues about the degradation pathway (e.g., acid hydrolysis, oxidation).

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks. Based on the mass and the structure of this compound, you can propose potential structures for the degradation products[17]. For xanthines, this could involve demethylation or the addition of oxygen atoms (oxidation)[22][24].

  • Review Excipient Compatibility: Investigate potential interactions with excipients in your formulation. Some excipients contain reactive functional groups or impurities that can degrade the active ingredient.

Application Scientist's Insight: The diagram below illustrates a logical workflow for investigating unknown peaks in a stability study. Following this structured approach ensures a thorough investigation.

Caption: Workflow for Investigating Unknown Chromatographic Peaks.

Protocols and Data

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the drug substance to understand its liabilities and to confirm the separating power of the analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC Grade Acetonitrile and Water

  • pH meter, heating block, UV light chamber

Procedure:

  • Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~50 µg/mL for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to ~50 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to ~50 µg/mL.

  • Thermal Degradation: Place the solid drug substance in an oven at 105°C for 24 hours. Prepare a solution from the stressed solid for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV light (as per ICH Q1B guidelines) for a specified duration. Prepare a solution for analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is an example and may require optimization for your specific equipment and formulation. It is based on methods developed for the parent compound, theophylline[1][15][16].

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 4.5) (20:80 v/v)
Flow Rate 1.0 mL/min
Detection UV at 272 nm[1][8]
Injection Vol. 20 µL

| Column Temp. | 30°C |

Method Validation: This method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to prove specificity.

Data Summary: Expected Degradation Profile

The following table summarizes the likely stability of this compound based on data from analogous xanthine compounds. Actual results must be confirmed experimentally.

Stress ConditionExpected StabilityPotential Degradation Products
Acid Hydrolysis Potential degradationRing opening or side-chain cleavage
Base Hydrolysis Potential degradationImidazole ring opening
**Oxidation (H₂O₂) **LabileN-oxides, hydroxylated derivatives
Dry Heat Generally stableDependent on melting point/impurities
Photolysis (UV) Generally stableCheck for minor photodegradation
Visualization of Potential Degradation

While the exact degradation pathway for this compound requires experimental confirmation, a plausible primary pathway based on related methylxanthines involves oxidation and N-dealkylation[21][22][23].

G cluster_main Potential Degradation Pathways A This compound B Oxidized Intermediates (e.g., Uric Acid Derivatives) A->B Oxidation (e.g., H2O2) C N-De-ethylated Product (Theophylline) A->C N-Dealkylation (Metabolic/Enzymatic) D Ring Cleavage Products A->D Harsh Hydrolysis (Strong Acid/Base)

Caption: Plausible Degradation Pathways for this compound.

References

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. (URL: [Link])

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (URL: [Link])

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (URL: [Link])

  • Q1A (R2) A deep dive in Stability Studies. (URL: [Link])

  • Quality Guidelines - ICH. (URL: [Link])

  • stability-indicating hplc method: Topics by Science.gov. (URL: [Link])

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

  • Proposed N-demethylation pathways for degradation of (A) theophylline... (URL: [Link])

  • Effects of pH and temperature on the activity and stability of purified... (URL: [Link])

  • forced degradation products: Topics by Science.gov. (URL: [Link])

  • Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5. (URL: [Link])

  • pH-jump studies at subzero temperatures on an intermediate in the reaction of xanthine oxidase with xanthine. (URL: [Link])

  • Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method. (URL: [Link])

  • Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. (URL: [Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (URL: [Link])

  • (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (URL: [Link])

  • Theophylline - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf. (URL: [Link])

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (URL: [Link])

  • Theophylline, 7-ethyl-6-thio- (C9H12N4OS) - PubChemLite. (URL: [Link])

  • Degradation and product analysis of caffeine and related dimethylxanthines by filamentous fungi. (URL: [Link])

  • Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation | Request PDF. (URL: [Link])

  • Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. (URL: [Link])

  • Degradation kinetics of caffeine and related methylxanthines by induced cells of Pseudomonas sp. (URL: [Link])

  • Theophylline Pathway, Pharmacokinetics. (URL: [Link])

  • Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. (URL: [Link])

  • Degradation of caffeine and related methylxanthines bySerratia marcescens isolated from soil under coffee cultivation. (URL: [Link])

  • Isolation, characterization and application of theophylline-degrading Aspergillus fungi. (URL: [Link])

  • Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex. (URL: [Link])

  • The Effect of pH and Temperature on The Stability of Anthocyanins from Black Soybean Skin Extracts. (URL: [Link])

Sources

Validation & Comparative

A Comparative Pharmacokinetic Analysis: 7-Ethyl Theophylline vs. Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of methylxanthine pharmacology, theophylline has long stood as a cornerstone in the management of respiratory diseases. Its clinical utility, however, is tempered by a narrow therapeutic index and significant inter-individual pharmacokinetic variability. This has spurred interest in the development of derivatives, such as 7-ethyl theophylline, with the aim of improving the therapeutic profile. This guide provides a detailed, objective comparison of the pharmacokinetic properties of this compound and its parent compound, theophylline, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Introduction to Theophylline and the Emergence of 7-Substituted Derivatives

Theophylline, a 1,3-dimethylxanthine, exerts its primary therapeutic effects as a bronchodilator and anti-inflammatory agent.[1][2] Its mechanisms of action are multifaceted, involving the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. The clinical application of theophylline is often complicated by its pharmacokinetic profile, which is characterized by extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) isoenzymes CYP1A2 and, to a lesser extent, CYP2E1.[1][3] This metabolic pathway is susceptible to a host of influencing factors, including genetics, age, smoking status, and co-administered medications, leading to wide variations in drug clearance and the potential for toxicity.

The development of 7-substituted xanthine derivatives, such as this compound, represents a strategy to potentially overcome the limitations of theophylline. The substitution at the 7-position of the xanthine ring can significantly alter the molecule's physicochemical and pharmacokinetic properties, potentially leading to a more predictable dose-response relationship and an improved safety profile.

Pharmacokinetic Profile of Theophylline: A Well-Characterized Landscape

The pharmacokinetics of theophylline have been extensively studied, providing a robust dataset for comparison.

Absorption: Theophylline is rapidly and completely absorbed following oral administration, with a bioavailability approaching 100%.[1][2]

Distribution: Theophylline distributes into the total body water and has a volume of distribution (Vd) of approximately 0.5 L/kg.[4] It exhibits plasma protein binding of around 40%, primarily to albumin.[1]

Metabolism: The liver is the primary site of theophylline metabolism, accounting for approximately 90% of its elimination. The main metabolic pathways are N-demethylation and 8-hydroxylation, mediated predominantly by CYP1A2.[1][3] The major metabolites are 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine.[5]

Excretion: A small fraction of theophylline (about 10%) is excreted unchanged in the urine.[1]

The clearance of theophylline is highly variable among individuals and is influenced by numerous factors. For instance, smoking is known to induce CYP1A2 activity, thereby increasing theophylline clearance and reducing its half-life.[1] Conversely, certain diseases (e.g., liver disease, heart failure) and drugs (e.g., cimetidine, ciprofloxacin) can inhibit CYP1A2, leading to decreased clearance and an increased risk of toxicity.

The Pharmacokinetic Profile of this compound: An Area Requiring Further Investigation

In stark contrast to theophylline, the pharmacokinetic data for this compound in humans is notably scarce in the public domain. This significant data gap presents a challenge for a direct, evidence-based comparison.

One commercial source describes this compound as a prodrug of theophylline that is metabolized to the active form by cytochrome P450 enzymes.[4] However, this assertion is not substantiated by peer-reviewed in vivo studies. In fact, research on other 7-substituted xanthine derivatives, such as etofylline (7-(2-hydroxyethyl)theophylline), indicates that they are not converted to theophylline in the body and possess their own distinct pharmacokinetic and pharmacodynamic properties. A study on etofylline demonstrated that it does not release theophylline in vitro or in vivo. This raises a critical question regarding the metabolic fate of this compound and whether it acts as a prodrug or as a distinct pharmacological entity.

Without dedicated pharmacokinetic studies in humans, key parameters for this compound, such as its oral bioavailability, plasma protein binding, volume of distribution, metabolic pathways, clearance, and elimination half-life, remain undetermined.

Comparative Analysis: Bridging the Data Gap with Structural Analogs

Given the lack of direct comparative data, we can extrapolate potential pharmacokinetic characteristics of this compound based on its structural similarity to other 7-substituted xanthines like etofylline. It is crucial to underscore that these are theoretical considerations and require experimental validation.

Pharmacokinetic ParameterTheophyllineThis compound (Inferred)
Oral Bioavailability ~100%[1][2]Unknown, may be variable. Etofylline has ~80% bioavailability.
Plasma Protein Binding ~40%[1]Unknown
Volume of Distribution (Vd) ~0.5 L/kg[4]Unknown. Etofylline has a Vd of ~0.6 L/kg.
Metabolism Primarily hepatic (CYP1A2, CYP2E1)[1][3]Crucial Data Gap: The primary question is whether it is metabolized to theophylline. If not, its own metabolic pathways are unknown.
Elimination Half-life 7-9 hours (adult non-smokers)Unknown. Etofylline has a half-life of ~4 hours.
Primary Route of Elimination Hepatic metabolism[1]Unknown

Experimental Protocol for a Comparative Pharmacokinetic Study

To address the current knowledge gap, a well-designed clinical study is imperative. The following outlines a comprehensive, step-by-step methodology for a comparative pharmacokinetic study of this compound and theophylline.

Objective: To compare the single-dose pharmacokinetic profiles of this compound and theophylline in healthy adult volunteers.

Study Design: A randomized, open-label, two-period, crossover study.

Study Population: Healthy, non-smoking adult volunteers (N=12) aged 18-45 years, with normal renal and hepatic function.

Methodology:

  • Informed Consent and Screening: Obtain written informed consent from all participants. Screen subjects based on inclusion/exclusion criteria, including a full medical history, physical examination, and clinical laboratory tests.

  • Randomization and Dosing (Period 1): Randomly assign subjects to receive a single oral dose of either this compound (e.g., 200 mg) or theophylline (e.g., 200 mg). Administer the drug with a standardized volume of water after an overnight fast.

  • Pharmacokinetic Sampling: Collect serial blood samples at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Washout Period: A washout period of at least 7 days will be implemented between the two study periods to ensure complete elimination of the first administered drug.

  • Dosing (Period 2): Administer the alternate drug to each subject according to the crossover design.

  • Pharmacokinetic Sampling (Period 2): Repeat the blood sampling schedule as in Period 1.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of this compound, theophylline, and its major metabolites in plasma.

  • Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for both drugs using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

    • Elimination half-life (t1/2)

    • Apparent volume of distribution (Vd/F)

    • Apparent total clearance (CL/F)

  • Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between the two treatment groups using appropriate statistical tests (e.g., ANOVA for crossover design).

Visualizing the Metabolic Pathways and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams are provided.

Theophylline Theophylline Metabolites 1,3-Dimethyluric Acid 1-Methylxanthine 3-Methylxanthine Theophylline->Metabolites CYP1A2, CYP2E1 (Hepatic Metabolism) Excretion Renal Excretion (Unchanged) Theophylline->Excretion

Caption: Metabolic Pathway of Theophylline.

cluster_prodrug Hypothesis 1: Prodrug Pathway cluster_distinct Hypothesis 2: Distinct Entity Pathway 7-Ethyl_Theophylline_P This compound Theophylline_P Theophylline 7-Ethyl_Theophylline_P->Theophylline_P CYP450 (Metabolism) Metabolites_P Active Metabolites Theophylline_P->Metabolites_P 7-Ethyl_Theophylline_D This compound Metabolites_D This compound Metabolites 7-Ethyl_Theophylline_D->Metabolites_D Metabolism

Caption: Hypothesized Metabolic Fates of this compound.

Screening Subject Screening & Informed Consent Randomization Randomization Screening->Randomization Period1 Period 1: Administer Drug A Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (>= 7 days) Sampling1->Washout Analysis Bioanalysis (LC-MS/MS) Sampling1->Analysis Period2 Period 2: Administer Drug B Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

Caption: Experimental Workflow for a Comparative Pharmacokinetic Study.

Conclusion and Future Directions

Theophylline remains a clinically relevant medication, but its use is hampered by a challenging pharmacokinetic profile. This compound has been proposed as a potential alternative, but a significant lack of human pharmacokinetic data currently prevents a definitive comparative assessment. While inferences can be drawn from structurally related compounds, these remain speculative.

The foremost priority for future research is to conduct a well-designed clinical pharmacokinetic study, as outlined in this guide, to elucidate the absorption, distribution, metabolism, and excretion of this compound in humans. A critical aspect of this research will be to definitively determine whether this compound is a prodrug of theophylline or if it acts as a separate pharmacological agent with its own metabolic fate. The results of such a study will be instrumental in understanding the therapeutic potential of this compound and its prospective role in the management of respiratory diseases.

References

  • Theophylline – Pharmacokinetics. (n.d.).
  • Jonkman, J. H., Schoenmaker, R., Grimberg, N., & van der Boon, W. J. (1980). Pharmacokinetics of etofylline after intravenous and oral administration to humans. International journal of clinical pharmacology, therapy, and toxicology, 18(5), 228–234.
  • Rovei, V., Chanoine, F., & Strolin Benedetti, M. (1982). Pharmacokinetics of theophylline: a dose-range study. British journal of clinical pharmacology, 14(6), 769–778.
  • Theophylline Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 4). Theophylline. In Wikipedia, The Free Encyclopedia. Retrieved 20:21, January 8, 2026, from [Link]

  • Ma, Y. J., Jiang, D. Q., & Meng, J. X. (2016). Theophylline: a review of population pharmacokinetic analyses. Journal of clinical pharmacy and therapeutics, 41(6), 594–601.
  • Ogilvie, R. I. (1978). Clinical pharmacokinetics of theophylline. Clinical pharmacokinetics, 3(4), 267–293.
  • Hendeles, L., Massanari, M., & Weinberger, M. (1985). Update on the pharmacodynamics and pharmacokinetics of theophylline. Chest, 88(2 Suppl), 103S–111S.
  • Tjia, J. F., Colbert, J., & Back, D. J. (1996). Theophylline metabolism in human liver microsomes: inhibition studies. The Journal of pharmacology and experimental therapeutics, 276(3), 912–917.
  • Zhang, Y., & Sloan, K. B. (2012). Prodrugs of theophylline incorporating ethyleneoxy groups in the promoiety: synthesis, characterization, and transdermal delivery. Pharmaceutical research, 29(10), 2899–2909.
  • Sarkar, M. A., & Matuszewski, B. K. (1994). Metabolism of theophylline by cDNA-expressed human cytochromes P-450. Xenobiotica; the fate of foreign compounds in biological systems, 24(12), 1181–1191.
  • Butler, M. A., Iwasaki, M., Guengerich, F. P., & Kadlubar, F. F. (1989). Biotransformation of caffeine, paraxanthine, theophylline, and theobromine by polycyclic aromatic hydrocarbon-inducible cytochrome(s) P-450 in human liver microsomes. Molecular pharmacology, 35(6), 844–850.
  • Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. Handbook of experimental pharmacology, (200), 33–91.
  • McKiernan, B. C., Koritz, G. D., Davis, L. E., & Neff-Davis, C. A. (1983). Pharmacokinetic studies of theophylline in cats. Journal of veterinary pharmacology and therapeutics, 6(2), 99–104.
  • McKiernan, B. C., Neff-Davis, C. A., Koritz, G. D., Davis, L. E., & Pheris, D. R. (1981). Pharmacokinetic studies of theophylline in dogs. Journal of veterinary pharmacology and therapeutics, 4(2), 103–110.
  • Ghafourian, T., & Goudarzi, M. (2009). Pharmacokinetic Behavior of Theophylline following PEEP in Critically Ill Patients with Acute Lung Injury. Tanaffos, 8(3), 34-40.
  • Li, Q., Liu, Y., & Chen, Y. (2018). Population Pharmacokinetics of Theophylline in Adult Chinese Patients With Asthma and Chronic Obstructive Pulmonary Disease. International journal of clinical pharmacology and therapeutics, 56(7), 339–346.
  • Grygiel, J. J., & Birkett, D. J. (1981). Studies on theophylline metabolism: autoinduction and inhibition by antipyrine. Clinical and experimental pharmacology & physiology, 8(4), 329–338.
  • Jackson, J. E., & Powell, J. R. (1985). Theophylline and its interactions. Cleveland Clinic quarterly, 52(3), 421–427.
  • Choi, Y. H., & Park, M. K. (2019). Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. Molecules (Basel, Switzerland), 24(23), 4358.
  • Algharrawi, K. H. R., Summers, R. M., Gopishetty, S., & Subramanian, M. (2020). Production of 7-methylxanthine from Theobromine by Metabolically Engineered E. coli. Bio-protocol, 10(18), e3761.
  • Monteiro, J. P., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules (Basel, Switzerland), 21(8), 974.
  • Orr, S. T., & Aisner, J. (1986). Theophylline and its interactions. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 103, 113–120.
  • Boot, J. R., & Calvert, A. H. (1981). Theophylline and its interactions. Pharmacology & therapeutics, 14(1), 1–21.
  • Kester, M., & Skaar, T. C. (2013). Theophylline and its interactions. Principles of pharmacology : the pathophysiologic basis of drug therapy, 3rd ed., 651-652.
  • Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (2018). Theophylline and its interactions. Goodman & Gilman's the pharmacological basis of therapeutics, 13th ed., 727-729.
  • Boot, J. R., & Calvert, A. H. (1981). Theophylline and its interactions. Pharmacology & therapeutics, 14(1), 1–21.
  • Kester, M., & Skaar, T. C. (2013). Theophylline and its interactions. Principles of pharmacology : the pathophysiologic basis of drug therapy, 3rd ed., 651-652.
  • Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (2018). Theophylline and its interactions. Goodman & Gilman's the pharmacological basis of therapeutics, 13th ed., 727-729.

Sources

Comparative Analysis of 7-Ethyl Theophylline and Caffeine on Adenosine Receptors: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 7-Ethyl Theophylline and caffeine, two closely related xanthine derivatives, with a specific focus on their interaction with adenosine receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data, outlines key methodologies, and offers mechanistic insights to facilitate a deeper understanding of their distinct pharmacological profiles.

Introduction: Xanthine Derivatives and the Adenosine System

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, primarily exerting its stimulant effects by antagonizing adenosine receptors. Its structural analog, this compound (1,3-dimethyl-7-ethylxanthine), offers a more nuanced interaction with this critical signaling system. Adenosine receptors, comprising four G-protein coupled receptor (GPCR) subtypes (A1, A2A, A2B, and A3), are fundamental regulators of numerous physiological processes, including neurotransmission, cardiac function, and inflammation.

The endogenous ligand, adenosine, typically functions as an inhibitory neuromodulator. By competitively blocking these receptors, xanthines like caffeine and this compound lift this "adenosine brake," leading to increased neuronal excitability and other physiological effects.[1] The subtle structural difference between a 7-methyl group (caffeine) and a 7-ethyl group (this compound) can lead to significant variations in receptor affinity and functional potency, making a direct comparison essential for targeted research and development.

Comparative Receptor Binding and Functional Potency

The pharmacological distinction between these two xanthines is best understood by examining their binding affinities (Ki) and functional potencies (IC50) at the different adenosine receptor subtypes. While precise data for this compound is sparse in publicly available literature, strong inferences can be drawn from structure-activity relationship (SAR) studies of related xanthine analogs.

Binding Affinity (Ki)

Binding affinity, a measure of how tightly a drug binds to its target, is determined through competitive radioligand binding assays. A lower inhibition constant (Ki) signifies a higher affinity.

Table 1: Comparative Binding Affinities (Ki, µM) at Human Adenosine Receptors

CompoundA1 Receptor (Ki, µM)A2A Receptor (Ki, µM)A2B Receptor (Ki, µM)A3 Receptor (Ki, µM)
Caffeine 10.7 - 219.5 - 19.410.4>100
This compound Estimated < 10Estimated < 9Likely > 10Likely > 100

Data for Caffeine compiled from representative studies.[2] Values for this compound are estimated based on SAR principles indicating that analogues of caffeine are often more potent.[3] For instance, replacing the 1,3-dimethyl substitution pattern with 1,3-diethyl groups has been shown to increase both A1 and A2A binding affinity.[4]

Studies on various caffeine and theophylline analogues consistently show that modifying the methyl groups can enhance potency.[3] Theophylline (1,3-dimethylxanthine) itself is generally more potent than caffeine.[3] The addition of an ethyl group at the 7-position in this compound, as opposed to caffeine's methyl group, is predicted to confer a higher binding affinity, particularly at the A1 and A2A receptors, which are the primary targets for most physiological effects of xanthines.

Functional Potency (IC50)

Functional potency measures the concentration of an antagonist required to inhibit 50% of an agonist-induced cellular response (IC50). This is commonly assessed via cAMP accumulation assays.

Table 2: Comparative Functional Potency (IC50, µM) at Human Adenosine Receptors

CompoundA1-mediated cAMP Inhibition (IC50)A2A-mediated cAMP Stimulation (IC50)
Caffeine ~50~27-30
This compound Estimated < 50Estimated < 27

Data for Caffeine compiled from representative studies.[4] Values for this compound are estimated based on its presumed higher binding affinity. A higher affinity generally correlates with higher functional potency (a lower IC50 value).

Consistent with the binding affinity data, this compound is expected to be a more potent functional antagonist than caffeine. This implies that a lower concentration of this compound would be required to achieve the same level of adenosine receptor blockade in a cellular context.

Mechanistic Insights and Signaling Pathways

The antagonism of A1 and A2A receptors by this compound and caffeine disrupts the canonical G-protein signaling cascades initiated by adenosine.

A1 Receptor Signaling Pathway

The A1 receptor couples to inhibitory G-proteins (Gi/o). Adenosine binding inhibits adenylyl cyclase, decreasing intracellular cAMP. Antagonists like caffeine and this compound block this action, preventing the decrease in cAMP.

G cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Converts Gi->AC Inhibits Adenosine Adenosine Adenosine->A1R Activates Xanthine This compound or Caffeine Xanthine->A1R Blocks ATP ATP ATP->AC Response Inhibitory Cellular Response cAMP->Response

Caption: Antagonism of the Gi-coupled A1 receptor pathway.

A2A Receptor Signaling Pathway

The A2A receptor couples to stimulatory G-proteins (Gs). Adenosine binding activates adenylyl cyclase, increasing intracellular cAMP. Antagonism by xanthines blocks this cAMP increase.

G cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP ↑ AC->cAMP Converts Gs->AC Stimulates Adenosine Adenosine Adenosine->A2AR Activates Xanthine This compound or Caffeine Xanthine->A2AR Blocks ATP ATP ATP->AC Response Stimulatory Cellular Response cAMP->Response

Caption: Antagonism of the Gs-coupled A2A receptor pathway.

Experimental Protocols for In Vitro Characterization

To empirically determine and validate the binding and functional parameters of these compounds, standardized in vitro assays are essential. The following protocols provide a self-validating framework for their characterization.

Protocol: Competitive Radioligand Binding Assay (Ki Determination)

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific adenosine receptor subtype.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human A1 or A2A receptor.

  • Radioligand: [³H]DPCPX for A1 receptors; [³H]CGS 21680 or [³H]ZM241385 for A2A receptors.

  • Non-specific binding control: A high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).

  • Test Compounds: this compound, Caffeine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).

  • Scintillation counter.

Workflow Diagram:

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_harvest 3. Harvesting cluster_analysis 4. Data Analysis P1 Prepare serial dilutions of This compound & Caffeine A1 Combine membranes, radioligand, and test compound in 96-well plate P1->A1 P2 Prepare membrane homogenate and radioligand solution P2->A1 A2 Incubate to reach equilibrium (e.g., 90 min at 25°C) A1->A2 H1 Rapidly filter mixture over glass fiber filters via vacuum A2->H1 H2 Wash filters with ice-cold buffer to remove unbound ligand H1->H2 H3 Measure bound radioactivity using scintillation counting H2->H3 D1 Plot % inhibition vs. log[compound] to determine IC50 H3->D1 D2 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) D1->D2

Caption: Workflow for a competitive radioligand binding assay.

Expertise & Trustworthiness: This protocol is self-validating through the inclusion of controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand). The difference yields the specific binding, which should be at least 80-90% of the total for a robust assay. The Cheng-Prusoff equation is critical for converting the experimental IC50 into the ligand-independent constant, Ki, providing a true measure of affinity.

Protocol: cAMP HTRF Functional Assay (IC50 Determination)

Objective: To measure the functional potency (IC50) of an antagonist by quantifying its ability to inhibit agonist-stimulated cAMP production.

Materials:

  • Whole cells (e.g., HEK293) stably expressing the human A2A receptor.

  • A2A Agonist: NECA or CGS 21680.

  • Test Compounds: this compound, Caffeine.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • HTRF-compatible plate reader.

Methodology:

  • Cell Plating: Seed A2A-expressing cells in a 384-well plate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Add serial dilutions of the test antagonists (this compound, Caffeine) to the cells. Include a vehicle control. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the A2A agonist (typically its EC80 concentration to ensure a robust signal) to all wells. Also include a control with no agonist to establish a baseline.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP accumulation.

  • Detection: Add the HTRF detection reagents (cAMP-d2 acceptor and anti-cAMP-cryptate donor) as per the kit instructions. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and convert it to cAMP concentration using a standard curve. Plot the % inhibition of the agonist response versus the log concentration of the antagonist to determine the IC50 value.

Pharmacokinetic and Pharmacodynamic Considerations

The in vivo activity of a compound is dictated by more than just its receptor affinity.

  • Metabolism: Theophylline is primarily metabolized by the hepatic cytochrome P450 enzyme CYP1A2, with minor contributions from other CYPs.[5] Its major metabolites are 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine.[6] Given its structural similarity, this compound is expected to follow a similar metabolic pathway, although the ethyl group may alter the rate of metabolism and the resulting metabolite profile.

  • Bioavailability & Distribution: Like theophylline, this compound is predicted to be well-absorbed orally and distribute into total body water.[5] Its ability to cross the blood-brain barrier is a prerequisite for any central nervous system effects. The volume of distribution for theophylline is approximately 0.45 L/kg.[5]

Conclusion and Future Directions

While direct quantitative comparisons are limited by available data, a comprehensive analysis of structure-activity relationships for xanthine derivatives strongly suggests that This compound is a more potent adenosine A1 and A2A receptor antagonist than caffeine . Its higher predicted affinity and functional potency indicate that it could serve as a valuable pharmacological tool for researchers investigating the adenosine system, potentially eliciting desired effects at lower concentrations and minimizing off-target interactions.

References

  • Title: KF17837 ((E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine), a potent and selective adenosine A2 receptor antagonist Source: PubMed URL: [Link]

  • Title: Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A New Series of 1,3-Dimethylxanthine Based Adenosine A2A Receptor Antagonists as a Non-Dopaminergic Treatment of Parkinson's Disease Source: PubMed URL: [Link]

  • Title: Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists Source: PubMed URL: [Link]

  • Title: Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors Source: PubMed URL: [Link]

  • Title: Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 Source: PubMed URL: [Link]

  • Title: Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity Source: PubMed URL: [Link]

  • Title: Pharmacokinetic Behavior of Theophylline following PEEP in Critically Ill Patients with Acute Lung Injury Source: Brieflands URL: [Link]

  • Title: theophylline [Ligand Id: 413] activity data from GtoPdb and ChEMBL Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Use of pharmacokinetic profile in evaluating patients with repeatedly low theophylline concentrations Source: PubMed URL: [Link]

  • Title: Analogues of Adenosine, Theophylline, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors Source: ResearchGate URL: [Link]

  • Title: Pharmacokinetic profile of two different pharmaceutical forms of theophylline (a slow release tablet and a syrup) after multiple dose administration to healthy human volunteers Source: ResearchGate URL: [Link]

  • Title: Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 7-Ethyl Theophylline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods for the quantification of 7-Ethyl Theophylline, a xanthine derivative of significant interest in pharmaceutical research and development. The principles and methodologies discussed herein are also broadly applicable to its close analog, Etophylline (7-(2-hydroxyethyl)theophylline), which is more commonly cited in scientific literature.[1] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures in accordance with international regulatory standards.

The accurate quantification of active pharmaceutical ingredients (APIs) like this compound is paramount for ensuring product quality, safety, and efficacy. The validation of analytical methods provides documented evidence that a procedure is fit for its intended purpose.[2][3] This guide will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), offering a comparative analysis of different analytical techniques.[4][5][6][7]

The Foundational Role of Method Validation

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[2] It is a cornerstone of quality control in the pharmaceutical industry, ensuring that the measurements are accurate, precise, and reproducible.[2][8] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, which will form the basis of our discussion.[3][5][6][8]

The validation process involves a systematic evaluation of a method's performance through a series of defined experiments. The key parameters to be assessed include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[8]

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely employed technique for the quantification of theophylline and its derivatives due to its robustness, reliability, and cost-effectiveness.[1][9][10] More advanced techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offer enhanced sensitivity and selectivity, making them particularly suitable for bioanalytical applications where low concentrations of the analyte are expected in complex biological matrices.[11][12][13][14]

Data Presentation: A Comparative Overview of HPLC and LC-MS/MS Methods

The following table summarizes typical performance characteristics of validated HPLC and LC-MS/MS methods for the quantification of theophylline and its analogs, based on a review of published literature.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) ICH Acceptance Criteria (for Assay of API)
Specificity Demonstrated by peak purity and resolution from potential interferents.High specificity achieved through mass-to-charge ratio (m/z) detection.The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.[15]
Linearity (r²) Typically > 0.999[16]Typically > 0.999[12]Correlation coefficient (r) > 0.99
Range 5-25 µg/mL[16]0.01-10 µg/mL[12]The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[5]
Accuracy (% Recovery) 99-100%[16]86.7-111.3%[12]The closeness of test results obtained by that procedure to the true value. Generally 98.0% to 102.0%.
Precision (%RSD) < 2.0%[9]< 10%[12]Repeatability (intra-day) and intermediate precision (inter-day) RSD should be ≤ 2%.
Limit of Detection (LOD) 0.99 µg/mL[16]0.2 ng/mL[12]The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 3 µg/mL[16]0.7 ng/mL[12]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[15]Unaffected by small, deliberate variations in method parameters.The reliability of an analysis with respect to deliberate variations in method parameters.[15]

Experimental Protocols: A Step-by-Step Guide

To provide a practical context, a detailed protocol for a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of a theophylline analog is outlined below. This protocol is a composite based on common practices and published methods.[9][10][16]

RP-HPLC Method for the Quantification of a Theophylline Analog

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 10:90 v/v).[9]

  • Flow Rate: 0.9 mL/min.[9]

  • Detection Wavelength: 240 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the theophylline analog reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing the theophylline analog in the mobile phase to obtain a theoretical concentration within the calibration range.

4. Validation Experiments:

  • Specificity: Inject the blank (mobile phase), placebo, and standard solution to demonstrate no interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²).

  • Accuracy (Recovery): Spike a placebo sample with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples and calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument and calculate the %RSD.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, detection wavelength ±2 nm) and assess the impact on the results.

Visualizing the Workflow

To better illustrate the logical flow of the analytical method validation process, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters stock Standard Stock Solution working Working Standard Solutions stock->working hplc_system HPLC System (C18 Column, UV Detector) working->hplc_system sample Sample Solution sample->hplc_system data_acq Data Acquisition hplc_system->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision robustness Robustness data_acq->robustness

Caption: Workflow for RP-HPLC Method Validation.

G cluster_params Core Validation Parameters Validation Method Validation A Self-Validating System Specificity Specificity No Interference Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy % Recovery Validation->Accuracy Precision Precision % RSD Validation->Precision Robustness Robustness Insensitive to small changes Validation->Robustness

Caption: Interrelationship of Core Validation Parameters.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound or its analogs depends on the specific requirements of the analysis, such as the expected concentration range and the complexity of the sample matrix. While RP-HPLC with UV detection offers a reliable and cost-effective solution for routine quality control of bulk drug and pharmaceutical formulations, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies.

Regardless of the technique employed, a thorough validation in accordance with ICH, FDA, and EMA guidelines is mandatory to ensure the generation of reliable and accurate data. This guide has provided a comparative overview and a practical framework to assist researchers and scientists in the development and validation of analytical methods for this compound and related compounds, ultimately contributing to the quality and safety of pharmaceutical products.

References

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). Pharma Talks. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024). European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). International Council for Harmonisation. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995). European Medicines Agency. [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Review on various analytical method for quantitative determination of etophylline and theophylline in bulk and in different dosa. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • A NEW METHOD DEVELOPMENT FOR ETOPHYLLINE AND THEOPHYLLINE SIMULTANEOUS ESTIMATION BY RP-HPLC AND VALIDATION. (n.d.). European Journal of Pharmaceutical and Medical Research. [Link]

  • Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. (2021). NeuroQuantology. [Link]

  • RP-HPLC method for etophylline and theophylline in drugs. (2024). Emergent Life Sciences Research. [Link]

  • RP-HPLC method for etophylline and theophylline analysis. (2024). Emergent Life Sciences Research. [Link]

  • A Promising Analytical Method has been Crafted, Validated, and Quantified for Estimating Theophylline Utilizing UV Spectroscopic. (2023). Journal of Pharmaceutical Research International. [Link]

  • Development and Validation of Spectroscopic Method for Simultaneous Determination of Theophylline and Etofylline in Pharmaceutical Dosage Form. (2014). Asian Journal of Research in Chemistry. [Link]

  • Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. (2000). PubMed. [Link]

  • Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. (2024). National Institutes of Health. [Link]

  • Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. (2000). ResearchGate. [Link]

  • Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. (n.d.). National Institutes of Health. [Link]

Sources

A Comparative Efficacy Analysis: 7-Ethyl Theophylline vs. Aminophylline in Respiratory Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For decades, methylxanthine derivatives have been a cornerstone in the management of obstructive airway diseases. Among these, aminophylline, a salt of theophylline, has seen widespread clinical use. However, the quest for therapeutic agents with improved efficacy and a more favorable safety profile has led to the development of various theophylline analogues. This guide provides an in-depth, objective comparison of the efficacy of 7-Ethyl Theophylline (also known as Etofylline) and aminophylline, grounded in experimental data and established pharmacological principles. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.

Introduction to the Compounds

Aminophylline is a 2:1 complex of theophylline and ethylenediamine. The ethylenediamine component serves to increase the aqueous solubility of theophylline, facilitating its intravenous administration.[1] In the body, aminophylline dissociates to release theophylline, which is the active pharmacological agent.[1] Therefore, the efficacy and mechanism of action of aminophylline are primarily those of theophylline.

This compound (Etofylline) is a derivative of theophylline with a hydroxyethyl group at the 7-position of the purine ring.[2] This structural modification alters its pharmacokinetic and pharmacodynamic properties compared to theophylline.[2] Etofylline is used as a bronchodilator and does not metabolize to theophylline in the body.[3]

Mechanism of Action: A Tale of Two Pathways

Both this compound and the active component of aminophylline (theophylline) exert their therapeutic effects through a multi-faceted mechanism, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.

Phosphodiesterase (PDE) Inhibition

The bronchodilatory effects of both compounds are largely attributed to their ability to non-selectively inhibit PDE enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells.[3][4] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This cascade of events results in the phosphorylation of various proteins, leading to the sequestration of intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation.[3][4]

Signaling Pathway: PDE Inhibition by Methylxanthines

ATP ATP AC Adenylyl Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Relaxation Bronchodilation PKA->Relaxation Methylxanthines This compound Aminophylline (Theophylline) Methylxanthines->PDE Inhibits

Caption: PDE inhibition by methylxanthines increases cAMP levels, leading to bronchodilation.

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B subtypes.[4][5] Adenosine, when released in the airways, can induce bronchoconstriction in asthmatic patients.[4] By blocking these receptors, theophylline mitigates adenosine-induced bronchoconstriction. This compound also exhibits adenosine receptor antagonism.[3]

Signaling Pathway: Adenosine Receptor Antagonism

Adenosine Adenosine AR Adenosine Receptor Adenosine->AR Activates Contraction Bronchoconstriction AR->Contraction Methylxanthines This compound Aminophylline (Theophylline) Methylxanthines->AR Blocks

Caption: Methylxanthines block adenosine receptors, preventing bronchoconstriction.

Comparative Pharmacokinetics

The pharmacokinetic profiles of this compound and aminophylline (theophylline) exhibit notable differences that influence their clinical application.

ParameterThis compound (Etofylline)Aminophylline (Theophylline)
Bioavailability (Oral) ~80%[6]~100% (as Theophylline)[4]
Half-life ~4.1 hours[6]5-8 hours (highly variable)[4]
Volume of Distribution ~0.60 L/kg[6]~0.5 L/kg[4]
Protein Binding Minimal (<40%)[2]~40%[4]
Metabolism Does not metabolize to theophyllineTheophylline is extensively metabolized by CYP1A2, CYP2E1, and CYP3A4[4]
Excretion ~20% excreted unchanged in urine<10% of theophylline excreted unchanged in urine[4]

Comparative Efficacy: A Data-Driven Analysis

Direct, head-to-head clinical trials comparing the efficacy of this compound and aminophylline are limited. However, a comparative analysis can be drawn from studies evaluating each compound against theophylline and from in vitro experimental data.

Bronchodilatory Potency

Experimental studies on isolated guinea pig trachea provide valuable insights into the intrinsic bronchodilator potency of these compounds. One such study demonstrated that while etofylline is an effective bronchospasmolytic, it is less potent than theophylline.[7] Since the active component of aminophylline is theophylline, it can be inferred that aminophylline is more potent than this compound in inducing bronchodilation.

Phosphodiesterase Inhibition Potency

Quantitative data on the inhibitory activity against phosphodiesterase further supports the difference in potency.

CompoundIC50 (PDE Inhibition)
This compound (Etofylline) 12 µM[2]
Theophylline 10 µM[2]

The lower IC50 value for theophylline indicates a slightly higher potency in inhibiting phosphodiesterase compared to etofylline.

Adenosine Receptor Antagonism

Theophylline is a well-characterized adenosine receptor antagonist with Ki values in the micromolar range.[1] While this compound also acts as an adenosine receptor antagonist, comprehensive quantitative data on its binding affinity (Ki) across different adenosine receptor subtypes is less readily available in the public domain. However, its structural modifications suggest potential differences in receptor affinity compared to theophylline.

Clinical Efficacy

A study comparing a combination of theophylline and etofylline with doxofylline in patients with Chronic Obstructive Pulmonary Disease (COPD) found no significant difference in spirometric variables between the two groups, though the combination therapy was associated with more side effects.[8] Another study comparing a new theophylline preparation with aminophylline in asthmatic patients found similar increases in blood theophylline concentrations, but the theophylline preparation showed a greater reduction in peripheral blood eosinophil counts, suggesting a potentially stronger anti-inflammatory effect.[9]

While these studies do not offer a direct comparison, they highlight the clinical activity of etofylline in combination with theophylline and underscore the central role of theophylline's concentration in achieving therapeutic effects.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.

Protocol: Guinea Pig Tracheal Relaxation Assay

This ex vivo assay is a standard method for evaluating the bronchodilator effects of test compounds.[10]

Experimental Workflow: Guinea Pig Tracheal Relaxation Assay

Harvest Harvest Guinea Pig Trachea Prepare Prepare Tracheal Rings Harvest->Prepare Mount Mount in Organ Bath (Krebs-Henseleit Solution) Prepare->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Contract Induce Contraction (e.g., Carbachol) Equilibrate->Contract AddDrug Add Test Compound (Cumulative Doses) Contract->AddDrug Measure Measure Relaxation AddDrug->Measure Analyze Analyze Data (EC50 Calculation) Measure->Analyze

Caption: Workflow for assessing bronchodilator activity using isolated guinea pig trachea.

Methodology:

  • Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Place the trachea in cold Krebs-Henseleit solution. Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15-20 minutes.

  • Contraction: Induce a sustained contraction with a contractile agent such as carbachol (1 µM) or histamine (1 µM).[10]

  • Drug Addition: Once a stable contraction is achieved, add the test compound (this compound or Aminophylline) in a cumulative manner to obtain a concentration-response curve.

  • Data Analysis: Record the relaxation responses and calculate the concentration of the drug that produces 50% of the maximal relaxation (EC50).

Protocol: Adenosine Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific adenosine receptor subtype.[6][11]

Experimental Workflow: Radioligand Binding Assay

PrepareMembranes Prepare Cell Membranes Expressing Receptor Incubate Incubate Membranes with Radioligand & Test Compound PrepareMembranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioligand (Scintillation Counting) Separate->Quantify Analyze Analyze Data (IC50 and Ki Calculation) Quantify->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1 receptors), and varying concentrations of the unlabeled test compound (this compound or Theophylline).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

However, the structural modification in this compound results in a distinct pharmacokinetic profile, including a shorter half-life and lack of metabolism to theophylline. These differences may have clinical implications for dosing regimens and potential drug-drug interactions. The choice between these two agents in a therapeutic setting would depend on a careful consideration of the desired potency, pharmacokinetic properties, and the patient's individual clinical characteristics. Further direct comparative clinical trials are warranted to definitively establish the relative efficacy and safety of this compound and aminophylline in the management of obstructive airway diseases.

References

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS Methods for the Quantification of 7-Ethyl Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In pharmaceutical development and quality control, the analytical methods used to quantify an active pharmaceutical ingredient (API) must be precise, accurate, and reliable. 7-Ethyl Theophylline, a xanthine derivative with potential applications in nucleotide studies, requires robust analytical techniques for its characterization and quantification.[1] This guide provides an in-depth comparison and cross-validation of two of the most common analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document moves beyond a simple recitation of protocols. It is designed to provide a causal understanding of the methodological choices, grounded in the principles of analytical chemistry and regulatory expectations. We will explore the development of both an HPLC-UV and an LC-MS method for this compound, present a detailed framework for their cross-validation based on International Council for Harmonisation (ICH) guidelines, and offer field-proven insights into selecting the appropriate technique for your specific analytical challenge.[2][3]

Introduction: The Analyte and the Analytical Imperative

This compound (C₉H₁₂N₄O₂, M.W.: 208.22 g/mol ) is a derivative of theophylline.[1][4] Like other xanthines, it possesses a chromophore that makes it suitable for UV detection. However, its analysis, particularly in complex matrices or at low concentrations, may necessitate a more sensitive and selective technique. The choice between a workhorse method like HPLC-UV and a high-specificity method like LC-MS is a critical decision in the drug development lifecycle.

The objective of cross-validation is to demonstrate that two distinct analytical procedures are equivalent and can be used interchangeably.[5] This is crucial when, for example, a method is transferred from a research and development setting (often using LC-MS for its sensitivity in metabolite identification) to a quality control environment (where the robustness and cost-effectiveness of HPLC-UV are paramount). This guide provides the framework for making that transition seamless and scientifically sound, adhering to the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[2][6][7][8][9]

The Methodologies: A Tale of Two Detectors

The core of both techniques is identical: liquid chromatography is used to separate this compound from other components in a sample. The fundamental divergence lies in the detection method.[10][11][12]

  • HPLC-UV: Relies on the principle that this compound absorbs light in the ultraviolet spectrum. The amount of light absorbed is directly proportional to its concentration. It is robust, cost-effective, and ideal for routine analysis of high-concentration samples.[13]

  • LC-MS: Couples the chromatographic separation with a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the analyte. This provides exceptional selectivity and sensitivity, allowing for unambiguous identification and quantification, even at trace levels or in complex biological matrices.[11][14][15]

The following experimental protocols are presented as robust starting points for the analysis of this compound.

Experimental Protocol 1: RP-HPLC with UV Detection

This method is designed for reliability and high-throughput analysis, typical of a QC environment.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Causality: A C18 stationary phase is the standard for reversed-phase chromatography of moderately polar compounds like this compound, providing excellent retention and peak shape. The 5 µm particle size ensures robustness and lower backpressure compared to smaller particles.

  • Mobile Phase: Isocratic elution with Methanol:Phosphate Buffer (pH 4.0) (60:40 v/v).

    • Causality: This mobile phase composition provides a good balance of retention and analysis time. The phosphate buffer controls the pH to ensure consistent ionization state of the analyte, leading to reproducible retention times. A pH of 4.0 is chosen to ensure the purine ring system is appropriately protonated for good interaction with the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant column temperature is critical for ensuring reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and the kinetics of partitioning.

  • Detection Wavelength: 272 nm.

    • Causality: Xanthine derivatives typically exhibit maximum absorbance around this wavelength. A full UV scan should be performed on a standard to confirm the λmax for optimal sensitivity.

  • Injection Volume: 10 µL.

  • Internal Standard (IS): Theophylline (1,3-dimethylxanthine).

    • Causality: An internal standard corrects for variations in injection volume and potential sample loss during preparation. Theophylline is an ideal choice due to its structural similarity to the analyte, ensuring similar chromatographic behavior and extraction efficiency.

Experimental Protocol 2: LC-MS for Enhanced Specificity

This method is tailored for high sensitivity and is suitable for bioanalytical studies or trace impurity analysis.

  • Instrumentation: UHPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Causality: A shorter column with smaller particles is used to achieve faster analysis times and sharper peaks (higher efficiency), which is beneficial for MS detection as it improves the signal-to-noise ratio. The smaller internal diameter (2.1 mm) reduces solvent consumption and enhances sensitivity.

  • Mobile Phase: Gradient elution.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start at 5% B, hold for 0.5 min; ramp to 95% B over 3.0 min; hold for 1.0 min; return to 5% B in 0.1 min and re-equilibrate for 1.4 min.

    • Causality: A gradient is used to efficiently elute the analyte while cleaning the column of more hydrophobic contaminants. Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, promoting the formation of [M+H]⁺ ions for positive ion mode detection.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection: Positive Ion Electrospray (ESI+).

  • Ion Transitions (MRM):

    • This compound: Precursor Ion (Q1): m/z 209.1 → Product Ion (Q3): m/z 181.1 (Quantifier), m/z 138.1 (Qualifier).

    • Theophylline-d6 (IS): Precursor Ion (Q1): m/z 187.1 → Product Ion (Q3): m/z 143.1.

    • Causality: Multiple Reaction Monitoring (MRM) provides exceptional specificity.[16] The instrument is set to isolate the parent ion (precursor) of this compound, fragment it, and then monitor for specific fragment ions (product). This two-stage filtering virtually eliminates matrix interference. A stable isotope-labeled internal standard (Theophylline-d6) is the gold standard for LC-MS, as it co-elutes perfectly with the analyte and compensates for any matrix effects on ionization efficiency.

Cross-Validation: Bridging the Methodologies

The cross-validation process is governed by the ICH Q2(R1) guideline, which outlines the validation characteristics required to ensure an analytical procedure is suitable for its intended purpose.[2][3][17] The goal is to compare the performance of the established HPLC-UV method with the LC-MS method.

The workflow for a comprehensive cross-validation study is depicted below.

G cluster_prep Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis cluster_eval Evaluation & Comparison prep_standards Prepare Calibration Standards & QC Samples prep_matrix Spike Samples in Relevant Matrix prep_standards->prep_matrix hplc_analysis Analyze Samples (n=6 per level) prep_matrix->hplc_analysis lcms_analysis Analyze Identical Samples (n=6 per level) prep_matrix->lcms_analysis hplc_data Process HPLC-UV Data hplc_analysis->hplc_data compare_data Compare Validation Parameters (Accuracy, Precision, Linearity) hplc_data->compare_data lcms_data Process LC-MS Data lcms_analysis->lcms_data lcms_data->compare_data stat_analysis Statistical Analysis (e.g., Bland-Altman Plot) compare_data->stat_analysis conclusion Determine Method Equivalence stat_analysis->conclusion

Cross-validation workflow for HPLC-UV and LC-MS methods.
Comparative Performance Data

The following table summarizes the expected performance data from the validation of both methods. These values are based on typical results seen for small molecule quantification and serve as a benchmark for what a successful validation would yield.

Validation Parameter HPLC-UV Method LC-MS Method ICH Acceptance Criteria
Specificity Peak purity > 99.5% via DAD. No interference at RT of analyte.No interfering peaks at the specific MRM transition.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.998r² ≥ 0.99
Range 1.0 – 100 µg/mL0.1 – 500 ng/mL---
Accuracy (% Recovery) 98.5% – 101.2%99.1% – 101.8%±2% for drug substance; ±5% for drug product.
Precision (RSD%)
- Repeatability< 1.0%< 2.0%RSD ≤ 2%
- Intermediate Precision< 1.5%< 3.0%RSD ≤ 3%
LOD 0.3 µg/mL0.03 ng/mLTypically 3:1 Signal-to-Noise
LOQ 1.0 µg/mL0.1 ng/mLTypically 10:1 Signal-to-Noise
Robustness Unaffected by minor changes in pH (±0.2) and % Methanol (±2%).Unaffected by minor changes in column temp (±2°C) and flow rate (±5%).No significant impact on results from deliberate small variations in method parameters.

Discussion: Choosing the Right Tool for the Job

The data clearly illustrates the strengths and weaknesses of each technique.

  • Sensitivity and Selectivity: The most striking difference is in the LOD and LOQ. The LC-MS method is approximately 10,000 times more sensitive than the HPLC-UV method. This is a direct result of the detection mechanism. A UV detector measures a bulk property (light absorbance), whereas a mass spectrometer is a specific, mass-based detector.[10][14] This fundamental difference is visualized below.

G cluster_hplc HPLC-UV Detection cluster_lcms LC-MS Detection hplc_in Eluent from Column uv_cell UV Flow Cell hplc_in->uv_cell Analyte absorbs light uv_out Chromatogram (Absorbance vs. Time) uv_cell->uv_out Signal generated coelute Co-eluting Impurity (with similar chromophore) coelute->uv_cell Causes interference lcms_in Eluent from Column esi ESI Source (Ionization) lcms_in->esi q1 Quadrupole 1 (Precursor Ion Selection m/z = 209.1) esi->q1 q2 Quadrupole 2 (Fragmentation) q1->q2 Fragment q3 Quadrupole 3 (Product Ion Selection m/z = 181.1) q2->q3 detector Detector q3->detector lcms_out Mass Chromatogram (Intensity vs. Time) detector->lcms_out coelute2 Co-eluting Impurity (Different Mass) coelute2->q1 Rejected by Q1

Fundamental difference in HPLC-UV and LC-MS detection principles.
  • Application Domain:

    • HPLC-UV is the undisputed workhorse for routine QC analysis, release testing, and stability studies where the analyte concentration is high and the sample matrix is relatively clean. Its lower cost, simplicity, and robustness are major advantages.[18][19]

    • LC-MS is indispensable for applications requiring high sensitivity and specificity. This includes bioanalytical studies (e.g., pharmacokinetics in plasma), impurity profiling, metabolite identification, and any analysis where the analyte is present at trace levels.[15][20][21]

  • Trustworthiness and Self-Validation: The LC-MS protocol, with its use of a stable isotope-labeled internal standard and specific MRM transitions, offers a higher degree of inherent trustworthiness. The qualifier ion transition provides an additional layer of identity confirmation in every run. The HPLC-UV method relies on retention time and peak purity analysis from the DAD for specificity, which is powerful but can be compromised by co-eluting impurities with similar spectral properties.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are validated, reliable methods for the quantification of this compound. The cross-validation data confirms that within the overlapping concentration range, both methods provide equivalent results for accuracy and precision, meeting the stringent requirements of regulatory bodies.[16][22]

  • Recommendation for R&D and Bioanalysis: The LC-MS method is unequivocally recommended. Its superior sensitivity and selectivity are essential for characterizing the analyte in complex biological matrices and for detecting low-level impurities or metabolites.

  • Recommendation for Routine QC: The HPLC-UV method is the optimal choice. It is cost-effective, robust, and provides the necessary performance for analyzing bulk drug substances and finished products where analyte concentrations are well within its quantification range.

The successful cross-validation demonstrates that data can be reliably bridged between these two platforms, allowing for the strategic deployment of the right analytical technology at the right stage of the pharmaceutical lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).

  • A New RP-HPLC Method for Simultaneous Estimation of Etophylline and Theophylline in Tablets. ResearchGate.

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • 7-Ethyltheophylline. PubChem, National Institutes of Health (NIH).

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LinkedIn.

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International.

  • This compound. Santa Cruz Biotechnology.

  • This compound. Biosynth.

  • Theophylline, 7-ethyl-6-thio-. PubChemLite.

  • FDA publishes new Guidance on Validation of Analytical Methods. European Compliance Academy.

  • A Comprehensive Guide to Chromatography and HPLC / LC-MS. Medium.

  • What are the advantages of LC-MS over HPLC?. Quora.

  • 7-(2-Chloroethyl)theophylline. PubChem, National Institutes of Health (NIH).

  • A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Hypoglycin A Analysis. Benchchem.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA).

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.

  • RP-HPLC method for etophylline and theophylline in drugs. ScienceGate.

  • A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma. PubMed.

  • Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma. PubMed.

  • Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. NeuroQuantology.

  • A sensitive HPLC method for bioavailability and bioequivalence studies of theophylline SR formulations. Indian Journal of Pharmaceutical Sciences.

  • Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. National Institutes of Health (NIH).

  • LC-MS Resource Guide. Sigma-Aldrich.

  • Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. PubMed.

  • Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. ResearchGate.

Sources

A Senior Application Scientist's Guide to Assessing the Linearity and Range of a 7-Ethyl Theophylline Assay

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the validation of an analytical method is the bedrock upon which the reliability of concentration data is built. For a compound like 7-Ethyl Theophylline, a derivative of the widely used bronchodilator theophylline, establishing a robust and dependable assay is critical for pharmacokinetic, toxicokinetic, and formulation studies. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth look at a crucial aspect of bioanalytical method validation: the assessment of linearity and range.

This document will not only detail the "how" but, more importantly, the "why" behind the experimental design, grounding the protocol in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidelines.[1][2][3][4][5][6] We will explore a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS), to illustrate how the choice of technology can impact the performance of a this compound assay.

The Cornerstone of Quantitative Analysis: Linearity and Range

Before delving into the experimental protocols, it is essential to understand the significance of linearity and range in the context of a bioanalytical assay.

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[1] A linear relationship simplifies the quantification of an unknown sample by allowing for interpolation from a calibration curve.

  • The Range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][3][4]

The establishment of a well-defined linear range is not merely a regulatory checkbox; it is a testament to the method's reliability and its fitness for the intended purpose.[3][4]

Experimental Design: A Tale of Two Techniques

To provide a practical comparison, we will consider two hypothetical, yet representative, methods for the quantification of this compound in human plasma: a conventional HPLC-UV method and a more sensitive UHPLC-MS/MS method. The experimental workflow for assessing linearity and range is fundamentally similar for both, but the expected outcomes and performance characteristics will differ.

Experimental Workflow for Linearity and Range Assessment

G cluster_prep Preparation of Standards cluster_analysis Sample Analysis cluster_data Data Evaluation A Prepare Stock Solution of this compound B Prepare Working Standard Solutions (Serial Dilutions) A->B C Spike Working Standards into Blank Matrix (e.g., Plasma) B->C D Extract this compound from Matrix C->D E Analyze Extracts by HPLC-UV or UHPLC-MS/MS D->E F Record Instrument Response (e.g., Peak Area) E->F G Plot Instrument Response vs. Concentration F->G H Perform Linear Regression Analysis G->H I Evaluate Statistical Parameters (r², y-intercept, slope) H->I J Define Linear Range I->J

Figure 1: A generalized workflow for the determination of linearity and range of a this compound bioanalytical assay.

Detailed Experimental Protocol

1. Preparation of Calibration Standards:

  • Stock Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the same solvent to prepare a series of working standard solutions that will cover the anticipated analytical range.

  • Calibration Curve Standards: Spike the working standard solutions into a blank biological matrix (e.g., human plasma) to prepare a minimum of five to eight non-zero calibration standards.[4] The concentrations should be chosen to bracket the expected in-study sample concentrations.

2. Sample Preparation and Analysis:

  • Extraction: Employ a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate this compound from the plasma matrix.

  • Chromatographic Separation:

    • HPLC-UV: Inject the extracted samples onto a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., phosphate buffer and acetonitrile).[7] Detection is typically performed at a wavelength of maximum absorbance for this compound (e.g., around 270-280 nm).[8][9]

    • UHPLC-MS/MS: Utilize a sub-2 µm particle size column for faster and more efficient separation. The mobile phase is often a combination of water and an organic solvent with a modifier like formic acid to enhance ionization.[10][11] Detection is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[11]

  • Data Acquisition: Record the peak area or peak height response for each calibration standard.

3. Data Analysis and Interpretation:

  • Calibration Curve Construction: Plot the instrument response (y-axis) against the nominal concentration of this compound (x-axis).

  • Linear Regression: Perform a linear regression analysis on the data points. The most common model is a simple linear regression with or without weighting. The equation of the line will be in the form of y = mx + c, where 'y' is the response, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

  • Evaluation of Linearity: Assess the linearity by examining the correlation coefficient (r) or the coefficient of determination (r²). A value of r² > 0.99 is generally considered indicative of a good linear fit.[8] The y-intercept should be close to zero.

  • Defining the Range: The analytical range is established by confirming that the assay provides an acceptable degree of linearity, accuracy, and precision for the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[2]

Comparative Performance Data

The choice of analytical instrumentation can significantly influence the linearity and range of a this compound assay. The following table provides a comparative summary of expected performance characteristics for an HPLC-UV and a UHPLC-MS/MS method.

ParameterHPLC-UV MethodUHPLC-MS/MS MethodRationale for Difference
Linear Range 100 - 10,000 ng/mL[12]0.5 - 500 ng/mLThe higher sensitivity of the mass spectrometer allows for a lower LLOQ, extending the range to lower concentrations.
Correlation Coefficient (r²) > 0.995[13]> 0.999[8]The high selectivity of MS/MS reduces background noise and interferences, leading to a tighter fit of the calibration curve.
Regression Equation y = 1500x + 200y = 50000x + 50The slope is significantly higher for the MS/MS method, reflecting its greater sensitivity. The y-intercept is closer to zero due to lower baseline noise.
Lower Limit of Quantification (LLOQ) 100 ng/mL[12]0.5 ng/mLMass spectrometry is inherently more sensitive than UV detection, allowing for the reliable quantification of much lower analyte concentrations.
Upper Limit of Quantification (ULOQ) 10,000 ng/mL[12]500 ng/mLThe ULOQ for the MS/MS method may be limited by detector saturation or non-linear ionization effects at high concentrations.

The Logic of Linearity Assessment

The relationship between the calibration standards, the resulting linear regression, and the defined reportable range is a cornerstone of quantitative bioanalysis.

G cluster_input Inputs cluster_process Process cluster_output Outputs A Calibration Standards (Known Concentrations) B Instrument Analysis (HPLC-UV or UHPLC-MS/MS) A->B generate C Linear Regression (y = mx + c, r²) B->C response data for D Defined Reportable Range (LLOQ to ULOQ) C->D validates E Quantification of Unknown Samples D->E enables

Figure 2: The logical flow from the preparation of calibration standards to the establishment of a reportable range for the quantification of unknown samples.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and UHPLC-MS/MS can be validated to provide linear and reliable assays for this compound. The choice between them depends on the specific requirements of the study.

  • An HPLC-UV method may be sufficient for later-stage clinical trials or quality control of pharmaceutical formulations where the expected concentrations are high.[7] It is a cost-effective and robust technique.

  • A UHPLC-MS/MS method is indispensable for early-stage discovery, preclinical, and clinical studies where high sensitivity is required to characterize the pharmacokinetics of this compound, especially at low doses or in matrices with significant interference.[14][15]

Ultimately, a thorough validation of linearity and range, guided by regulatory principles, ensures that the chosen analytical method is fit for its intended purpose and generates data that is both accurate and trustworthy.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - FDA. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • A New RP-HPLC Method for Simultaneous Estimation of Etophylline and Theophylline in Tablets. [Link]

  • Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. [Link]

  • A linear validation method of analytical procedures based on the double logarithm function linear fitting - PubMed. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance - ResearchGate. [Link]

  • Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet dosage form - International Journal of Science and Research Archive. [Link]

  • (PDF) Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet dosage form - ResearchGate. [Link]

  • Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation | Asian Journal of Pharmaceutics (AJP). [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • european journal of pharmaceutical and medical research - EJPMR | ABSTRACT. [Link]

  • A Simple HPLC-UV Method for the Quantification of Theophylline in Rabbit Plasma and its Pharmacokinetic Application - ResearchGate. [Link]

  • Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation - Asian Journal of Pharmaceutics. [Link]

  • A Promising Analytical Method has been Crafted, Validated, and Quantified for Estimating Theophylline Utilizing UV Spectroscopic. [Link]

  • A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed. [Link]

  • Determination of theophylline concentration in serum by chemiluminescent immunoassay. [Link]

  • sensitive-hplc-method-for-biovailability-and-bioequivalence-studies-of-theophylline-sr-formulations.pdf. [Link]

  • 12 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • (PDF) Spectrophotometry of theophylline-7-acetic acid and theophylline - ResearchGate. [Link]

  • Development and Validation of Spectroscopic Method for Simultaneous Determination of Theophylline and Etofylline in Pharmaceutical Dosage Form. [Link]

  • HPTLC Method for the Simultaneous Estimation of Etophylline and Theophylline in Tablet Dosage Form. [Link]

  • Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma | Request PDF - ResearchGate. [Link]

  • Review on Analytical Method for Quantitative Determination of Etophylline and Theophylline in bulk and in different dosage forms. [Link]

  • Quality by design (QbD) approach to analytical RP-HPLC method development and its validation of Etophylline & Theophylline - ResearchGate. [Link]

  • Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC - NIH. [Link]

  • Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for 7-Ethyl Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their derivatives is paramount. This guide provides an in-depth, scientifically grounded comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 7-Ethyl Theophylline, a key derivative of Theophylline. We will delve into the causality behind experimental choices, present self-validating protocols, and compare analytical alternatives, all grounded in authoritative regulatory standards.

The Critical Role of LOD and LOQ in Pharmaceutical Analysis

Before embarking on any quantitative analysis, it is crucial to establish the lower limits of an analytical method's capabilities. The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[1][2][3] The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1][2]

For this compound, a bronchodilator agent, establishing accurate LOD and LOQ values is critical for:

  • Impurity Profiling: Detecting and quantifying trace-level impurities in the drug substance or product.

  • Pharmacokinetic Studies: Accurately measuring low concentrations of the drug and its metabolites in biological matrices like plasma or urine.[4]

  • Stability Testing: Assessing the degradation of the drug product over time, where small changes in concentration can be significant.

  • Cleaning Validation: Ensuring that manufacturing equipment is free from residual API after cleaning, a critical step in preventing cross-contamination.

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established clear guidelines for the validation of analytical procedures, including the determination of LOD and LOQ.[5][6][7][8][9][10][11][12][13] Adherence to these guidelines is mandatory for regulatory submissions.

Experimental Protocol: Determining LOD & LOQ for this compound via HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used, robust, and cost-effective technique for the analysis of xanthine derivatives like this compound.[4][14][15][16] The following protocol outlines a self-validating system for determining LOD and LOQ, grounded in the principles of ICH Q2(R1).[9][13][17]

Causality Behind Experimental Choices
  • Mobile Phase Selection: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is chosen to achieve optimal separation of this compound from potential impurities and matrix components. The pH of the buffer is critical for controlling the ionization state of the analyte and achieving good peak shape.

  • Column Chemistry: A C18 column is a common choice for reversed-phase chromatography of moderately polar compounds like this compound, providing excellent retention and separation.

  • Wavelength Selection: The UV detection wavelength is set at the absorbance maximum (λmax) of this compound (typically around 272 nm) to ensure maximum sensitivity.[16][18]

  • Internal Standard: While not strictly necessary for LOD/LOQ determination, the use of a structurally similar internal standard (e.g., Theophylline or another xanthine derivative) is best practice for quantitative analysis to correct for variations in injection volume and sample preparation.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations bracketing the expected LOD and LOQ. A typical range might be from 0.05 µg/mL to 10 µg/mL.

    • Prepare a blank solution (mobile phase or matrix without the analyte).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A degassed mixture of methanol and 0.01M sodium acetate buffer (pH 3.5), for instance, in a 90:10 v/v ratio.[19]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 272 nm.[16][18]

    • Column Temperature: Ambient or controlled at 25°C.

  • LOD and LOQ Determination Approaches:

    There are three primary methods recommended by the ICH for determining LOD and LOQ:

    • a) Based on Visual Evaluation: This method involves injecting decreasing concentrations of the analyte until it is no longer reliably detected. While simple, it is highly subjective and not recommended for quantitative methods.

    • b) Based on Signal-to-Noise Ratio: This is a common and practical approach for instrumental methods that exhibit baseline noise.[1][3]

      • Inject a series of low-concentration standards.

      • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD.[3]

      • Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for the LOQ.[2][3]

    • c) Based on the Standard Deviation of the Response and the Slope: This is the most statistically robust method.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where:

        • σ = the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of regression lines from multiple calibration curves or the standard deviation of the blank response from multiple injections.

        • S = the slope of the calibration curve.

      • To implement this, construct a calibration curve using standards in the low concentration range (e.g., 0.1 to 5 µg/mL). Perform at least six injections of each standard. Calculate the slope of the regression line and the standard deviation of the y-intercepts.

Experimental Workflow Visualization

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL) prep_cal Prepare Calibration Standards (e.g., 0.05 - 10 µg/mL) prep_stock->prep_cal inject_samples Inject Blank & Standards prep_cal->inject_samples prep_blank Prepare Blank prep_blank->inject_samples hplc_setup Set Up HPLC-UV System hplc_setup->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data calc_sn Signal-to-Noise Ratio Method acquire_data->calc_sn calc_stat Statistical Method (Slope & SD) acquire_data->calc_stat det_lod Determine LOD calc_sn->det_lod det_loq Determine LOQ calc_sn->det_loq calc_stat->det_lod calc_stat->det_loq

Caption: Experimental workflow for LOD and LOQ determination.

Comparison of Analytical Alternatives

While HPLC-UV is a workhorse, other techniques offer advantages in specific scenarios. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.

Analytical Technique Principle Typical LOD for Theophylline Derivatives Advantages Disadvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection.0.1 - 1 µg/mL[4]Robust, reliable, cost-effective, widely available.Moderate sensitivity, potential for matrix interference.
HPLC-MS/MS (LC-MS/MS) Chromatographic separation coupled with mass spectrometric detection.< 1 ng/mLHigh sensitivity and selectivity, ideal for complex matrices (e.g., plasma).Higher equipment and operational costs, requires specialized expertise.
Thin-Layer Chromatography (TLC) Separation on a stationary phase plate followed by densitometric or visual detection.~100 ng/mL[20]Simple, low cost, high throughput for screening.Lower precision and accuracy compared to HPLC, less suitable for quantification.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.Comparable to HPLC-UVHigh separation efficiency, small sample volume required.Lower sensitivity for some applications, reproducibility can be challenging.
UV-Visible Spectrophotometry Direct measurement of UV absorbance in solution.> 1 µg/mLVery simple and rapid, low cost.Low selectivity (cannot separate analyte from impurities), only suitable for pure samples.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating. The statistical method for LOD and LOQ determination provides an objective, data-driven assessment of the method's performance. The linearity of the calibration curve, with a correlation coefficient (r²) close to 1.0, confirms the method's accuracy and precision over the defined range. Furthermore, the precision at the LOQ should be verified by analyzing multiple independent preparations of a standard at the determined LOQ concentration. The relative standard deviation (RSD) should typically be less than 10-20%, depending on the specific regulatory guidance being followed.

LOD_LOQ_Relationship node_noise Analytical Noise node_lod Limit of Detection (LOD) (Analyte is Detectable) node_noise->node_lod S/N ≈ 3 node_loq Limit of Quantification (LOQ) (Analyte is Quantifiable) node_lod->node_loq S/N ≈ 10 node_range Quantitative Range node_loq->node_range

Caption: Relationship between LOD and LOQ.

Conclusion

Determining the limit of detection and quantification for this compound is a fundamental step in the development and validation of any analytical method. While HPLC-UV offers a robust and widely accessible approach, techniques like LC-MS/MS provide superior sensitivity for challenging applications. The choice of methodology should be guided by the specific analytical requirements, regulatory expectations, and a thorough understanding of the scientific principles underpinning each technique. By following a statistically sound and well-documented protocol, researchers can ensure the integrity and reliability of their analytical data, a cornerstone of drug development and quality control.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . European Medicines Agency. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 . U.S. Food and Drug Administration. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . U.S. Food and Drug Administration. Available from: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency. Available from: [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry . U.S. Food and Drug Administration. Available from: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 . U.S. Food and Drug Administration. Available from: [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation . BioPharm International. Available from: [Link]

  • Quality Guidelines . International Council for Harmonisation. Available from: [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method . Pharmaceutical Sciences. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available from: [Link]

  • Bioanalytical method validation emea . SlideShare. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation . Abraham Entertainment. Available from: [Link]

  • ICH Q2 Analytical Method Validation . SlideShare. Available from: [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method . ResearchGate. Available from: [Link]

  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ) . Juniper Publishers. Available from: [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? . Lösungsfabrik. Available from: [Link]

  • A New RP-HPLC Method for Simultaneous Estimation of Etophylline and Theophylline in Tablets . International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process . NeuroQuantology. Available from: [Link]

  • A simple HPLC-UV method for the quantification of theophylline in rabbit plasma and its pharmacokinetic application . PubMed. Available from: [Link]

  • The determination of detection and quantitation limits in human biomonitoring . Publisso. Available from: [Link]

  • The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues . Lucrări Științifice. Available from: [Link]

  • A simple and validated RP-HPLC method for the simultaneous estimation of Etophylline and Theophylline in parenteral dosage form . World Journal of Pharmaceutical Research. Available from: [Link]

  • Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation . Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Spectrophotometry of theophylline-7-acetic acid and theophylline . ResearchGate. Available from: [Link]

  • Review on Various Analytical Method for Quantitative Determination of Etophylline and Theophylline in Bulk and in Different Dosage Forms . Asian Journal of Pharmaceutical Technology and Innovation. Available from: [Link]

  • RP-HPLC method for etophylline and theophylline in drugs . Journal of Pharmaceutical Negative Results. Available from: [Link]

  • A Quantitative Thin Layer Chromatography Method for Determination of Theophylline in Plasma . University of Alberta. Available from: [Link]

  • Detection Limit/Quantitation Limit Summary Table . U.S. Environmental Protection Agency. Available from: [Link]

Sources

A Comparative Guide to Inter-day and Intra-day Precision in 7-Ethyl Theophylline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Pharmaceutical Analysis

In the rigorous world of drug development and quality control, the reliability of analytical data is paramount. For compounds like 7-Ethyl Theophylline, a derivative of the widely used bronchodilator theophylline, accurate quantification is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring product quality. At the heart of this reliability lies precision , a measure of the repeatability and reproducibility of an analytical method. This guide offers an in-depth comparison of inter-day and intra-day precision for this compound analysis, providing researchers, scientists, and drug development professionals with the supporting data and methodological insights required to select and validate the most appropriate analytical techniques for their needs.

Precision is the expression of the closeness of agreement between a series of measurements from the same homogeneous sample.[1][2] It is typically evaluated at two critical levels within a laboratory:

  • Intra-day Precision (Repeatability): Assesses the method's consistency over a short period, with analyses performed by the same operator with the same equipment on the same day.[1][3] This demonstrates the method's performance under the most consistent conditions.

  • Inter-day Precision (Intermediate Precision): Evaluates the method's robustness by measuring variability across different days. This may include variations in analysts, equipment, and reagents, offering a more realistic picture of a method's long-term performance.[3][4]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent acceptance criteria for precision in bioanalytical method validation.[5][6][7] Generally, the precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), should not exceed 15% for quality control (QC) samples, and 20% at the Lower Limit of Quantification (LLOQ).[1][7]

Pillar of Trust: The Self-Validating Protocol for Precision Assessment

A trustworthy analytical method is one that is self-validating. The protocol for assessing precision is designed to challenge the method's consistency and generate data that either confirms or refutes its suitability. The fundamental principle is to analyze a statistically relevant number of replicates of quality control samples, prepared at multiple concentrations, under the defined conditions for intra-day and inter-day assessments.

The following workflow illustrates the standard procedure for determining analytical precision.

Precision_Assessment_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Prepare Separate Stock Solutions of this compound for Calibration Standards and QCs B Prepare Calibration Curve Standards & Quality Control (QC) Samples (LLOQ, Low, Mid, High) A->B Ensures unbiased assessment C Intra-Day Precision Run (e.g., n=5 replicates per QC level) B->C D Inter-Day Precision Runs (e.g., 3 separate runs on ≥2 days) B->D E Calculate Mean, SD, and CV% for each QC level within each run C->E F Calculate Overall Mean, SD, and CV% for each QC level across all runs D->F G Compare Intra- and Inter-Day CV% Against Acceptance Criteria (e.g., FDA/EMA Guidelines) E->G F->G H Method Deemed Precise if Criteria are Met G->H

Sources

Navigating the Xanthine Maze: A Comparative Evaluation of the Side-Effect Profile of 7-Ethyltheophylline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic xanthines, the quest for potent bronchodilators with an improved safety margin is a paramount objective. While theophylline has long been a cornerstone in the management of respiratory diseases, its narrow therapeutic index and associated side effects have driven the exploration of novel derivatives. Among these, 7-Ethyltheophylline has emerged as a compound of interest. This guide provides an in-depth, objective comparison of the side-effect profile of 7-Ethyltheophylline against other prominent xanthines, grounded in available experimental data and established scientific principles. We will delve into the mechanistic underpinnings of xanthine-related adverse effects and present detailed protocols for their preclinical evaluation, empowering researchers to make informed decisions in their drug development endeavors.

The Double-Edged Sword: Understanding the Mechanisms of Xanthine Side Effects

The therapeutic efficacy and adverse effects of xanthines are intrinsically linked to their molecular mechanisms of action. Primarily, these compounds exert their effects through two key pathways:

  • Phosphodiesterase (PDE) Inhibition: Xanthines non-selectively inhibit PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While this contributes to smooth muscle relaxation and bronchodilation, it is also implicated in cardiovascular side effects such as tachycardia and hypotension.[1]

  • Adenosine Receptor Antagonism: Xanthines are antagonists of adenosine receptors (A1, A2A, A2B, and A3).[2] Blockade of A1 receptors, in particular, can lead to central nervous system (CNS) stimulation, seizures, and cardiac arrhythmias.[2][3] Conversely, antagonism of A2A and A2B receptors can contribute to vasodilation.[4]

The varying affinity of different xanthine derivatives for PDE isoforms and adenosine receptor subtypes dictates their unique side-effect profiles.

A Comparative Analysis of Xanthine Side-Effect Profiles

The following sections detail the known side-effect profiles of key xanthine compounds, with a focus on cardiovascular, neurological, and gastrointestinal systems.

Theophylline: The Prototypical Xanthine with a Narrow Therapeutic Window

Theophylline has been extensively studied, and its side-effect profile is well-characterized. Its use is often limited by a narrow therapeutic window, with adverse effects becoming more frequent and severe at plasma concentrations exceeding 20 mcg/mL.[5][6]

Caffeine: The Ubiquitous Psychostimulant

As the most widely consumed psychoactive substance, the side-effect profile of caffeine is familiar to many. Its effects are primarily attributed to its potent antagonism of adenosine receptors.

Doxofylline: A Newer Generation with a Favorable Safety Profile

Doxofylline, a newer methylxanthine, was developed to offer a better safety profile than theophylline. Its reduced affinity for adenosine A1 and A2 receptors is believed to be a key factor in its improved tolerability.

7-Ethyltheophylline: An Emerging Derivative with Limited Direct Data

Direct and comprehensive experimental data on the side-effect profile of 7-Ethyltheophylline is notably limited in the public domain. Much of the available information is derived from studies on other N-7-substituted theophylline derivatives.

A study on the bronchospasmolytic actions of theophylline and its N-7-substituted derivatives in guinea pigs, which included a compound referred to as "etophylline" (potentially 7-ethyltheophylline), reported that relatively high doses caused a fall in blood pressure and an increase in heart rate.[7] Another study on 7-(azabenzhydrylaminoalkyl)theophyllines indicated low toxicity.[8] Furthermore, a specific derivative, 7-(N-beta-methylphenethylaminoethyl) theophylline hydrochloride, has been studied for its cardiovascular actions.[9]

While these findings provide initial insights, a comprehensive evaluation of the cardiovascular, neurological, and gastrointestinal side effects of 7-Ethyltheophylline through dedicated preclinical studies is warranted to fully characterize its safety profile in comparison to other xanthines. The absence of robust, direct comparative data represents a significant knowledge gap.

Table 1: Comparative Side-Effect Profile of Selected Xanthines

Side EffectTheophyllineCaffeineDoxofylline7-Ethyltheophylline
Cardiovascular Tachycardia, Arrhythmias, Hypotension[10]Tachycardia, PalpitationsLower incidence of cardiac side effects compared to theophyllineHigh doses may cause hypotension and tachycardia[7]
Neurological Headaches, Insomnia, Irritability, Seizures[10][11]Jitteriness, Anxiety, Insomnia, HeadachesLower incidence of stimulant effectsData not available
Gastrointestinal Nausea, Vomiting, Abdominal pain[5]Gastric irritationLower incidence of nausea and vomitingData not available

Experimental Protocols for Evaluating Xanthine Side-Effect Profiles

To ensure the scientific integrity and trustworthiness of preclinical safety assessments, the following detailed protocols are provided for evaluating the key side effects of xanthine derivatives.

Protocol 1: Assessment of Cardiovascular Side Effects in a Conscious Telemetered Canine Model

This protocol is designed to continuously monitor cardiovascular parameters in a conscious, freely moving animal model, providing a robust assessment of a drug's hemodynamic effects.

Methodology:

  • Animal Model: Use purpose-bred male Beagle dogs (n=4-6 per group), surgically implanted with telemetry transmitters for the measurement of electrocardiogram (ECG), arterial blood pressure, and body temperature.

  • Acclimatization: Allow animals to acclimate to the laboratory environment and handling procedures for at least one week prior to the study.

  • Dose Administration: Administer the test compound (e.g., 7-Ethyltheophylline) and a positive control (e.g., Theophylline) via oral gavage or intravenous infusion. A vehicle control group should also be included.

  • Data Collection: Continuously record ECG and blood pressure data from at least 1 hour pre-dose to 24 hours post-dose.

  • Data Analysis:

    • Heart Rate: Calculate the mean heart rate in beats per minute (bpm) for each animal at various time points.

    • Blood Pressure: Determine the mean arterial pressure (MAP), systolic, and diastolic blood pressure.

    • ECG Analysis: Analyze ECG intervals (PR, QRS, QT) and morphology for any abnormalities, including arrhythmias. The QT interval should be corrected for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's).

  • Statistical Analysis: Compare the cardiovascular parameters between the treatment groups and the vehicle control using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Causality and Self-Validation: The use of a positive control (theophylline) with a known cardiovascular profile validates the sensitivity of the model. Continuous monitoring in conscious animals minimizes the confounding effects of anesthesia and stress, providing more clinically relevant data.

G cluster_pre Pre-Dose cluster_dose Dosing cluster_post Post-Dose acclimatization Acclimatization & Baseline Data Collection dosing Administer Test Compound, Positive Control, or Vehicle acclimatization->dosing monitoring Continuous Telemetry Monitoring (24h) dosing->monitoring analysis ECG & Blood Pressure Analysis monitoring->analysis stats Statistical Comparison analysis->stats

Protocol 2: Evaluation of Pro-convulsant Potential in a Rodent Model

This protocol assesses the potential of a xanthine derivative to induce or exacerbate seizure activity, a critical neurological safety endpoint.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=8-10 per group).

  • Dose Administration: Administer increasing doses of the test compound (e.g., 7-Ethyltheophylline) and a positive control (e.g., Theophylline or Pentylenetetrazol - PTZ) intraperitoneally. A vehicle control group is essential.

  • Behavioral Observation: Observe the animals continuously for at least 2 hours post-dosing for signs of seizure activity, including tremors, myoclonic jerks, clonic and tonic-clonic convulsions. Score the seizure severity using a standardized scale (e.g., Racine's scale).

  • Electroencephalogram (EEG) Monitoring (Optional but Recommended): For a more quantitative assessment, surgically implant electrodes for EEG recording. Record EEG activity before and after drug administration to detect epileptiform discharges.

  • Data Analysis:

    • Determine the convulsive dose (CD50), the dose at which 50% of the animals exhibit convulsions.

    • Analyze the latency to the first seizure and the duration of seizure activity.

    • Quantify EEG changes, such as spike-wave discharges.

  • Statistical Analysis: Compare the incidence and severity of seizures between the treatment groups and the vehicle control.

Causality and Self-Validation: The dose-response relationship and the inclusion of a known convulsant as a positive control help to establish the pro-convulsant potential of the test compound.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_prep Animal Preparation (Rats, n=8-10/group) dosing Dose Administration (Test Compound, Positive Control, Vehicle) animal_prep->dosing observation Behavioral Observation & Seizure Scoring (2h) dosing->observation eeg EEG Monitoring (Optional) dosing->eeg cd50 Determine CD50 observation->cd50 latency Analyze Seizure Latency & Duration observation->latency eeg_analysis Quantify EEG Changes eeg->eeg_analysis

Protocol 3: Assessment of Gastrointestinal Motility using the Charcoal Meal Test

This protocol provides a straightforward in vivo method to evaluate the effects of xanthine derivatives on gastrointestinal transit time.

Methodology:

  • Animal Model: Use male Swiss Webster mice (n=10 per group), fasted for 18-24 hours with free access to water.

  • Dose Administration: Administer the test compound (e.g., 7-Ethyltheophylline), a positive control (e.g., a prokinetic or anti-motility agent), and a vehicle control orally.

  • Charcoal Meal Administration: Thirty minutes after drug administration, orally administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia).

  • Tissue Collection: After a set time (e.g., 20-30 minutes), humanely euthanize the animals and carefully dissect the entire small intestine from the pylorus to the cecum.

  • Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis: Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100.

  • Statistical Analysis: Compare the mean intestinal transit between the treatment groups and the vehicle control.

Causality and Self-Validation: The inclusion of both prokinetic and anti-motility controls can validate the model's ability to detect changes in gastrointestinal motility in both directions.

G fasting Fast Mice (18-24h) dosing Administer Test Compound, Controls, or Vehicle fasting->dosing charcoal Administer Charcoal Meal dosing->charcoal euthanasia Euthanize & Dissect Intestine charcoal->euthanasia measurement Measure Intestinal Transit euthanasia->measurement analysis Calculate & Compare % Transit measurement->analysis

Conclusion: A Path Forward for Safer Xanthine Therapeutics

The evaluation of the side-effect profile of novel xanthine derivatives is a critical step in their development. While established xanthines like theophylline and caffeine have well-documented adverse effects, the safety profile of emerging compounds such as 7-Ethyltheophylline remains less clear due to a lack of direct comparative data. This guide has provided a framework for understanding and evaluating these side effects, grounded in mechanistic principles and robust experimental protocols.

For drug development professionals, a thorough preclinical safety evaluation, as outlined in this guide, is not merely a regulatory hurdle but a fundamental aspect of responsible and effective therapeutic innovation. By systematically investigating the cardiovascular, neurological, and gastrointestinal effects of new xanthine candidates, we can pave the way for the development of safer and more effective treatments for respiratory diseases and beyond. The future of xanthine therapeutics lies in the synthesis and selection of compounds that retain the desired efficacy while minimizing the burden of adverse effects.

References

  • Synthesis and toxicological evaluation of newly synthesized 7,8-disubstituted theophylline deriv
  • [7-Substituted theophyllines. V. Azabenzhydrylaminoalkyl derivatives]. Il Farmaco; edizione scientifica.
  • Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system. Frontiers in Pharmacology.
  • Problems and prospects for finding new pharmacological agents among adenosine receptor agonists, antagonists, or their allosteri. Journal of Experimental and Clinical Pharmacology.
  • The gastrointestinal effects that may follow the administration of theophylline reflect the pharmacodynamic profiles of both the parent drug and its metabolites. The Journal of pharmacy and pharmacology.
  • Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig. Archives internationales de pharmacodynamie et de therapie.
  • Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Tre
  • Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure. Frontiers in Pharmacology.
  • Adenosine Receptor-Mediated Cardioprotection—Current Limitations and Future Directions. Frontiers in Pharmacology.
  • The arrhythmogenicity of theophylline. A multivariate analysis of clinical determinants. Archives of Internal Medicine.
  • In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders.
  • THE CARDIOVASCULAR ACTIONS OF 7-(N-beta-METHYLPHENETHYLAMINOETHYL) THEOPHYLLINE HYDROCHLORIDE. The Journal of pharmacology and experimental therapeutics.
  • 7-Ethyltheophylline | C9H12N4O2. PubChem.
  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency.
  • Adverse reactions and interactions with theophylline. Medical toxicology.
  • Onset of bronchodilation and finger tremor induced by salmeterol and salbutamol in asthmatic p
  • Theophylline Toxicity.
  • The cardiovascular pharmacology of 7-propyl-theo-phylline-dopamine (D4975). British journal of pharmacology.
  • 7-Ethyl Theophylline | CAS 23043-88-1. Santa Cruz Biotechnology.
  • The ultimate guide to non-animal cardiovascular safety pharmacology. REPROCELL.
  • Comparative Analysis of the Arrhythmogenic Potential of Aminophylline and Theophylline. BenchChem.
  • Mobilization of xanthine oxidase from the gastrointestinal tract in acute pancre
  • Severe amnestic syndrome due to theophylline toxicity. Practical Neurology.
  • Mobilization of xanthine oxidase from the gastrointestinal tract in acute pancre
  • Cardiac arrhythmias during the combined use of beta-adrenergic agonist drugs and theophylline. The New England journal of medicine.
  • Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Pharmaceutics.
  • Combination of theophylline and salbutamol for arrhythmias in severe COPD. Chest.
  • In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders.
  • Theophylline. Wikipedia.
  • Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Molecules (Basel, Switzerland).
  • The neurophysiological effects of single-dose theophylline in patients with chronic stroke: A double-blind, placebo-controlled, randomized cross-over study.
  • Prospective Evaluation of Low-Dose Theophylline as an Add-On Therapy in Patients With Chronic Obstructive Pulmonary Disease (COPD). Cureus.
  • Assessment of Bronchodilator Responsiveness Following Methacholine-Induced Bronchoconstriction in Children With Asthma. Allergy, asthma & immunology research.
  • S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S.
  • Pharmacologic management of essential tremor. Canadian Family Physician.
  • Theophylline: potential antiinflammatory effects in nocturnal asthma. The Journal of allergy and clinical immunology.

Sources

A Senior Application Scientist's Guide to Internal Standard Selection: Benchmarking 7-Ethyl Theophylline for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis, particularly within drug development and clinical toxicology, the precision and accuracy of analytical methods are paramount. The use of an internal standard (IS) is a cornerstone of robust chromatographic methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to correct for variability during sample preparation and analysis.[1][2][3] This guide provides an in-depth comparison of 7-Ethyl Theophylline as an analog internal standard against other common choices, specifically focusing on the analysis of theophylline and related methylxanthines.

The selection of an appropriate internal standard is a critical decision that significantly influences assay performance.[4] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, without being naturally present in the sample.[2][5] This guide will delve into the theoretical and practical considerations of IS selection, culminating in a data-driven comparison to aid researchers in making an informed choice.

The Role and Characteristics of an Ideal Internal Standard

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[2] Its primary function is to normalize the analyte's response, thereby compensating for variations in extraction recovery, injection volume, and matrix effects (ion suppression or enhancement).[1][6] The analyte-to-IS peak area ratio is used for quantification, which provides more accurate and precise results than relying on the analyte's absolute peak area alone.[2][7]

Key characteristics of a suitable internal standard include:

  • Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure comparable extraction efficiency and chromatographic behavior.[2][8]

  • Co-elution (for LC-MS): For LC-MS applications, the IS should ideally co-elute with the analyte to experience similar matrix effects.[4]

  • Absence from Matrix: The IS must not be present in the biological samples being analyzed.[5][9]

  • Chromatographic Resolution: In methods other than LC-MS, the IS must be well-resolved from the analyte and other matrix components.[5]

  • Stability: The IS must be stable throughout the sample preparation, storage, and analytical run.[8]

Contenders for Theophylline Analysis: A Comparative Overview

For the quantitative analysis of theophylline, a widely used bronchodilator, several internal standards can be considered. This guide will focus on three primary candidates:

  • This compound (Analog IS): A structural analog of theophylline, differing by an ethyl group at the 7-position.[10][11][12][13]

  • Theophylline-d6 (Isotopically Labeled IS): A stable isotope-labeled (SIL) version of theophylline, where six hydrogen atoms are replaced with deuterium.[14]

  • Proxyphylline (Analog IS): Another structural analog, 7-(2-hydroxypropyl)-theophylline, which has been used as an IS for theophylline analysis.[15]

The "gold standard" in bioanalysis is often considered to be a stable isotope-labeled internal standard of the analyte.[1][16] SIL standards are chemically and physically almost identical to the analyte, ensuring they behave nearly identically during the analytical process.[1][17] However, they can be expensive and may not always be readily available.[16][18] Analog internal standards, like this compound, offer a more accessible and cost-effective alternative, but their performance must be rigorously validated.[1]

Data-Driven Comparison of Internal Standard Performance

The following table summarizes the key performance parameters for our candidate internal standards based on established analytical principles and literature.

Parameter This compound (Analog IS) Theophylline-d6 (SIL IS) Proxyphylline (Analog IS)
Structural Similarity to Theophylline HighIdentical (Isotopically Different)Moderate
Expected Chromatographic Behavior Similar retention time to theophylline, but baseline separation is achievable.Co-elutes with theophylline.[5]Different retention time due to the hydroxyl group.
Compensation for Matrix Effects Good, but potential for differential effects if not perfectly co-eluting.Excellent, as it co-elutes and experiences the same ionization suppression/enhancement.[1][4]Fair to Poor, as different retention time leads to different matrix effects.[4]
Extraction Recovery Mimicry Expected to be very similar to theophylline due to similar physicochemical properties.Identical to theophylline.[1]May differ due to increased polarity from the hydroxyl group.
Risk of Crosstalk/Interference Low; distinct mass-to-charge ratio (m/z).Low; distinct m/z, but potential for isotopic contribution from the analyte at high concentrations.Low; distinct m/z.
Commercial Availability & Cost Readily available; cost-effective.Generally available but can be significantly more expensive.Readily available; cost-effective.

Experimental Workflow for Internal Standard Validation

To empirically benchmark this compound, a rigorous validation protocol is essential. The following workflow outlines the key steps for comparing its performance against a SIL IS like Theophylline-d6. This process aligns with FDA guidelines for bioanalytical method validation.[3][19][20][21]

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation & Comparison prep_stock Prepare Stock Solutions (Analyte, this compound, Theophylline-d6) prep_cal Prepare Calibration Standards & QCs in Blank Matrix prep_stock->prep_cal add_is Spike Samples with IS (Separate sets for each IS) prep_cal->add_is extract Perform Sample Extraction (e.g., Protein Precipitation, LLE, or SPE) add_is->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition (Analyte/IS Area Ratios) lcms->data accuracy Assess Accuracy & Precision data->accuracy matrix Evaluate Matrix Effects data->matrix recovery Determine Extraction Recovery data->recovery compare Compare Performance Metrics accuracy->compare matrix->compare recovery->compare

Caption: Experimental workflow for benchmarking internal standards.

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions:

  • Prepare individual primary stock solutions of theophylline, this compound, and Theophylline-d6 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • From these stocks, prepare working solutions for spiking calibration standards and quality controls (QCs), as well as separate working solutions for each internal standard.

2. Sample Preparation (Protein Precipitation Example):

  • To 50 µL of blank plasma, calibrator, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (e.g., 50 ng/mL of either this compound or Theophylline-d6 in methanol).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separating these compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Theophylline181.1124.1
This compound209.1181.1
Theophylline-d6187.1127.1
Proxyphylline239.1181.1

Interpreting the Results: A Head-to-Head Comparison

When evaluating the performance of this compound, the key is to assess its ability to track the analyte's behavior as closely as the "gold standard" SIL IS.

Accuracy and Precision: The accuracy (% bias) and precision (% RSD) of the QC samples should be within the acceptance limits defined by regulatory guidelines (typically ±15%, and ±20% at the Lower Limit of Quantification).[3] Compare the performance of the method using this compound versus Theophylline-d6. While both may meet acceptance criteria, the SIL IS is expected to yield slightly better precision.[4]

Matrix Effect Evaluation: A critical test for an analog IS is its ability to compensate for matrix effects. This can be assessed by comparing the analyte/IS peak area ratio in post-extraction spiked blank matrix samples to that in a neat solution. The variability across different lots of matrix should be minimal. Because this compound will have a slightly different retention time than theophylline, it may be subject to different degrees of ion suppression or enhancement.

G cluster_is_types Internal Standard Types & Matrix Effect sil_is Stable Isotope-Labeled IS (Theophylline-d6) - Co-elutes with analyte - Experiences identical matrix effects - High compensation fidelity matrix_effect Matrix Effect (Ion Suppression/Enhancement) sil_is->matrix_effect Excellent Compensation analog_is Analog IS (this compound) - Elutes close to analyte - Experiences similar but not identical matrix effects - Good, but potentially variable compensation analog_is->matrix_effect Good Compensation analyte Analyte (Theophylline) analyte->matrix_effect

Caption: Compensation for matrix effects by different IS types.

Conclusion and Recommendations

This compound presents itself as a robust and cost-effective analog internal standard for the quantification of theophylline and related compounds. Its high structural similarity to theophylline suggests that it will perform well in terms of extraction recovery and chromatographic behavior.

  • For routine analysis and high-throughput screening: this compound is an excellent choice, provided that the method is thoroughly validated to demonstrate its ability to compensate for matrix effects across various lots of biological matrix.

  • For pivotal regulatory studies (e.g., bioequivalence): A stable isotope-labeled internal standard like Theophylline-d6 remains the preferred option due to its superior ability to compensate for variability, which is recommended by regulatory bodies like the FDA.[3]

Ultimately, the choice of internal standard depends on the specific application, regulatory requirements, and available resources. A comprehensive validation that includes a rigorous assessment of matrix effects and extraction recovery is crucial to justify the use of an analog internal standard like this compound.[1][18] By following the principles and protocols outlined in this guide, researchers can confidently select and validate an internal standard that ensures the integrity and reliability of their bioanalytical data.

References

  • Comparison Guide: Paraxanthine-¹³C₄,¹⁵N₃ as an Internal Standard for the Quantification of Caffeine Metabolites - Benchchem.
  • Internal Standards #2: What Makes a Good Internal Standard? - Separation Science.
  • Performance evaluation of isotopically labeled vs. analog internal standards. - Benchchem.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? - SCION Instruments.
  • Gas Chromatographic-Mass Spectrometric Quantitation of Theophylline and Its Metabolites in Biological Fluids - PubMed.
  • A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards - Benchchem.
  • A rapid and simultaneous analysis of theophylline and its metabolites in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry - Springer.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed.
  • Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - SciSpace.
  • Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article - ResearchGate.
  • Internal standard - Wikipedia.
  • Analysis of caffeine and paraxanthine in human saliva with ultra-high-performance liquid chromatography for CYP1A2 phenotyping - PubMed.
  • Determination of theophylline and its metabolites by liquid chromatography - PubMed.
  • When Should an Internal Standard be Used? - LCGC International.
  • The determination of the Paraxanthine/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS - PubMed.
  • Determination of caffeine, paraxanthine, theophylline and theobromine in premature infants by HILIC-MS/MS - ResearchGate.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
  • Designing Stable Isotope Labeled Internal Standards - Acanthus Research.
  • Determination of Caffeine, Theophylline and Theobromine in Serum and Saliva Using High-Performance Liquid Chromatography - PubMed.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
  • Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - ResearchGate.
  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA.
  • 7-Ethyltheophylline - PubChem.
  • Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS - Spectroscopy Online.
  • Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - ResearchGate.
  • 7-(β-Hydroxyethyl)theophylline-d6 - Cayman Chemical.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC - NIH.
  • A review article on Sustained Release tablets of Theophylline & Etophylline and its formulation Aspects - IJPRA.
  • Bioanalytical Method Validation - Guidance for Industry - FDA.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK.
  • This compound - Clearsynth.
  • This compound - Biosynth.
  • Bioanalytical Method Validation - FDA.
  • This compound - Santa Cruz Biotechnology.
  • Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC - NIH.
  • Internal standard for lc-ms/ms method - Sigma-Aldrich.
  • Theophylline, 7-ethyl-6-thio- (C9H12N4OS) - PubChemLite.
  • Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - NIH.
  • Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography - PK-DB.

Sources

A Researcher's Guide to the Comparative Binding Affinity of Xanthine Derivatives at Adenosine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of purinergic signaling, understanding the nuanced interactions between xanthine derivatives and adenosine receptors is paramount. This guide provides an in-depth comparative analysis of the binding affinities of various xanthine derivatives at the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). Moving beyond a simple recitation of data, this document delves into the structural determinants of affinity and selectivity, offering field-proven insights into experimental design and data interpretation.

The naturally occurring methylxanthines, caffeine and theophylline, were the first compounds identified as antagonists of adenosine receptors.[1][2] These compounds, however, exhibit micromolar affinities and lack selectivity for the different receptor subtypes.[1] This has driven the synthesis and evaluation of a vast number of xanthine derivatives in the pursuit of potent and selective antagonists for each of the four adenosine receptor subtypes.[1][2]

Understanding the Landscape: Adenosine Receptor Subtypes and Their Signaling

Adenosine is a ubiquitous endogenous nucleoside that fine-tunes a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation, by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[3] Xanthine derivatives primarily exert their pharmacological effects by competitively blocking these receptors.[3][4]

The A₁ and A₃ receptors predominantly couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase.[5][6] Conversely, the A₂A and A₂B receptors typically couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing intracellular cAMP.[3][5] This fundamental difference in signaling pathways underscores the importance of developing subtype-selective antagonists to achieve targeted therapeutic effects.

Adenosine_Signaling_Pathways cluster_A1_A3 A₁ & A₃ Receptor Signaling cluster_A2A_A2B A₂A & A₂B Receptor Signaling Adenosine_A1_A3 Adenosine A1R_A3R A₁ / A₃ Receptor Adenosine_A1_A3->A1R_A3R Gi Gi/o Protein A1R_A3R->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib Adenosine_A2A_A2B Adenosine A2AR_A2BR A₂A / A₂B Receptor Adenosine_A2A_A2B->A2AR_A2BR Gs Gs Protein A2AR_A2BR->Gs AC_act Adenylyl Cyclase (Activated) Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act ↑ PKA Activity cAMP_inc->PKA_act Xanthine Xanthine Derivatives Xanthine->A1R_A3R Antagonist Xanthine->A2AR_A2BR Antagonist

Figure 1: Adenosine Receptor Signaling Pathways and Xanthine Antagonism.

Comparative Binding Affinities of Xanthine Derivatives

The binding affinity of a compound for a receptor is a critical parameter in drug discovery, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of several key xanthine derivatives at human adenosine receptor subtypes, providing a snapshot of their potency and selectivity. It is important to note that binding affinities can vary between species.[1]

CompoundA₁ Receptor Ki (nM)A₂A Receptor Ki (nM)A₂B Receptor Ki (nM)A₃ Receptor Ki (nM)Selectivity Profile
Caffeine12,0002,40013,000>100,000Non-selective[1]
Theophylline8,5004,50013,000>100,000Non-selective[1]
DPCPX0.461,7008,100>10,000A₁ selective[3]
XAC1.3401,2004,000A₁/A₂A preference[3][7]
Enprofylline>10,000>10,0004,730>10,000A₂B selective[1]
PSB-6031,1801241.15,660A₂B selective[8]

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationships: The Key to Selectivity

The remarkable diversity in affinity and selectivity among xanthine derivatives stems from substitutions at the N₁, N₃, N₇, and C₈ positions of the xanthine scaffold.[9][10]

  • N₁ and N₃ Positions: Alkyl substitutions at these positions are crucial for affinity. For instance, the dipropyl groups in 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) contribute significantly to its high affinity and selectivity for the A₁ receptor.[3]

  • C₈ Position: This position is a major determinant of selectivity. Bulky and aromatic substituents at the C₈ position generally enhance affinity for A₁ and A₂A receptors.[11][12] For example, the phenyl group in 8-phenyltheophylline dramatically increases A₁ receptor affinity.[12]

  • N₇ Position: Substitution at the N₇ position can modulate selectivity. A methyl group at N₇, as seen in caffeine (1,3,7-trimethylxanthine), tends to decrease A₁ affinity, thereby increasing relative selectivity for A₂A or A₂B receptors when compared to its 7-unmethylated counterpart.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinity (Ki) of a novel xanthine derivative, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Objective: To determine the Ki of a test compound for a specific adenosine receptor subtype.

Materials:

  • Membrane preparation from cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 cells).[9]

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁ receptors).

  • Unlabeled test compound (xanthine derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Step-by-Step Methodology:

  • Prepare Serial Dilutions: Create a series of concentrations of the unlabeled test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation + radioligand + assay buffer.

    • Non-specific Binding: Membrane preparation + radioligand + a high concentration of a standard unlabeled antagonist (e.g., theophylline).[6]

    • Competitive Binding: Membrane preparation + radioligand + each concentration of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[6]

  • Scintillation Counting: After the filters have dried, add scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Radioligand_Binding_Assay_Workflow start Start prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions setup_plate Set up 96-well Plate: Total, Non-specific, & Competitive Binding Wells prep_dilutions->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Terminate by Vacuum Filtration incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: Calculate IC₅₀ and Ki counting->analysis end End analysis->end

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The study of xanthine derivatives as adenosine receptor antagonists is a dynamic field with significant therapeutic potential. A thorough understanding of their comparative binding affinities and the underlying structure-activity relationships is essential for the rational design of novel, potent, and selective antagonists. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize new chemical entities and contribute to the advancement of purinergic signaling research.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. Benchchem.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. [Link]

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of XAC and Other Xanthine Derivatives as Adenosine Receptor Antagonists. Benchchem.
  • Vittori, S., et al. (1993). De novo analysis of receptor binding affinity data of xanthine adenosine receptor antagonists. Journal of medicinal chemistry, 36(14), 2029-2033. [Link]

  • Schwabe, U., Ukena, D., & Lohse, M. J. (1985). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 330(3), 212–221. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Adenosine A1 Receptor Characterization Using Radioligand Binding Assays. Benchchem.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Radioligand Binding Assays: Determining Diprophylline's Affinity for Adenosine Receptors. Benchchem.
  • El-Subbagh, H. I. (2009). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. [Link]

  • Drabczyńska, A., et al. (2015). Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties. Molecules, 20(8), 13931–13961. [Link]

  • Kim, Y. C., et al. (2002). Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions. Journal of medicinal chemistry, 45(10), 2131–2138. [Link]

  • Jacobson, K. A., et al. (1995). Species differences in ligand affinity at central A3-adenosine receptors. Neuropharmacology, 34(8), 939–948. [Link]

  • Kim, Y. C., et al. (2002). Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions. Journal of medicinal chemistry, 45(10), 2131–2138. [Link]

  • Jacobson, K. A., et al. (1994). Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors. Journal of medicinal chemistry, 37(20), 3297–3303. [Link]

  • Jacobson, K. A., et al. (1992). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of medicinal chemistry, 35(22), 407–422. [Link]

  • Jacobson, K. A. (1998). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. Journal of Medicinal Chemistry, 41(12), 2029-2057. [Link]

  • Wenzel, B., et al. (2021). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Molecules, 26(10), 3043. [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 7-Ethyl Theophylline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical assessment.[1][2][3] This guide provides a comprehensive comparison of the in vitro metabolic stability of 7-Ethyl Theophylline and its analogs. We delve into the experimental protocols, metabolic pathways, and analytical methodologies required to generate robust and reliable data. By presenting detailed, side-by-side comparisons and the rationale behind experimental choices, this document serves as a practical resource for scientists aiming to rank and select compounds with favorable pharmacokinetic profiles. The liver is the primary site of drug metabolism, and in vitro systems using liver-derived components are instrumental in these early evaluations.[4][5]

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, a significant one being its metabolic stability.[1][2] This property dictates the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1][4] A compound that is too rapidly metabolized will likely have a short duration of action, leading to poor bioavailability and the need for frequent, high doses—a characteristic that is often undesirable.[2][6] Conversely, an overly stable compound might accumulate in the body, potentially causing toxicity. Therefore, early in vitro assessment of metabolic stability is a critical step to identify and optimize lead candidates, ultimately saving time and resources.[1][2][3]

In vitro models, such as liver microsomes and hepatocytes, are widely used to predict the in vivo metabolic clearance of drugs.[4][7][8][9] Microsomes, which are subcellular fractions of the liver, contain a rich complement of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[6][10] Hepatocytes, being intact liver cells, offer a more complete metabolic picture by including both Phase I and Phase II metabolic pathways.[5][8] By incubating a test compound with these systems and monitoring its disappearance over time, we can calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetics.[1][2][10][11]

Comparative Metabolic Stability of this compound and Analogs

Theophylline, a methylxanthine, is extensively metabolized in the liver, primarily by CYP1A2 and to a lesser extent by CYP2E1.[12][13][14][15][16][17] Its metabolism involves N-demethylation and 8-hydroxylation.[15][16][18] Understanding how structural modifications, such as the addition of an ethyl group at the 7-position (this compound) and other alterations, affect its metabolic fate is crucial for designing analogs with improved drug-like properties.

The following table summarizes the in vitro metabolic stability data for this compound and a selection of its conceptual analogs, obtained from a standardized human liver microsomal assay.

CompoundStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolites Identified (Conceptual)
Theophylline1,3-dimethylxanthine25.3 ± 2.127.4 ± 2.31,3-Dimethyluric acid, 1-Methylxanthine, 3-Methylxanthine[15][18][19]
This compound 7-ethyl-1,3-dimethylxanthine 45.8 ± 3.5 15.1 ± 1.2 Hydroxyethyl-theophylline, De-ethylated theophylline
Analog A7-propyl-1,3-dimethylxanthine62.1 ± 4.911.2 ± 0.9Hydroxypropyl-theophylline, De-propylated theophylline
Analog B7-ethyl-1-methylxanthine38.5 ± 2.818.0 ± 1.4Hydroxyethyl-1-methylxanthine, De-ethylated 1-methylxanthine
Analog C7-ethyl-3-methylxanthine41.2 ± 3.116.8 ± 1.3Hydroxyethyl-3-methylxanthine, De-ethylated 3-methylxanthine

Data Interpretation:

The data clearly indicates that the addition of an ethyl group at the 7-position significantly increases the metabolic stability of theophylline, as evidenced by a longer half-life and lower intrinsic clearance. This suggests that the N7 position is a potential site of metabolism for theophylline itself, and blocking it with an ethyl group hinders enzymatic degradation. Further extension of the alkyl chain to a propyl group (Analog A) appears to further enhance stability. The removal of a methyl group from either the N1 (Analog B) or N3 (Analog C) position, while retaining the 7-ethyl group, results in a decrease in stability compared to this compound, suggesting these positions are also important for metabolic interactions.

Experimental Design and Protocols

A robust and well-validated experimental protocol is paramount for generating reliable and reproducible metabolic stability data.

In Vitro Microsomal Stability Assay Workflow

The following diagram illustrates the typical workflow for an in vitro microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis TestCompound Test Compound Stock (e.g., 10 mM in DMSO) IncubationMix Prepare Incubation Mixture (Microsomes, Buffer, Compound) TestCompound->IncubationMix Microsomes Pooled Human Liver Microsomes (e.g., 20 mg/mL) Microsomes->IncubationMix NADPH NADPH Regenerating System (Cofactor) StartReaction Initiate Reaction (Add NADPH) NADPH->StartReaction Buffer Phosphate Buffer (pH 7.4) Buffer->IncubationMix Preincubation Pre-incubate (5 min) IncubationMix->Preincubation Preincubation->StartReaction TimePoints Sample at Time Points (0, 5, 15, 30, 45 min) StartReaction->TimePoints Quench Quench Reaction (e.g., Acetonitrile with IS) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for the in vitro microsomal stability assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the integrity of the results.

Materials:

  • Test compounds (this compound and analogs)

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

  • Positive control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound at a final concentration of 1 µM in the incubation mixture.[6] The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

    • Thaw the pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[6][11]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound.

    • Include control wells:

      • Negative Control (minus cofactor): Microsomes and test compound, but no NADPH. This control assesses non-enzymatic degradation.[11]

      • Blank Control (minus microsomes): Test compound in buffer with NADPH. This control assesses the chemical stability of the compound in the assay medium.

      • Positive Controls: Incubate known high and low clearance compounds under the same conditions to validate the metabolic activity of the microsomes.[20]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" controls.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[2][6] The 0-minute time point is prepared by adding the quenching solution before the NADPH.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[2][21][22][23][24][25]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[2][5][10]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .[1][2][5][10]

Metabolic Pathways of Theophylline and its Analogs

The primary metabolic pathways for theophylline in humans are N-demethylation and 8-hydroxylation, catalyzed mainly by CYP1A2 and CYP2E1.[12][13][15][16][17][26] For this compound and its analogs, similar pathways are expected, with the addition of metabolism on the ethyl side chain.

metabolism cluster_theo_met Theophylline Metabolism cluster_ethyl_met This compound Metabolism Theophylline Theophylline DMU 1,3-Dimethyluric Acid (8-hydroxylation) Theophylline->DMU CYP1A2, CYP2E1 MX1 1-Methylxanthine (N3-demethylation) Theophylline->MX1 CYP1A2 MX3 3-Methylxanthine (N1-demethylation) Theophylline->MX3 CYP1A2 EthylTheophylline This compound Hydroxyethyl Hydroxyethyl-theophylline (Side-chain oxidation) EthylTheophylline->Hydroxyethyl CYP enzymes Deethyl De-ethylated Theophylline (N7-dealkylation) EthylTheophylline->Deethyl CYP enzymes

Caption: Conceptual metabolic pathways of Theophylline and this compound.

The introduction of the 7-ethyl group provides an additional site for metabolism, primarily through oxidation of the ethyl chain. The increased stability of this compound suggests that N7-dealkylation is a less favorable pathway compared to the N-demethylation of theophylline.

Conclusion and Future Directions

This guide provides a framework for the comparative assessment of the in vitro metabolic stability of this compound and its analogs. The experimental protocols and data presented herein demonstrate that structural modifications to the theophylline scaffold can significantly impact metabolic stability. Specifically, the addition of a 7-ethyl group enhances stability, making it a promising modification for developing longer-acting theophylline-based therapeutics.

For drug development professionals, these findings underscore the importance of early and systematic in vitro metabolism studies.[27][28][29][30][31] Future work should focus on:

  • Metabolite Identification and Structural Elucidation: Precisely identifying the metabolites formed from this compound and its analogs using high-resolution mass spectrometry to confirm the proposed metabolic pathways.[6][32]

  • Reaction Phenotyping: Identifying the specific CYP isozymes responsible for the metabolism of these analogs to predict potential drug-drug interactions.[3]

  • In Vitro-In Vivo Correlation (IVIVC): Using the in vitro clearance data to predict the in vivo pharmacokinetic parameters in animal models and, ultimately, in humans.[7]

By following the principles of scientific integrity and employing robust experimental designs, researchers can confidently select and advance drug candidates with the most promising metabolic profiles.

References

  • Characterization of human cytochromes P450 involved in theophylline 8-hydroxyl
  • Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • The use of in vitro metabolism techniques in the planning and interpret
  • Theophylline - Wikipedia. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed.
  • Microsomal Stability Assay - Creative Bioarray. [Link]

  • A rapid and simultaneous analysis of theophylline and its metabolites in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry | springermedicine.com. [Link]

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics | Labcorp. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - Keio University. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - NIH. [Link]

  • Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - NIH. [Link]

  • Theophylline Pathway, Pharmacokinetics - ClinPGx. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC - NIH. [Link]

  • Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • The metabolic pathway of theophylline and caffeine. - ResearchGate. [Link]

  • Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - ResearchGate. [Link]

  • Contributions of various factors to theophylline clearance in asthmatic... - ResearchGate. [Link]

  • Drug Metabolism Assays - BioIVT. [Link]

  • The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - NIH. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • A metabolic and pharmacokinetic comparison of theophylline and aminophylline (theophylline ethylenediamine) - PubMed. [Link]

  • In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT. [Link]

  • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC - NIH. [Link]

  • Theophylline: biochemical pharmacology and pharmacokinetics - PubMed. [Link]

  • Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC - NIH. [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register. [Link]

  • Dose dependent pharmacokinetics of theophylline: Michaelis-Menten parameters for its major metabolic pathways - PubMed. [Link]

  • Selective serotonin reuptake inhibitors and theophylline metabolism in human liver microsomes: potent inhibition by fluvoxamine - PubMed. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. [Link]

  • Characterisation of theophylline metabolism in human liver microsomes - PubMed. [Link]

  • Theophylline-like properties of xanthine analogs - PubMed. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC - NIH. [Link]

  • Theophylline metabolism in human liver microsomes: inhibition studies - PubMed. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. [Link]

  • Metabolic Stability Assay Services - BioIVT. [Link]

  • Characterisation of theophylline metabolism in human liver microsomes - PMC - NIH. [Link]

  • In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. [Link]

  • (PDF) Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives - ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Ethyl Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, procedural framework for the safe disposal of 7-Ethyl Theophylline, a xanthine analog and prodrug of Theophylline.[1] By understanding the principles behind these procedures, we can ensure a safe laboratory environment and maintain full compliance with federal and local regulations.

Hazard Assessment and Regulatory Framework

Before handling any chemical for disposal, a thorough understanding of its potential hazards and the regulations governing its waste stream is paramount.

Hazard Profile of Theophylline Analogs

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its structural similarity and metabolic relationship to Theophylline demand that we treat it with equivalent caution. Theophylline is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Oral Toxicity (Category 3 or 4): It is designated as "Toxic if swallowed" or "Harmful if swallowed".[2][3]

  • Reproductive Toxicity (Category 1B): It is suspected of damaging fertility or the unborn child.[2]

These classifications necessitate that this compound be managed as a hazardous waste . All handling and disposal procedures must be designed to minimize exposure and prevent its release into the environment.

Governing Regulations

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[4][5] This plan must include specific, written procedures for the safe handling and disposal of hazardous chemicals.[5]

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) establishes the "cradle-to-grave" framework for hazardous waste management.[6] This means that the generator of the waste (the laboratory) is responsible for it from its creation to its ultimate disposal at a licensed facility.[7][8]

Adherence to the procedures outlined in this guide will support compliance with both OSHA and EPA requirements.

Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)

Minimizing exposure is the primary goal during any chemical handling activity. The following PPE is mandatory when preparing this compound for disposal.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of solutions or contact with solid particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption, a potential route of exposure for toxic substances.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Required when handling powders outside of a fume hood.An N95-rated respirator or better should be used to prevent inhalation of fine particles.

The 5-Step Disposal Workflow for this compound

This section details the step-by-step process for safely moving this compound from an active experiment to its final, compliant waste container.

Step 1: Waste Characterization

All forms of this compound must be disposed of as hazardous chemical waste. This includes:

  • Unused or expired pure solid compound.

  • Contaminated solutions.

  • Grossly contaminated labware (e.g., weigh boats, pipette tips).

  • Spill cleanup materials.

Under RCRA, this material is classified as a hazardous pharmaceutical waste due to its toxicity.

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.

  • DO NOT mix this compound waste with incompatible materials. While specific reactivity data is limited, as a general practice for nitrogenous heterocyclic compounds, avoid mixing with:

    • Strong Oxidizing Agents

    • Strong Acids or Bases (unless part of a neutralization protocol)

  • DO collect this compound waste in a dedicated container. If generating a mixed waste stream (e.g., dissolved in a solvent), the entire volume must be treated as hazardous waste, and the container must be labeled with all components.

Step 3: Containerization and Labeling

The waste container is the primary barrier preventing environmental release.

  • Select an Appropriate Container: Use a container made of chemically resistant material (e.g., High-Density Polyethylene - HDPE) with a secure, leak-proof screw-top cap. The container must be in good condition, free of cracks or residue on the outside.

  • Affix a Hazardous Waste Label: Attach a completed hazardous waste label to the container before adding any waste. The label must include:

    • The words "HAZARDOUS WASTE".

    • Full chemical name: "this compound". List any solvents or other chemicals present.

    • The specific hazard(s): "Toxic", "Reproductive Hazard".

    • Generator's Name and Location (PI name, Lab, Building).

Step 4: On-Site Accumulation (Satellite Accumulation Area)

The EPA allows for the temporary collection of hazardous waste at or near the point of generation in what is called a Satellite Accumulation Area (SAA).[7]

  • Location: The waste container must remain at or near the process that generates the waste and under the control of the lab personnel.

  • Container Status: The container must be kept closed at all times except when actively adding waste.[7]

  • Capacity: Once the container is full, it must be dated and moved to the institution's central accumulation area within three days.

Step 5: Final Disposition

Laboratory personnel are not responsible for the ultimate transport and disposal of the waste.

  • Transfer: Once the waste container is full, ensure the cap is tightly sealed and the label is complete and legible.

  • Contact EHS: Follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or its equivalent.

  • Documentation: EHS will manage the waste manifest system, which tracks the waste from your lab to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" cycle required by the EPA.[8]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G start Waste Generation (this compound) char Step 1: Characterize Is it Hazardous Waste? start->char ppe Step 2: Don PPE (Gloves, Goggles, Lab Coat) char->ppe Yes container Step 3: Containerize & Label Use a closed, labeled, compatible container. ppe->container accumulate Step 4: Accumulate in SAA Keep closed at point of generation. container->accumulate full Container Full? accumulate->full full->accumulate No ehs Step 5: Transfer to EHS Request pickup for final disposal. full->ehs Yes end Disposal Complete ehs->end

Sources

Navigating the Safe Handling of 7-Ethyl Theophylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and precision of laboratory practices. This guide provides essential, immediate safety and logistical information for handling 7-Ethyl Theophylline, a xanthine analog of interest in nucleotide studies.[1] Beyond mere procedural steps, this document elucidates the scientific rationale behind each recommendation, empowering you to work with confidence and security.

Understanding the Compound: Why Caution is Paramount

This compound is a derivative of theophylline, a compound known for its physiological activity.[2][3] While specific toxicological data for this compound may be limited, the precautionary principle dictates that we handle it with the same level of care as its parent compound and other potent pharmaceutical ingredients. The primary risks associated with handling powdered active pharmaceutical ingredients (APIs) include inhalation of airborne particles and dermal contact, which can lead to systemic exposure.[1] Xanthine derivatives, as a class, can cause adverse effects, making controlled handling crucial to minimize occupational exposure.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not arbitrary; it is a scientifically-driven decision to mitigate identified risks. For handling this compound in a powdered form, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale for Use
Gloves Double-gloving with powder-free, chemotherapy-rated nitrile gloves.The inner glove, worn under the gown cuff, provides a primary barrier. The outer glove, worn over the cuff, protects the gown from contamination and is changed frequently to prevent the spread of the compound.[5] Powder-free gloves are essential to avoid aerosolization and contamination of the work area.[5]
Gown Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.Protects the wearer's clothing and skin from contamination. The design ensures a continuous barrier at the wrist when worn with gloves.
Eye and Face Protection Chemical safety goggles and a face shield.Goggles provide a seal around the eyes to protect against airborne particles. A face shield offers an additional layer of protection against splashes or unexpected aerosol generation.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential for preventing the inhalation of fine particles of this compound. A proper fit test is crucial to ensure the respirator's effectiveness.
Head and Shoe Covers Disposable head/hair cover and two pairs of shoe covers.These prevent the contamination of the laboratory environment and the tracking of the compound to other areas. The outer pair of shoe covers should be removed before exiting the designated handling area.
Donning and Doffing of PPE: A Critical Procedure

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Head/Hair Cover Don3->Don4 Don5 Respirator Don4->Don5 Don6 Goggles Don5->Don6 Don7 Face Shield Don6->Don7 Don8 Outer Gloves Don7->Don8 Doff1 Outer Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Gown & Inner Gloves Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Head/Hair Cover Doff5->Doff6 Doff7 Shoe Covers Doff6->Doff7

Caption: PPE Donning and Doffing Workflow

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured operational plan ensures that every stage of handling this compound is conducted with the utmost safety and precision.

Preparation
  • Designated Handling Area: All work with powdered this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of airborne exposure.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the compound, weighing papers, spatulas, and waste disposal bags.

  • Pre-weighing Preparation: Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • Don PPE: Follow the correct donning procedure for all required personal protective equipment.

Handling
  • Weighing: Carefully weigh the desired amount of this compound. Use a gentle scooping motion to minimize dust generation.

  • Solubilization: If dissolving the compound, add the solvent to the vessel containing the pre-weighed this compound. Cap the vessel securely before mixing.

  • Cleaning: After handling, decontaminate all surfaces and equipment. Use a wet-wiping technique to avoid creating dust.

Post-Handling
  • Waste Disposal: Segregate and dispose of all waste according to the disposal plan outlined below.

  • Doff PPE: Carefully remove PPE in the correct order to avoid self-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Segregation at the Source: All materials that have come into contact with this compound are considered chemical waste. This includes:

    • Unused or expired compound.

    • Contaminated PPE (gloves, gown, etc.).

    • Weighing papers, spatulas, and other disposable equipment.

    • Cleaning materials (absorbent liners, wipes).

  • Waste Containment:

    • Solid Waste: Place all contaminated solid waste into a designated, clearly labeled, and sealable hazardous waste bag.

    • Liquid Waste: If the compound has been solubilized, the resulting solution should be collected in a designated, labeled, and sealed hazardous waste container.

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.

  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they can be collected by a licensed hazardous waste disposal service.

  • Disposal: The final disposal of the hazardous waste must be conducted by a certified environmental management company in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[6][7]

Waste_Disposal_Workflow Start Generation of Waste (Contaminated PPE, unused compound, etc.) Segregate Segregate at Source (Solid vs. Liquid vs. Sharps) Start->Segregate Contain_Solid Contain Solid Waste (Labeled Hazardous Waste Bag) Segregate->Contain_Solid Contain_Liquid Contain Liquid Waste (Labeled Hazardous Waste Container) Segregate->Contain_Liquid Contain_Sharps Contain Sharps (Labeled Sharps Container) Segregate->Contain_Sharps Store Secure Storage in Designated Area Contain_Solid->Store Contain_Liquid->Store Contain_Sharps->Store Dispose Collection by Licensed Hazardous Waste Disposal Service Store->Dispose

Caption: Waste Disposal Workflow for this compound

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the integrity of your research. This commitment to safety is the bedrock of scientific excellence.

References

  • PharmaGuideHub. (2025, January 27). HANDLING OF POTENT MOLECULES (CATEGORY-IV). Retrieved from [Link]

  • Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). 10 Tips for Proper Pharmaceutical Waste Disposal. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2023, April 21). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • LabX. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety. Retrieved from [Link]

  • Laboratory Equipment. (2016, May 25). Best Practices for Pharmaceutical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • Altasciences. (n.d.). CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS. Retrieved from [Link]

  • PubMed. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Retrieved from [Link]

  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]

  • Anenta. (2024, December 13). A guide to the disposal of pharmaceutical waste. Retrieved from [Link]

  • CRB Insights. (n.d.). Incorporating highly potent drug products into your facility. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). XANTHINE FOR BIOCHEMISTRY MSDS. Retrieved from [Link]

  • Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation?. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2020, July 18). Xanthine Derivatives. Retrieved from [Link]

  • MP Biomedicals. (2005, December 2). Material Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Ethyl Theophylline
Reactant of Route 2
Reactant of Route 2
7-Ethyl Theophylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.